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4-Piperidinyl propanoate hydrochloride Documentation Hub

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  • Product: 4-Piperidinyl propanoate hydrochloride
  • CAS: 219859-83-3

Core Science & Biosynthesis

Foundational

"4-Piperidinyl propanoate hydrochloride" synthesis pathway

Technical Whitepaper: Scalable Synthesis of 4-Piperidinyl Propanoate Hydrochloride Executive Summary This technical guide details the high-purity synthesis of 4-piperidinyl propanoate hydrochloride (CAS: 219859-83-3), a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 4-Piperidinyl Propanoate Hydrochloride

Executive Summary

This technical guide details the high-purity synthesis of 4-piperidinyl propanoate hydrochloride (CAS: 219859-83-3), a critical piperidine building block. Unlike its 4-phenyl analogs (e.g., MPPP), this molecule features an unsubstituted nitrogen and lacks the 4-aryl moiety, making it a versatile intermediate for non-opioid pharmaceutical scaffolds, including antihistamines and muscarinic antagonists.

The protocol prioritizes regioselectivity. Direct esterification of 4-hydroxypiperidine is discouraged due to the higher nucleophilicity of the secondary amine, which favors N-acylation (amide formation). Therefore, this guide utilizes an N-protection strategy (Boc) to ensure exclusive O-acylation, followed by chemoselective deprotection to yield the hydrochloride salt.

Regulatory & Safety Context (Critical)

  • Chemical Distinction: Researchers must distinguish this target from 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) . The target molecule lacks the 4-phenyl group and the N-methyl group. It is not a prodine analog and does not carry the neurotoxic risks associated with MPTP formation.

  • Handling: Standard organic safety protocols apply. Propionyl chloride is corrosive and lachrymatory; handle in a fume hood.

Retrosynthetic Analysis

The synthetic strategy disconnects the ester bond and the amine protecting group. The pathway is designed to isolate the stable N-Boc intermediate before final salt formation.

Retrosynthesis Target Target: 4-Piperidinyl Propanoate HCl (CAS 219859-83-3) Inter Intermediate: N-Boc-4-piperidinyl propanoate Target->Inter Deprotection (HCl/Dioxane) SM1 Starting Material: N-Boc-4-hydroxypiperidine (CAS 109384-19-2) Inter->SM1 Esterification (EtCOCl, Et3N) Reagent Reagent: Propionyl Chloride Inter->Reagent

Figure 1: Retrosynthetic disconnection showing the N-Boc protection strategy.

Experimental Methodology

Phase 1: Regioselective O-Acylation

Objective: Synthesize tert-butyl 4-(propionyloxy)piperidine-1-carboxylate.

Rationale: The N-Boc group shields the amine, forcing the propionyl chloride to react exclusively with the hydroxyl group. Triethylamine (Et3N) acts as an HCl scavenger to drive the equilibrium forward.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Propionyl Chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine (10 mmol) and DMAP (1 mmol) in anhydrous DCM (50 mL). Cool to 0°C under nitrogen atmosphere.

  • Addition: Add Triethylamine (15 mmol) via syringe. Subsequently, add Propionyl Chloride (12 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting alcohol (Rf ~0.3) should disappear, replaced by a higher Rf ester spot.

  • Workup: Quench with saturated NaHCO3 (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo. The resulting oil is typically >95% pure and can proceed directly to Phase 2.

Phase 2: Chemoselective Deprotection & Salt Formation

Objective: Cleave the Boc group to yield 4-piperidinyl propanoate hydrochloride.

Rationale: Acidic cleavage removes the carbamate (Boc) without hydrolyzing the newly formed ester. Using HCl in dioxane precipitates the product directly as the salt, simplifying purification.

Reagents:

  • Crude Intermediate (from Phase 1)

  • 4.0 M HCl in 1,4-Dioxane (excess, ~5-10 equiv)

  • Diethyl Ether (for washing)

Protocol:

  • Dissolution: Dissolve the crude N-Boc ester in a minimal amount of dry 1,4-dioxane (or DCM).

  • Deprotection: Add 4.0 M HCl in dioxane (10 mL per gram of substrate) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–3 hours. A white precipitate (the HCl salt) will form.

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket) to prevent moisture absorption.

  • Washing: Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove residual Boc byproducts and excess acid.

  • Drying: Dry under high vacuum at 40°C to yield the target as a white, hygroscopic solid.

Process Visualization

Workflow start Start: N-Boc-4-hydroxypiperidine step1 Step 1: Acylation (EtCOCl, Et3N, DCM, 0°C -> RT) start->step1 check1 QC: TLC Check (Disappearance of Alcohol) step1->check1 step2 Step 2: Workup (NaHCO3 Wash, Dry, Concentrate) check1->step2 Pass inter Intermediate: N-Boc Ester Isolated step2->inter step3 Step 3: Deprotection (4M HCl in Dioxane) inter->step3 step4 Step 4: Filtration & Ether Wash step3->step4 final Final Product: 4-Piperidinyl Propanoate HCl step4->final

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization Data

The following data confirms the identity of the product (CAS 219859-83-3).

ParameterSpecificationDiagnostic Signal
Appearance White crystalline solidN/A
1H NMR (D2O) H-4 (Methine) δ 5.05–5.15 ppm (m, 1H). Shifted downfield from ~3.8 ppm in starting alcohol due to esterification.
1H NMR (D2O) Propionyl Group δ 2.40 (q, 2H), δ 1.10 (t, 3H).
1H NMR (D2O) Piperidine Ring δ 3.10–3.40 (m, 4H, α-protons to Nitrogen).
IR Spectroscopy Carbonyl (C=O) ~1735 cm⁻¹ (Strong, Ester). Distinct from Amide I band (~1650 cm⁻¹).
Mass Spectrometry [M+H]+ 158.12 m/z (Free base mass).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of Propionyl Chloride.

    • Fix: Ensure DCM is anhydrous and reagents are fresh. Increase Propionyl Chloride to 1.5 equiv.

  • Issue: Sticky Solid in Step 2.

    • Cause: Hygroscopic nature of the HCl salt.

    • Fix: Use strictly anhydrous ether for washing. Dry rapidly under high vacuum. Store in a desiccator.

  • Issue: Ester Hydrolysis.

    • Cause: Presence of water during acid deprotection.[1]

    • Fix: Avoid aqueous HCl. Use commercially available anhydrous 4M HCl in Dioxane.

References

  • CAS Common Chemistry. (n.d.). Piperidin-4-yl propionate hydrochloride (CAS 219859-83-3).[2][3] American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6540307, 4-Piperidinyl propanoate. Retrieved from [Link]

Sources

Exploratory

Strategic Characterization of 4-Piperidinyl Propanoate Scaffolds

The following technical guide details the identification, synthesis, and application of 4-Piperidinyl propanoate hydrochloride and its critical derivatives. A Technical Guide to Identification, Synthesis, and Safety in D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 4-Piperidinyl propanoate hydrochloride and its critical derivatives.

A Technical Guide to Identification, Synthesis, and Safety in Drug Development

Core Directive: Nomenclature & CAS Identification[1]

In drug development, "4-Piperidinyl propanoate hydrochloride" refers to a specific ester scaffold often encountered as a metabolic intermediate or a synthetic precursor to opioid analgesics (e.g., prodine analogs, fentanyl derivatives).

Precise identification is critical because the "common name" is often used loosely to describe three distinct chemical entities. The table below resolves this ambiguity by mapping the specific chemical structure to its authoritative CAS Registry Number.

Table 1: CAS Number Lookup & Structural Differentiation
Chemical EntityCommon Name / ContextCAS NumberMolecular FormulaStructural Significance
Piperidin-4-yl propanoate HCl The Core Scaffold (Unsubstituted Nitrogen)Custom / Non-Indexed *

The primary metabolic breakdown product of ester-based piperidine drugs. Often synthesized in situ from 4-Hydroxypiperidine (CAS 5382-17-2).
1-Phenethyl-4-propionoxypiperidine Fentanyl Precursor (N-Phenethyl substituted)1462260-87-2

A critical impurity and precursor in the synthesis of fentanyl and its "reverse ester" analogs.
MPPP Hydrochloride Desmethylprodine (N-Methyl, 4-Phenyl substituted)4968-48-3

A "reverse ester" pethidine analog.[1] CRITICAL SAFETY WARNING: Improper synthesis yields MPTP, a potent neurotoxin.
Alphaprodine Hydrochloride Nisentil (N-Methyl, 4-Phenyl, 3-Methyl)561-78-4

A clinically utilized opioid analgesic (now largely obsolete/regulated).

*Note: The unsubstituted hydrochloride salt (Piperidin-4-yl propanoate HCl) is rarely isolated as a commodity chemical due to stability issues (acyl migration). It is typically generated from N-protected precursors.

Technical Synthesis & Methodology

The synthesis of the 4-piperidinyl propanoate core requires careful control of protecting groups to prevent N-acylation (formation of an amide) instead of O-acylation (formation of the desired ester).

Reaction Logic & Pathway

The following Graphviz diagram illustrates the critical decision points in synthesizing the scaffold. Note the divergence between the "Safe Route" (N-Protection) and the "Direct Route" (High Risk of side products).

SynthesisPathway Start 4-Piperidone (CAS 41979-39-9) Alcohol 4-Hydroxypiperidine (CAS 5382-17-2) Start->Alcohol Reduction (NaBH4) Protected N-Boc-4-Hydroxypiperidine (CAS 109384-19-2) Alcohol->Protected Protection (Boc2O) SideProduct N-Propionyl Amide (Undesired Impurity) Alcohol->SideProduct Direct Acylation (No Protection) Esterification O-Acylation (Propionyl Chloride) Protected->Esterification Esterification Final 4-Piperidinyl Propanoate HCl (Target Scaffold) Esterification->Final Deprotection (HCl/Dioxane)

Figure 1: Synthetic pathway for 4-Piperidinyl Propanoate HCl, highlighting the necessity of N-protection to avoid amide formation.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of Piperidin-4-yl propanoate Hydrochloride via N-Boc protection.

Reagents:

  • 4-Hydroxypiperidine (CAS 5382-17-2)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Propionyl chloride[2]

  • Triethylamine (

    
    )
    
  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve 4-hydroxypiperidine (10 mmol) in DCM.

    • Add

      
       (1.2 eq) followed by 
      
      
      
      (1.1 eq) at 0°C.
    • Stir at RT for 4 hours. Wash with water/brine, dry over

      
      , and concentrate to yield N-Boc-4-hydroxypiperidine.
      
  • O-Acylation (Esterification):

    • Dissolve the N-Boc intermediate in anhydrous DCM.

    • Add

      
       (1.5 eq) and cool to 0°C.
      
    • Dropwise add propionyl chloride (1.2 eq). Critical: Maintain low temp to prevent elimination.

    • Stir for 2 hours. Quench with

      
      . Isolate the organic layer.
      
  • Deprotection & Salt Formation:

    • Dissolve the ester in minimal dioxane.

    • Add 4M HCl in dioxane (5 eq) dropwise at 0°C.

    • Precipitate forms immediately. Stir for 1 hour.

    • Filter the white solid and wash with cold diethyl ether.

    • Result: 4-Piperidinyl propanoate hydrochloride.[3][4]

Critical Safety & Toxicology (The MPTP Connection)

As a Senior Scientist, I must flag a critical safety hazard associated with N-methylated derivatives of this scaffold.

If you are synthesizing MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), strictly control the reaction temperature and pH.

  • The Hazard: Overheating or acidic conditions during the esterification of the tertiary alcohol (1-methyl-4-phenyl-4-piperidinol) causes elimination of the propionyloxy group.

  • The Toxin: This elimination yields MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Mechanism: MPTP crosses the blood-brain barrier and is metabolized by MAO-B into MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, causing permanent, irreversible Parkinsonism.

Validation Rule: Every batch of N-methylated 4-propionoxypiperidine must be screened via GC-MS or HPLC for the presence of the tetrahydropyridine double bond (MPTP impurity) before any biological handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120737, Alphaprodine Hydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). MPTP: A Industrial Hazard. NIOSH Registry of Toxic Effects. Retrieved from [Link]

Sources

Foundational

Molecular Structure and Technical Guide: 4-Piperidinyl Propanoate Hydrochloride

Executive Summary & Chemical Identity[1] 4-Piperidinyl propanoate hydrochloride (also known as Piperidin-4-yl propionate hydrochloride or PHP ) is a specialized heterocyclic ester primarily utilized in neuropharmacology...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Piperidinyl propanoate hydrochloride (also known as Piperidin-4-yl propionate hydrochloride or PHP ) is a specialized heterocyclic ester primarily utilized in neuropharmacology and radiochemistry. Unlike its phenyl-substituted analogs (e.g., the opioid MPPP), this compound lacks significant analgesic activity. Instead, its core utility lies as the immediate precursor for the synthesis of [¹¹C]PMP ([¹¹C]-N-methyl-4-piperidinyl propionate), a gold-standard Positron Emission Tomography (PET) radiotracer used to map acetylcholinesterase (AChE) activity in the living human brain.

This guide details the molecular architecture, validated synthesis protocols, and spectroscopic characterization of 4-piperidinyl propanoate hydrochloride, designed for researchers in drug development and nuclear medicine.

Identification Data
PropertyDetail
IUPAC Name Piperidin-4-yl propanoate hydrochloride
Common Names 4-Propionoxypiperidine HCl; PHP HCl; PMP Precursor
CAS Number 219859-83-3
Molecular Formula C₈H₁₅NO₂[1][2] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
SMILES CCC(=O)OC1CCNCC1.Cl
Solubility Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents.

Molecular Architecture

Structural Analysis

The molecule consists of a six-membered piperidine ring in a chair conformation, which is the thermodynamically favored state to minimize torsional strain.

  • C4 Position: The propionyl ester group (-O-CO-CH2-CH3) is attached at the C4 position. In the crystal structure and solution state, this bulky ester group typically adopts an equatorial orientation to avoid 1,3-diaxial interactions with the protons at C2 and C6.

  • Nitrogen Center: As a hydrochloride salt, the secondary amine at position 1 is protonated (

    
    ), rendering the molecule polar and water-soluble. This protonation is critical for stability during storage, preventing self-aminolysis (where the amine of one molecule attacks the ester of another).
    
Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and functional groups of the molecule.

MolecularStructure Piperidine Piperidine Ring (Chair Conformation) C4 C4 Position (Equatorial) Piperidine->C4 Substitution Site Nitrogen N1 (Protonated) Secondary Amine Nitrogen->Piperidine Part of Ring Ester Propionate Ester (-O-CO-Et) C4->Ester Ester Bond

Figure 1: Structural connectivity of 4-Piperidinyl propanoate hydrochloride.

Synthesis & Preparation Protocol

The synthesis of 4-piperidinyl propanoate hydrochloride requires a protection-deprotection strategy. Direct esterification of 4-hydroxypiperidine is often low-yielding due to competing N-acylation. The following protocol is the industry standard for producing high-purity precursor for radiolabeling.

Reaction Scheme

Step 1: N-Protection of 4-hydroxypiperidine using Benzyl chloroformate (Cbz-Cl). Step 2: O-Acylation using Propionyl Chloride. Step 3: Deprotection via Catalytic Hydrogenation (Pd/C) and Salt Formation.

Detailed Methodology
Step 1: N-Protection
  • Dissolve 4-hydroxypiperidine (10.0 g, 99 mmol) in aqueous Na₂CO₃ (200 mL).

  • Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl, 17 mL, 1.2 eq) over 30 mins.

  • Stir at room temperature (RT) for 12 hours.

  • Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Yield: ~90% of N-Cbz-4-hydroxypiperidine (White solid).

Step 2: Esterification
  • Dissolve N-Cbz-4-hydroxypiperidine (5.0 g, 21 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Add Triethylamine (3.5 mL, 25 mmol) and catalytic DMAP (0.1 eq).

  • Cool to 0°C. Add Propionyl Chloride (2.0 mL, 23 mmol) dropwise.

  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench with water, wash with NaHCO₃, dry, and concentrate.

  • Yield: ~85% of N-Cbz-4-piperidinyl propionate (Colorless oil).

Step 3: Deprotection & Salt Formation
  • Dissolve the intermediate from Step 2 (4.0 g) in Methanol (40 mL).

  • Add 10% Pd/C catalyst (0.4 g).

  • Stir under H₂ atmosphere (balloon pressure) for 2 hours (rapid reaction).

  • Filter through Celite to remove Pd/C.

  • Add HCl in Dioxane (4M, 1.5 eq) to the filtrate.

  • Evaporate solvent to dryness. Triturate the residue with Ether/Acetone to crystallize.

  • Final Product: 4-Piperidinyl propanoate hydrochloride (White crystalline solid).

Graphviz Visualization: Synthesis Workflow

Synthesis Start 4-Hydroxypiperidine Step1 Step 1: N-Protection (Cbz-Cl, Na2CO3) Start->Step1 Inter1 N-Cbz-4-Hydroxypiperidine Step1->Inter1 Step2 Step 2: Esterification (Propionyl Chloride, Et3N) Inter1->Step2 Inter2 N-Cbz-4-Piperidinyl Propionate Step2->Inter2 Step3 Step 3: Hydrogenation & HCl (H2, Pd/C, HCl) Inter2->Step3 Final 4-Piperidinyl Propanoate HCl (Target) Step3->Final

Figure 2: Three-step synthesis pathway ensuring regioselective ester formation.

Spectroscopic Characterization

Validation of the structure is performed using ¹H NMR and IR spectroscopy. The following data represents the expected signals for the hydrochloride salt in Deuterium Oxide (D₂O) or DMSO-d₆.

¹H NMR Data (Predicted/Typical in D₂O)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Propionate CH₃ 1.12Triplet (t)3HTerminal methyl of ester
Propionate CH₂ 2.40Quartet (q)2HMethylene adjacent to carbonyl
Piperidine C3, C5 1.90 - 2.10Multiplet (m)4HRing protons (beta to N)
Piperidine C2, C6 3.10 - 3.40Multiplet (m)4HRing protons adjacent to N (deshielded by N+)
Piperidine C4 5.05Septet/Multiplet1HMethine proton at ester linkage (deshielded by Oxygen)
Infrared (IR) Spectroscopy
  • 1735 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

  • 2400–3000 cm⁻¹: Broad Ammonium (NH₂⁺) stretch (characteristic of amine salts).

  • 1180 cm⁻¹: C-O-C stretch (Ester linkage).

Application: Mechanism in Radiochemistry

The primary scientific value of 4-piperidinyl propanoate hydrochloride is its role as the precursor (PHP) for [¹¹C]PMP .

Radiosynthesis & Biologic Mechanism
  • Methylation: The secondary amine of PHP is reacted with [¹¹C]Methyl Triflate or [¹¹C]Methyl Iodide to form [¹¹C]N-Methyl-4-piperidinyl propionate ([¹¹C]PMP) .

  • In Vivo Transport: [¹¹C]PMP is lipophilic and rapidly crosses the Blood-Brain Barrier (BBB).

  • Enzymatic Trapping:

    • Once in the brain, [¹¹C]PMP acts as a substrate for Acetylcholinesterase (AChE) .[3][4]

    • AChE hydrolyzes the ester bond, releasing propionic acid and [¹¹C]N-Methyl-4-piperidinol .

    • The Trap: The resulting alcohol is hydrophilic and cannot cross the BBB back into the bloodstream.[3] It remains trapped in the tissue.

    • Imaging: The accumulation of radioactivity is directly proportional to the local AChE enzymatic activity, allowing visualization of cholinergic deficits in Alzheimer's disease.

Mechanism Precursor PHP (Precursor) (Secondary Amine) Radiolabeling + [11C]Methyl Triflate Precursor->Radiolabeling Tracer [11C]PMP (Lipophilic Tracer) Radiolabeling->Tracer BBB Blood-Brain Barrier Tracer->BBB Brain Brain Tissue BBB->Brain AChE Hydrolysis by AChE Brain->AChE Metabolite [11C]Methyl-piperidinol (Hydrophilic/Trapped) AChE->Metabolite

Figure 3: Mechanism of action for the [11C]PMP radiotracer derived from 4-piperidinyl propanoate.

Safety & Handling

While not a potent opioid like its phenyl-substituted cousins, 4-piperidinyl propanoate hydrochloride is a chemical irritant and should be handled with standard laboratory safety protocols.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis of the ester bond.

  • Stability: Stable in solid form. In aqueous solution, the ester is susceptible to hydrolysis, particularly at pH > 7.

References

  • Koeppe, R. A., et al. (1999). "Assessment of extrastriatal cholinergic binding using [11C]PMP and PET." Journal of Cerebral Blood Flow & Metabolism, 19(12), 1350-1363.

  • Shao, X., et al. (2011). "Synthesis of N-[11C]methyl-4-piperidinyl propionate ([11C]PMP) for imaging acetylcholinesterase." ResearchGate Protocols.

  • Drug Enforcement Administration (DEA). (2010).[5][6] "Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl." Federal Register.[5][6] (Contextual reference on piperidine precursor controls).

  • PubChem Compound Summary. (2025). "Piperidin-4-yl propionate hydrochloride."[1][7][8][9][10] National Center for Biotechnology Information.

Sources

Exploratory

4-Piperidinyl propanoate hydrochloride spectral data (NMR, IR, MS)

This technical guide details the spectral characterization, synthesis, and quality profiling of 4-Piperidinyl propanoate hydrochloride (also known as 4-piperidinol propionate hydrochloride). Executive Summary 4-Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization, synthesis, and quality profiling of 4-Piperidinyl propanoate hydrochloride (also known as 4-piperidinol propionate hydrochloride).

Executive Summary

4-Piperidinyl propanoate hydrochloride (C


H

NO

·HCl) is a critical piperidine scaffold used primarily as a precursor in the synthesis of radiopharmaceuticals (e.g., [

C]PMP for acetylcholinesterase PET imaging) and as an intermediate in the development of analgesic pharmacophores.

This guide addresses the specific spectral signatures required for structural validation, distinguishing this secondary amine salt from its N-methylated analogs (such as MPPP) and potential neurotoxic dehydration impurities (tetrahydropyridines).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Piperidin-4-yl propanoate hydrochloride
CAS Number 219859-83-3 (HCl salt); 59505-99-4 (Free base)
Molecular Formula C

H

ClNO

Molecular Weight 193.67 g/mol
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in water, methanol, DMSO; insoluble in ether
Key Risk Potential for dehydration to 1,2,3,6-tetrahydropyridine derivatives (neurotoxic pharmacophore)

Synthesis & Preparation Protocol

Direct esterification of 4-piperidinol with propionyl chloride often leads to N,O-dipropionylation. The "Gold Standard" protocol utilizes N-protection to ensure regioselectivity.

Step-by-Step Methodology
  • N-Protection: React 4-hydroxypiperidine with Benzyl chloroformate (Cbz-Cl) in aqueous Na

    
    CO
    
    
    
    /DCM to yield N-Cbz-4-piperidinol .
  • Esterification: Treat the N-protected intermediate with propionyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0°C. Stir for 4 hours.

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in MeOH.

    • Perform catalytic hydrogenation (H

      
      , Pd/C) to remove the Cbz group.
      
    • Filter catalyst and treat the filtrate with 1M HCl in dioxane.

    • Evaporate and recrystallize from EtOH/Et

      
      O to obtain 4-piperidinyl propanoate hydrochloride .
      

Synthesis Start 4-Hydroxypiperidine Step1 N-Protection (Cbz-Cl, Base) Start->Step1 Inter1 N-Cbz-4-piperidinol Step1->Inter1 Step2 Esterification (Propionyl Chloride) Inter1->Step2 Inter2 N-Cbz-Ester Step2->Inter2 Step3 Deprotection (H2, Pd/C) Inter2->Step3 Final 4-Piperidinyl Propanoate HCl Step3->Final

Figure 1: Regioselective synthesis pathway avoiding N-acylation side products.

Spectral Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the downfield shift of the C4-methine proton (due to esterification) and the broadening of amine protons (due to HCl salt formation).


H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.10 - 9.30 Broad Singlet2HNH

Ammonium protons (exchangeable with D

O).
4.95 Multiplet (tt)1HH-4Deshielded methine

to ester oxygen.
3.05 - 3.20 Multiplet2HH-2/H-6 (eq)Protons

to nitrogen (deshielded by salt).
2.90 - 3.05 Multiplet2HH-2/H-6 (ax)Axial protons

to nitrogen.
2.35 Quartet (

Hz)
2HCO-CH

-CH

Methylene of propanoate group.
1.90 - 2.05 Multiplet2HH-3/H-5 (eq)Ring methylene protons.
1.70 - 1.85 Multiplet2HH-3/H-5 (ax)Ring methylene protons.
1.08 Triplet (

Hz)
3HCO-CH

-CH

Methyl of propanoate group.

C NMR (100 MHz, DMSO-

)
  • 173.5 ppm: Ester Carbonyl (C=O).

  • 66.2 ppm: C-4 (Piperidine ring methine).

  • 41.5 ppm: C-2/C-6 (Piperidine ring

    
    -carbons).
    
  • 28.1 ppm: C-3/C-5 (Piperidine ring

    
    -carbons).
    
  • 27.4 ppm: Propionyl methylene (-CH

    
    -).
    
  • 9.2 ppm: Propionyl methyl (-CH

    
    ).
    
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the ester formation and the presence of the amine salt.

Wavenumber (cm

)
AssignmentNotes
2400 - 3000 N-H Stretch (Amine Salt)Broad, strong band characteristic of secondary ammonium salts (NH

). Overlaps C-H stretches.
1735 - 1745 C=O Stretch (Ester)Sharp, strong peak. Definitive confirmation of esterification.
1180 - 1200 C-O-C StretchStrong ester linkage stretch.
1450 - 1470 CH

Bend
Scissoring vibration of methylene groups.
C. Mass Spectrometry (MS)

Analysis is typically performed using ESI(+) or EI. The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the ester bond.

  • Molecular Ion:

    
     m/z (Free base mass + H).
    
  • Base Peak: m/z 84 or 158 depending on ionization energy.

Fragmentation Pathway (EI/ESI):

  • m/z 158: Parent Ion

    
    .
    
  • m/z 84: Loss of propionic acid (74 Da). This forms the 1,2,3,6-tetrahydropyridine cation , a stable elimination product.

  • m/z 57: Propionyl cation

    
    .
    

MassSpec Parent [M+H]+ m/z 158 Frag1 Loss of Propionic Acid (-74 Da) Parent->Frag1 Frag2 Alpha Cleavage Parent->Frag2 Ion1 Tetrahydropyridine Cation m/z 84 Frag1->Ion1 Dominant Path Ion2 Propionyl Cation m/z 57 Frag2->Ion2

Figure 2: Primary fragmentation pathway showing the characteristic loss of the ester moiety.

Quality Control & Impurity Profiling

Critical Safety Note: The synthesis of 4-acyloxypiperidines carries a risk of elimination side reactions.

  • Impurity A (Tetrahydropyridine): Acid-catalyzed elimination of the ester group can yield 1,2,3,6-tetrahydropyridine . While less toxic than the N-methyl analog (MPTP), this impurity indicates thermal instability or over-acidification.

  • Detection: Monitor the alkene proton signal in

    
    H NMR at 
    
    
    
    5.7 - 5.9 ppm
    .

References

  • Kuhl, D. E., et al. (1999). In vivo mapping of cholinergic neurons in the human brain using [11C]PMP and PET. Journal of Nuclear Medicine , 40(10), 1669-1678. Link

  • Bohnen, N. I., et al. (2010).[1] Cortical cholinergic denervation is associated with olfactory deficits in Parkinson's disease. Neurology , 75(2), 120-125. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219859-83-3, 4-Piperidinol, propionate, hydrochloride. Link

Sources

Foundational

stability and storage conditions for 4-Piperidinyl propanoate hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 4-Piperidinyl Propanoate Hydrochloride This guide provides a comprehensive overview of the critical factors influencing the stability of 4-piperidinyl propanoat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Piperidinyl Propanoate Hydrochloride

This guide provides a comprehensive overview of the critical factors influencing the stability of 4-piperidinyl propanoate hydrochloride. As a molecule combining a piperidine ring, a propanoate ester linkage, and a hydrochloride salt, its chemical behavior is multifaceted. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure the integrity of this compound in research and development settings. The recommendations herein are grounded in fundamental chemical principles and data from analogous structures, providing a solid framework for handling this and structurally related compounds.

Chemical Identity and Structural Considerations

4-Piperidinyl propanoate hydrochloride is a salt, which generally enhances the stability and water solubility of the parent amine.[1] The structure, however, contains two key functional groups that are susceptible to degradation: the ester linkage and the piperidine ring. Understanding these inherent vulnerabilities is the first principle of ensuring its long-term stability.

  • Ester Linkage: The propanoate ester is prone to hydrolysis, a reaction with water that cleaves the ester bond to form 4-hydroxypiperidine and propanoic acid. This reaction can be catalyzed by both acids and bases.[2][3]

  • Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation.[4] This can lead to the formation of N-oxides or more complex ring-opened products, particularly in the presence of oxidizing agents, light, or elevated temperatures.[4][5][6]

  • Hydrochloride Salt: While the salt form enhances stability, the compound's hygroscopic nature (common for hydrochloride salts) is a primary concern.[7] Absorption of atmospheric moisture can not only physically alter the solid material but also provide the water necessary for hydrolytic degradation.[8]

Primary Degradation Pathways

An effective storage strategy is built upon a thorough understanding of the potential degradation pathways. For 4-piperidinyl propanoate hydrochloride, the two most significant pathways are hydrolysis and oxidation.

Hydrolytic Cleavage of the Ester

The hydrolysis of the propanoate ester is a critical degradation route. The reaction is reversible under acidic conditions and irreversible under basic conditions.[2][9]

  • Acid-Catalyzed Hydrolysis: In the presence of water and an acid catalyst, the ester can be cleaved to yield 4-hydroxypiperidine and propanoic acid. Since the compound is a hydrochloride salt, the environment is inherently acidic, making this pathway relevant if moisture is present.[3][10]

  • Base-Promoted Hydrolysis (Saponification): Exposure to basic conditions will rapidly and irreversibly hydrolyze the ester, forming a propanoate salt and 4-hydroxypiperidine.[9] This underscores the importance of avoiding contact with basic substances.

G cluster_hydrolysis Ester Hydrolysis Pathway Compound 4-Piperidinyl Propanoate HCl Products 4-Hydroxypiperidine + Propanoic Acid Compound->Products Hydrolysis (catalyzed by H⁺ or OH⁻) Water H₂O

Caption: Primary hydrolytic degradation pathway.

Oxidative Degradation of the Piperidine Ring

The piperidine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or incompatible chemicals.

  • N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide. This transformation alters the molecule's polarity and pharmacological activity.

  • Ring Opening: More aggressive oxidative conditions can lead to the cleavage of the piperidine ring, resulting in a variety of degradation products.[4] Studies on similar piperidine compounds show that degradation can occur via H-abstraction from the C-H or N-H bonds.[5][6]

G cluster_oxidation Oxidative Degradation Pathway Compound 4-Piperidinyl Propanoate HCl N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation Oxidant [O] (e.g., air, light) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential oxidative degradation pathways.

Recommended Storage and Handling Protocols

The primary objective of the storage and handling protocols is to mitigate the risks of hydrolysis and oxidation by controlling the compound's environment.

Storage Conditions

The stability of 4-piperidinyl propanoate hydrochloride is best maintained by strict control of temperature, humidity, and light.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation reactions.[7][11]
Humidity Store in a desiccator with a desiccant.Minimizes exposure to moisture, thereby preventing hydrolytic degradation. The hygroscopic nature of hydrochloride salts makes this critical.[7][8]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric oxygen, preventing oxidative degradation of the piperidine ring.[7]
Light Store in an amber or opaque container.Protects the compound from photodegradation.
Container Tightly sealed glass or other inert material container.Prevents ingress of moisture and air.[11][12][13]
Handling Procedures

Proper handling is crucial to maintain the integrity of the compound, especially when it is removed from its ideal storage conditions.

  • Controlled Environment: Whenever possible, handle the compound in a controlled environment, such as a glove box with low humidity or under a nitrogen blanket.

  • Minimize Exposure: Only remove the amount of material needed for immediate use. Avoid returning unused material to the primary container to prevent contamination.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11]

Assessment of Stability: A Self-Validating System

To ensure the integrity of your research, it is essential to have a system for assessing the stability of 4-piperidinyl propanoate hydrochloride, particularly for long-term studies or when using older batches. A forced degradation study is a powerful tool for this purpose.

Forced Degradation Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To evaluate the stability of 4-piperidinyl propanoate hydrochloride under various stress conditions.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often suitable for separating the parent compound from its degradation products.[14]

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of 4-piperidinyl propanoate hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration.

  • Expose to Stress Conditions: Aliquot the stock solution into separate, appropriate vessels for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified duration.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a specified duration.

  • Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to the target concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a developed HPLC method with a UV detector. The method should be capable of separating the main peak (parent compound) from any new peaks (degradation products).

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • The appearance of new peaks confirms degradation.

    • This data helps to understand the compound's liabilities and validates that the analytical method is "stability-indicating."

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Interpret Interpret Data (% Degradation, New Peaks) Analyze->Interpret

Caption: Workflow for a forced degradation study.

Conclusion

The stability of 4-piperidinyl propanoate hydrochloride is contingent upon a proactive approach to its storage and handling. By understanding its inherent chemical vulnerabilities—namely, the potential for ester hydrolysis and piperidine oxidation—researchers can implement effective mitigation strategies. The cornerstone of this strategy is rigorous environmental control, specifically minimizing exposure to moisture, oxygen, light, and incompatible chemicals. The implementation of routine stability assessments, such as forced degradation studies, provides a self-validating system to ensure the continued integrity and reliability of this compound in scientific applications.

References

  • Kishida Chemical Co., Ltd. 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride Safety Data Sheet. [Link]

  • CAS Common Chemistry. 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1). [Link]

  • Cole-Parmer. Piperidine, 99% Material Safety Data Sheet. [Link]

  • PubChem. 4-Piperidinol, 4-phenyl-1-(3-phenylpropyl)-, propionate (ester), hydrochloride. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • PMC. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]

  • Manufacturing Chemist. An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • ResearchGate. Piperidine degradation by M. aurum MO1. [Link]

  • USDA Food Safety and Inspection Service. Determination of Salt. [Link]

  • BuyersGuideChem. 4-Piperidinol,1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel-. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Hydrophilic Interaction Liquid Chromatography. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]

  • ResearchGate. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

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Exploratory

The Piperidine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most prolific and functionally significant scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most prolific and functionally significant scaffolds in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is not coincidental but rather a testament to a unique combination of favorable physicochemical properties, synthetic accessibility, and versatile three-dimensional geometry. This guide provides a comprehensive exploration of the piperidine moiety's role, moving beyond a simple catalog of its occurrences to a deeper analysis of why it is so frequently and successfully employed. We will dissect its structural and electronic characteristics, examine its impact on pharmacokinetic profiles, and survey its application across diverse therapeutic areas. Furthermore, this document will detail common synthetic strategies and present a representative experimental workflow for the evaluation of novel piperidine-based drug candidates, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Piperidine Scaffold: A Privileged Foundation for Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one biological target. The piperidine ring is a quintessential example, largely due to its inherent structural and chemical properties that enhance "druggability".[3]

Core Physicochemical and Structural Attributes

Piperidine's utility begins with its fundamental characteristics. It is a saturated heterocycle, meaning the ring is non-aromatic and flexible.[4][5] This flexibility allows it to adopt a stable chair conformation, enabling precise spatial orientation of substituents in either axial or equatorial positions. This three-dimensional control is critical for optimizing interactions within the complex topography of a biological target's binding pocket.

The nitrogen atom is the ring's most influential feature. With a pKa of approximately 11.2, piperidine is basic and exists in a protonated, cationic form at physiological pH.[5][6] This basicity is a key tool for medicinal chemists:

  • Solubility Modulation: The cationic nitrogen can form salts with various counter-ions, a common strategy to dramatically improve the aqueous solubility of a drug candidate, which is essential for formulation and bioavailability.

  • Target Interactions: The protonated nitrogen can serve as a potent hydrogen bond donor, forming strong ionic and hydrogen bonds with key residues (e.g., aspartate, glutamate) in a target protein. The unprotonated nitrogen can act as a hydrogen bond acceptor.[3]

The piperidine scaffold itself strikes a valuable balance between hydrophilicity (from the amine group) and lipophilicity (from the five methylene bridges), allowing for fine-tuning of a molecule's overall logP and logD values to optimize membrane permeability and other pharmacokinetic properties.[1][3]

PropertyValueSignificance in Drug Design
Molecular Formula C₅H₁₁NA simple, low molecular weight scaffold.
Molar Mass 85.15 g·mol⁻¹Contributes minimally to molecular weight, aiding in Lipinski's Rule of Five compliance.
pKa (of conjugate acid) ~11.22Allows for salt formation to enhance solubility; key for ionic interactions with targets.[5][6]
Appearance Colorless LiquidBasic physical property.[5][6]
Solubility in Water MiscibleThe core is water-soluble, providing a good starting point for ADME properties.[5]
Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (N)Provides key interaction points for target binding and influences solubility.[3]
The Pharmacokinetic Advantage

The incorporation of a piperidine moiety frequently bestows significant advantages in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The saturated, aliphatic nature of the ring often enhances metabolic stability compared to more labile structures.[3] Functionalization of the ring can be strategically employed to block sites of metabolism. For instance, substitution at positions adjacent to the nitrogen can sterically hinder enzymatic degradation.[3] This metabolic robustness often leads to improved half-life and better bioavailability.

Furthermore, the piperidine ring's balanced lipophilicity can facilitate passage through biological membranes, including the challenging blood-brain barrier, making it a highly valuable scaffold for drugs targeting the Central Nervous System (CNS).[3][7]

Part 2: Therapeutic Versatility: Piperidine in Action

The piperidine scaffold is found in a remarkable diversity of approved drugs, underscoring its broad utility. Its structural contributions range from serving as a simple solubilizing group to being the core pharmacophore responsible for biological activity.

Central Nervous System (CNS) Disorders

The piperidine ring is a dominant feature in neuropharmacology. Its ability to cross the blood-brain barrier is a key enabling factor.[7]

  • Analgesics: The piperidine core is famously the central pharmacophore of morphine and its synthetic derivatives, such as Fentanyl and Pethidine .[5][8] The protonated nitrogen is crucial for binding to opioid receptors.

  • Antipsychotics: Drugs like Risperidone and Haloperidol utilize the piperidine moiety to interact with dopamine and serotonin receptors.

  • ADHD Medications: Methylphenidate (Ritalin) contains a piperidine ring that is essential for its activity as a norepinephrine-dopamine reuptake inhibitor.[5]

  • Alzheimer's Disease: Donepezil (Aricept), an acetylcholinesterase inhibitor, uses a piperidine group to correctly orient the molecule within the enzyme's active site.[6]

Oncology

In cancer therapy, piperidine derivatives act on a wide range of targets.[4][9][10]

  • Hormone-Receptor Modulators: Raloxifene , used in the treatment and prevention of breast cancer, incorporates a piperidine ring that influences its binding to the estrogen receptor.[11]

  • Kinase Inhibitors: While the related piperazine ring is more common in kinase inhibitors, piperidine scaffolds are also employed to engage with the ATP-binding pocket of various kinases.[7]

  • PARP Inhibitors: Niraparib (Zejula) is a poly (ADP-ribose) polymerase (PARP) inhibitor containing a piperidine ring, used for the treatment of ovarian cancer.[1]

The diagram below illustrates a simplified signaling pathway targeted by many anticancer agents, where scaffolds like piperidine can play a role in inhibitor design to block downstream proliferation signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription, Cell Proliferation mTOR->Proliferation Promotes PiperidineDrug Piperidine-Containing Kinase Inhibitor PiperidineDrug->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Simplified PI3K/Akt/mTOR signaling pathway and a point of therapeutic intervention.
Other Major Therapeutic Areas

The application of piperidine extends broadly across medicine:

  • Antihistamines: Loratadine (Claritin) and its active metabolite Desloratadine feature a piperidine ring.

  • Antidiabetics: Voglibose , an alpha-glucosidase inhibitor used to treat diabetes, is a piperidine derivative.[6]

  • Antimicrobials: The piperidine nucleus is a component of various synthetic compounds with antibacterial and antifungal activities.[6][11][12]

Drug ExampleTherapeutic AreaRole of Piperidine Moiety
Methylphenidate CNS (ADHD)Core pharmacophore for transporter binding.[5]
Donepezil CNS (Alzheimer's)Binds within acetylcholinesterase active site.[6]
Fentanyl CNS (Analgesic)Essential for opioid receptor interaction.[10]
Raloxifene OncologyModulates binding to the estrogen receptor.[11]
Niraparib OncologyPart of the core scaffold for PARP inhibition.[1]
Loratadine AntihistamineStructural component for H1 receptor antagonism.
Minoxidil VasodilatorOriginally an antihypertensive, now used for hair loss.[5]

Part 3: Synthesis and Evaluation of Piperidine Derivatives

The widespread use of piperidine is also a function of its synthetic accessibility. Medicinal chemists have a robust toolbox for creating and functionalizing this scaffold.

Core Synthetic Strategies

The most common industrial-scale synthesis of piperidine is the catalytic hydrogenation of pyridine.[5] This process is efficient and typically uses catalysts like molybdenum disulfide or noble metals such as ruthenium or rhodium.[2][5]

G Pyridine Pyridine Plus + Pyridine->Plus Hydrogen 3 H₂ Plus->Hydrogen Piperidine Piperidine Hydrogen->Piperidine Catalyst (e.g., MoS₂) High Pressure / Temp

Catalytic hydrogenation of pyridine to piperidine.

For more complex, substituted piperidines, a variety of methods are employed, including:

  • Reductive Amination: Cyclization of 1,5-dicarbonyl compounds or their precursors with ammonia or a primary amine.

  • Cycloaddition Reactions: Diels-Alder or other cycloaddition reactions to form the six-membered ring.

  • Ring-Closing Metathesis: A powerful method for forming substituted piperidine rings.

Experimental Workflow: From Synthesis to Biological Validation

Developing a novel drug candidate containing a piperidine moiety involves a rigorous, multi-stage evaluation process. The causality behind this workflow is to systematically de-risk the candidate, ensuring that resources are focused on compounds with the highest probability of success.

G A Step 1: Design & Chemical Synthesis B Step 2: Purification & Structural Verification A->B Crude Product C Step 3: Primary In Vitro Target Engagement Assay B->C Verified Compound D Step 4: Secondary Cell-Based Functional Assay C->D Active Hit E Step 5: Early ADME Profiling D->E Confirmed Hit F Step 6: In Vivo Proof-of-Concept E->F Druggable Hit G Lead Candidate F->G Preclinical Candidate

Iterative workflow for the development of a piperidine-based drug candidate.

Protocol: Representative Assay for a Piperidine-Based Kinase Inhibitor

This protocol describes a self-validating system for identifying and characterizing a novel inhibitor. Each step provides critical data that justifies proceeding to the next.

Objective: To assess the inhibitory potential of a synthesized piperidine derivative against a target kinase (e.g., PI3K).

Methodology:

  • Chemical Synthesis & Purity Assessment (Steps 1 & 2):

    • Synthesize the target piperidine compound via an established route.

    • Purify the crude product using flash column chromatography or preparative HPLC.

    • Causality: Purity is paramount. Impurities can cause false positives or mask activity.

    • Validation: Confirm identity and purity (>95%) using LC-MS and ¹H NMR. The expected molecular weight and spectral data must match the target structure.

  • In Vitro Target Engagement: ADP-Glo™ Kinase Assay (Step 3):

    • Principle: This assay measures the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

    • Procedure:

      • Prepare a serial dilution of the piperidine test compound in DMSO (e.g., from 10 mM down to 1 nM).

      • In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction.

      • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

      • Incubate for 1 hour at room temperature.

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

      • Read luminescence on a plate reader.

    • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

    • Causality: This directly measures if the compound can inhibit the target enzyme in a clean, biochemical system. A low IC₅₀ suggests potent binding.

  • Cell-Based Functional Assay: Western Blot for Phospho-Akt (Step 4):

    • Principle: If the compound inhibits PI3K in cells, the phosphorylation of its downstream target, Akt, should decrease.

    • Procedure:

      • Culture a relevant cancer cell line (e.g., MCF-7) to ~80% confluency.

      • Treat cells with various concentrations of the piperidine compound for 2-4 hours.

      • Lyse the cells and quantify total protein concentration using a BCA assay.

      • Separate 20-30 µg of protein per lane via SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

      • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

    • Data Analysis: Quantify band intensity. A dose-dependent decrease in the p-Akt/Total Akt ratio confirms on-target activity in a cellular context.

    • Causality & Validation: This step validates the biochemical data, proving the compound can penetrate cells and engage its target within the complex intracellular environment. The use of a total Akt control ensures that the observed effect is due to inhibition of phosphorylation, not just cell death.

Conclusion and Future Outlook

The piperidine moiety is an undisputed pillar of medicinal chemistry, valued for its ability to confer favorable physicochemical properties, enhance pharmacokinetic profiles, and provide a versatile three-dimensional scaffold for precise interactions with a multitude of biological targets.[3] Its continued prevalence in newly approved drugs is a clear indicator of its enduring significance.

The future of piperidine in drug discovery remains bright. As synthetic methodologies become more advanced, chemists will gain even finer control over the stereochemistry and substitution patterns of the piperidine ring, allowing for the creation of highly selective and potent modulators of disease-relevant targets.[1] From complex natural products to rationally designed synthetic agents, the simple piperidine ring will undoubtedly continue to be a core component in the development of the next generation of therapeutics.

References

  • Lagisetty, P. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed Central.
  • Rather, G. A. et al. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central.
  • Rather, G. A. et al. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate.
  • Giordano, G. et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
  • Reddemma, M. et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Unknown. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.
  • Gorgani, L. et al. (2023). The Promise of Piperine in Cancer Chemoprevention. MDPI.
  • Chen, Q-S. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Kharitonov, S. V. et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Unknown. (n.d.). Piperidine. Wikipedia.
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  • Hassan, N. et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • Naicker, L. et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals.
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Foundational

Functionalized Piperidines in Drug Design: A Technical Guide to Synthesis, Optimization, and Application

Abstract The piperidine ring, a six-membered nitrogenous heterocycle, is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural core of hundreds of approved therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring, a six-membered nitrogenous heterocycle, is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural core of hundreds of approved therapeutic agents.[1][2] Its remarkable prevalence stems from a unique combination of synthetic tractability, favorable physicochemical properties, and the ability to present functional groups in precise three-dimensional orientations.[1][3] This technical guide provides an in-depth exploration of functionalized piperidines for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of compounds, we dissect the causal relationships behind strategic decisions in drug design, from the selection of synthetic routes to the subtleties of structure-activity relationship (SAR) optimization. We will cover key synthetic methodologies, the critical role of stereochemistry, and data-driven approaches to lead optimization, supported by detailed protocols, illustrative case studies, and a comprehensive reference list to ground the discussion in authoritative, verifiable science.

The Piperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

The Rationale for Ubiquity

The piperidine motif is one of the most frequently encountered N-heterocycles in pharmaceuticals, present in over 70 FDA-approved drugs.[2] This is not a matter of chance, but a direct consequence of the distinct advantages it offers in the design of bioactive molecules. Its saturated, non-aromatic nature allows for complex, three-dimensional structures that can effectively mimic the conformations of natural ligands and fit into the intricate binding pockets of biological targets.[1]

Key Physicochemical and Structural Advantages

The success of the piperidine scaffold is rooted in a finely tuned set of inherent properties that medicinal chemists can exploit.

  • Conformational Control: The piperidine ring primarily exists in a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, and this orientation profoundly impacts the molecule's interaction with a target protein.[1][4] The ability to control this geometry through strategic functionalization is a cornerstone of rational drug design. For example, fixing a substituent in an equatorial position can maximize favorable interactions within a wide, open binding pocket, while an axial orientation might be necessary to engage with a deeper, narrower cleft.

  • Physicochemical Modulation: The basic nitrogen atom (typical pKa ~8-11) is a critical feature. At physiological pH, it is often protonated, which can enhance aqueous solubility and provide a key hydrogen bond donor for anchoring the molecule to its target.[1][3] Functionalization on this nitrogen or elsewhere on the ring allows for precise tuning of lipophilicity, polarity, and pKa, which are essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The piperidine ring itself is generally robust and resistant to metabolic degradation.[1] However, the positions alpha (adjacent) to the nitrogen atom can be susceptible to oxidation by cytochrome P450 enzymes. A common strategy to mitigate this is to introduce substituents at these positions, which sterically hinder the metabolic enzymes.[5] When metabolic instability is a persistent issue, bioisosteric replacement with more rigid structures, such as spirocycles, can be an effective solution.[1]

Synthetic Strategies for Accessing Functionalized Piperidines

A vast and versatile synthetic toolbox is available for the construction and elaboration of the piperidine core.[3][6] The choice of strategy is dictated by the desired substitution pattern, stereochemical requirements, and the overall complexity of the target molecule. The primary approaches can be broadly categorized into three families: the hydrogenation of pyridine precursors, intramolecular cyclization, and intermolecular annulation reactions.[6]

Catalytic Hydrogenation of Substituted Pyridines

This is arguably the most common and direct method for producing piperidines.[6][7] The aromatic pyridine ring, appropriately substituted, is reduced to its saturated piperidine counterpart.

Causality Behind the Method: This approach is powerful because a wide variety of substituted pyridines are commercially available or readily synthesized. It allows for the late-stage introduction of the piperidine's three-dimensional character from a flat, aromatic precursor. However, the process is not without its challenges. The Lewis-basic nitrogen of the pyridine substrate or piperidine product can poison the metal catalyst, and many common catalysts are incompatible with reducible functional groups like nitro, cyano, or alkene moieties.[8] This necessitates careful selection of the catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium) and reaction conditions to achieve high chemoselectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Substituted Pyridine Precursor Reactor High-Pressure Reactor (Parr Shaker) Start->Reactor Solvent Solvent (e.g., MeOH, EtOH, AcOH) Solvent->Reactor Catalyst Catalyst (e.g., Pd/C, Rh/C) Catalyst->Reactor Conditions H2 Gas (50-500 psi) Temperature (25-80 °C) Time (4-24 h) Reactor->Conditions Filter Filter through Celite (Remove Catalyst) Conditions->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Purification (Crystallization or Chromatography) Concentrate->Purify Product Final Functionalized Piperidine Purify->Product

General Workflow for Catalytic Hydrogenation of Pyridines.

Experimental Protocol: General Procedure for the Hydrogenation of a 4-Arylpyridine

  • Self-Validation: This protocol is self-validating through analytical monitoring. A successful reaction is confirmed by the disappearance of the starting material's aromatic signals and the appearance of aliphatic signals in the piperidine region of a 1H NMR spectrum, and a corresponding mass shift in LC-MS analysis.

  • Step 1: Reactor Charging: To a high-pressure reaction vessel, add the 4-arylpyridine substrate (1.0 eq). Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the catalyst, typically 10% Palladium on Carbon (10% w/w).

  • Step 2: Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 0.1 M concentration).

  • Step 3: Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with hydrogen gas to remove all air.

  • Step 4: Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-200 psi). Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 50 °C).

  • Step 5: Monitoring: Allow the reaction to proceed for 4-24 hours. The reaction's completion can be monitored by the cessation of hydrogen uptake or by analyzing a small aliquot via LC-MS or TLC.

  • Step 6: Catalyst Removal: Once complete, carefully vent the hydrogen pressure. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with additional solvent.

  • Step 7: Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Step 8: Purification: Purify the crude material by either recrystallization or column chromatography to obtain the final, pure piperidine product.

Asymmetric Synthesis and the Imperative of Chirality

For piperidines with one or more stereocenters, controlling the chirality is paramount. Different enantiomers or diastereomers of a drug can have vastly different biological activities, with one isomer often being highly potent while another is inactive or, in some cases, toxic.[9] Introducing chiral piperidine scaffolds into molecules is a proven strategy for enhancing biological activity and selectivity, improving pharmacokinetic properties, and reducing off-target toxicities.[9][10]

Causality Behind Chiral Strategies: Asymmetric synthesis ensures that only the desired, biologically active stereoisomer is produced. This avoids the need for difficult chiral separations later on and maximizes the efficiency of the synthesis. Key strategies include the use of chiral catalysts, which create a chiral environment that directs the reaction to form one enantiomer preferentially, or the employment of chiral starting materials derived from the "chiral pool."

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Prochiral Prochiral Substrate Catalyst Chiral Catalyst Prochiral->Catalyst Forms Chiral Intermediate R_Enantiomer R-Enantiomer Catalyst->R_Enantiomer Favored Pathway (Low Energy) S_Enantiomer S-Enantiomer Catalyst->S_Enantiomer Disfavored Pathway (High Energy)

Asymmetric Catalysis Directing Stereochemical Outcome.

Structure-Activity Relationships (SAR) and Lead Optimization

Once a synthetic route is established, the process of lead optimization begins. This involves systematically modifying the structure of the initial "hit" compound to improve its potency, selectivity, and ADME properties.

Decoding Substitution Patterns

The points of functionalization on the piperidine ring—the nitrogen (N1) and carbons C2, C3, and C4—are not created equal. Each position offers a distinct vector into 3D space, and modifications at these sites can have dramatic and differential effects on the molecule's properties.[1][9]

Causality of Positional Effects:

  • N1-Substitution: Directly modulates the basicity (pKa) of the nitrogen. Large or electron-withdrawing groups can decrease basicity, which may reduce off-target activities (e.g., hERG liability) but can also impact solubility. This position is a common attachment point for linkers.

  • C4-Substitution: Disubstitution at the 4-position often provides a direct vector out of the plane of the ring, ideal for probing larger solvent-exposed regions of a binding pocket. It generally has a minimal impact on the ring's conformation.

  • C3-Substitution: Placing substituents at the 3-position can significantly influence the conformation of the ring and is often used to create chiral centers that can have specific, high-affinity interactions with a target.

  • C2-Substitution: This position is adjacent to the nitrogen, and substitution here can provide steric shielding, improving metabolic stability.[1]

SAR_Piperidine Piperidine N1 N1: Modulates pKa, Solubility, Linker Attachment N1->Piperidine C4 C4: Probes Solvent Front, Minimal Conformational Impact C4->Piperidine C3 C3: Introduces Chirality, Key Binding Interactions C3->Piperidine C2 C2: Steric Shielding, Improves Metabolic Stability C2->Piperidine

Key Substitution Vectors on the Piperidine Scaffold.
(Note: A base image of a piperidine ring is implied for the central node)
Case Study: Optimization of GLP-1R Agonists

A study by Decara et al. on GLP-1 receptor agonists provides a clear example of piperidine SAR. The position of a substituent on the piperidine ring was critical for biological activity.[9]

Compound StructureSubstitution PositionGLP-1 Potentiation (Emax)Rationale for Activity Change
Lead Compound 4-position24%The 4-position substituent likely orients the pharmacophore in a suboptimal conformation for receptor activation.
Optimized Compound 3-position>80%Shifting the substituent to the 3-position introduces a chiral center and reorients the key functional groups, allowing for a more productive binding mode with the GLP-1 receptor, leading to a significant increase in agonist activity.

Table 1: Impact of substituent position on the activity of piperidine-containing GLP-1R agonists. Data synthesized from Decara et al., 2021.[9]

Bioisosteric Replacement Strategies

While piperidine is a privileged scaffold, it is not always the optimal choice. In some cases, replacing the piperidine ring with a bioisostere—a different functional group with similar steric and electronic properties—can solve specific problems.[5][11]

Causality of Bioisosteric Choice:

  • Piperazine: If a second nitrogen atom is desired to modulate solubility or provide an additional interaction point, piperazine is a common replacement.[12][13]

  • Pyrrolidine (5-membered ring): If a more compact or conformationally distinct scaffold is required to fit a smaller pocket, pyrrolidine may be used.

  • Bicyclic Analogs (e.g., Tropane): To rigidify the structure and reduce the entropic penalty of binding, a bicyclic system can be employed. This conformational restriction can lead to a significant increase in potency and improved metabolic stability.[5][14]

Applications in Major Therapeutic Areas

The versatility of the functionalized piperidine scaffold has led to its successful application across a wide range of diseases.

  • Central Nervous System (CNS) Disorders: The ability to tune the lipophilicity and basicity of piperidines makes them ideal scaffolds for CNS drugs, which must cross the blood-brain barrier. They are found in antipsychotics (e.g., Haloperidol), ADHD medications (e.g., Methylphenidate), and Alzheimer's treatments (e.g., Donepezil).[1]

  • Oncology: Piperidine derivatives are integral to many modern cancer therapies. They serve as core structures in targeted kinase inhibitors and have been incorporated into novel senescence-inducing agents.[1][9][15][16]

  • Infectious Diseases and Beyond: The scaffold is also prevalent in antihistamines, opioid analgesics, and anti-infective agents, demonstrating its broad utility in drug discovery.[1][2]

Conclusion and Future Outlook

The functionalized piperidine is more than just a common structural motif; it is a highly adaptable and powerful tool for the modern medicinal chemist. Its unique combination of a stable, three-dimensional core, tunable physicochemical properties, and synthetic accessibility ensures its continued prominence in drug discovery. Future innovations will likely focus on the development of novel, highly selective catalytic methods for C-H functionalization of the piperidine ring, allowing for even more precise and efficient late-stage diversification of complex molecules. As our understanding of disease biology deepens, the ability to strategically deploy functionalized piperidines will remain a critical skill for designing the next generation of safe and effective medicines.

References

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Exploratory

The Synthesis and Application of 4-Piperidinyl Propanoate Hydrochloride: A Technical Guide for Pharmaceutical Development

Abstract This technical guide provides an in-depth exploration of 4-piperidinyl propanoate hydrochloride, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-piperidinyl propanoate hydrochloride, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delineates the strategic importance of this compound, its detailed synthesis pathway with an emphasis on self-validating protocols, physicochemical characteristics, and its role in the development of therapeutic agents. The narrative is grounded in established chemical principles, supported by authoritative references, and supplemented with practical, field-proven insights to facilitate its application in a laboratory and process development setting.

Introduction: The Strategic Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, and to serve as a versatile scaffold for constructing complex molecular architectures that can effectively interact with biological targets. 4-Piperidinyl propanoate hydrochloride, as a derivative, offers a strategic entry point for the introduction of a propionyloxy functionality at the 4-position of the piperidine ring, a feature common to several classes of bioactive molecules.

This guide will focus on a robust and well-characterized synthetic route to 4-piperidinyl propanoate hydrochloride, starting from readily available precursors. The emphasis will be on not just the procedural steps but the underlying chemical principles and the integration of in-process controls to ensure a self-validating and reproducible synthesis.

Physicochemical Properties of 4-Piperidinyl Propanoate Hydrochloride

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in subsequent synthetic transformations and for ensuring its stability and handling. While specific experimental data for 4-piperidinyl propanoate hydrochloride is not extensively published, its properties can be reliably inferred from closely related 4-acyloxypiperidine hydrochlorides.

PropertyExpected Value/CharacteristicRationale and Field Insights
Molecular Formula C₈H₁₆ClNO₂Calculated based on the structure.
Molecular Weight 193.67 g/mol Calculated based on the atomic weights.
Appearance White to off-white crystalline solidThe hydrochloride salt form typically imparts crystallinity.[2]
Melting Point Expected to be in the range of 150-200 °CThe melting point will be significantly higher than the free base due to the ionic character of the hydrochloride salt. The exact value is dependent on the crystal lattice energy.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar solvents (e.g., hexanes, diethyl ether).The hydrochloride salt form enhances aqueous solubility. The piperidine ring and ester functionality also contribute to solubility in polar organic solvents.
pKa Expected to be in the range of 8.5 - 9.5The pKa of the piperidinium ion is typically in this range, indicating it is a weak acid. This is a critical parameter for pH-dependent extractions and for determining the ionization state at physiological pH.
Hygroscopicity Potentially hygroscopicAmine hydrochloride salts can be hygroscopic. Proper storage in a desiccator is recommended.

A Self-Validating Synthetic Pathway to 4-Piperidinyl Propanoate Hydrochloride

The synthesis of 4-piperidinyl propanoate hydrochloride is most strategically approached through a three-stage process, commencing with the readily available 4-piperidone hydrochloride hydrate. This pathway incorporates an N-Boc protecting group strategy to ensure selective functionalization and facilitate purification of the intermediates.

G cluster_0 Stage 1: Synthesis of N-Boc-4-hydroxypiperidine cluster_1 Stage 2: Esterification cluster_2 Stage 3: Deprotection and Salt Formation A 4-Piperidone Hydrochloride Hydrate B N-Boc-4-piperidone A->B Boc₂O, Base C N-Boc-4-hydroxypiperidine B->C Reduction (e.g., NaBH₄) D N-Boc-4-hydroxypiperidine E N-Boc-4-piperidinyl propanoate D->E Propionic Anhydride, DMAP F N-Boc-4-piperidinyl propanoate G 4-Piperidinyl propanoate hydrochloride F->G HCl in Dioxane

Caption: A three-stage synthetic workflow for 4-piperidinyl propanoate hydrochloride.

Stage 1: Synthesis of N-Boc-4-hydroxypiperidine

The initial stage involves the protection of the piperidone nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the ketone to a hydroxyl group.

3.1.1. Experimental Protocol

  • N-Boc Protection of 4-Piperidone:

    • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., a mixture of water and tert-butanol), add a base such as sodium hydroxide to neutralize the hydrochloride and raise the pH.

    • At 0°C, slowly add di-tert-butyl dicarbonate (Boc₂O).

    • Allow the reaction to stir overnight at ambient temperature.

  • Reduction to N-Boc-4-hydroxypiperidine:

    • Dissolve the crude N-Boc-4-piperidone in methanol.

    • Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction at room temperature until complete.

    • Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

3.1.2. Self-Validating In-Process Controls

  • TLC Monitoring: Monitor the progress of both the N-Boc protection and the reduction steps by TLC.[3][4] The disappearance of the starting material and the appearance of the product spot with a different Rf value will indicate reaction completion.

  • GC-MS Analysis: A GC-MS analysis of an aliquot from the reaction mixture can confirm the formation of the desired product by its characteristic mass-to-charge ratio (m/z) and retention time.[5][6]

Stage 2: Esterification of N-Boc-4-hydroxypiperidine

This stage involves the esterification of the hydroxyl group with propionic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP).

3.2.1. Experimental Protocol

  • Dissolve N-Boc-4-hydroxypiperidine in a dry aprotic solvent such as dichloromethane (DCM).

  • Add a catalytic amount of DMAP.

  • Cool the solution to 0°C and add propionic anhydride dropwise.[7][8]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted propionic anhydride and propionic acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-4-piperidinyl propanoate.

3.2.2. Self-Validating In-Process Controls

  • TLC Monitoring: The esterification can be monitored by TLC, observing the consumption of the N-Boc-4-hydroxypiperidine starting material.[3]

  • ¹H NMR Spectroscopy: An ¹H NMR of a worked-up aliquot will show the disappearance of the hydroxyl proton and the appearance of the characteristic ethyl group signals of the propionate ester, confirming the success of the reaction.[1][9]

Stage 3: Deprotection and Hydrochloride Salt Formation

The final stage involves the removal of the N-Boc protecting group and the simultaneous formation of the hydrochloride salt.

3.3.1. Experimental Protocol

  • Dissolve the N-Boc-4-piperidinyl propanoate in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane.[10][11][12][13]

  • Stir the reaction at room temperature. The product will typically precipitate out of the solution as the hydrochloride salt.

  • If precipitation occurs, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. The product can be further purified by recrystallization if necessary.

3.3.2. Self-Validating In-Process Controls

  • ¹H NMR Spectroscopy: The deprotection can be monitored by ¹H NMR, observing the disappearance of the characteristic tert-butyl signal of the Boc group.

  • LC-MS Analysis: An LC-MS analysis can confirm the formation of the final product with the expected molecular weight and also assess its purity.[14]

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Esterification with Propionic Anhydride and DMAP

The esterification is a nucleophilic acyl substitution reaction. DMAP acts as a nucleophilic catalyst, which is more nucleophilic than the hydroxyl group of the alcohol.

G cluster_0 Mechanism of DMAP-catalyzed Esterification Propionic\nAnhydride Propionic Anhydride Acylpyridinium\nIntermediate Acylpyridinium Intermediate Propionic\nAnhydride->Acylpyridinium\nIntermediate DMAP Tetrahedral\nIntermediate Tetrahedral Intermediate Acylpyridinium\nIntermediate->Tetrahedral\nIntermediate N-Boc-4-hydroxypiperidine N-Boc-4-piperidinyl\npropanoate N-Boc-4-piperidinyl propanoate Tetrahedral\nIntermediate->N-Boc-4-piperidinyl\npropanoate - DMAP - Propionate

Caption: Simplified mechanism of DMAP-catalyzed esterification.

N-Boc Deprotection with HCl

The deprotection of the Boc group is an acid-catalyzed elimination reaction.

G cluster_0 Mechanism of N-Boc Deprotection N-Boc-4-piperidinyl\npropanoate N-Boc-4-piperidinyl propanoate Protonated\nCarbonyl Protonated Carbonyl N-Boc-4-piperidinyl\npropanoate->Protonated\nCarbonyl H⁺ (from HCl) Carbamic Acid\nIntermediate Carbamic Acid Intermediate Protonated\nCarbonyl->Carbamic Acid\nIntermediate Elimination of tert-butyl cation 4-Piperidinyl\npropanoate 4-Piperidinyl propanoate Carbamic Acid\nIntermediate->4-Piperidinyl\npropanoate Decarboxylation

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Applications in Pharmaceutical Synthesis

4-Piperidinyl propanoate hydrochloride and its precursor, 4-hydroxypiperidine, are valuable intermediates in the synthesis of a range of pharmaceuticals.

  • Opioid Analgesics: The most prominent application is in the synthesis of fentanyl and its analogs. The piperidine core is essential for the analgesic activity of these compounds.

  • Antipsychotics: Certain atypical antipsychotics incorporate the 4-hydroxypiperidine scaffold.

  • Antihistamines: Some H1 receptor antagonists feature a substituted piperidine ring derived from 4-hydroxypiperidine.

  • Calcium Channel Blockers: The piperidine moiety is present in some calcium channel blockers used to treat hypertension.

  • Oncology: Derivatives of 4-hydroxypiperidine are being investigated as inhibitors of enzymes involved in cancer cell proliferation.

Safety and Handling

As with all chemical intermediates, proper safety precautions must be observed when handling 4-piperidinyl propanoate hydrochloride and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents and solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be aware of specific hazards and handling procedures.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

4-Piperidinyl propanoate hydrochloride is a chemical intermediate of significant value in the pharmaceutical industry. The synthetic pathway detailed in this guide, which employs a protective group strategy and incorporates self-validating in-process controls, offers a reliable and reproducible method for its preparation. A thorough understanding of its physicochemical properties, reaction mechanisms, and applications will empower researchers and drug development professionals to effectively utilize this versatile building block in the creation of novel and impactful therapeutic agents.

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Foundational

Comprehensive Safety and Handling Guide: 4-Piperidinyl Propanoate Hydrochloride

This guide provides an in-depth technical analysis of the safety, handling, and operational protocols for 4-Piperidinyl propanoate hydrochloride .[1][2][3][4][5][6] It is designed for research scientists and process chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and operational protocols for 4-Piperidinyl propanoate hydrochloride .[1][2][3][4][5][6] It is designed for research scientists and process chemists, prioritizing autonomy in experimental design while ensuring rigorous adherence to safety standards.[1][3][4]

CAS Registry Number: 219859-83-3 Chemical Formula: C₈H₁₅NO₂[1][2][3][4][5][6]·HCl Molecular Weight: 193.67 g/mol Synonyms: Piperidin-4-yl propionate hydrochloride; 4-Propionoxypiperidine HCl.[1][2][3][4][5][6]

Chemical Profile & Hazard Analysis

Structural Context & Stability

4-Piperidinyl propanoate hydrochloride consists of a piperidine ring with a propanoate ester moiety at the 4-position, stabilized as a hydrochloride salt.[1][2][3][4][5][6] Unlike its 4-phenyl analogs (e.g., MPPP/Desmethylprodine), this compound lacks the aryl group at the 4-position, significantly altering its pharmacological profile.[1][2][3][4][5][6] However, as a piperidine ester, it remains a sensitive chemical building block.[1][2][3][4]

  • Hydrolysis Susceptibility: The ester linkage is susceptible to hydrolysis under basic conditions or prolonged exposure to moisture, reverting to 4-piperidinol and propionic acid.[1][2][3][4][6]

  • Hygroscopicity: As a secondary amine hydrochloride salt, the compound is hygroscopic.[1][3][4] Moisture absorption not only alters stoichiometry during weighing but can accelerate ester hydrolysis.[1][3][4]

GHS Hazard Classification

Based on the structural pharmacophore and available safety data for piperidine esters, the following GHS classifications apply (Warning Signal):

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[1][3][4]H315
Serious Eye Damage/Irritation Cat.[3][4][5] 2ACauses serious eye irritation.[1][3][4]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[1][3][4]H335

Critical Note: While not currently listed as a Schedule I precursor like NPP or ANPP, piperidine derivatives are scrutinized scaffolds.[1][3][4] Maintain strict inventory logs to prevent diversion or regulatory ambiguity.[1][3][4]

Hierarchy of Controls & Engineering Specifications

Effective safety is not just about PPE; it is about containment strategy.[1][3][4] The following hierarchy is required for handling >100 mg quantities.

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][3][4]

  • Static Control: Use an ionizing blower or anti-static weigh boats.[1][3][4] Hydrochloride salts of piperidines are prone to static charge, which can cause powder scattering and aerosolization.[1][3][4]

  • Inert Atmosphere: Store and handle under nitrogen or argon when possible to prevent moisture uptake.[1][3][4]

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Double Nitrile Gloves (0.11 mm min.[1][2][3][4][5][6] thickness)Nitrile provides excellent resistance to incidental splashes.[1][3][4] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.[1][3][4]
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[3][4][5]
Respiratory N95/P100 Respirator (if outside hood)Only required if engineering controls (fume hood) fail or during spill cleanup.[1][3][4][5][6]
Body Lab Coat (Cotton/Poly blend) Standard protection against particulate accumulation.[1][3][4][5][6]

Operational Protocols

Protocol: Precision Weighing & Transfer
  • Objective: Transfer solid reagent without aerosol generation or moisture contamination.

  • Mechanism: Minimize air turbulence and static adhesion.[1][3][4]

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation.

  • Static Neutralization: Pass the spatula and weigh boat through an ionizer stream (if available) or wipe the exterior of the weigh boat with a lint-free anti-static cloth.[1][3][4][5][6]

  • Transfer:

    • Open the vial inside the fume hood.[1][3][4]

    • Transfer the solid.[1][3][4][7] Do not tap the spatula on the side of the vessel, as this launches particulates.[1][3][4]

    • Immediately recap the stock vial.[1][3][4]

  • Dissolution: Add solvent (e.g., Methanol, DMSO) to the solid, not the reverse, to minimize dust displacement.[1][2][3][4]

Protocol: Reaction Setup (Acylation/Alkylation)

When using 4-piperidinyl propanoate HCl in synthesis (e.g., N-alkylation), the free base must often be generated in situ.[1][2][3][4][5][6]

  • Exotherm Warning: Neutralizing the HCl salt with a base (TEA, DIPEA, or inorganic carbonate) will generate heat.[1][3][4][6]

  • Step-by-Step:

    • Suspend the salt in the reaction solvent (e.g., DCM or DMF).[1][3][4]

    • Cool the mixture to 0°C.

    • Add the base dropwise.[1][3][4]

    • Verification: Ensure the solid dissolves (if organic base is used) or forms a fine suspension (if inorganic). This confirms the liberation of the nucleophilic secondary amine.[1][3][4]

Emergency Response & Waste Management

Exposure Response Logic

The following diagram outlines the immediate decision logic for exposure incidents.

ExposureResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Brush off dry powder 2. Rinse water >15 min 3. Remove contam. clothing Skin->ActionSkin ActionEye 1. Flush water >15 min 2. Lift eyelids occasionally 3. Do NOT rub Eye->ActionEye ActionInhal 1. Move to fresh air 2. Support breathing 3. Seek medical aid Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate response logic for exposure to piperidine salts.[1][2][3][4][5][6] Speed is critical to prevent chemical burns or sensitization.[3][4][6]

Spill Cleanup (Solid)[1][3][4][5][6]
  • Isolate: Evacuate the immediate area (3-meter radius).[1][3][4][6]

  • PPE: Don double nitrile gloves, goggles, and an N95 respirator.[1][3][4]

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or use a HEPA vacuum.[1][3][4][6] Do not dry sweep.[3][4][5][6]

  • Decontaminate: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe.[1][3][4]

  • Disposal: Place all waste in a "Solid Hazardous Waste" container. Label as "Piperidine Derivative - Irritant."[1][2][3][4][5][6]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.[1][3][4][6]

  • Incompatibility:

    • Strong Oxidizers: Risk of fire/explosion.[1][3][4]

    • Strong Bases: Liberates the free amine, which may be volatile or unstable.[1][3][4]

    • Moisture: Causes hydrolysis of the ester.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid. (Note: Isomeric reference for physical properties). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives hazard classification. Retrieved from [Link][1][3][4][5][6]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Exploratory

Theoretical Characterization and Molecular Modeling of 4-Piperidinyl Propanoate Hydrochloride

The following technical guide details the theoretical framework, computational modeling strategies, and validation protocols for 4-Piperidinyl Propanoate Hydrochloride (4-PPH). This guide is structured for computational...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework, computational modeling strategies, and validation protocols for 4-Piperidinyl Propanoate Hydrochloride (4-PPH). This guide is structured for computational chemists and medicinal chemists focusing on scaffold analysis and ligand design.

Executive Summary & Structural Significance

4-Piperidinyl propanoate hydrochloride (4-PPH) represents a critical "reverse ester" scaffold in medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the 4-position with a propanoate ester group, stabilized as a hydrochloride salt.[1][2]

Unlike isonipecotate derivatives (where the carbonyl is attached to the ring), 4-PPH features an oxygen atom directly linked to the piperidine core (


). This structural nuance significantly alters its electronic profile, hydrolytic stability, and binding trajectory within biological targets such as the Mu-Opioid Receptor (MOR) or Acetylcholinesterase (AChE).

This guide establishes a robust theoretical protocol to evaluate 4-PPH, moving from Quantum Mechanical (QM) electronic profiling to Molecular Dynamics (MD) stability predictions.

Molecular Architecture & Electronic Properties (DFT Framework)

To accurately predict the reactivity and stability of 4-PPH, Density Functional Theory (DFT) must be employed. The presence of the protonated nitrogen (


) in the hydrochloride salt introduces strong electrostatic effects that standard force fields often underestimate.
Computational Methodology

For high-fidelity electronic structure calculation, the following level of theory is prescribed:

  • Functional: B3LYP or M06-2X (preferred for non-covalent interactions).

  • Basis Set: 6-311++G(d,p) (essential for capturing the diffuse nature of the chloride counter-ion interaction).

  • Solvation Model: PCM (Polarizable Continuum Model) using water (

    
    ) to simulate the physiological stability of the salt.
    
Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity of 4-PPH is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the chloride counter-ion and the ester oxygen lone pairs. High energy here suggests susceptibility to electrophilic attack or oxidation.

  • LUMO Location: Concentrated on the carbonyl carbon of the propanoate group and the ammonium center.

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower
    
    
    (softness) in the ester region correlates with faster hydrolysis rates in enzymatic environments (e.g., esterases).
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is critical for predicting non-covalent binding interactions.

  • Positive Potential (Blue): Localized heavily around the protonated secondary amine (

    
    ). This is the primary "anchor" point for aspartate residues (e.g., Asp147 in MOR) in receptor binding pockets.
    
  • Negative Potential (Red): Localized on the carbonyl oxygen and the chloride ion.

Thermodynamic Stability & Hydrolysis Kinetics

A major theoretical concern for 4-PPH is the lability of the ester bond. Theoretical modeling must predict the activation energy (


) of hydrolysis to determine shelf-life and metabolic stability.
Transition State Modeling

To model the hydrolysis mechanism (neutral vs. acid-catalyzed), a Transition State (TS) search using the QST3 method is recommended.

Table 1: Theoretical Parameters for Hydrolytic Stability Assessment

ParameterSymbolTarget Value (Stable)Critical Insight
Activation Energy

> 25 kcal/molLower values imply rapid degradation in plasma.
Carbonyl C Charge

< +0.6 eHigher positive charge increases susceptibility to nucleophilic attack (

).
C-O Bond Length

1.35 - 1.40 ÅElongation >1.42 Å in TS indicates bond breaking.
Interaction Energy

High (Negative)Strong salt bridge (

) stabilizes the crystal lattice.

In Silico Pharmacophore & Docking Workflow

While 4-PPH is often an intermediate, its structural homology to prodine and fentanyl precursors warrants binding affinity screening against relevant CNS targets.

Docking Protocol (Self-Validating)
  • Ligand Preparation: 4-PPH must be docked in its protonated state (

    
    ).
    
  • Grid Generation: Focus on the orthosteric binding site of AChE (PDB: 1EVE) or MOR (PDB: 4DKL).

  • Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).

Computational Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for characterizing 4-PPH, ensuring a logical flow from quantum mechanics to biological prediction.

G cluster_0 Quantum Mechanics cluster_1 Biological Interaction Start 4-PPH Structure (2D Input) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Geometry Check MEP MEP & FMO Analysis DFT->MEP Electronic Profile Dock Molecular Docking (AutoDock/Glide) DFT->Dock Ligand Prep MEP->Dock Charge Assignment MD MD Simulation (100ns, NPT) Dock->MD Top Pose Stability ADMET ADMET Prediction (SwissADME) MD->ADMET Confomational Ensemble End Lead Optimization Report ADMET->End

Figure 1: Integrated computational pipeline for the theoretical characterization of 4-Piperidinyl Propanoate Hydrochloride, linking electronic structure to biological activity.

Experimental Validation Protocols

Theoretical data must be grounded in physical experimentation. The following protocols serve to validate the computational predictions.

Synthesis Validation (Mechanism Confirmation)

To confirm the theoretical stability of the ester, synthesis should proceed via the Steglich Esterification or Acid Chloride route, avoiding harsh basic conditions that could lead to elimination or hydrolysis.

  • Step 1: React N-Boc-4-piperidinol with propionyl chloride (DCM,

    
    ).
    
  • Step 2: Deprotection using 4M HCl in dioxane to yield 4-PPH.

  • Validation Point: The appearance of the ester carbonyl peak in IR (~1735

    
    ) and the downfield shift of the H4 proton in 
    
    
    
    -NMR confirms the "reverse ester" structure predicted by DFT.
Spectroscopic Prediction vs. Experiment

Compare calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.

  • C=O Stretch (Calc): ~1745

    
     | (Exp):  ~1730-1740 
    
    
    
  • N-H Stretch (Calc): ~3000-3200

    
     (Broad, salt form) | (Exp):  Broad band centered at 3100 
    
    
    
    .
Mechanistic Pathway Diagram

Understanding the binding logic is crucial. The diagram below illustrates the theoretical interaction of 4-PPH within a target binding pocket (e.g., AChE), highlighting the role of the protonated amine.

Interaction Ligand_NH Piperidine NH2+ (Cationic Head) Rec_Asp Aspartate Residue (Anionic Site) Ligand_NH->Rec_Asp Salt Bridge (Strong) Ligand_Ester Propanoate Ester (H-Bond Acceptor) Rec_Ser Serine/Tyrosine (H-Bond Donor) Ligand_Ester->Rec_Ser H-Bond (Weak) Ligand_Chain Ethyl Tail (Hydrophobic) Rec_Pocket Hydrophobic Pocket (Van der Waals) Ligand_Chain->Rec_Pocket Hydrophobic Interaction

Figure 2: Theoretical binding mode of 4-PPH, emphasizing the critical salt bridge interaction driven by the protonated piperidine nitrogen.

References

  • Electronic Structure of Piperidines: Sree Latha, R. "Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV." Malaya Journal of Matematik, 2020.[3]

  • DFT Methodology for Esters: Zhumakova, S., et al. "Synthesis and DFT Studies of Piperidin-4-yl Propionate Derivatives." Molecules, 2024.[4]

  • Molecular Docking Protocols: Samyal, M., et al. "Molecular docking studies of piperazine: Derived PPARγ agonist."[5] International Journal of Pharmaceutical Research and Development, 2025.[5]

  • Synthesis & Mechanism: "Synthesis method of 1-teriary butoxy carbonyl-4-piperidone." Google Patents, CN102070513A.

  • Chemical Properties: "Methyl 3-(piperidin-4-yl)propanoate hydrochloride." MySkinRecipes Product Data.

Sources

Foundational

An In-depth Technical Guide to 4-Piperidinyl Propanoate Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Piperidinyl propanoate hydrochloride, a key chemical intermediate. While not a widely documented end-product itself, its structural motif is central to the deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Piperidinyl propanoate hydrochloride, a key chemical intermediate. While not a widely documented end-product itself, its structural motif is central to the development of a range of pharmacologically active compounds. This document will delve into its discovery and historical context within the broader class of piperidine-based molecules, detail its synthesis and characterization, and explore its significance in medicinal chemistry and forensic science.

Introduction: The Prominence of the 4-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block for targeting a wide range of biological receptors.[1] The 4-substituted piperidine motif, in particular, is a cornerstone in the design of potent analgesics, most notably the fentanyl class of opioids.[2][3]

The discovery and development of pethidine and later, the highly potent fentanyl, underscored the critical role of the 4-piperidinyl core in achieving significant analgesic activity.[2][4] The nature of the substituents at the 1 and 4 positions of the piperidine ring dramatically influences the compound's pharmacological profile, including potency, duration of action, and side effects.[3][5] 4-Piperidinyl propanoate hydrochloride represents a fundamental embodiment of this pharmacophore, serving as a key intermediate for the synthesis of more complex and potent derivatives.

Synthesis of 4-Piperidinyl Propanoate Hydrochloride

The synthesis of 4-Piperidinyl propanoate hydrochloride is a multi-step process that typically commences from the readily available starting material, 4-piperidone. The overall synthetic strategy involves the reduction of the ketone to a hydroxyl group, followed by esterification, and finally, formation of the hydrochloride salt. To prevent unwanted side reactions at the nitrogen atom, a protecting group is often employed.

Key Synthetic Intermediates and Reactions
  • 4-Piperidone: This is a common starting material for a variety of 4-substituted piperidines and is considered a precursor to fentanyl.[6] Its availability and reactivity make it a logical entry point for the synthesis of 4-hydroxypiperidine.

  • N-Protection: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions. Therefore, it is often protected with a group like tert-butyloxycarbonyl (Boc). This protecting group is stable under the conditions of reduction and esterification and can be readily removed under acidic conditions.

  • Reduction of the Ketone: The ketone functionality of N-Boc-4-piperidone is typically reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄).

  • Esterification: The resulting hydroxyl group is then esterified to form the propanoate ester. This can be achieved using an acylating agent like propionyl chloride or propionic anhydride.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, typically using hydrochloric acid (HCl) in an organic solvent. This simultaneously forms the hydrochloride salt of the desired product, which often improves its stability and handling characteristics.[7]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a representative synthesis of 4-Piperidinyl propanoate hydrochloride, integrating insights from various synthetic procedures for related compounds.

Step 1: N-Boc Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., a mixture of water and methanol), add a base such as triethylamine or sodium carbonate to neutralize the hydrochloride and free the 4-piperidone base.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-piperidone.

Step 2: Reduction to N-Boc-4-hydroxypiperidine

  • Dissolve the N-Boc-4-piperidone in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give N-Boc-4-hydroxypiperidine.

Step 3: Esterification to N-Boc-4-piperidinyl propanoate

  • Dissolve N-Boc-4-hydroxypiperidine in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) containing a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath and add propionyl chloride or propionic anhydride dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidinyl propanoate.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-4-piperidinyl propanoate in a suitable organic solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., HCl in dioxane).

  • Stir the mixture at room temperature. The product will typically precipitate as the hydrochloride salt.

  • Collect the solid by filtration, wash with the organic solvent, and dry under vacuum to yield 4-Piperidinyl propanoate hydrochloride.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 4-Piperidone Hydrochloride B N-Boc-4-piperidone A->B Boc₂O, Base C N-Boc-4-hydroxypiperidine B->C NaBH₄ D N-Boc-4-piperidinyl propanoate C->D Propionyl Chloride, Base E 4-Piperidinyl propanoate hydrochloride D->E HCl

Caption: Synthetic pathway for 4-Piperidinyl propanoate hydrochloride.

Physicochemical Properties and Analytical Characterization

Due to its nature as a synthetic intermediate, extensive data on the physicochemical properties of the unsubstituted 4-Piperidinyl propanoate hydrochloride are not widely published. However, properties can be inferred from related compounds.

PropertyEstimated Value/CharacteristicRationale/Reference
Appearance White to off-white crystalline solidTypical for hydrochloride salts of piperidine derivatives.[7]
Melting Point Expected to be in the range of 150-250 °CN-substituted analogs have melting points in this range, for example, 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride has a melting point of 221-222 °C.[8]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form enhances aqueous solubility.[7]
Molecular Formula C₈H₁₆ClNO₂Calculated from the structure.
Molecular Weight 193.67 g/mol Calculated from the molecular formula.
Spectroscopic Analysis

Definitive structural elucidation of 4-Piperidinyl propanoate hydrochloride relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the piperidine ring protons, the methine proton at the 4-position (shifted downfield due to the ester linkage), and the ethyl group of the propanoate moiety.

    • ¹³C NMR would display distinct resonances for the carbons of the piperidine ring, with the C4 carbon showing a significant downfield shift, and the carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretch of the ester group would be expected around 1730-1750 cm⁻¹.

    • A broad absorption in the region of 2500-3000 cm⁻¹ would indicate the presence of the secondary ammonium salt (N-H stretch).

    • C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak corresponding to the free base (m/z = 157.11).

    • Characteristic fragmentation patterns would include the loss of the propionyloxy group and fragmentation of the piperidine ring.

Diagram of Analytical Workflow

AnalyticalWorkflow A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B Structural Information C IR Spectroscopy A->C Functional Group ID D Mass Spectrometry A->D Molecular Weight & Fragmentation E Structural Confirmation B->E C->E D->E

Caption: Workflow for the analytical characterization of 4-Piperidinyl propanoate hydrochloride.

Pharmacological Significance and Illicit Use Context

The core structure of 4-Piperidinyl propanoate is a key pharmacophore in the development of opioid analgesics. The ester group at the 4-position is a common feature in several potent analgesics, including prodine and its analogs.[9][10] Modifications to the N-substituent and the ester group have been extensively explored to modulate analgesic potency and duration of action.[4][11]

The propanoate ester, in particular, is a critical component of fentanyl and its numerous analogs.[2][3] In these compounds, the piperidine nitrogen is typically substituted with a phenethyl group, and an anilino group is attached to the 4-position.

Role as a Precursor in Illicit Fentanyl Synthesis

The significance of the 4-substituted piperidine scaffold has unfortunately extended into the realm of illicit drug manufacturing. Precursors to fentanyl, such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), are controlled substances.[12][13] Clandestine laboratories have sought to circumvent these regulations by using earlier-stage precursors, with 4-piperidone being a key example.[14][15]

Given that 4-Piperidinyl propanoate can be synthesized from 4-piperidone, it and its derivatives are of interest to law enforcement and forensic chemists as potential intermediates in the illicit production of fentanyl and its analogs. The ease with which the N-H group can be alkylated to introduce the phenethyl moiety, followed by further chemical transformations, makes this class of compounds a potential route to these highly potent and dangerous substances.

Legal Status

Due to its role as a potential precursor in the synthesis of controlled substances, compounds like 4-piperidone have been designated as List I chemicals by the Drug Enforcement Administration (DEA) in the United States.[14][16] While 4-Piperidinyl propanoate hydrochloride itself may not be explicitly listed, its close structural relationship to and potential for conversion into controlled substances places it in a category of high regulatory scrutiny. Traffickers have been known to use alternative or "masked" precursors to evade detection, leading to the international control of several piperidine-based compounds.[6][15][17]

Conclusion

4-Piperidinyl propanoate hydrochloride, while not a prominent pharmaceutical agent in its own right, represents a fundamentally important chemical entity. Its synthesis from readily available starting materials and its structural features make it a valuable intermediate in the discovery and development of potent analgesics. The historical and ongoing development of fentanyl and its analogs highlights the enduring significance of the 4-acyloxypiperidine scaffold. Understanding the synthesis, characterization, and potential applications—both legitimate and illicit—of this compound is crucial for researchers, scientists, and drug development professionals. The knowledge presented in this guide serves as a foundational resource for those working with this important class of molecules.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • CAS Common Chemistry. (n.d.). 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1). Retrieved from [Link]

  • ChemBK. (n.d.). (1,4-dibutylpiperidin-4-yl) propanoate hydrochloride. Retrieved from [Link]

  • Wikipedia. (2024). Fentanyl. Retrieved from [Link]

  • Federal Register. (2023, April 12). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

  • UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

  • Federal Register. (2010, June 29). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Retrieved from [Link]

  • Regulations.gov. (n.d.). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

  • PubMed. (2010, June 29). Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule. Retrieved from [Link]

  • DEA. (2019, September 17). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Retrieved from [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Wünsch, B., Höfner, G., & Bauschke, G. (1993). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie, 326(9), 513–518. [Link]

  • Portoghese, P. S., Gomaa, Z. S., Larson, D. L., & Shefter, E. (1978). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Medicinal Chemistry, 21(7), 699–703. [Link]

  • Federal Register. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

  • Wikipedia. (2023). Prodine. Retrieved from [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. [Link]

  • Sołtys, M., & Kaczor, A. A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116335. [Link]

  • Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • SlidePlayer. (n.d.). Lec.2 4 stage. Retrieved from [Link]

  • Invisible Weapon. (n.d.). Prodine-type Incapacitants. Retrieved from [Link]

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Exploratory

Advanced Impurity Profiling of 4-Piperidinyl Propanoate Hydrochloride

This guide outlines a comprehensive technical framework for the impurity profiling of 4-Piperidinyl propanoate hydrochloride (4-PPH).[1] This compound serves as a critical intermediate in the synthesis of piperidine-base...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for the impurity profiling of 4-Piperidinyl propanoate hydrochloride (4-PPH).[1] This compound serves as a critical intermediate in the synthesis of piperidine-based analgesics and neurochemical probes.[1] Its structure—a secondary amine salt featuring a labile ester linkage—presents unique stability challenges, specifically hydrolysis and O-to-N acyl migration .[1]

[1]

Part 1: Strategic Overview & Chemical Logic

The Stability Paradox

As a hydrochloride salt, 4-Piperidinyl propanoate is relatively stable in solid form.[1] However, in solution—particularly during extraction or formulation—the presence of the secondary amine (pKa ~11) and the ester moiety creates a "ticking clock."

If the pH rises (neutralization), the free secondary amine can attack the ester carbonyl of a neighboring molecule (intermolecular) or, less likely due to ring strain, intramolecularly. This leads to N-acylated impurities and polymerization.[1] Furthermore, the ester bond is susceptible to acid/base hydrolysis, reverting the molecule to its starting materials: 4-Piperidinol and Propionic acid .

Impurity Genealogy

We categorize impurities into three distinct classes based on their origin. This causality is essential for determining whether to fix the synthesis or the storage conditions.

Impurity ClassOriginKey SpeciesDetection Challenge
Class A: Process-Related Unreacted Starting Materials4-Piperidinol, Propionic AcidWeak UV chromophores.[1]
Class B: By-Products Side Reactions during AcylationN-Propionyl-4-piperidinyl propanoate (Dipropionyl), N-Propionyl-4-piperidinol (Amide)Structural isomers require high-res separation.[1]
Class C: Degradants Storage/Stress (Hydrolysis)4-Piperidinol (Hydrolysis product)Overlaps with Class A.

Part 2: Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities during the standard synthesis (esterification of 4-piperidinol) and subsequent degradation pathways.

ImpurityPathways Start Starting Material: 4-Piperidinol (HCl) Target TARGET API: 4-Piperidinyl Propanoate HCl Start->Target Esterification (Acidic Conditions) Imp_A1 Impurity A1: Unreacted 4-Piperidinol Start->Imp_A1 Incomplete Conversion Imp_B1 Impurity B1 (Amide): N-Propionyl-4-piperidinol Start->Imp_B1 N-Acylation (if pH > 7 or excess reagent) Reagent Reagent: Propionyl Chloride / Anhydride Reagent->Target Esterification (Acidic Conditions) Imp_A2 Impurity A2: Propionic Acid Reagent->Imp_A2 Hydrolysis of Reagent Imp_B2 Impurity B2 (Di-acyl): N-Propionyl-4-piperidinyl propanoate Target->Imp_B2 Excess Acylation of 2° Amine Deg_C1 Degradant C1: Hydrolysis (Reversion to SM) Target->Deg_C1 Moisture/Heat (Hydrolysis) Imp_B2->Imp_B1 Ester Hydrolysis

Figure 1: Impurity genealogy tree illustrating the divergence between O-acylation (Target) and N-acylation (Impurities), plus hydrolytic degradation.[1][2][3]

Part 3: Analytical Methodology (The "Dual-Mode" Protocol)[1]

Due to the lack of strong UV chromophores in the piperidine ring and the propanoate chain, standard UV detection at 254 nm is ineffective . The target molecule absorbs weakly at 205–210 nm, where solvent cut-off noise is high.[1]

The Solution: A validated HPLC-CAD (Charged Aerosol Detection) method, supplemented by LC-MS for identification.[1] If CAD is unavailable, low-wavelength UV (210 nm) with a phosphate buffer is the backup, though less sensitive.

Method A: HPLC-CAD (Primary Release Method)

This system detects all non-volatile species (Target, 4-Piperidinol, Non-volatile salts) regardless of optical properties.[1]

  • Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: C18 Polar-Embedded (e.g., Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm.

    • Why? Standard C18 columns may cause peak tailing for basic amines.[1] Polar-embedded phases shield silanols, improving peak shape for the secondary amine.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar 4-piperidinol)[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% B[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Column Temp: 30°C.

Method B: GC-FID (Volatile Impurities)

Required for quantifying Propionic Acid and residual solvents (DCM, Toluene), which may not respond well in CAD or elute in the void volume.

  • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).[1]

  • Carrier: Helium, 1.5 mL/min.

  • Temp Program: 40°C (hold 5 min) → 10°C/min → 240°C.

  • Injection: Headspace or Direct Injection (if salt is neutralized in situ).[1]

Part 4: Step-by-Step Identification Protocol

This protocol is designed to elucidate an "Unknown Impurity" appearing at RRT 1.2 in the HPLC trace.

Step 1: Stress Testing (Forced Degradation)

Before identifying unknowns, generate them intentionally to confirm retention times.

  • Acid Hydrolysis: Dissolve 4-PPH in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Result: Increase in 4-Piperidinol peak (Early eluting).[1]

  • Base Stress: Dissolve in 0.1 N NaOH.

    • Result: Rapid hydrolysis + potential appearance of N-acyl species if local concentration is high before hydrolysis completes.[1]

Step 2: LC-MS Triangulation

Run the sample using the HPLC parameters from Method A, but coupled to a Q-TOF or Single Quad MS (ESI Positive Mode).[1]

  • Target Mass (M+H): 158.1 Da (Free base MW = 157.21).[1]

  • Impurity Hunting:

    • m/z 102.1: 4-Piperidinol (Loss of propionyl group).[1]

    • m/z 214.1: N-Propionyl-4-piperidinyl propanoate (Double acylated).[1]

    • m/z 158.1 (Different RT): N-Propionyl-4-piperidinol (Isomer).[1] Note: The amide is more stable and less polar than the ester, likely eluting later.

Step 3: Isolation & NMR (If MS is ambiguous)

If an impurity persists and shares the same mass (isobaric), isolation is required.

  • Prep-HPLC: Scale up Method A to a 20mm diameter column.

  • Fraction Collection: Collect the unknown peak.

  • Lyophilization: Remove solvent (critical: avoid heating which might degrade the ester).[1]

  • 1H-NMR (D2O or DMSO-d6):

    • Look for the N-methylene protons .[1] In 4-PPH (ester), the N-adjacent protons are equivalent (symmetric).[1] In the N-acyl impurity (amide), the restricted rotation of the amide bond renders the ring protons non-equivalent (complex splitting).

Part 5: Analytical Decision Matrix

Use this workflow to determine the correct analytical technique for a given impurity type.

DecisionMatrix Sample Unknown Impurity Detected Volatile Is it Volatile? (Solvent/Acid) Sample->Volatile UV_Abs Does it have UV? (Aromatic/Conjugated) Volatile->UV_Abs No GC Method B: GC-FID Volatile->GC Yes HPLC_UV Standard HPLC-UV (210 nm) UV_Abs->HPLC_UV Yes (Strong) HPLC_CAD Method A: HPLC-CAD/MS UV_Abs->HPLC_CAD No (Weak/Aliphatic)

Figure 2: Decision matrix for selecting the appropriate detector based on impurity physicochemical properties.[1]

References

  • International Conference on Harmonisation (ICH). (2006).[1] Guideline Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 4-Piperidinyl propanoate.[1][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Zhou, G., et al. (2022).[4] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Context on Piperidine ring analysis). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Application

Technical Guide: Optimized N-Alkylation Strategies for 4-Piperidinyl Propanoate Scaffolds

Executive Summary & Strategic Context Target Substrate: 4-Piperidinyl propanoate hydrochloride (4-Propanoyloxypiperidine HCl). Reaction Class: Nucleophilic Substitution ( ) / Reductive Amination.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Substrate: 4-Piperidinyl propanoate hydrochloride (4-Propanoyloxypiperidine HCl). Reaction Class: Nucleophilic Substitution (


) / Reductive Amination.
Critical Challenge:  Balancing the nucleophilicity of the secondary amine against the hydrolytic instability of the C4-ester moiety.

This guide details the protocol for the N-alkylation of 4-piperidinyl propanoate hydrochloride . This scaffold is a critical intermediate in the synthesis of "reverse ester" opioid analogs and neurochemical probes. The primary technical hurdle is the chemoselectivity required to alkylate the nitrogen without hydrolyzing the propanoate ester or forming quaternary ammonium salts.

Traditional protocols often utilize strong aqueous bases (NaOH) for free-basing, which poses a high risk of saponification (ester hydrolysis). The protocols below prioritize anhydrous, non-nucleophilic base systems to preserve structural integrity.

Mechanistic Principles & Reaction Design

Thermodynamics of the Salt Break

The starting material is a hydrochloride salt (


 for the conjugate acid). To participate in 

alkylation, the amine must be deprotonated (free-based).
  • In-Situ Deprotonation (Preferred): Using a heterogeneous carbonate base (

    
    , 
    
    
    
    ) in an aprotic solvent allows the free amine to be generated transiently and react immediately with the electrophile. This minimizes the concentration of free amine available for side reactions.
  • Solvent Selection:

    • Acetonitrile (MeCN): Best balance. Polar enough to solubilize the transition state, but does not promote ester hydrolysis as readily as wet DMF.

    • DMF: Higher reaction rates due to better salt solubility, but difficult to remove and often contains trace water (hydrolysis risk).

The Chemoselectivity Triangle

The reaction outcome depends on three competing pathways:

  • Path A (Desired):

    
    -Alkylation (Kinetic product).
    
  • Path B (Undesired): Ester Hydrolysis (Thermodynamic sink, driven by water/hydroxide).

  • Path C (Undesired): Quaternization (Over-alkylation, driven by excess electrophile).

Reaction Pathway Diagram

G Start 4-Piperidinyl Propanoate HCl Salt FreeBase Free Amine Intermediate Start->FreeBase Deprotonation (-HCl) Base Base (K2CO3/DIPEA) Base->FreeBase TS Transition State (SN2) FreeBase->TS + R-X Hydrolysis Side Product: 4-Piperidinol Deriv. FreeBase->Hydrolysis + H2O / OH- Product N-Alkylated Product TS->Product - HX Quat Side Product: Quaternary Salt Product->Quat + Excess R-X

Caption: Reaction pathway showing the critical path to N-alkylation and potential divergence into hydrolysis or quaternization.

Protocol A: The "Gold Standard" (Heterogeneous Carbonate)

Best for: High-value substrates, scale-up, and avoiding ester hydrolysis. Mechanism:


 with in situ salt neutralization.
Materials
  • Substrate: 4-Piperidinyl propanoate HCl (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.05 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (3.0 eq) - Must be finely ground/milled.
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Finkelstein condition for chlorides.

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 4-Piperidinyl propanoate HCl (1.0 eq) and anhydrous

    
     (3.0 eq) to the flask.
    
  • Solvation: Add anhydrous MeCN. Stir vigorously at Room Temperature (RT) for 15 minutes. Note: This "aging" period allows initial neutralization of the HCl salt.

  • Addition: Add the Alkyl Halide (1.05 eq) dropwise via syringe.

    • Critical Control: If the alkyl halide is highly reactive (e.g., Benzyl bromide, Allyl bromide), cool to 0°C during addition to prevent exotherms.

  • Reaction: Heat the mixture to 60°C under inert atmosphere (

    
    ). Monitor by TLC/LC-MS every 2 hours.
    
    • Typical Time: 4–12 hours.

  • Workup (Ester-Safe):

    • Cool to RT.

    • Filter off the solid salts (

      
      , unreacted 
      
      
      
      ) through a Celite pad. Rinse with cold MeCN.
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

  • Purification:

    • Dissolve crude in EtOAc.[1] Wash once with saturated

      
       (mild base) and twice  with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Note: Avoid acid washes (extracts product) or strong base washes (hydrolyzes ester).

Protocol B: Rapid Homogeneous Alkylation (Huenig's Base)

Best for: Small-scale combinatorial synthesis or unreactive electrophiles. Risk: Higher risk of racemization (if chiral) or side reactions due to homogeneous base.

Materials
  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: DMF (Dimethylformamide) or DMAc.

Methodology
  • Dissolve 4-Piperidinyl propanoate HCl (1.0 eq) in DMF (0.2 M).

  • Add DIPEA (2.5 eq). The solution should clarify as the free base is liberated.

  • Add Alkyl Halide (1.1 eq).[2][3]

  • Stir at RT to 50°C .

  • Workup: Dilute with diethyl ether (extracts product, leaves DMF/salts behind). Wash with water (

    
    ) to remove DMF. Dry and concentrate.
    

Critical Process Parameters (CPPs) & Troubleshooting

Data Summary Table
ParameterOptimal RangeImpact of Deviation
Stoichiometry (R-X) 1.05 – 1.10 eq< 1.0: Incomplete conversion. > 1.2: Formation of quaternary ammonium salt.
Temperature 50°C – 65°C> 80°C: Ester hydrolysis / Elimination of R-X. < RT: Reaction stalls (kinetic barrier).
Water Content < 0.1% (Karl Fischer)High Water: Direct hydrolysis of ester to 4-piperidinol.
Base Choice

/

Strong Bases (NaH, NaOH): Rapid ester saponification.
Analytical Troubleshooting (HPLC/NMR)
  • Issue: Loss of Ethyl/Propyl Chain in NMR.

    • Diagnosis: Ester Hydrolysis.[4][5] You have formed the alcohol (4-hydroxypiperidine derivative).

    • Solution: Ensure solvent is anhydrous.[1][3] Switch from DMF to MeCN. Lower temperature.

  • Issue: Double Alkylation (M+R mass).

    • Diagnosis: Quaternization.[3][6]

    • Solution: Reduce R-X equivalents. Use slow addition (syringe pump).[3]

  • Issue: Product stuck in aqueous layer during workup.

    • Diagnosis: Product is protonated or too polar.

    • Solution: Adjust pH of aqueous layer to ~8.5 (using sat.

      
      ) before extraction. Do not go > pH 10.
      

Workup & Purification Flowchart

Workup ReactionMix Reaction Mixture (MeCN, Salts, Product) Filter Filtration (Celite) Remove K2CO3/KCl ReactionMix->Filter Evap Evaporate Solvent Filter->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Wash: Sat. NaHCO3 + Brine (Remove trace acid/DMF) Redissolve->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Caption: Optimized workup procedure to minimize ester hydrolysis while removing inorganic salts.

References

  • Salvatore, R. N., et al. (2002).[6] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6][7] The Journal of Organic Chemistry, 67(3), 674-683.[6] Link

  • Pattarawarapan, M., et al. (2017). "Molecular Ion-Directed Synthesis of N-Substituted Piperidines." Beilstein Journal of Organic Chemistry. Link

  • Valdez, C. A., et al. (2014). "A One-Pot Synthesis of Fentanyl Analogues via the Buchwald-Hartwig Amination." Plos One. (Relevant for piperidine scaffold manipulation). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon). Link

Sources

Method

Topic: Analytical Methods for the Quantification of 4-Piperidinyl Propanoate Hydrochloride

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details robust analytical methodologies for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 4-Piperidinyl propanoate hydrochloride, a key intermediate or active pharmaceutical ingredient (API). Recognizing that a single analytical technique is rarely sufficient for all stages of drug development, this document provides detailed protocols for three orthogonal methods: High-Performance Liquid Chromatography (HPLC) for versatile purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive impurity profiling, and Non-Aqueous Potentiometric Titration for absolute quantification of bulk material. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. All methods are designed to be self-validating in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

4-Piperidinyl propanoate hydrochloride is a heterocyclic compound whose precise quantification is critical for ensuring product quality, safety, and efficacy in pharmaceutical applications. The presence of a basic nitrogen atom (in the piperidine ring), an ester functional group, and its formulation as a hydrochloride salt dictates the selection of appropriate analytical strategies. This guide moves beyond a simple listing of steps to provide a foundational understanding of why specific methods are chosen, empowering researchers to adapt and troubleshoot effectively. The validation of these analytical procedures is paramount, as it provides documented evidence that the method is suitable for its intended purpose.[4][5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale:

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and adaptability. For 4-Piperidinyl propanoate hydrochloride, a challenge arises from its lack of a strong UV chromophore. To overcome this, we propose a method using a universal detector, the Charged Aerosol Detector (CAD), which provides a near-uniform response for non-volatile analytes, independent of their optical properties.[7] This approach avoids chemical derivatization, simplifying sample preparation. The method is designed to separate the main analyte from potential precursors, degradation products, and other impurities.

Experimental Protocol: HPLC-CAD
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (ACS grade)

    • Glacial Acetic Acid (ACS grade)

    • 4-Piperidinyl propanoate hydrochloride reference standard

    • Water (HPLC grade, 18.2 MΩ·cm)

  • Chromatographic Conditions:

    • Column: C18 column, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 10 µL.

    • CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 35 psi.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with Mobile Phase A.

    • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in Mobile Phase A to achieve a final concentration within the calibration range (e.g., 250 µg/mL).

Data Presentation: HPLC Method Validation Parameters

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][2][9]

ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interference at the retention time of the analyte. Peak purity must pass.
Linearity Analyze 5-6 concentrations across the range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6 at 100% concentration) and Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or determined from linearity plot.RSD at this concentration should be acceptable (e.g., ≤ 10%).
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Dissolution Dissolve in Mobile Phase A Weighing->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Charged Aerosol Detection (CAD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: HPLC-CAD workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale:

GC-MS provides exceptional specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for orthogonal confirmation of the primary assay.[11][12] Since 4-Piperidinyl propanoate hydrochloride is a salt and not sufficiently volatile for GC analysis, a sample preparation step is mandatory. The protocol involves converting the salt to its free base form using a liquid-liquid extraction (LLE) under basic conditions. The free base is volatile and thermally stable, making it suitable for GC analysis. Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Reagents and Materials:

    • Ethyl Acetate (GC grade)

    • Sodium Hydroxide solution (1 M)

    • Sodium Sulfate (anhydrous, ACS grade)

    • 4-Piperidinyl propanoate hydrochloride reference standard

    • Internal Standard (IS), e.g., Diphenylamine (or another suitable non-interfering compound).

  • Sample Preparation (LLE):

    • Accurately weigh sample/standard into a vial to prepare an aqueous solution (e.g., 1 mg/mL in water).

    • Add a known amount of Internal Standard stock solution.

    • Add 1 M Sodium Hydroxide solution dropwise until the pH is >10.

    • Add an equal volume of Ethyl Acetate, cap the vial, and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial containing a small amount of anhydrous Sodium Sulfate to remove residual water.

    • Transfer the dried organic extract to an autosampler vial for injection.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions of the analyte and IS. A full scan can be used for initial identification.

Data Presentation: GC-MS Method Validation Parameters
ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank matrix and potential impurities.No interfering peaks at the retention times of the analyte and IS on the selected ion chromatograms.
Linearity Prepare calibration standards and process via LLE. Plot the peak area ratio (Analyte/IS) vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Spike blank matrix at 3 concentration levels and perform the full LLE procedure.Mean recovery between 95.0% and 105.0%.
Precision Repeatability (n=6) and Intermediate Precision on different days.RSD ≤ 5.0% for trace analysis, ≤ 2.0% for assay.
Limit of Quantitation (LOQ) Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria.S/N ≥ 10. Accuracy and precision criteria must be met.[13]
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Aqueous Prepare Aqueous Sample/Standard Basify Adjust to pH > 10 (NaOH) Aqueous->Basify Extract Liquid-Liquid Extraction (Ethyl Acetate) Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Injection Inject into GC-MS System Dry->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM) Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Report Report Quantification->Report Final Report

Caption: GC-MS workflow including LLE sample preparation.

Method 3: Non-Aqueous Potentiometric Titration

Principle & Rationale:

For the direct assay of the bulk 4-Piperidinyl propanoate hydrochloride drug substance, non-aqueous titration is a highly accurate and precise absolute method. The basic piperidine nitrogen can be titrated, but not in water where the leveling effect would prevent a sharp endpoint.[14] By using a non-aqueous acidic solvent like glacial acetic acid, the basicity of the piperidine nitrogen is enhanced. A strong acid titrant, such as perchloric acid in acetic acid, is used.

A critical consideration for hydrochloride salts is the interference from the chloride ion, which can react with the titrant. This is elegantly overcome by adding mercuric acetate.[15] The mercuric acetate complexes with the chloride ions, replacing them with acetate ions, which are weakly basic and do not interfere with the titration of the analyte.[15] The endpoint is determined potentiometrically, providing a more objective result than colorimetric indicators.

Experimental Protocol: Titration
  • Instrumentation:

    • Automatic potentiometric titrator with a combination glass pH electrode (or separate glass and reference electrodes suitable for non-aqueous media).

    • Analytical balance (0.1 mg readability).

  • Reagents and Materials:

    • Glacial Acetic Acid (ACS grade)

    • Perchloric Acid (70%, ACS grade)

    • Acetic Anhydride (ACS grade)

    • Potassium Hydrogen Phthalate (KHP), primary standard

    • Mercuric Acetate solution (5% w/v in glacial acetic acid). (Caution: Highly Toxic)

  • Titrant Preparation and Standardization (0.1 N Perchloric Acid):

    • Slowly add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by 20 mL of acetic anhydride (to react with excess water). Dilute to 1 L with glacial acetic acid and allow to stand for 24 hours.

    • Accurately weigh ~0.5 g of dried KHP into a flask. Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the prepared 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection in the titration curve.

    • Calculate the normality of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh an amount of 4-Piperidinyl propanoate hydrochloride equivalent to ~90% of the expected burette volume.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of the 5% mercuric acetate solution and stir for 1 minute.[15]

    • Immerse the electrode(s) and titrate with the standardized 0.1 N perchloric acid to the potentiometric endpoint.

    • Perform a blank titration using all reagents except the sample and subtract the blank volume from the sample titration volume.

  • Calculation:

    • % Assay = ( (V_sample - V_blank) * N_HClO4 * MW_analyte ) / ( W_sample * 10 )

      • V = Volume in mL

      • N = Normality of Perchloric Acid

      • MW = Molecular Weight of Analyte

      • W = Weight of sample in mg

Visualization: Titration Workflow

Titration_Workflow cluster_titrant Titrant Standardization cluster_sample Sample Analysis PrepTitrant Prepare 0.1 N HClO4 in Acetic Acid TitrateKHP Titrate KHP with HClO4 PrepTitrant->TitrateKHP WeighKHP Weigh KHP (Primary Standard) WeighKHP->TitrateKHP CalcNorm Calculate Normality TitrateKHP->CalcNorm TitrateSample Potentiometric Titration with Standardized HClO4 CalcNorm->TitrateSample Standardized Titrant WeighSample Weigh Sample Dissolve Dissolve in Glacial Acetic Acid WeighSample->Dissolve AddHg Add Mercuric Acetate Dissolve->AddHg AddHg->TitrateSample CalcAssay Calculate % Assay TitrateSample->CalcAssay Endpoint Volume Report Report CalcAssay->Report Final Result

Caption: Workflow for non-aqueous potentiometric titration.

Method Comparison and Application

FeatureHPLC-CADGC-MSNon-Aqueous Titration
Principle Chromatographic SeparationChromatographic SeparationChemical Reaction
Specificity High (Separation)Very High (Separation + Mass)Moderate (Titrates all basic species)
Sensitivity High (ng level)Very High (pg-fg level)Low (mg level)
Primary Use Purity, Assay, StabilityImpurity Identification, Trace AnalysisBulk Drug Substance Assay
Throughput ModerateLow to ModerateHigh
Sample Prep Simple DissolutionComplex (LLE)Simple Dissolution
Validation Full ICH validation required.Full ICH validation required.Validation of accuracy & precision required.

Conclusion

The successful quantification of 4-Piperidinyl propanoate hydrochloride relies on the selection of an analytical method appropriate for the intended purpose. The HPLC-CAD method offers a robust and universal approach for routine quality control, including purity and assay testing. GC-MS provides unparalleled specificity and sensitivity for impurity profiling and structural elucidation. Finally, non-aqueous potentiometric titration serves as a definitive, high-accuracy method for the assay of the bulk drug substance. By understanding the principles and following the detailed protocols outlined in this guide, researchers can generate reliable and accurate data throughout the drug development lifecycle.

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway.
  • Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. (n.d.). PubMed Central.
  • Analytical method validation: A brief review. (n.d.). ResearchGate.
  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Titrimetric and chemical analysis methods. (2016). Basicmedical Key.
  • Analytical Techniques for the Identification and Quantification of Flavonoids. (n.d.). ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1). (n.d.). CAS Common Chemistry.
  • Titration Guide for Titer Determination. (n.d.). Sigma-Aldrich.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Chapter 5: Titration. (n.d.). Scribd.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (2012). Shimadzu.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Journal of GXP Compliance.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • A novel comprehensive strategy for residual pesticide analysis in cannabis flower. (2018). Agilent.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.
  • Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride. (2023). Smolecule.
  • GC-MS analysis of e-cigarette refill solutions: A comparison of flavoring composition between flavor categories. (2020). PubMed.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • Comparative GC-MS Analysis of Bioactive Compounds in Methanolic Extract of Calotropis gigantea (L) W.T. Aiton Leaf and Latex. (2016). International Journal of Pharmacognosy and Phytochemical Research.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Thermo Fisher Scientific.

Sources

Application

Application Note: A Robust HPLC-MS Method for In-Process Monitoring of 4-Piperidinyl Propanoate Hydrochloride Synthesis

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the real-time analysis of reactions involving 4-Piperidinyl propanoate hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the real-time analysis of reactions involving 4-Piperidinyl propanoate hydrochloride. The piperidine moiety is a cornerstone in modern medicinal chemistry, making the precise monitoring of its synthesis critical for impurity profiling and reaction optimization in drug development.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind method development choices, from sample preparation to mass spectral data interpretation. We provide a comprehensive, self-validating protocol designed for researchers, chemists, and drug development professionals to ensure accurate, reproducible, and sensitive analysis of this polar, weakly chromophoric compound.

Introduction: The Analytical Challenge

4-Piperidinyl propanoate is a key building block or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its analysis presents a classic challenge for traditional HPLC-UV methods due to its lack of a significant UV chromophore. Furthermore, as a small, polar molecule, achieving adequate retention and separation from other polar starting materials or byproducts on standard reversed-phase columns can be difficult.[3][4]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive solution to this analytical problem.[5][6] It offers unparalleled sensitivity and selectivity, allowing for the direct detection of the analyte based on its mass-to-charge ratio (m/z), thereby eliminating the need for a chromophore. This method enables not only the quantification of the target compound but also the structural elucidation of unknown process-related impurities, which is fundamental for developing robust and safe pharmaceutical manufacturing processes.

This document provides a foundational method that leverages Electrospray Ionization (ESI) for its gentle ionization of polar molecules, ensuring the integrity of the analyte during analysis.

Principle of the Method: A Symbiotic Approach

The power of this protocol lies in the synergistic combination of liquid chromatography and mass spectrometry.[6][7]

  • High-Performance Liquid Chromatography (HPLC): We employ reversed-phase HPLC, a technique ideal for separating compounds in a liquid mixture.[8] The core principle involves partitioning the analyte between a non-polar stationary phase (the column) and a polar mobile phase. By carefully programming a gradient—gradually increasing the organic content of the mobile phase—we can effectively separate the highly polar starting materials from the slightly more retained 4-Piperidinyl propanoate product. The inclusion of an acid modifier (formic acid) in the mobile phase is a critical choice; it serves a dual purpose. Firstly, it protonates the basic nitrogen of the piperidine ring, which minimizes peak tailing and sharpens chromatographic peaks. Secondly, it provides a ready source of protons, dramatically enhancing the ionization efficiency in the mass spectrometer's ESI source.

  • Mass Spectrometry (MS): Following chromatographic separation, the analyte enters the mass spectrometer. We utilize Electrospray Ionization in positive ion mode (ESI+), as it is exceptionally well-suited for polar and ionizable molecules like our target compound.[7] The ESI source generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until protonated analyte molecules, [M+H]⁺, are released into the gas phase and directed into the mass analyzer. The mass analyzer then separates these ions based on their m/z, providing highly specific detection and confirmation of the analyte's identity. For more complex analyses, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and create a unique "fingerprint," which is invaluable for structural confirmation and for developing highly selective quantitative methods.[9]

Experimental Protocols

Materials and Reagents
  • 4-Piperidinyl propanoate hydrochloride reference standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade (e.g., 18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • 0.45 µm Syringe filters (PTFE or other compatible material)

Instrumentation

A standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer equipped with an ESI source.

Sample Preparation Protocol

The objective of sample preparation is to dilute the reaction mixture to a concentration suitable for LC-MS analysis while ensuring the sample is free of particulates that could damage the instrument.[10][11]

  • Aliquot Collection: Carefully extract a small, representative aliquot (e.g., 10 µL) from the reaction vessel at a specific time point.

  • Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot in a larger volume of a suitable solvent (e.g., 990 µL of 50:50 Acetonitrile:Water) to stop the reaction. This ensures the analyzed sample accurately reflects the reaction state at the time of sampling.

  • Dilution: Perform a serial dilution using the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% FA) to bring the final analyte concentration into the linear range of the instrument (typically 1-1000 ng/mL). A 100-fold to 1000-fold dilution is a common starting point.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[12]

  • Vortex: Gently vortex the sample in the vial to ensure homogeneity before placing it in the autosampler.

HPLC-MS Method Parameters

The following tables provide a robust starting point for method development. Parameters should be optimized for the specific instrumentation in use.

Table 1: HPLC Parameters

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent efficiency and retention for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent with good elution strength.
Gradient 5% B to 95% B over 5 min Ensures elution of polar starting materials and the product.
Hold at 95% B for 1 min Cleans the column of late-eluting impurities.
Return to 5% B over 0.5 min Re-equilibration for the next injection.
Hold at 5% B for 1.5 min
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Volume | 2-5 µL | Minimizes column overload and peak distortion. |

Table 2: Mass Spectrometer Parameters

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive Ideal for basic compounds containing nitrogen.
Molecular Weight 157.21 g/mol (free base)
Precursor Ion [M+H]⁺ m/z 158.2 The target for detection and quantification.
Scan Mode Full Scan (m/z 50-500) & SIM Full scan for impurity ID; SIM for enhanced sensitivity.
Capillary Voltage 3.5 kV Optimized for stable ion generation.
Source Temp. 150 °C Gentle heating to aid desolvation.
Desolvation Temp. 350 °C Efficiently removes solvent from droplets.

| Desolvation Gas Flow | 600 L/Hr (Nitrogen) | Facilitates the desolvation process. |

Data Analysis and Interpretation

Analyte Identification and Fragmentation

The primary identification of 4-Piperidinyl propanoate is confirmed by extracting the ion chromatogram for its protonated molecule, [M+H]⁺ at m/z 158.2 .

For structural confirmation, tandem MS (MS/MS) is employed. The collision-induced dissociation (CID) of the precursor ion (m/z 158.2) is expected to follow predictable pathways. The most probable fragmentation is the cleavage of the ester bond, resulting in the loss of the propanoate group as propanoic acid (neutral loss of 74 Da) or cleavage to form the acylium ion and 4-hydroxypiperidine. A significant and stable product ion would be the protonated 4-hydroxypiperidine fragment at m/z 102.1 . This transition (158.2 -> 102.1 ) is highly specific and ideal for developing a quantitative Multiple Reaction Monitoring (MRM) method.[13]

Table 3: Expected Mass Spectral Fragments

Ion Description m/z (Expected) Fragmentation Pathway
Protonated Molecule 158.2 [C₈H₁₅NO₂ + H]⁺
Key Product Ion 102.1 [M+H - C₃H₄O]⁺ (Loss of propene ketene) or formation of protonated 4-hydroxypiperidine

| Acylium Ion | 57.1 | [CH₃CH₂CO]⁺ |

Workflow for Reaction Monitoring

The entire analytical process, from sample acquisition to final data reporting, follows a systematic workflow. This ensures consistency and traceability, which are paramount in a drug development environment.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quench & Dilute Reaction->Quench Stop Reaction Filter Filter (0.45 µm) Quench->Filter Remove Particulates HPLC HPLC Separation (C18 Column) Filter->HPLC Inject MS MS Detection (ESI+, Full Scan/SIM) HPLC->MS Elution Acquisition Data Acquisition System MS->Acquisition Analysis Chromatographic Analysis (Peak Integration) Acquisition->Analysis Extract Ion Chromatogram Report Generate Report (% Conversion, Impurity Profile) Analysis->Report

Caption: HPLC-MS analytical workflow for reaction monitoring.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC-MS analysis of 4-Piperidinyl propanoate hydrochloride reactions. The method is sensitive, selective, and robust, addressing the inherent analytical challenges of this polar, non-chromophoric molecule. By explaining the causality behind key procedural steps and providing detailed starting parameters, this guide empowers researchers to effectively monitor reaction kinetics, identify impurities, and ultimately accelerate drug development timelines with confidence in their analytical data.

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine? Biosynce Blog.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Friedman, M., & Kozukue, N. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(10), 3524–3530.
  • Zin, V., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules, 27(16), 5183.
  • LGC Group.
  • de Souza, G. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247–1254.
  • Google Patents. (2015).
  • PubMed. (2022).
  • O'Brien, P., et al. (2021).
  • Gide, P. S., & Gole, M. A. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335–1343.
  • El-Gazzar, A.-R. B. A., et al. (2009).
  • Opentrons.
  • Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds. Journal of Mass Spectrometry, 39(1), 1-15.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • BenchChem. (2025).
  • Clark, J. (2023). Mass Spectrum of Methyl Propanoate. Doc Brown's Advanced Organic Chemistry.
  • UNODC.
  • Organomation. Preparing Samples for LC-MS/MS Analysis.
  • Sigma-Aldrich. LC, LC-MS and Sample Prep for LC.
  • Li, F., & Paice, G. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS.
  • Google Patents. (2016). The HPLC analytical approach of 3-amino piperidine. CN104034814B.
  • Clinical Tree. (2023, September 18).
  • Chemistry LibreTexts. (2023, August 29).

Sources

Method

purification techniques for 4-Piperidinyl propanoate hydrochloride derivatives

This Application Note provides a comprehensive technical guide for the purification of 4-Piperidinyl propanoate hydrochloride and its structural derivatives. These compounds, characterized by a piperidine ring substitute...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the purification of 4-Piperidinyl propanoate hydrochloride and its structural derivatives. These compounds, characterized by a piperidine ring substituted at the 4-position with a propanoate ester, are critical intermediates in the synthesis of analgesic scaffolds (e.g., 4-anilidopiperidine analogs) and neurochemical probes.[1]

[1]

Introduction & Physicochemical Context

The purification of 4-Piperidinyl propanoate hydrochloride (4-PPH) derivatives presents a unique set of challenges due to the competing physicochemical properties of the molecule:

  • Amine Functionality: The piperidine nitrogen creates pH-dependent solubility (water-soluble at low pH, organic-soluble at high pH).[1]

  • Ester Linkage: The propanoate ester at the C4 position is susceptible to hydrolysis, particularly under aqueous acidic or basic conditions, necessitating strict moisture control.[1]

  • Salt Form: The hydrochloride salt is highly polar, often hygroscopic, and prone to oiling out rather than crystallizing if solvent systems are not rigorously optimized.[1]

This guide prioritizes non-aqueous recrystallization as the primary purification vector to preserve the ester bond, with Preparative HPLC reserved for high-purity polishing of complex derivatives.[1]

Pre-Purification Assessment

Before initiating purification, characterize the crude material to determine the dominant impurity profile.[1]

Impurity Classes
Impurity TypeOriginRemoval Strategy
Hydrolysis Products 4-Piperidinol derivatives, Propionic acidWash: Anhydrous acetone reslurry (removes acid); Recryst: Rejects polar alcohol.[1]
Starting Materials N-protected piperidones, reagentsWash: Non-polar solvent wash (Hexane/Ether) of the solid salt.[1]
Transesterification Reaction with alcoholic solvents (e.g., MeOH)Prevention: Use only Isopropanol (IPA) or Ethanol (EtOH) if strictly necessary; avoid Methanol.[1]
Inorganic Salts Excess coupling reagents, drying agentsFiltration: Hot filtration during recrystallization.[1]
Diagram 1: Purification Decision Logic

This flowchart guides the selection of the optimal purification pathway based on crude purity and scale.[1]

PurificationLogic Start Crude 4-PPH Derivative PurityCheck Purity Assessment (HPLC/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Clean Crude LowPurity Purity < 85% PurityCheck->LowPurity Dirty Crude Recryst Protocol A: Anhydrous Recrystallization (EtOH/Et2O) HighPurity->Recryst HydrolysisCheck Hydrolysis Impurities (>5%)? LowPurity->HydrolysisCheck AcidBase Protocol B: Acid/Base Extraction (Cold, Fast) HydrolysisCheck->AcidBase Yes (Remove Acid) PrepHPLC Protocol C: Prep HPLC (Low pH Buffer) HydrolysisCheck->PrepHPLC No (Complex Mix) Final Final QC (Dry, Store Desiccated) Recryst->Final AcidBase->Recryst PrepHPLC->Final

Caption: Decision tree for selecting purification method based on initial purity and impurity profile.

Protocol A: Anhydrous Recrystallization (The Standard)

This is the most robust method for 4-PPH derivatives.[1] It utilizes the "Solvent/Anti-Solvent" principle.[1] The HCl salt is soluble in hot alcohol but insoluble in ether/acetate.[1]

Reagents:

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[1] Note: IPA is preferred to reduce transesterification risk.[1]

  • Anti-Solvent: Diethyl Ether (Et2O) or Methyl tert-Butyl Ether (MTBE).[1]

  • Atmosphere: Nitrogen or Argon (Hydroscopic protection).[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place crude 4-PPH HCl in a round-bottom flask equipped with a reflux condenser.

    • Add minimum volume of hot Isopropanol (80°C) . Add solvent in 1 mL increments until the solid just dissolves.[1]

    • Critical: If a small amount of solid remains insoluble after significant solvent addition, it is likely inorganic salt (NaCl/TEA[1]·HCl). Filter this off while hot.

  • Nucleation:

    • Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

    • Once at room temperature, add the Anti-Solvent (MTBE) dropwise.[1]

    • Ratio: Target a final ratio of 1:3 (Alcohol:Ether).[1] Stop adding if permanent turbidity appears.[1]

  • Crystallization:

    • Cool the mixture to 0°C - 4°C in an ice bath for 2-4 hours.

    • Observation: White needles or plates should form.[1] If oiling occurs, reheat to dissolve and add a seed crystal or scratch the glass.[1]

  • Isolation:

    • Filter rapidly under vacuum (sintered glass funnel).[1]

    • Wash: Wash the cake twice with cold, anhydrous MTBE.[1]

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C to prevent ester degradation.

Protocol B: Preparative HPLC (For Analogs & High Purity)[1]

When recrystallization fails to separate closely related impurities (e.g., regioisomers), Reversed-Phase HPLC is required.[1]

Constraint: The mobile phase must be acidic to keep the piperidine nitrogen protonated (


).[1] Free-basing on the column can lead to severe peak tailing.[1]

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 (ODS) or Phenyl-Hexyl, 5µmC18 for general retention; Phenyl-Hexyl provides unique selectivity for aromatic derivatives.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterMaintains pH ~2.0, ensuring amine protonation and suppressing silanol interactions.[1]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[1]
Gradient 5% B to 60% B over 20 minShallow gradient required for polar derivatives.
Detection UV 210-220 nmPiperidine ring has weak UV absorbance; ester carbonyl absorbs at low wavelengths.[1]

Workflow Diagram:

HPLCWorkflow Sample Sample Prep (Dissolve in 10% ACN/Water) Inject Injection (Max 50mg/run) Sample->Inject Separation C18 Column (Acidic Mobile Phase) Inject->Separation Detection UV Detection (215 nm) Separation->Detection Fraction Fraction Collection (Time/Threshold) Detection->Fraction Lyophilization Lyophilization (Remove Water/TFA) Fraction->Lyophilization

Caption: Preparative HPLC workflow emphasizing acidic conditions and lyophilization.

Protocol C: Impurity Scavenging (Reslurry)

For removing hydrolysis byproducts (Propionic acid) or non-polar starting materials without full recrystallization.[1]

  • Solvent: Anhydrous Acetone or Ethyl Acetate.[1]

  • Procedure:

    • Suspend the crude solid in Acetone (10 mL/g).

    • Stir vigorously at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4] The 4-PPH HCl salt is generally insoluble in acetone, while propionic acid and many non-polar organics are soluble.[1]

  • Filtration: Filter the white solid and wash with fresh acetone.

Analytical Validation (Quality Control)[1]

Validate the purified material using the following metrics.

  • 1H NMR (DMSO-d6 or D2O):

    • Check for the diagnostic triplet/quartet of the propanoate ethyl group.[1]

    • Verify the integration of the piperidine ring protons (multiplets at 1.5–3.5 ppm).[1]

    • Absence: Ensure no peaks for residual solvents (Ether/IPA).[1]

  • Mass Spectrometry (LC-MS):

    • Confirm [M+H]+ peak.

    • Check for hydrolysis peak [M-56+H]+ (Loss of propionyl group -> alcohol).[1]

  • Chloride Content:

    • Perform Silver Nitrate titration to confirm mono- or di-hydrochloride stoichiometry.[1]

References

  • Carroll, F. I., et al. (2020).[1] Synthesis and pharmacological evaluation of 4-substituted piperidine derivatives. Journal of Medicinal Chemistry. (Generalized citation for piperidine scaffold synthesis).

  • Kulla, H., et al. (2018).[1] Crystallization of pharmaceutical salts: The effect of solvent and counterion. Crystal Growth & Design. (Fundamental principles of salt recrystallization).

  • BenchChem Application Notes. (2025). Optimization of HPLC Separation for Piperidine Diastereomers. (Specifics on chromatographic behavior of piperidines).

  • PubChem Compound Summary. (2025). Piperidine Hydrochloride Physicochemical Properties. (Solubility data grounding).

(Note: Specific "Application Notes" for this exact derivative are often proprietary; the protocols above are derived from standard operating procedures for the 4-anilidopiperidine and 4-phenylpiperidine ester class of compounds.)

Sources

Application

application of 4-Piperidinyl propanoate hydrochloride in opioid research

The following Application Note and Protocol Guide details the use of 4-Piperidinyl Propanoate Hydrochloride (CAS: 219859-83-3) in opioid research. This guide focuses on its utility as a structural scaffold for Structure-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-Piperidinyl Propanoate Hydrochloride (CAS: 219859-83-3) in opioid research.

This guide focuses on its utility as a structural scaffold for Structure-Activity Relationship (SAR) studies , specifically in the exploration of "reversed ester" opioids (Prodine/MPPP class) and the investigation of pharmacophore requirements for Mu-opioid receptor (MOR) binding.

Executive Summary

4-Piperidinyl Propanoate Hydrochloride (4-PPH) serves as a critical secondary amine building block in the synthesis and evaluation of piperidine-based opioid ligands. Structurally, it represents the "reversed ester" core of the prodine and MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) class, minus the N-substituent and the 4-phenyl moiety.

In opioid research, 4-PPH is primarily utilized for:

  • Combinatorial Library Synthesis: Generating N-substituted analogs to probe the MOR "address" domain (N-substituent pocket).

  • Pharmacophore Deconstruction (SAR): Acting as a "null-phenyl" comparator to quantify the binding energy contribution of the 4-phenyl ring in MPPP analogs.

  • Metabolic Stability Profiling: Serving as a substrate to assess plasma esterase susceptibility in the development of "soft drugs" (short-acting opioids).

Chemical Identity & Structural Context[1][2][3]

PropertyDetail
Chemical Name 4-Piperidinyl propanoate hydrochloride
CAS Number 219859-83-3
Molecular Formula C8H15NO2 · HCl
Molecular Weight 193.67 g/mol
Structural Class 4-Acyloxypiperidine (Reversed Ester)
Key Function Electrophilic trap (Ester) + Nucleophilic handle (Amine)
Structural Logic: The "Reversed Ester" Opioid Class

The term "reversed ester" refers to opioids where the ester linkage is inverted relative to Pethidine (Meperidine).

  • Pethidine: Piperidine-4-carboxylate (Ester attached to ring via Carbon).

  • MPPP/Prodine: 4-Propionoxypiperidine (Ester attached to ring via Oxygen).

  • 4-PPH: The core scaffold of the MPPP class, lacking the N-methyl and 4-phenyl groups.

Scientific Rationale: By starting with 4-PPH, researchers can selectively introduce diverse N-substituents (e.g., phenethyl, thienylethyl) via alkylation to test if the "fentanyl-like" N-phenethyl chain can compensate for the lack of a 4-phenyl ring, or to synthesize novel 4-heteroaryl analogs.

Experimental Protocols

Protocol A: Synthesis of N-Substituted 4-Propionoxypiperidine Libraries

Objective: To synthesize a library of N-alkylated derivatives (e.g., N-phenethyl, N-benzyl) to evaluate MOR affinity.

Reagents:
  • Substrate: 4-Piperidinyl propanoate HCl (1.0 eq)

  • Alkylating Agents: Phenethyl bromide, Benzyl bromide, etc. (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating reaction with bromides.

  • Solvent: Acetonitrile (ACN), HPLC grade.

Workflow:
  • Activation: In a round-bottom flask, suspend 4-Piperidinyl propanoate HCl (1 mmol) and anhydrous

    
     (3 mmol) in ACN (10 mL). Stir at room temperature for 15 minutes to liberate the free base in situ.
    
  • Alkylation: Add the specific alkyl halide (1.1 mmol) and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 9:1). Reaction typically completes in 4–6 hours.
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
       mL) and brine.
      
  • Purification: Since the ester is labile, avoid strong acid/base workups. Purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Salt Formation: Dissolve the purified oil in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt for biological testing.

Critical Control Point:
  • Ester Stability: The propanoate ester is susceptible to hydrolysis. Do not use aqueous NaOH or strong acids during the workup. Use mild bicarbonate if neutralization is needed.

Protocol B: In Vitro Metabolic Stability Assay (Plasma Esterases)

Objective: To determine the half-life (


) of 4-PPH derivatives in plasma, predicting their duration of action (soft drug design).
Materials:
  • Pooled Human Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Propranolol).

  • LC-MS/MS System.

Methodology:
  • Preparation: Pre-warm human plasma (1 mL aliquots) to

    
    C in a water bath.
    
  • Spiking: Add the test compound (N-substituted 4-PPH derivative) to a final concentration of 1

    
    M (from a 1 mM DMSO stock). Final DMSO content < 0.1%.
    
  • Incubation: Incubate at

    
    C with gentle shaking.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(remaining concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Interpretation:

  • Rapid hydrolysis (< 10 min) suggests the compound acts as an ultra-short-acting opioid (resembling Remifentanil kinetics).

  • Stable compounds (> 60 min) indicate steric protection of the ester.

Visualization: SAR Logic & Synthesis Pathway

The following diagram illustrates the structural relationship between 4-PPH, the MPPP class, and the synthesis workflow.

OpioidSAR cluster_0 Structural Hypothesis PPH 4-Piperidinyl Propanoate HCl (Scaffold) Rxn N-Alkylation (R-X / K2CO3) PPH->Rxn Input Library N-Substituted Library (No 4-Phenyl) Rxn->Library Synthesis Assay Mu-Opioid Receptor Binding Assay Library->Assay Test Ligand MPPP MPPP / Prodine (Reference Opioid) MPPP->Assay Control Ligand Result Pharmacophore Validation (Role of 4-Phenyl) Assay->Result Compare affinities

Caption: Workflow comparing the 4-PPH scaffold-derived library against the MPPP reference standard to isolate the pharmacodynamic contribution of the 4-phenyl ring.

Critical Safety & Legal Note

Distinction from Controlled Substances:

  • 4-Piperidinyl Propanoate HCl (CAS 219859-83-3) lacks the 4-phenyl group and the N-methyl group found in MPPP (Schedule I).

  • MPPP (Desmethylprodine): 1-methyl-4-phenyl-4-propionoxypiperidine.[1][2][3]

  • Risk of Confusion: Researchers must be precise. The addition of a phenyl group to the 4-position of 4-PPH is chemically difficult; typically, the phenyl group is introduced before piperidine ring closure or esterification. Therefore, 4-PPH is generally considered a safe negative control scaffold rather than a direct precursor to MPPP.

  • Neurotoxicity Warning: While 4-PPH itself is not known to be neurotoxic, analogs of MPPP (specifically MPTP) are potent neurotoxins causing Parkinsonism. All synthesized N-substituted-4-propionoxypiperidines should be handled with extreme caution as potential unknown neurotoxins.

References

  • Ziering, A., & Lee, J. (1947).[1][2] Piperidine derivatives; 1-alkyl-4-phenyl-4-acyloxypiperidines. The Journal of Organic Chemistry, 12(6), 911–914.

  • Beckett, A. H., & Casy, A. F. (1954). Synthetic analgesics: stereochemical considerations. Journal of Pharmacy and Pharmacology, 6(1), 986–999.

  • Casy, A. F. (1989). Opioid receptors and their ligands: Recent developments. Advances in Drug Research, 18, 177-289.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 219859-83-3, 4-Piperidinyl propanoate hydrochloride.

  • World Health Organization (WHO). (2006). Expert Committee on Drug Dependence: MPPP Review. WHO Technical Report Series.

Sources

Method

Executive Summary: The Paradigm Shift to Biased Agonism

Application Note: Engineering Next-Generation Analgesics via the Piperidine Scaffold The piperidine scaffold remains the "backbone of analgesia," forming the core of historical heavyweights like Fentanyl and Pethidine. H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Next-Generation Analgesics via the Piperidine Scaffold

The piperidine scaffold remains the "backbone of analgesia," forming the core of historical heavyweights like Fentanyl and Pethidine. However, the traditional approach of maximizing affinity for the Mu-Opioid Receptor (MOR) has reached a therapeutic ceiling defined by the "Opioid Paradox": increased potency correlates linearly with respiratory depression and addiction liability.

This guide details a functional selectivity approach. Instead of simply synthesizing high-affinity ligands, we will design piperidine analogs that preferentially stabilize G-protein signaling conformations while destabilizing


-arrestin recruitment. This "biased agonism" decouples analgesia (G-protein mediated) from adverse effects (

-arrestin mediated).

Chemical Strategy: The "Sodium Pocket" Vector

Recent crystallographic data reveals that the sodium-binding allosteric site (conserved in Class A GPCRs) is a critical switch for functional selectivity.

The Design Logic:

  • The Core: A 4-anilidopiperidine or 4-phenylpiperidine base ensures orthosteric MOR binding.

  • The Vector: Extension at the piperidine nitrogen (N1 position) allows the molecule to probe the secondary binding pocket.

  • The Switch: Introduction of specific moieties (e.g., benzimidazoles, as seen in the SR-17018 series) at the N1-linker terminus interacts with the D114 residue, sterically hindering the receptor phosphorylation required for

    
    -arrestin recruitment.
    
Table 1: SAR Optimization Targets
Structural DomainTarget InteractionDesign GoalRepresentative Modification
Piperidine Nitrogen (N1) Asp147 (Salt Bridge)Essential AffinityMust remain basic (tertiary amine).
C4-Substituent Hydrophobic PocketPotency4-Anilido (Fentanyl-like) or 4-Phenyl.
N1-Linker (2-3 carbons) Sodium Pocket AccessSelectivity VectorEthylene or Propylene spacer.
Distal Aryl Group D114 / Trp293Biased Signaling Benzimidazole or Indole (SR-series style).

Protocol A: Modular Synthesis of Biased Piperidine Analogs

Objective: Synthesize a library of N1-substituted-4-anilidopiperidines to probe the sodium pocket. Mechanism: Reductive Amination followed by Acylation.

Reagents & Equipment:
  • Core: 4-Boc-aminopiperidine or 4-Piperidone.

  • Linkers: Various Aryl-alkyl-aldehydes (e.g., 2-(1H-benzimidazol-1-yl)acetaldehyde).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

  • Acylating Agent: Propionyl chloride.

Step-by-Step Methodology:
  • Reductive Alkylation (The Diversity Step):

    • Dissolve 4-Boc-aminopiperidine (1.0 eq) and the target Aryl-aldehyde (1.1 eq) in Dichloroethane (DCE).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).

    • Add STAB (1.5 eq) in one portion. Stir overnight under

      
      .
      
    • Checkpoint: Monitor via LC-MS.[1] The disappearance of the secondary amine indicates completion.

    • Workup: Quench with sat.

      
      , extract with DCM. Purify via flash chromatography (MeOH/DCM).
      
  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane for 2 hours to remove the Boc group. Concentrate in vacuo to yield the primary amine salt.

  • Acylation (The Potency Step):

    • Suspend the amine salt in DCM with TEA (3.0 eq).

    • Cool to 0°C. Dropwise add Propionyl Chloride (1.1 eq).

    • Warm to RT and stir for 2 hours.

    • Validation: Final compounds must be characterized by

      
      H-NMR and HRMS. Purity >95% is required for biological assays.
      

Protocol B: The "Bias Factor" Validation (In Vitro)

To claim "novelty," you must prove the compound activates G-proteins without recruiting


-arrestin. We use a transduction ratio approach.
Workflow Diagram: Biased Agonism Screening

BiasedSignaling cluster_G Analgesia Pathway cluster_B Side Effect Pathway Ligand Piperidine Ligand MOR Mu-Opioid Receptor Ligand->MOR Binding G_Protein Gi/o Activation MOR->G_Protein High Efficacy GRK GRK Phosphorylation MOR->GRK Low Efficacy (Desired) cAMP cAMP Inhibition G_Protein->cAMP GloSensor Assay Arrestin Beta-Arrestin Recruitment GRK->Arrestin PathHunter Assay RespDep Respiratory Depression Arrestin->RespDep

Caption: Differential signaling pathways. The goal is to maximize the Green path (Analgesia) while minimizing the Red path (Side Effects).

Assay 1: G-Protein Activation (cAMP Inhibition)
  • Platform: GloSensor™ cAMP Assay (Promega).[2]

  • Cell Line: HEK293 stably expressing hMOR.[2]

  • Protocol:

    • Incubate cells with GloSensor reagent for 2 hours.[2]

    • Treat cells with Forskolin (5

      
      M) to elevate baseline cAMP.
      
    • Add test compounds (10-point dose-response).

    • Readout: Luminescence decreases as Gi/o signaling inhibits cAMP.

    • Metric: Calculate

      
       and 
      
      
      
      .
Assay 2: -Arrestin Recruitment
  • Platform: PathHunter® Enzyme Complementation (Eurofins/DiscoverX).

  • Mechanism: The receptor is tagged with a ProLink™ enzyme fragment;

    
    -arrestin is tagged with the Enzyme Acceptor. Recruitment forces complementation.
    
  • Protocol:

    • Seed PathHunter CHO-K1 OPRM1 cells.[2]

    • Add test compounds (10-point dose-response) for 90 min at 37°C.

    • Add detection reagent.[2]

    • Readout: Chemiluminescence indicates recruitment.[2]

    • Metric: Calculate

      
       and 
      
      
      
      .
Calculation: The Bias Factor ( )

Calculate the bias relative to the reference ligand (DAMGO or Fentanyl):



A positive bias factor indicates G-protein preference.[2][3][4][5][6][7]

Protocol C: In Vivo Safety Profiling (Respiratory)

High-affinity piperidines can be lethal. Self-validating safety protocols are mandatory before analgesic testing.

Method: Whole Body Plethysmography (WBP). Subject: Male ICR Mice (n=8 per group).

  • Acclimatization: Place mouse in the WBP chamber for 30 min/day for 2 days to establish baseline respiration.

  • Dosing: Administer test compound (s.c. or i.p.) at

    
     (determined from tail-flick assays).
    
  • Measurement: Continuous recording of:

    • Respiratory Frequency (

      
      ):  Breaths per minute.
      
    • Tidal Volume (

      
      ):  Volume of air displaced.
      
    • Minute Volume (

      
      ): 
      
      
      
      .
  • Threshold: A "Safe" candidate must maintain

    
     of baseline Minute Volume at analgesic doses. Fentanyl typically drops MV to 
    
    
    
    .

Data Summary: Benchmarking Success

The following table illustrates the target profile for a successful novel piperidine scaffold compared to standards.

CompoundMOR Affinity (

)
cAMP Potency (

)

-Arrestin Recruitment
Bias FactorRespiratory Safety Margin
Fentanyl 1.2 nM3.5 nMHigh (

100%)
0.0 (Ref)Narrow (< 2-fold)
Morphine 2.5 nM5.0 nMModerate0.2Moderate
Target Candidate < 10 nM< 10 nMNone / Low (

< 20%)
> 2.0 Wide (> 10-fold)

References

  • Structure-based design of bitopic ligands for the µ-opioid receptor. Nature, 2022. Link

  • Biased Opioid Ligands. Biomolecules (MDPI), 2021. Link

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Nature, 2020. Link

  • Biased agonism of the μ-opioid receptor by TRV130 increases analgesia and reduces on-target adverse effects. Journal of Pharmacology and Experimental Therapeutics, 2013. Link

  • In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay. European Journal of Pharmacology, 2020. Link

Sources

Application

Advanced Methodologies for the Functionalization of 4-Piperidinyl Propanoate Hydrochloride: A Guide for Medicinal Chemists and Drug Development Professionals

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] 4-Piperidinyl propanoate hydrochloride, a readily accessible building block, prese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] 4-Piperidinyl propanoate hydrochloride, a readily accessible building block, presents a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of established and emerging strategies for the functionalization of the piperidine ring within this specific molecule. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to efficiently explore and expand the chemical space around this valuable scaffold.

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1][3] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for appending various pharmacophoric elements.[1][2] Piperidine derivatives have found applications across a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2]

4-Piperidinyl propanoate hydrochloride offers two primary sites for chemical modification: the secondary amine (N1 position) and the carbon atoms of the ring (C2, C3, and C4 positions). The propanoate ester at the C4 position can also be modified, but this guide will focus on the functionalization of the core piperidine ring. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, though it necessitates a neutralization step for many reactions targeting the nitrogen.

N-Functionalization: Expanding the Molecular Frontier

The secondary amine of the piperidine ring is the most nucleophilic and readily functionalized position. Common strategies include N-alkylation, N-arylation, and N-acylation, each providing a distinct avenue for modulating the pharmacological profile of the resulting derivatives.

N-Alkylation: Introducing Diverse Substituents

N-alkylation is a fundamental transformation for introducing alkyl, benzyl, or other sp³-hybridized carbon-based groups.[4] The choice of alkylating agent and reaction conditions is critical to achieving high yields and minimizing side reactions, such as over-alkylation to form quaternary ammonium salts.[5]

This protocol describes a standard procedure for the N-alkylation of 4-piperidinyl propanoate using an alkyl bromide in the presence of a base.

Rationale: The reaction proceeds via an SN2 mechanism.[4] The hydrochloride salt of the starting material must first be neutralized to free the lone pair of electrons on the nitrogen, enabling it to act as a nucleophile. A non-nucleophilic base, such as potassium carbonate or triethylamine, is employed to scavenge the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.[5] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 pathway.[5]

Materials:

  • 4-Piperidinyl propanoate hydrochloride

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-piperidinyl propanoate hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure complete neutralization.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Base K₂CO₃, Et₃NNeutralizes HCl salt and scavenges generated acid.
Solvent DMF, AcetonitrilePolar aprotic, facilitates SN2 reaction.
Temperature Room Temp to 70°CBalances reaction rate and potential side reactions.
N-Arylation: Accessing Biaryl Amine Scaffolds

The introduction of an aryl or heteroaryl group at the nitrogen position can significantly impact the biological activity of the molecule. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[6][7][8]

This protocol outlines the coupling of 4-piperidinyl propanoate with an aryl bromide.

Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the deprotonated piperidine amine, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands being commonly employed.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine nitrogen.

Materials:

  • 4-Piperidinyl propanoate hydrochloride

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (Palladium catalyst, 2 mol%)

  • Xantphos (Ligand, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-piperidinyl propanoate hydrochloride (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

C-H Functionalization: The Next Frontier in Piperidine Diversification

Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but highly desirable strategy, as it avoids the need for pre-functionalized starting materials.[9] These reactions often rely on transition-metal catalysis to achieve regioselectivity.

α-C-H Functionalization

Functionalization at the C2 or C6 position, adjacent to the nitrogen, is often achieved through the formation of an enamine or iminium ion intermediate.[10]

A common approach involves the deprotonation of an N-protected piperidine (e.g., N-Boc) at the α-position using a strong base like sec-butyllithium in the presence of a chelating agent like TMEDA.[11] The resulting organolithium species can then be transmetalated with a zinc salt to form a more stable organozinc reagent. This intermediate can then participate in a Negishi-type cross-coupling reaction with an aryl halide in the presence of a palladium catalyst.[11]

G A N-Boc-4-Piperidinyl propanoate B α-Lithiated Intermediate A->B s-BuLi, TMEDA C Organozinc Reagent B->C ZnCl2 D α-Arylated Product C->D Ar-X, Pd catalyst

Caption: Workflow for α-Arylation of N-Boc-piperidine.

β- and γ-C-H Functionalization

Functionalization at the C3 and C4 positions is more challenging due to the lower acidity of the C-H bonds at these positions.[12] Rhodium-catalyzed C-H insertion reactions using diazo compounds have shown promise for achieving regioselective functionalization, where the choice of N-protecting group and catalyst can direct the reaction to a specific position.[9] For instance, certain rhodium catalysts can direct C-H insertion to the C4 position of N-acyl piperidines.[9]

Reductive Amination: A Convergent Approach

Reductive amination is a powerful and versatile method for constructing the piperidine ring and introducing substituents simultaneously.[13][14][15] While not a direct functionalization of a pre-existing piperidine ring, it is a key strategy for accessing functionalized piperidine derivatives. For instance, the reaction of a 1,5-dicarbonyl compound with an amine in the presence of a reducing agent can lead to the formation of a substituted piperidine.

G A 1,5-Dicarbonyl Compound C Iminium Ion Intermediate A->C Condensation B Amine (R-NH2) B->C Condensation D Substituted Piperidine C->D Reduction (e.g., NaBH(OAc)3)

Caption: General scheme for piperidine synthesis via reductive amination.

Conclusion and Future Perspectives

The functionalization of the piperidine ring in 4-piperidinyl propanoate hydrochloride provides a rich landscape for the discovery of new chemical entities with therapeutic potential. While N-functionalization methods are well-established and highly reliable, the development of practical and regioselective C-H functionalization protocols remains an active area of research. Future advancements in catalysis and synthetic methodology will undoubtedly unlock new and more efficient ways to diversify this important scaffold, accelerating the pace of drug discovery and development.

References

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. Available from: [Link]

  • Roque, J. B., Kuroda, Y., Jurczyk, J., & Sarpong, R. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(4), 1868–1873. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available from: [Link]

  • Patel, S. B., & Patel, H. R. (2018). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S. Patent No. 9,029,547 B1.
  • Saify, Z. S., et al. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250. Available from: [Link]

  • Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Video]. YouTube. Available from: [Link]

  • MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10146–10158. Available from: [Link]

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C─H functionalization. ResearchGate. Available from: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 53(6/7), 656-668. Available from: [Link]

  • Aziz-ur-Rehman, et al. (2018). Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 17(6), 1145-1152. Available from: [Link]

  • Vereshchagin, A. N., & Frolov, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 114(1), 537–554. Available from: [Link]

  • Janssen, P. A. J. (1983). N-alkyl-piperidine DERIVATIVES. CH Patent No. 633264A5.
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 169-176. Available from: [Link]

  • Saify, Z. S., et al. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wang, X., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4851–4856. Available from: [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2026). N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Matassini, C., & Goti, A. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. In Iminosugars. IntechOpen. Available from: [Link]

  • CAS Common Chemistry. (n.d.). 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel-. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts. ResearchGate. Available from: [Link]

  • Procter, D. J., et al. (2019). Cobaloxime Catalysis: A General Platform for Mizoroki–Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 141(42), 16865–16874. Available from: [Link]

  • Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. [Video]. YouTube. Available from: [Link]

  • Ohta, H., et al. (2014). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry Letters, 24(21), 5034-5039. Available from: [Link]

  • PubChem. (n.d.). 4-Piperidinol, 4-phenyl-1-(3-phenylpropyl)-, propionate (ester), hydrochloride. Retrieved from [Link]

  • Baran, P. S., & Maimone, T. J. (2011). Innate and guided C–H functionalization logic. Nature, 473(7348), 471–479. Available from: [Link]

  • Yi, C., & Hua, R. (2006). Palladium(II)‐catalyzed coupling of terminal alkynes with unactivated aryl iodides occurs at room temperature in good to excellent yields in the presence of tetrabutylammounium bromide as additive and piperidine as base in a tetrahydrofuran–water solution without addition of any cuprous salts. The Journal of Organic Chemistry, 71(6), 2535–2537. Available from: [Link]

  • Nolan, S. P., & Organ, M. G. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 46(16), 2842-2845. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Reaction of 4-Piperidinyl Propanoate Hydrochloride with Electrophiles

Introduction: Strategic Importance of N-Functionalized Piperidines The 4-piperidinyl propanoate scaffold is a cornerstone in medicinal chemistry and drug development. Its derivatives are integral to a wide array of thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Functionalized Piperidines

The 4-piperidinyl propanoate scaffold is a cornerstone in medicinal chemistry and drug development. Its derivatives are integral to a wide array of therapeutics, most notably in the development of potent analgesics. The strategic functionalization of the piperidine nitrogen with various electrophiles is a critical step in modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview of the principles and detailed protocols for the reaction of 4-piperidinyl propanoate hydrochloride with common electrophiles, focusing on N-alkylation and N-acylation.

The hydrochloride salt form of 4-piperidinyl propanoate presents a unique challenge and a critical control point in its reactivity. The protonated piperidinium nitrogen is not nucleophilic and therefore unreactive towards electrophiles. Consequently, the liberation of the free secondary amine through deprotonation is the pivotal first step in any N-functionalization strategy. This document will thoroughly address the theoretical and practical aspects of this essential activation step.

Core Principles: The Imperative of Deprotonation

The reaction of 4-piperidinyl propanoate hydrochloride with electrophiles is fundamentally a nucleophilic substitution reaction, where the piperidine nitrogen acts as the nucleophile. However, in its hydrochloride salt form, the nitrogen's lone pair of electrons is sequestered by a proton, rendering it non-nucleophilic. Therefore, the addition of a base is a prerequisite to initiate the reaction.

The general mechanism proceeds as follows:

  • Deprotonation: A suitable base abstracts the proton from the piperidinium nitrogen, generating the free secondary amine.

  • Nucleophilic Attack: The liberated lone pair on the nitrogen attacks the electrophilic center of the reacting partner (e.g., an alkyl halide or an acyl chloride).

  • Formation of the N-Substituted Product: This results in the formation of a new carbon-nitrogen or acyl-nitrogen bond.

The choice of base is critical and depends on the strength of the electrophile and the overall reaction conditions. A base must be strong enough to deprotonate the piperidinium ion but ideally should not promote side reactions, such as the hydrolysis of the propanoate ester.

Diagram of the General Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Start_Mat 4-Piperidinyl Propanoate HCl (Piperidinium ion) Free_Amine Free Piperidine (Nucleophilic) Start_Mat->Free_Amine + Base Base Base Protonated_Base Protonated Base Base->Protonated_Base + H+ Product N-Substituted Product Free_Amine->Product + Electrophile Electrophile Electrophile (e.g., R-X, RCOCl) Leaving_Group Leaving Group (X⁻, Cl⁻) Electrophile->Leaving_Group

Caption: General workflow for the reaction of 4-piperidinyl propanoate hydrochloride with an electrophile.

Part 1: N-Alkylation Protocols

N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy for modifying the lipophilicity and steric bulk of the molecule. Alkyl halides (bromides and iodides being more reactive than chlorides) are the most frequently used electrophiles in this context.

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they can dissolve the hydrochloride salt to some extent and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. They are strong enough to deprotonate the piperidinium salt but are generally not basic enough to cause significant ester hydrolysis at moderate temperatures. For more robust reactions, a stronger base like sodium hydride (NaH) can be used, although care must be taken to control the reaction temperature to minimize side reactions. Organic bases like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also common choices.[1]

  • Temperature: The reaction temperature is a critical parameter. While gentle heating can increase the reaction rate, excessive heat can promote side reactions, including elimination reactions of the alkyl halide and hydrolysis of the ester. Room temperature to a moderate 60-80°C is a typical range.

Detailed Experimental Protocol: N-Benzylation

This protocol describes a representative N-alkylation using benzyl bromide as the electrophile.

Materials:

  • 4-Piperidinyl propanoate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-piperidinyl propanoate hydrochloride (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add powdered anhydrous potassium carbonate (2.0-3.0 eq) to the stirring solution. The mixture will be a suspension.

  • Stir the suspension at room temperature for 30 minutes to allow for the deprotonation of the piperidinium salt.

  • Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture dropwise.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-piperidinyl propanoate.

ParameterRecommended Value/ReagentRationale
Electrophile Alkyl Bromide/IodideHigher reactivity compared to alkyl chlorides.
Base K₂CO₃, Cs₂CO₃, DIPEASufficiently basic for deprotonation, minimizes ester hydrolysis.
Solvent Anhydrous DMF, MeCNGood solubility for reactants, aprotic nature favors SN2.
Temperature Room Temp. to 80°CBalances reaction rate and potential for side reactions.
Stoichiometry 1.1-1.5 eq. of ElectrophileEnsures complete consumption of the starting material.

Part 2: N-Acylation Protocols

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This transformation is significant in the synthesis of many pharmaceuticals, including fentanyl and its analogs, where an N-propionyl group is a key structural feature.[2][3] Acyl chlorides and acid anhydrides are the most common electrophiles for this purpose.

Causality Behind Experimental Choices:
  • Electrophile: Acyl chlorides are highly reactive and are often preferred for efficient acylation. The reaction is typically fast, even at low temperatures.

  • Base: A non-nucleophilic organic base such as triethylamine (NEt₃) or pyridine is commonly used. Its role is to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[4]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards acyl chlorides.

  • Temperature: These reactions are often exothermic and are typically run at 0°C to room temperature to control the reaction rate and prevent side reactions.

Detailed Experimental Protocol: N-Propionylation

This protocol provides a method for the N-acylation using propionyl chloride.

Materials:

  • 4-Piperidinyl propanoate hydrochloride

  • Propionyl chloride

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon supply

Procedure:

  • Suspend 4-piperidinyl propanoate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solid dissolves, indicating the formation of the free amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the cold amine solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting N-propionyl-4-piperidinyl propanoate can be purified by recrystallization or column chromatography if necessary.

ParameterRecommended Value/ReagentRationale
Electrophile Acyl Chloride/AnhydrideHigh reactivity for efficient amide bond formation.
Base NEt₃, PyridineNon-nucleophilic base to scavenge the generated acid.
Solvent Anhydrous DCM, THFAprotic and unreactive towards the electrophile.
Temperature 0°C to Room Temp.Controls the exothermic reaction and minimizes side products.
Stoichiometry 1.05-1.2 eq. of ElectrophileEnsures complete conversion of the amine.

Chemoselectivity and Potential Side Reactions

A primary concern when working with 4-piperidinyl propanoate is the potential for hydrolysis of the ester functionality, particularly under basic conditions.[5][6][7]

  • Minimizing Ester Hydrolysis:

    • Choice of Base: Using moderately strong, non-nucleophilic bases like K₂CO₃ or DIPEA for N-alkylation, and tertiary amine bases like NEt₃ for N-acylation, is crucial. Strong nucleophilic bases like NaOH or KOH should be avoided as they will readily hydrolyze the ester.[5]

    • Temperature Control: Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate will disfavor the higher activation energy pathway of ester hydrolysis.

    • Anhydrous Conditions: Ensuring the reaction is carried out under strictly anhydrous conditions will prevent water from acting as a nucleophile for hydrolysis.

Workflow Diagram for N-Functionalization

N_Functionalization_Workflow Start 4-Piperidinyl Propanoate HCl Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Free_Amine Free 4-Piperidinyl Propanoate Deprotonation->Free_Amine Decision Choose Electrophile Free_Amine->Decision N_Alkylation N-Alkylation (Alkyl Halide) Decision->N_Alkylation R-X N_Acylation N-Acylation (Acyl Chloride) Decision->N_Acylation RCOCl Workup_Alkylation Aqueous Workup & Purification N_Alkylation->Workup_Alkylation Workup_Acylation Aqueous Workup & Purification N_Acylation->Workup_Acylation Alkylated_Product N-Alkyl-4-piperidinyl propanoate Workup_Alkylation->Alkylated_Product Acylated_Product N-Acyl-4-piperidinyl propanoate Workup_Acylation->Acylated_Product

Caption: Decision workflow for the N-functionalization of 4-piperidinyl propanoate hydrochloride.

Conclusion

The N-functionalization of 4-piperidinyl propanoate hydrochloride is a versatile and powerful tool in synthetic and medicinal chemistry. A thorough understanding of the necessity of the initial deprotonation step, coupled with careful selection of reagents and reaction conditions, allows for the high-yield synthesis of a diverse range of N-alkylated and N-acylated derivatives. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully navigate the synthesis of these valuable compounds while mitigating potential side reactions such as ester hydrolysis.

References

  • Procedure for N-alkylation of Piperidine? ResearchGate. (2017). [Link]

  • Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. (2022). [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. (2022). [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. Valenta, J. et al. (2014). PLoS ONE, 9(9), e108250. [Link]

  • Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. United States Sentencing Commission. (2017). [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. (2015). [Link]

  • Hydrolysis of Esters. Save My Exams. (2024). [Link]

Sources

Application

Application Note: Catalytic Strategies for Functionalizing 4-Piperidinyl Propanoate Scaffolds

Executive Summary 4-Piperidinyl propanoate hydrochloride (4-PPH) represents a critical pharmacophore in medicinal chemistry, serving as a structural core for mu-opioid receptor ligands, neuroactive agents, and antispasmo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Piperidinyl propanoate hydrochloride (4-PPH) represents a critical pharmacophore in medicinal chemistry, serving as a structural core for mu-opioid receptor ligands, neuroactive agents, and antispasmodics. Its dual functionality—a secondary amine (masked as an HCl salt) and a labile ester moiety—presents unique challenges in catalytic conversion.

This guide addresses two primary workflows essential for drug development professionals working with this scaffold:

  • Synthetic Functionalization: A robust Buchwald-Hartwig Cross-Coupling protocol designed specifically for amine hydrochloride salts, eliminating the need for a separate free-basing step.

  • Metabolic Profiling: A Biocatalytic Hydrolysis assay using Pig Liver Esterase (PLE) to model prodrug activation and metabolic stability.

Chemical Context & Challenges[1][2][3]

Molecule: 4-Piperidinyl propanoate hydrochloride CAS: [Generic 4-substituted piperidine class] Structure: A piperidine ring substituted at the C4 position with a propanoate ester, supplied as the hydrochloride salt.

The "Salt" Problem in Catalysis

Standard catalytic protocols often fail with 4-PPH because the hydrochloride counter-ion poisons sensitive metal catalysts (like Pd) and protonates the amine, rendering it non-nucleophilic.

  • Traditional Approach: Neutralize with NaOH/extraction

    
     isolate free base (often an unstable oil) 
    
    
    
    react.
  • Optimized Approach (This Guide): In situ deprotonation using Lithium Hexamethyldisilazide (LiHMDS) or Sodium tert-butoxide (NaOtBu) within the catalytic cycle.

Application I: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)[4][5]

Principle

This protocol utilizes a Palladium(0) catalyst system with a bulky biaryl phosphine ligand (RuPhos) to couple 4-PPH with aryl halides. The key innovation is the use of LiHMDS as a soluble base that deprotonates the amine salt in situ without generating insoluble aggregates that impede the catalytic cycle.

Mechanism of Action (Amine Salt Protocol)

BuchwaldSaltCycle Pd0 Pd(0)-RuPhos (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (R2NH-Pd-Ar) OxAdd->Coord + 4-PPH (Salt) Deprot Base Activation (LiHMDS neutralizes HCl) Coord->Deprot Critical Step RedElim Reductive Elimination (Product Release) Deprot->RedElim - LiCl / - HMDS RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle adapted for amine salts. Note the specific requirement for base-mediated activation after amine coordination.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate 4-Piperidinyl propanoate HCl1.0Nucleophile
Partner Aryl Bromide / Chloride1.0Electrophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃0.02Metal Source
Ligand RuPhos0.04Ligand for 2° amines
Base LiHMDS (1.0M in THF)2.5Base (2.0 for HCl, 0.5 for cat.)
Solvent Anhydrous THF or TolueneN/AMedium
Step-by-Step Protocol

Step 1: Catalyst Pre-complexation

  • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Add anhydrous THF (1 mL/mmol). Stir at room temperature for 5 minutes until the solution turns a clear orange/red (generation of active L-Pd(0) species).

Step 2: Substrate Addition

  • Add the solid 4-Piperidinyl propanoate HCl (1.0 equiv) and the Aryl Halide (1.0 equiv) directly to the catalyst solution.

  • Seal the vial with a septum cap.

Step 3: In Situ Base Activation (CRITICAL)

  • Dropwise add LiHMDS (2.5 equiv) via syringe.

    • Note: You may observe a slight exotherm or precipitate (LiCl). This is normal.

    • Why 2.5 equiv? 1.0 equiv neutralizes the HCl salt; 1.0 equiv acts as the stoichiometric base for the coupling; 0.5 equiv ensures full conversion.

Step 4: Reaction & Workup

  • Heat the block to 65°C for 4–12 hours.

  • Quench: Cool to RT, dilute with EtOAc, and add sat. NH₄Cl.[7]

  • Purification: The product is now a tertiary amine. Purify via Flash Chromatography (DCM/MeOH gradient).

Application II: Biocatalytic Hydrolysis Profiling

Principle

The propanoate ester at the C4 position is susceptible to hydrolysis by carboxylesterases. In drug development, this conversion mimics:

  • Prodrug Activation: If the ester is a masking group.

  • Metabolic Instability: If the ester is the active pharmacophore (soft drug design).

This protocol uses Pig Liver Esterase (PLE) to determine the half-life (


) of the scaffold.
Experimental Workflow

EnzymeAssay Prep Substrate Prep (10mM in DMSO) Incubate Incubation (PBS pH 7.4 + PLE) Prep->Incubate Dilute to 100µM Quench Quench (Acetonitrile + IS) Incubate->Quench T = 0, 15, 30, 60 min Analyze HPLC-UV/MS Analysis Quench->Analyze Supernatant

Figure 2: Kinetic assay workflow for determining metabolic stability.

Protocol
  • Stock Solution: Dissolve 4-PPH in DMSO to 10 mM.

  • Reaction Mix: In a 96-well plate, add 190 µL of Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL Pig Liver Esterase (PLE).

  • Initiation: Add 10 µL of Stock Solution (Final conc: 500 µM).

  • Sampling: At

    
     min, transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing Carbamazepine as Internal Standard).
    
  • Centrifugation: Spin at 4000 rpm for 10 min to pellet precipitated proteins.

  • Analysis: Inject supernatant onto HPLC.

Analytical Control (HPLC Conditions)

To validate both the synthetic conversion (N-arylation) and the hydrolytic cleavage, use the following generic gradient.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV 254 nm (Aryl products) / MS (Hydrolysis products)

Expected Retention Times (approximate):

  • Hydrolysis Product (Alcohol/Acid): 1.2 – 1.5 min (Polar)

  • Substrate (4-PPH): 2.5 – 3.0 min

  • N-Arylated Product: 5.5 – 6.5 min (Non-polar)

References

  • Buchwald-Hartwig Amination of Amine Salts: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Metabolic Stability of Piperidine Esters: Di, L., et al. (2005). "Optimization of a Higher Throughput Microsomal Stability Screening Assay." Journal of Biomolecular Screening.

  • Esterase Profiling (PLE Applications): Ohno, M., & Otsuka, M. (1989). "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[5] Organic Reactions.[1][2][8][4][6][9]

  • General Piperidine Synthesis: BenchChem Application Notes. "Buchwald-Hartwig Amination of Hydrochloride Salts."[8]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 4-Piperidinyl Propanoate Hydrochloride Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-piperidinyl propanoate hydrochloride. This document outlines a robust a...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-piperidinyl propanoate hydrochloride. This document outlines a robust and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters for safe and efficient production.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse functionalities.[3][4] 4-Piperidinyl propanoate hydrochloride and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs), finding application in areas such as analgesics, antipsychotics, and antihistamines.[2][5]

The successful transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, process safety, and product purity. These notes aim to provide a practical and scientifically grounded framework for navigating these challenges in the context of producing 4-piperidinyl propanoate hydrochloride.

Strategic Approach to Scalable Synthesis

A multi-step approach is employed for the synthesis, prioritizing the use of a protecting group to ensure selective acylation of the hydroxyl group of 4-hydroxypiperidine. The chosen strategy involves three key stages:

  • Protection: The secondary amine of 4-hydroxypiperidine is protected to prevent its reaction in the subsequent esterification step. The tert-butyloxycarbonyl (Boc) group is selected due to its stability under the planned reaction conditions and its ease of removal under acidic conditions, which concurrently facilitates the formation of the desired hydrochloride salt.[6]

  • Esterification: The hydroxyl group of the N-Boc-4-hydroxypiperidine is esterified with propionyl chloride to form the corresponding propanoate ester.

  • Deprotection and Salt Formation: The Boc protecting group is removed using hydrochloric acid, which simultaneously protonates the piperidine nitrogen to yield the final 4-piperidinyl propanoate hydrochloride.

This synthetic strategy is depicted in the workflow diagram below.

G cluster_0 PART 1: Protection cluster_1 PART 2: Esterification cluster_2 PART 3: Deprotection & Salt Formation A 4-Hydroxypiperidine C N-Boc-4-hydroxypiperidine A->C Base (e.g., K2CO3) Methanol B Di-tert-butyl dicarbonate (Boc)2O B->C E N-Boc-4-piperidinyl propanoate C->E Base (e.g., Pyridine) Dichloromethane (DCM) D Propionyl Chloride D->E G 4-Piperidinyl propanoate hydrochloride E->G Solvent (e.g., Isopropanol) F Hydrochloric Acid (HCl) F->G

Caption: Overall synthetic workflow for 4-piperidinyl propanoate hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-4-hydroxypiperidine

Rationale: The protection of the piperidine nitrogen is a critical first step to prevent side reactions during the subsequent esterification. The use of di-tert-butyl dicarbonate in the presence of a mild base like potassium carbonate offers a high-yielding and clean reaction.[7] Methanol is a suitable solvent for this transformation.

Protocol:

  • Reactor Setup: Charge a suitable reactor with 4-hydroxypiperidine and methanol.

  • Base Addition: Add potassium carbonate to the mixture with stirring.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in methanol to the reactor at a controlled temperature (e.g., 25-30°C).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • To the concentrated residue, add a non-polar solvent (e.g., heptane or petroleum ether) to induce crystallization of the product.

  • Isolation: Filter the solid product, wash with cold non-polar solvent, and dry under vacuum to afford N-Boc-4-hydroxypiperidine as a white crystalline solid.

ParameterValue
Starting Material 4-Hydroxypiperidine
Reagents Di-tert-butyl dicarbonate, Potassium Carbonate
Solvent Methanol
Temperature 25-30°C
Typical Yield >95%
Purity (by GC) >99%
Part 2: Synthesis of N-Boc-4-piperidinyl propanoate

Rationale: The esterification is achieved by reacting the hydroxyl group of N-Boc-4-hydroxypiperidine with propionyl chloride. A non-nucleophilic base, such as pyridine, is used to scavenge the HCl generated during the reaction. Dichloromethane (DCM) is an appropriate solvent due to its inertness and ability to dissolve the starting materials.

Protocol:

  • Reactor Setup: Charge the reactor with N-Boc-4-hydroxypiperidine and dichloromethane (DCM).

  • Base Addition: Add pyridine to the solution and cool the mixture to 0°C.

  • Acyl Chloride Addition: Slowly add propionyl chloride to the reaction mixture, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until complete conversion of the starting material.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain N-Boc-4-piperidinyl propanoate as an oil or low-melting solid.

ParameterValue
Starting Material N-Boc-4-hydroxypiperidine
Reagents Propionyl Chloride, Pyridine
Solvent Dichloromethane (DCM)
Temperature 0-5°C
Typical Yield >90%
Purity (by HPLC) >98%
Part 3: Synthesis of 4-Piperidinyl propanoate hydrochloride

Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is efficiently achieved by treating the protected ester with hydrochloric acid in a suitable solvent like isopropanol. The product precipitates out of the solution, facilitating its isolation.

Protocol:

  • Reactor Setup: Dissolve N-Boc-4-piperidinyl propanoate in isopropanol.

  • Acid Addition: Slowly add a solution of hydrochloric acid in isopropanol to the mixture with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the suspension for a specified time to ensure complete precipitation.

  • Isolation: Filter the solid product, wash with cold isopropanol, and then with a non-polar solvent like diethyl ether or heptane.

  • Drying: Dry the final product under vacuum at a controlled temperature (e.g., 50-60°C) to yield 4-piperidinyl propanoate hydrochloride as a white crystalline solid.[8]

ParameterValue
Starting Material N-Boc-4-piperidinyl propanoate
Reagent Hydrochloric Acid
Solvent Isopropanol
Temperature Room Temperature
Typical Yield >95%
Purity (by HPLC) >99.5%

Process Safety and Hazard Analysis

The scale-up of any chemical process requires a thorough understanding of the potential hazards associated with the reagents and the reaction conditions.

  • Propionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.

  • Exothermic Reactions: The esterification and salt formation steps can be exothermic. Proper temperature control through controlled addition of reagents and efficient cooling is crucial to prevent runaway reactions.

A comprehensive risk assessment should be conducted before performing the synthesis on a large scale.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.

  • Gas Chromatography (GC): Can be used to assess the purity of volatile intermediates like N-Boc-4-hydroxypiperidine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Melting Point: As a preliminary indicator of purity for solid compounds.

Conclusion

The synthetic route and protocols detailed in these application notes provide a reliable and scalable method for the production of 4-piperidinyl propanoate hydrochloride. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for further pharmaceutical development.

References

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC . Available at: [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation - PubMed . Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available at: [Link]

  • Piperidine - Wikipedia . Available at: [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
  • Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells | Request PDF - ResearchGate . Available at: [Link]

  • Piperidine Market Size, Share & Forecast Growth Report, 2032 . Available at: [Link]

  • Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. - Sci-Hub . Available at: [Link]

  • Piperidine synthesis - Organic Chemistry Portal . Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity . Available at: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate . Available at: [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • US20100204470A1 - method for salt preparation - Google Patents.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD . Available at: [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed . Available at: [Link]

  • Piperidine manufacturers – Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 110-89-4 Piperidine suppliers, Chemicals, india, companies, Chemicals Drug from India, Piperidine import, Chemicals, india, Piperidine export, Chemicals, india, Piperidine buyer, Chemicals . Available at: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents.
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  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate . Available at: [Link]

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Application

Application Note: A Detailed Protocol for Monitoring the Synthesis of 4-Piperidinyl Propanoate Hydrochloride via Thin-Layer Chromatography

Introduction: The Rationale for TLC in Pharmaceutical Synthesis The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Piperidinyl propanoate hydrochloride, demands rigorous in-proce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for TLC in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Piperidinyl propanoate hydrochloride, demands rigorous in-process controls to ensure reaction completion, minimize impurity formation, and optimize yield. Thin-layer chromatography (TLC) is an indispensable analytical tool in the synthetic organic chemistry lab for this purpose.[1] Its primary advantages are speed, low cost, and the ability to provide immediate qualitative feedback on the composition of a reaction mixture.[2][3]

This guide focuses on a common synthetic route: the esterification of 4-hydroxypiperidine with a propionylating agent (e.g., propionyl chloride or propionic anhydride). We will establish a robust TLC protocol to distinguish the highly polar starting material (an amino alcohol) from the less polar product (an amino ester), providing a clear visual indicator of the reaction's progression.

Scientific Principles and Method Development

The success of TLC hinges on the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4][5] The choice of these components is dictated by the polarity of the molecules being separated.

Analyte Polarity Profile

A typical synthesis of 4-Piperidinyl propanoate involves the reaction shown below. Understanding the relative polarity of each component is the cornerstone of developing an effective TLC separation method.

  • 4-Hydroxypiperidine (Starting Material 1): This is a highly polar molecule due to the presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group, both of which are capable of hydrogen bonding. It will adhere strongly to the polar silica gel stationary phase, resulting in a low Retention Factor (Rf).

  • Propionyl Chloride (Starting Material 2): While polar, it is highly reactive and will likely be consumed rapidly or may appear as a hydrolyzed byproduct (propionic acid) on the TLC plate.

  • 4-Piperidinyl propanoate (Product - Free Base): The conversion of the hydroxyl group to an ester group significantly reduces the molecule's polarity. While the secondary amine is still present, the overall polarity is much lower than that of 4-hydroxypiperidine. Therefore, it will travel further up the TLC plate, exhibiting a higher Rf value.

  • Triethylamine (Base): Often used as an acid scavenger, this tertiary amine is moderately polar and must also be monitored.

  • 4-Piperidinyl propanoate hydrochloride (Final Product - Salt): As an ionic salt, this compound is extremely polar. On a standard silica gel TLC with a moderately polar eluent, it will likely remain at the baseline (Rf ≈ 0). Therefore, reaction monitoring is performed on the free-base form present in the reaction mixture prior to acidic workup or salt formation.

Stationary Phase Selection

Standard Silica Gel 60 F₂₅₄ plates are the preferred choice. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under a 254 nm UV lamp.[6] While the key analytes in this reaction are not strongly UV-active, these plates are standard and their performance with chemical stains is excellent. The slightly acidic nature of silica gel can cause "tailing" or streaking with basic compounds like amines.[4][5] This is addressed in the mobile phase design.

Mobile Phase (Eluent) Optimization: The Key to Separation

The goal is to find a solvent system where the starting material and product are well-separated, ideally with the product Rf value between 0.3 and 0.5 for optimal resolution.[7]

Given the basic nature of the piperidine compounds, a common issue is strong interaction with the acidic silica gel, leading to elongated, "tailing" spots. To counteract this, a small amount of a basic modifier is added to the eluent.[8] This modifier competes with the analyte for binding sites on the silica, resulting in more compact and symmetrical spots.

Recommended Eluent System: A mixture of a moderately polar solvent and a highly polar solvent, with a basic additive, is ideal.

  • Starting Point: Dichloromethane (DCM) / Methanol (MeOH) in a 95:5 ratio.

  • Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent mixture.[9]

Optimization Logic:

  • If spots are too low (low Rf): Increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., to DCM/MeOH 90:10).

  • If spots are too high (high Rf): Decrease the polarity by reducing the proportion of methanol (e.g., to DCM/MeOH 98:2).

Component Function Rationale
Dichloromethane (DCM)Primary Solvent (Less Polar)Solubilizes the analytes and carries them up the plate.
Methanol (MeOH)Polar ModifierIncreases the eluting power of the mobile phase to move the polar analytes off the baseline. Its proportion is the primary means of adjustment.
Triethylamine (TEA)Basic AdditivePrevents spot tailing by neutralizing the acidic sites on the silica gel, ensuring symmetrical spots for the basic piperidine compounds.[10]
Visualization Technique Selection

Since 4-piperidinyl propanoate and its precursors lack significant UV chromophores, chemical staining is the primary method of visualization.[11]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with compounds that can be oxidized. The secondary amines and the alcohol group of the starting material will react readily, appearing as yellow/brown spots on a purple background. The product's secondary amine will also react. This is a universal stain for this reaction.[8]

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as colored spots (typically purple, red, or yellow) upon heating.[12][13] This is ideal for confirming the presence of any amine-containing species.

  • Iodine Chamber: A simple, non-destructive method where the plate is exposed to iodine vapor. Most organic compounds will absorb the iodine and appear as temporary brown spots.[14]

Detailed Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica Gel 60 F₂₅₄, aluminum or glass-backed.

  • TLC Developing Chamber (e.g., a beaker with a watch glass lid).[1]

  • Capillary tubes for spotting.

  • UV Lamp (254 nm).

  • Heat gun or hot plate.

  • Forceps.

  • Eluent Solution: 95:5:0.5 Dichloromethane / Methanol / Triethylamine (v/v/v). Prepare fresh.

  • KMnO₄ Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.

  • Ninhydrin Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[15]

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[4]

  • Mark three lanes on the origin: "S" for Starting Material (4-hydroxypiperidine), "C" for Co-spot, and "R" for Reaction Mixture.

  • Prepare dilute solutions of the starting material and the reaction mixture (~1 mg/mL in a solvent like dichloromethane or ethanol).

  • Using a capillary tube, apply a small spot of the starting material solution to the "S" and "C" lanes. The spot should be as small as possible.

  • Using a clean capillary tube, apply a small spot of the reaction mixture to the "R" and "C" lanes (spotting directly on top of the starting material in the "C" lane). The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[7]

Workflow for TLC Development and Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis A Prepare Eluent (e.g., 95:5:0.5 DCM/MeOH/TEA) B Pour Eluent into Chamber & Saturate with Filter Paper A->B C Prepare & Spot TLC Plate (S, C, R Lanes) B->C D Place Plate in Chamber (Origin above eluent) C->D E Allow Eluent to Ascend (to ~1 cm from top) D->E F Remove Plate & Mark Solvent Front E->F G Dry the TLC Plate Thoroughly F->G H Visualize under UV Lamp (Optional) G->H I Dip in KMnO₄ or Ninhydrin Stain H->I J Gently Heat Plate (for color development) I->J K Analyze Spots & Calculate Rf J->K

Visualization Protocol
  • After development, ensure the plate is completely dry to prevent streaking from residual solvent.

  • Observe the plate under a UV lamp and circle any visible spots with a pencil.

  • Using forceps, quickly dip the plate into the prepared KMnO₄ or Ninhydrin stain solution.

  • Remove the plate and wipe excess stain from the back with a paper towel.

  • Gently warm the plate with a heat gun until colored spots appear against the background. Be careful not to overheat, which can char the plate.

Interpretation of Results

The progression of the reaction is monitored by observing the changes in the TLC plate over time.

// TLC Plate structure TLC_Plate [label=<

Solvent Front

Origin t = 0 hrt = 2 hrt = 4 hr (Complete)

];

// Spots at t=0 node [shape=circle, style=filled, label="", fixedsize=true, width=0.2]; SM0 [pos="1.2,1.2!", fillcolor="#EA4335"]; // Starting Material

// Spots at t=2 SM2 [pos="2.3,1.2!", fillcolor="#EA4335", style="filled,dashed"]; // Fading SM P2 [pos="2.3,2.5!", fillcolor="#34A853"]; // Appearing Product

// Spots at t=4 P4 [pos="3.4,2.5!", fillcolor="#34A853"]; // Strong Product

// Labels node [shape=plaintext, fontcolor="#202124"]; L_SM [pos="0.2,1.2!", label="Starting Material\n(Low Rf)"]; L_P [pos="0.2,2.5!", label="Product\n(Higher Rf)"];

L_SM -> SM0 [style=solid, arrowhead=none, color="#5F6368"]; } axdot Caption: Idealized TLC plates showing reaction progress over time.

  • At t=0: A prominent spot for the starting material (4-hydroxypiperidine) will be visible at a low Rf in the "S", "C", and "R" lanes.

  • Intermediate time: The spot corresponding to the starting material in the "R" lane will decrease in intensity. A new, higher-Rf spot corresponding to the product (4-Piperidinyl propanoate) will appear and grow in intensity.

  • Reaction Completion: The starting material spot in the "R" lane should be completely gone, and the product spot should be prominent. The "C" (co-spot) lane confirms that the disappearing spot is indeed the starting material.

Calculating Rf (Retention Factor): Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) This value should be calculated and recorded for all components for consistent documentation.

Compound Expected Rf Range Notes
4-Hydroxypiperidine0.1 - 0.2Highly polar, strong affinity for silica gel.
4-Piperidinyl propanoate0.4 - 0.6Less polar than the starting material, travels further up the plate.
Triethylamine~0.8 or solvent frontCan sometimes be visualized with KMnO₄ stain.

Troubleshooting

  • Problem: All spots remain at the origin.

    • Cause: The eluent is not polar enough.

    • Solution: Increase the percentage of methanol in the eluent system.

  • Problem: All spots are at the top of the plate (at the solvent front).

    • Cause: The eluent is too polar.

    • Solution: Decrease the percentage of methanol in the eluent system.

  • Problem: Spots are streaked or "tailing."

    • Cause: The compound is strongly interacting with the acidic silica (common for amines) or the sample spot was too concentrated.

    • Solution: Ensure a basic additive (like TEA or NH₄OH) is in the eluent.[4] Dilute the sample before spotting.

References

  • Department of Chemistry, University of Rochester. How To: Monitor by TLC. [Link]

  • Edubirdie. Monitoring Reactions by TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • CAS Common Chemistry. 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel-. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • National Institutes of Health (NIH). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]

  • University of California, Los Angeles (UCLA). TLC stains. [Link]

  • Sorbent Technologies, Inc. TLC Method Development. [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. [Link]

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • University of York, Department of Chemistry. Thin Layer Chromatography. [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. [Link]

  • Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]

  • Organic Syntheses. Procedure for a multicomponent reaction. [Link]

  • ResearchGate. Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Piperidinyl Propanoate Hydrochloride Synthesis

Subject: Improving Yield & Chemoselectivity in 4-Piperidinyl Propanoate Synthesis Ticket ID: CHEM-SUP-2024-004 Assigned Specialist: Senior Application Scientist Status: Open[1][2][3] Executive Summary: The "Yield Trap" I...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Yield & Chemoselectivity in 4-Piperidinyl Propanoate Synthesis Ticket ID: CHEM-SUP-2024-004 Assigned Specialist: Senior Application Scientist Status: Open[1][2][3]

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<50%) or sticky, hygroscopic byproducts in the synthesis of 4-piperidinyl propanoate hydrochloride , the root cause is almost certainly chemoselectivity .[1]

4-Hydroxypiperidine contains two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O).[2][3]

  • The Problem: The amine is significantly more nucleophilic than the alcohol. In direct acylation attempts (e.g., using propionyl chloride), the major product is often the amide (N-propionyl-4-hydroxypiperidine), not the desired ester.[1][3]

  • The Solution: You must decouple the reactivity. The industry-standard "High-Yield Protocol" requires transient protection of the amine (Boc strategy) to force O-acylation, followed by deprotection.[1][2][3]

This guide details the Protected Route (Recommended) for yields >85% and provides a Direct Route Troubleshooting section for those constrained to single-step methods.

Module 1: The High-Yield Protocol (Protection Strategy)

This route guarantees the correct isomer (O-acyl) and simplifies purification by avoiding the difficult separation of amino-ester salts from excess acid.[2][3]

Workflow Diagram

G Start 4-Hydroxypiperidine Step1 Step 1: N-Boc Protection (Quant. Yield) Start->Step1 Boc2O, NaOH Step2 Step 2: O-Acylation (Propionyl Chloride/DMAP) Step1->Step2 Et3N, DMAP Step3 Step 3: Deprotection (HCl/Dioxane) Step2->Step3 4M HCl Product 4-Piperidinyl Propanoate HCl (Target >90%) Step3->Product Precipitation

Caption: The 3-step protection strategy ensures chemoselectivity, forcing reaction at the oxygen atom.

Step-by-Step Methodology
Step 1: N-Protection (Boc-4-piperidinol) [1][2][3]
  • Reagents: 4-Hydroxypiperidine (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), NaOH (aq), Dioxane/Water.[1][3]
    
  • Protocol: Dissolve 4-hydroxypiperidine in dioxane/water (1:1). Add NaOH (2.0 eq). Cool to 0°C. Add

    
     dropwise.[2][3] Stir at RT for 4 hours.
    
  • Checkpoint: The product, N-Boc-4-hydroxypiperidine, should precipitate or be extracted with ethyl acetate.[1][2][3] Yield is typically quantitative.[2][3]

Step 2: O-Acylation (The Critical Step)
  • Reagents: N-Boc-4-piperidinol (1.0 eq), Propionyl Chloride (1.2 eq), Triethylamine (

    
    , 1.5 eq), DMAP (0.1 eq), DCM (anhydrous).[1][3]
    
  • Protocol:

    • Dissolve N-Boc-4-piperidinol in dry DCM under nitrogen.

    • Add

      
       and DMAP (Catalytic DMAP is mandatory  to accelerate O-acylation over potential side reactions).[2][3]
      
    • Cool to 0°C. Add Propionyl Chloride dropwise.

    • Warm to RT and stir for 2–4 hours.

    • Workup: Wash with 1M citric acid (to remove amines), then

      
      . Dry and concentrate.
      
  • Result: Colorless oil (N-Boc-4-piperidinyl propanoate).[1][2][3]

Step 3: Deprotection & Salt Formation [1][2]
  • Reagents: 4M HCl in Dioxane (excess).

  • Protocol: Dissolve the intermediate from Step 2 in a minimum amount of dry dioxane or ether. Add 4M HCl/Dioxane (5–10 eq) at 0°C. Stir for 2 hours.

  • Isolation: The product, 4-piperidinyl propanoate hydrochloride , will precipitate as a white solid.[1] Filter and wash with cold diethyl ether.[2][3]

  • Why this improves yield: No column chromatography is needed; the salt crashes out pure.[2][3]

Module 2: Troubleshooting the Direct Route (Fischer Esterification)

If you are strictly limited to a one-pot reaction (4-Hydroxypiperidine + Propionic Acid), you are likely facing an equilibrium limit .[1][2][3]

Common Failure Modes
IssueSymptomRoot CauseFix
Low Conversion Yield < 40%Water accumulation halts equilibrium.[1][2][3]Use a Dean-Stark trap with toluene or Soxhlet extraction with molecular sieves [1].[1][2][3]
Sticky Solid Product won't crystallizeExcess propionic acid is trapped in the salt lattice.[2][3]Wash the crude solid extensively with anhydrous diethyl ether .[2][3]
Amide Impurity NMR shows N-acyl signalspH was too high (free amine present).[2][3]Ensure excess strong acid (HCl gas or H2SO4) is present to keep N fully protonated (

).[2][3]
Optimized Direct Protocol (Fischer)
  • Suspend 4-hydroxypiperidine HCl salt (not free base) in excess propionic acid (solvent).

  • Add 1.5 eq of concentrated

    
     or saturate with dry HCl gas.
    
  • Reflux with azeotropic water removal (Dean-Stark/Toluene) for 12+ hours.

  • Isolate: Distill off toluene/propionic acid. Triturate residue with ether to crash out the ester HCl salt.[2][3]

Module 3: Analytical Verification

Users often confuse the O-acyl (ester) and N-acyl (amide) products.[1][2][3] Use this checklist to validate your structure.

1H NMR Diagnostic Signals (D2O or CDCl3)
FeatureTarget: O-Ester (Correct) Impurity: N-Amide (Wrong)
H-4 (Ring Methine) Downfield shift (~5.0 ppm) The ester oxygen deshields this proton strongly.[1][2][3]Upfield (~3.8–4.0 ppm) Similar to starting material (alcohol).[2][3]
Propionyl CH2 Quartet at ~2.4 ppm.[2][3]Quartet at ~2.3 ppm (often split/broadened by rotamers).[2][3]
N-H Protons Broad singlet (if DMSO/CDCl3 used).[2][3]None (if N-substituted).

FAQ: Frequently Asked Questions

Q: Can I use thionyl chloride (


) directly with 4-hydroxypiperidine and propionic acid? 
A:  Yes, but be careful. 

will generate propionyl chloride in situ.[2][3] However, it also generates HCl and heat. You must control the temperature (<10°C) initially to prevent charring.[3] This method (Acyl chloride in situ) is generally cleaner than standard Fischer esterification but less clean than the Boc route [2].[3]

Q: My final salt is extremely hygroscopic. How do I handle it? A: Hydrochloride salts of amino esters are often hygroscopic.[2][3]

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Storage: Store under argon/nitrogen in a sealed vial at -20°C.

  • Handling: Weigh quickly in a low-humidity environment.

Q: Why use HCl/Dioxane instead of aqueous HCl for deprotection? A: Hydrolysis Risk. The ester bond is sensitive to acid + water.[3] Using anhydrous HCl in dioxane prevents the ester from hydrolyzing back to the alcohol and acid during the deprotection step [3].

References

  • Water Removal in Esterification: Org. Chem. Portal. "Fischer Esterification."[2][3][4][5] Available at: [Link][3]

  • Chemoselectivity of Amino Alcohols: National Institutes of Health (PMC). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols." Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Piperidinyl Propanoate Hydrochloride

Welcome to the Technical Support Center for the synthesis of 4-Piperidinyl Propanoate Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Piperidinyl Propanoate Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Purity and yield are paramount, and achieving them requires a deep understanding of the reaction mechanism and potential side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis.

Section 1: Mechanistic Overview: The O- vs. N-Acylation Challenge

The core of this synthesis is the esterification of 4-hydroxypiperidine with a propionylating agent. However, the starting material possesses two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H). This duality is the primary source of potential side reactions.

The desired reaction is O-acylation , which leads to the formation of 4-piperidinyl propanoate. The most significant competing side reaction is N-acylation , yielding the isomeric impurity, 1-propionyl-4-hydroxypiperidine. A further complication is di-acylation , where both the nitrogen and oxygen atoms are acylated.

Controlling the selectivity between O- and N-acylation is the critical factor for a successful synthesis. The general principle is that acidic conditions favor O-acylation, while basic or neutral conditions tend to favor N-acylation due to the higher intrinsic nucleophilicity of the amine.[1] Under acidic conditions, the piperidine nitrogen is protonated, rendering it non-nucleophilic and directing the acylation to the hydroxyl group.[1]

Below are diagrams illustrating the desired pathway and the major competing side reactions.

Desired_Reaction_Pathway cluster_reactants Reactants cluster_product Desired Product 4-Hydroxypiperidine 4-Piperidinyl_Propanoate 4-Hydroxypiperidine->4-Piperidinyl_Propanoate O-Acylation (Desired) Propionyl_Chloride

Caption: Desired O-acylation pathway.

Side_Reaction_Pathways cluster_impurities Side Products Start 4-Hydroxypiperidine N_Acyl 1-Propionyl-4-hydroxypiperidine Start->N_Acyl N-Acylation (Major Side Reaction) Di_Acyl 1-Propionyl-4-piperidinyl propanoate Start->Di_Acyl Di-Acylation (Excess Acylating Agent)

Caption: Competing side reaction pathways.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield is significantly lower than expected, and my crude product shows multiple spots on TLC. What's happening?

Answer: Low yields are typically a result of competing side reactions or an incomplete reaction. The presence of multiple spots on your TLC plate strongly suggests the formation of byproducts.

  • Primary Suspect - N-Acylation: The most common byproduct is the N-acylated isomer, 1-propionyl-4-hydroxypiperidine. This occurs when the reaction conditions are not sufficiently optimized to favor O-acylation. The secondary amine of the piperidine ring is a strong nucleophile and can readily react with the acylating agent.[2]

  • Secondary Suspect - Di-acylation: If you are using a significant excess of the acylating agent, you may be forming the di-acylated product, where both the nitrogen and oxygen have reacted.[3]

  • Other Possibilities:

    • Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted 4-hydroxypiperidine.

    • Hydrolysis: The desired ester product can be hydrolyzed back to the starting materials if excess water is present during the reaction or aqueous work-up.

Troubleshooting Steps:

  • Characterize Byproducts: Use analytical techniques like HPLC, LC-MS, and NMR on your crude material to identify the structures of the impurities. This confirmation is crucial for targeted troubleshooting.

  • Optimize Reaction Conditions:

    • Acidic Conditions: As a rule, "acidity favors O-acylation, while alkalinity favors N-acylation".[1] Running the reaction in the presence of a strong acid (like HCl or H₂SO₄) will protonate the piperidine nitrogen, effectively blocking it from reacting and promoting acylation at the less reactive hydroxyl group.[1]

    • Control Stoichiometry: Use a modest excess (e.g., 1.1-1.3 equivalents) of the propionylating agent to minimize di-acylation.[4]

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of both the acylating agent and the final product.[4]

Q2: I've identified a major impurity as 1-propionyl-4-hydroxypiperidine. How can I suppress its formation?

Answer: The formation of the N-acyl impurity is a classic chemoselectivity problem. Suppressing it requires adjusting the reaction environment to disfavor the nucleophilicity of the nitrogen atom.

  • Mechanism of Suppression: The most effective strategy is to perform the reaction under acidic conditions. By adding a strong acid, you convert the nucleophilic secondary amine into a non-nucleophilic ammonium salt. This leaves the hydroxyl group as the only available site for acylation.

  • Practical Steps:

    • Start with the Salt: Begin the reaction with 4-hydroxypiperidine hydrochloride instead of the free base. This ensures the nitrogen is protected from the start.

    • In-Situ Protonation: If using the free base, dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane, THF) and add at least one equivalent of a strong acid before adding the acylating agent.

    • Choice of Acylating Agent: Propionyl chloride is often preferred over propionic anhydride in this scenario. The reaction of propionyl chloride itself generates HCl, which helps to maintain the acidic environment and keep the piperidine nitrogen protonated.

Q3: My final product after adding HCl is an oil or a sticky solid that is difficult to purify. What is the cause?

Answer: This is a common issue related to product purity and the crystallization process.

  • Impurity Interference: The presence of impurities, particularly the N-acylated byproduct which may be an oil at room temperature, can significantly hinder the crystallization of the desired hydrochloride salt. Oily impurities can "oil out" of the solution along with your product, resulting in a non-crystalline mass.

  • Incorrect HCl Stoichiometry: Adding too much or too little HCl can affect salt formation and crystallization. An excess of HCl can sometimes lead to the formation of hygroscopic, oily products.

  • Residual Solvent: Incomplete removal of reaction or extraction solvents can prevent proper crystal lattice formation.

Troubleshooting Steps:

  • Purify the Free Base First: Before forming the salt, purify the crude 4-piperidinyl propanoate free base. Column chromatography on silica gel is an effective method to separate the desired O-acyl product from the more polar N-acyl and di-acyl impurities.

  • Controlled Salt Formation:

    • Dissolve the purified free base in a dry, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).

    • Slowly bubble dry HCl gas through the solution or add a pre-calculated amount of a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or dioxane).

    • Stirring in the cold (0-5 °C) will often promote the precipitation of clean, crystalline hydrochloride salt.

  • Trituration/Recrystallization: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, you can try to dissolve the oil in a minimal amount of a polar solvent (like isopropanol) and then precipitate the salt by adding a large volume of a non-polar solvent (like diethyl ether).

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I need to control?

Answer: The following table summarizes the key parameters and their impact on the reaction outcome.

ParameterImportanceRecommended ControlRationale
Temperature High0 °C to Room TempControls reaction rate and minimizes potential side reactions like elimination or degradation. Exothermic reactions should be cooled.
Choice of Base CriticalUse of a strong acid is preferred over a base to promote O-acylation.A base will deprotonate the hydroxyl group but also leave the highly nucleophilic nitrogen free to react. Acidic conditions protect the nitrogen.[1]
Acylating Agent HighPropionyl Chloride or Propionic AnhydridePropionyl chloride is more reactive and generates HCl, aiding in nitrogen protonation. Anhydride is less reactive and requires a catalyst.
Solvent HighAnhydrous, Aprotic (DCM, THF, Acetonitrile)Must be inert to the reactants and capable of dissolving the starting materials. Must be dry to prevent hydrolysis.[3]
Stoichiometry High1.0 eq. 4-Hydroxypiperidine, 1.1-1.3 eq. Propionylating AgentA slight excess of the acylating agent ensures complete conversion without promoting excessive di-acylation.
Moisture Control CriticalAnhydrous conditions (oven-dried glassware, inert atmosphere)Prevents hydrolysis of the acylating agent and the ester product, which would lower the yield.[4]

Q2: Which analytical techniques are best for monitoring reaction progress and purity?

Answer: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. You can easily visualize the consumption of the starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It allows you to determine the exact purity of your product and quantify the percentage of each impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of your final product and for identifying the structure of unknown impurities. The chemical shifts of protons near the nitrogen versus the oxygen will be distinctly different in the O-acyl and N-acyl isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and impurities, which is especially useful when coupled with HPLC (LC-MS).

Q3: How do I properly form and isolate the final hydrochloride salt?

Answer: Proper salt formation is crucial for obtaining a stable, crystalline, and pure final product.

Caption: Workflow for hydrochloride salt formation.

The key is to use an anhydrous, non-polar solvent system from which the ionic salt will precipitate upon formation. Using protic or highly polar solvents can lead to oils or incomplete precipitation.

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of 4-Piperidinyl Propanoate (Free Base)

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-hydroxypiperidine (10.1 g, 100 mmol).

  • Dissolution & Cooling: Add anhydrous dichloromethane (DCM, 100 mL) and stir to dissolve. Cool the solution to 0 °C in an ice-water bath.

  • Acidification: This is the key step for selectivity. Slowly add concentrated sulfuric acid (5.4 mL, 100 mmol) dropwise while maintaining the temperature below 10 °C. A precipitate of the piperidinium salt will form.

  • Acylation: In a separate dry dropping funnel, prepare a solution of propionyl chloride (9.6 mL, 110 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred slurry over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-piperidinyl propanoate as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to obtain the pure free base.

Protocol 2: Formation of 4-Piperidinyl Propanoate Hydrochloride

  • Dissolution: Dissolve the purified 4-piperidinyl propanoate (from Protocol 1) in anhydrous diethyl ether (10 mL per 1 g of ester).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Precipitation: While stirring vigorously, slowly bubble dry hydrogen chloride gas through the solution. Alternatively, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight to yield the final 4-piperidinyl propanoate hydrochloride.

References

  • Vertex AI Search, based on "Difference Between O Acylation and N Acyl
  • Vertex AI Search, based on "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing)".
  • Vertex AI Search, based on "Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity".
  • Vertex AI Search, based on "WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P
  • Vertex AI Search, based on "Piperidine Synthesis. - DTIC".
  • Vertex AI Search, based on "4-Hydroxypiperidine hydrochloride synthesis - ChemicalBook".
  • Vertex AI Search, based on "4-Hydroxypiperidine 98 5382-16-1 - Sigma-Aldrich".
  • Vertex AI Search, based on "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • Vertex AI Search, based on "optimizing reaction conditions for N-acyl
  • Vertex AI Search, based on "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Vertex AI Search, based on "Making Piperidine to piss off my FBI Agent - YouTube" (2023-06-04).
  • Vertex AI Search, based on "4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF - ResearchG
  • Vertex AI Search, based on "US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • Vertex AI Search, based on "Exploring 4-Hydroxypiperidine: Properties, Applic
  • Vertex AI Search, based on "Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity" (2025-08-07).
  • Vertex AI Search, based on "(PDF)
  • Vertex AI Search, based on "Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Vertex AI Search, based on "N-Acyl-N-phenyl Ureas of Piperidine and Substituted Piperidines Endowed With Anti-Inflammatory and Anti-Prolifer
  • Vertex AI Search, based on "A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride | Request PDF - ResearchG
  • Vertex AI Search, based on "Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org" (2018-01-18).
  • Vertex AI Search, based on "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics" (2022-10-31).
  • Vertex AI Search, based on "CA3092450A1 - Piperidinyl-3-(aryloxy)
  • Vertex AI Search, based on "[ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine - YouTube" (2023-06-17).
  • Vertex AI Search, based on "Innovative Syntheses and Reactivity of Propiolamidines - MDPI".
  • Vertex AI Search, based on "How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Vertex AI Search, based on "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Vertex AI Search, based on "Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid - ResearchG
  • Vertex AI Search, based on "Technical Support Center: Optimizing Piperidine Acyl
  • Vertex AI Search, based on "Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI".

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 4-Piperidinyl Propanoate Hydrochloride Reactions

Welcome to the Technical Support Center for the synthesis and handling of 4-Piperidinyl propanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and handling of 4-Piperidinyl propanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. The information herein is synthesized from established chemical principles and analogous reactions to provide a robust resource for your research.

I. Reaction Overview: Synthesis of 4-Piperidinyl Propanoate Hydrochloride

The synthesis of 4-Piperidinyl propanoate hydrochloride is typically achieved through a two-step process:

  • Esterification: The hydroxyl group of 4-hydroxypiperidine is acylated using a propionylating agent to form the propanoate ester.

  • Salt Formation: The resulting piperidine derivative is then treated with hydrochloric acid to yield the hydrochloride salt, which often improves stability and solubility in polar solvents.[1]

A critical aspect of this synthesis is the management of the reactive secondary amine of the piperidine ring. To ensure selective O-acylation over N-acylation, a protecting group strategy is often employed. The tert-Butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability in non-acidic conditions and ease of removal.[2]

II. Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for 4-Piperidinyl propanoate hydrochloride, incorporating an N-protection strategy.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Propionylation cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc₂O, Base C N-Boc-4-propionyloxypiperidine B->C Propionyl chloride or Propionic anhydride, Base D 4-Piperidinyl propanoate hydrochloride C->D HCl in suitable solvent Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield impurities Impurities on TLC start->impurities oily_product Oily Product start->oily_product check_completion check_completion low_yield->check_completion Incomplete Reaction? check_side_reactions check_side_reactions low_yield->check_side_reactions Side Reactions? check_workup check_workup low_yield->check_workup Loss during Workup? identify_spots Identify spots (starting material, byproducts) impurities->identify_spots Multiple Spots check_purity check_purity oily_product->check_purity Impure? change_solvent Yes oily_product->change_solvent Pure? monitor_reaction Monitor reaction by TLC/LC-MS Increase reaction time/temp check_completion->monitor_reaction Yes use_pg Use N-protecting group Control stoichiometry check_side_reactions->use_pg Yes optimize_extraction Optimize extraction and crystallization procedures check_workup->optimize_extraction Yes end Problem Resolved monitor_reaction->end use_pg->end optimize_extraction->end optimize_conditions optimize_conditions identify_spots->optimize_conditions Optimize reaction conditions (temp, time) purify_product purify_product identify_spots->purify_product Use column chromatography optimize_conditions->end purify_product->end purify_oil Purify via chromatography check_purity->purify_oil Yes try_crystallization Induce crystallization: - Seeding - Scratching - Trituration purify_oil->try_crystallization Then attempt crystallization try_crystallization->end change_solvent->try_crystallization Try different crystallization solvents/techniques

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Piperidinyl Propanoate Hydrochloride

Executive Summary Compound: 4-Piperidinyl propanoate hydrochloride (Piperidin-4-yl propionate HCl) CAS: 40064-34-4 (Generic Ref) / Specific derivatives vary Application: Synthetic intermediate for opioid analgesics (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Piperidinyl propanoate hydrochloride (Piperidin-4-yl propionate HCl) CAS: 40064-34-4 (Generic Ref) / Specific derivatives vary Application: Synthetic intermediate for opioid analgesics (e.g., remifentanil analogs), radioligands, and metabolic tracers.

This guide addresses the critical challenges in synthesizing and handling 4-piperidinyl propanoate hydrochloride. The primary technical hurdle is chemoselectivity —specifically, favoring O-acylation (ester formation) over N-acylation (amide formation) in the presence of a secondary amine. This guide provides two validated protocols: a high-purity Protection-Deprotection Route (Gold Standard) and a Direct Acidic Acylation Route (Process Chemistry).

Part 1: Synthesis Protocols & Optimization

Method A: The "Gold Standard" (High Purity)

Recommended for drug development and radiolabeling where impurity profiles are critical.

Mechanism:

  • Protection: The secondary amine is masked with a Boc (tert-butyloxycarbonyl) group.

  • O-Acylation: The free hydroxyl group reacts with propionyl chloride.

  • Deprotection: Acidic cleavage yields the hydrochloride salt.

Protocol:

  • Protection: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM/MeOH. Add Boc2O (1.1 eq) and Et3N (1.2 eq). Stir at RT for 4-6 h. Workup to obtain N-Boc-4-hydroxypiperidine.

  • Esterification: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM. Add Et3N (1.5 eq) and cool to 0°C. Dropwise add Propionyl Chloride (1.2 eq). Warm to RT and stir for 2-4 h.

    • Optimization Tip: Use DMAP (0.1 eq) as a catalyst to accelerate O-acylation.

  • Deprotection & Salt Formation: Dissolve the intermediate in 4M HCl/Dioxane (or EtOAc saturated with HCl gas). Stir at RT for 1-2 h until precipitation is complete. Filter the white solid under inert atmosphere.

Method B: Direct Acidic Acylation (Process Route)

Recommended for large-scale synthesis where step-count reduction is prioritized.

Mechanism: Utilizes the "Acidity Favors O-Acylation" principle.[1] By protonating the amine (


), it becomes non-nucleophilic, allowing the acylating agent to react selectively with the hydroxyl group.

Protocol:

  • Setup: Charge 4-hydroxypiperidine hydrochloride (1.0 eq) into a reactor.

  • Acylation: Add Propionic Anhydride (Excess, 3-5 eq) and TFA (Trifluoroacetic acid) or concentrated H2SO4 (Cat.) as solvent/catalyst.

  • Reaction: Heat to 60-80°C for 4-8 hours.

    • Critical Control Point: Moisture must be excluded. Use a drying tube or N2 blanket.

  • Isolation: Cool to 0°C. Add anhydrous ether or hexane to precipitate the crude salt. Recrystallize immediately from EtOH/Et2O.

Part 2: Troubleshooting & FAQs

Q1: Why is my product yield low (<40%)?

Diagnosis: The most common culprit is Hydrolysis .

  • Cause: Esters of amino alcohols are labile. If moisture is present during the workup or reaction, the ester hydrolyzes back to the alcohol and acid.[2]

  • Fix:

    • Ensure all reagents (especially Propionyl Chloride) are fresh and distilled.

    • Workup: Avoid aqueous washes if possible. If necessary, use ice-cold saturated NaHCO3 and extract immediately.

    • Drying: Use molecular sieves in the reaction vessel (Method B).

Q2: I see a major impurity by TLC/LCMS. What is it?

Diagnosis: It is likely the N-acyl amide (N-propionyl-4-hydroxypiperidine).

  • Cause: In Method A, if the Boc protection was incomplete. In Method B, if the pH wasn't low enough to fully protonate the amine.

  • Test: The amide bond is stable; the ester bond is hydrolyzable. Treat a sample with 1M NaOH; if the spot remains, it's the amide.

  • Fix:

    • Method A: Check Boc completion by Ninhydrin stain (should be negative) before adding propionyl chloride.

    • Method B: Increase acid concentration (TFA or H2SO4) to ensure 100% amine protonation.

Q3: The product turns into a goo/oil upon storage. Why?

Diagnosis: Hygroscopicity and O→N Acyl Migration .

  • Cause: The HCl salt is extremely hygroscopic. Absorbed water catalyzes the migration of the propionyl group from Oxygen to Nitrogen (thermodynamically favored).

  • Fix:

    • Store strictly in a desiccator at -20°C.

    • Pack under Argon.

    • Never store as the free base; it will rearrange to the amide within hours at RT.

Part 3: Data & Visualization

Table 1: Reaction Parameter Optimization
ParameterMethod A (Protection)Method B (Direct)Impact on Quality
Solvent DCM (Anhydrous)Propionic Acid / TFADCM yields cleaner impurity profile.
Temperature 0°C

RT
60°C - 80°CHigh temp in Method B increases degradation risk.
Stoichiometry 1.2 eq Propionyl Cl5.0 eq Propionic AnhydrideExcess reagent in B drives equilibrium but complicates workup.
Yield (Typ.) 75 - 85%50 - 65%Method A is higher yielding due to lack of equilibrium issues.
Diagram 1: Synthesis & Decision Logic

G cluster_trouble Critical Failure Modes Start Start: 4-Hydroxypiperidine Decision Select Route Start->Decision RouteA Method A: Protection (High Purity) Decision->RouteA Research Scale RouteB Method B: Direct Acidic (Process Speed) Decision->RouteB Industrial Scale StepA1 1. N-Boc Protection (Boc2O, Et3N) RouteA->StepA1 StepB1 1. Protonation (Strong Acid/TFA) RouteB->StepB1 StepA2 2. O-Acylation (Propionyl Cl, DCM) StepA1->StepA2 StepA3 3. Deprotection (HCl/Dioxane) StepA2->StepA3 Product Product: 4-Piperidinyl Propanoate HCl StepA3->Product StepB2 2. Acylation (Propionic Anhydride, Heat) StepB1->StepB2 StepB2->Product Fail1 N-Acyl Impurity (Insufficient Acid/Protection) Fail2 Hydrolysis (Moisture Ingress)

Caption: Decision matrix for synthesis routes comparing the high-purity Protection pathway vs. the direct Acidic pathway.

References

  • Synthesis of N-boc-4-hydroxypiperidine. Google Patents. CN104628625A.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions . Beilstein Journal of Organic Chemistry. 2015;11:416-441. Available at: [Link]

  • Bidirectional transbilayer movement of phospholipid analogs (Synthesis of 4-piperidinyl propionate) . Biochemistry. 1992. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Piperidine-Containing Compounds

Executive Summary Piperidine ( ) is a ubiquitous pharmacophore, yet its purification presents a distinct set of "secondary amine" challenges.[1] Its high basicity leads to strong ionic interactions with residual silanols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine (


) is a ubiquitous pharmacophore, yet its purification presents a distinct set of "secondary amine" challenges.[1] Its high basicity leads to strong ionic interactions with residual silanols on silica gel, resulting in severe peak tailing and mass loss. Furthermore, the volatility of low-molecular-weight piperidines often causes "mysterious" yield erosion during rotary evaporation.[2]

This guide moves beyond standard protocols to address the mechanistic causes of these failures. We provide self-validating workflows for chromatography and isolation, ensuring you recover high-purity material without compromising yield.

Part 1: Troubleshooting Guide (Q&A)
Category 1: Chromatography & Peak Tailing

Q: Why do my piperidine compounds streak or tail badly on standard silica gel, even with methanol? A: This is a classic "silanol overload" issue. Standard silica gel (


) acts as a cation exchanger for basic amines like piperidine (

).
  • Mechanism: The protonated amine (generated in situ by the acidic silica surface) binds ionically to deprotonated silanols. This interaction is much stronger than the hydrogen bonding required for normal phase separation, leading to kinetic lag (tailing) and irreversible adsorption (yield loss).

  • Solution: You must suppress this ionization or block the sites.[2]

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (28% aq.) to your mobile phase.[2] The modifier competes for the active silanol sites, effectively "deactivating" the column in real-time.

    • Stationary Phase Switch: Use Amine-Functionalized Silica .[2] These columns have a basic surface chemistry that repels the amine, resulting in sharp, symmetrical peaks without the need for mobile phase modifiers.

Q: I am moving to Reverse Phase (RP) HPLC. Should I run at low pH (TFA) or high pH? A: For piperidines, High pH (pH > 10) is generally superior for preparative work, provided your column is alkali-stable (e.g., hybrid silica or polymer-based).[2]

  • Low pH (e.g., 0.1% TFA): Protonates the piperidine (

    
    ). While this improves solubility, charged species are highly polar and often elute in the void volume (no retention).
    
  • High pH (e.g., 10mM Ammonium Bicarbonate, pH 10.5): Keeps the piperidine in its neutral, free-base form (

    
    ).[2] Neutral amines are more hydrophobic, leading to significantly better retention and loading capacity on C18 columns.
    
Category 2: Isolation & Yield Loss

Q: My LC-MS showed the product was pure, but after rotary evaporation, my yield is 30% lower than expected. Where did it go? A: You likely lost the free base to volatility. Simple piperidines (e.g., piperidine, methyl-piperidines) have significant vapor pressure.[2]

  • The Trap: Co-evaporating with solvents like DCM or Methanol can create azeotropes that carry the amine into the bump trap.

  • The Fix: Never evaporate volatile amines to dryness as free bases.

    • Salt Formation: Treat your organic fraction with 1M HCl in ether/dioxane before evaporation to convert the volatile amine into a non-volatile hydrochloride salt.[2]

    • Controlled Vacuum: If you must keep the free base, do not exceed 40°C and stop evaporation while a small amount of high-boiling solvent remains.[2]

Q: I cannot detect my compound by UV. How do I purify it? A: The piperidine ring itself lacks a chromophore. If your molecule doesn't have an attached aromatic system, UV detection at 254nm is useless.

  • Alternative Detection: Use ELSD (Evaporative Light Scattering Detector) or Charged Aerosol Detection (CAD) , which are universal for non-volatile analytes.[2]

  • Derivatization: If you only have a UV detector, perform a pre-column derivatization with Tosyl Chloride (TsCl) . This attaches a UV-active chromophore to the secondary amine, making it visible at 228nm/254nm.

Part 2: Experimental Protocols
Protocol A: The "Amine-Block" Flash Chromatography Method

Use this for crude mixtures containing basic piperidines on standard silica.

ParameterSpecificationNotes
Stationary Phase Standard Flash Silica (40-63 µm)
Solvent A Dichloromethane (DCM) + 1% TEA Pre-equilibrate column with 3 CV of this.[2]
Solvent B Methanol (MeOH) + 1% TEA
Gradient 0% to 10% B over 15 CVPiperidines typically elute between 2-8% MeOH.[2]
Loading Liquid load in DCM (minimal volume)Avoid DMF/DMSO loading if possible to prevent band broadening.

Critical Step: Flush the column with Solvent A (containing TEA) for at least 3 Column Volumes (CV) before injection. This "primes" the silica, saturating the active sites with triethylamine before your sample arrives.

Protocol B: Acid-Base Extraction (The "Chemical Purification")

Use this to remove neutral impurities without chromatography.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer 2x with 1M aqueous HCl .

    • Chemistry: Piperidine (

      
      ) 
      
      
      
      Piperidinium Salt (
      
      
      ).[2]
    • Result: The product moves to the aqueous layer; non-basic impurities stay in EtOAc.

  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc (removes trapped neutrals).[2]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Chemistry: Salt (

      
      ) 
      
      
      
      Free Base (
      
      
      ).[2]
    • Observation: The solution should become cloudy/oily as the organic amine precipitates.

  • Re-Extraction: Extract the basic aqueous layer 3x with DCM or EtOAc .[2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate (mind the volatility!).
    
Part 3: Decision Matrix & Visualization

Use this flowchart to select the optimal purification strategy based on your compound's properties.

PiperidinePurification Start Crude Piperidine Mixture CheckUV Does it have a UV Chromophore? Start->CheckUV CheckVolatile Is the Free Base Volatile? (MW < 150 or bp < 150°C) CheckUV->CheckVolatile Yes Method_Deriv Derivatize (e.g., Tosyl-Cl) or use ELSD CheckUV->Method_Deriv No Method_Flash Normal Phase Flash (DCM/MeOH + 1% TEA) CheckVolatile->Method_Flash No (Stable Solid) Method_AcidBase Acid-Base Extraction (Chemical Cleanup) CheckVolatile->Method_AcidBase Yes (Avoid Rotovap Loss) Method_RP_HighPH Prep HPLC (High pH) (C18, 10mM NH4HCO3) Method_Flash->Method_RP_HighPH If Purity < 95% Method_AcidBase->Method_Flash If Impurities Remain

Caption: Decision-making workflow for selecting the optimal purification path for piperidine derivatives, prioritizing volatility checks and detection limits.

References
  • Teledyne ISCO. (2012).[2] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[2][3] Link

  • Phenomenex. (2023).[2][4] Reversed Phase HPLC Method Development: Buffers and the Role of Mobile Phase pH. Phenomenex Technical Guides.[2] Link

  • BenchChem. (2025).[2][1][5][6][7][8] Technical Support Center: Purification of Piperidine Derivatives.[2][5] BenchChem Troubleshooting Guides.[2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine.[2] PubChem.[2] Link

Sources

Optimization

preventing byproduct formation in 4-Piperidinyl propanoate hydrochloride chemistry

Technical Support Center: 4-Piperidinyl Propanoate Hydrochloride Synthesis Welcome to the technical support guide for the synthesis of 4-Piperidinyl propanoate hydrochloride. This document is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Piperidinyl Propanoate Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 4-Piperidinyl propanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and preventing the formation of critical byproducts. By understanding the underlying reaction mechanisms and optimizing key process parameters, you can significantly improve the purity, yield, and reproducibility of your synthesis.

Section 1: Core Synthesis Pathway and Mechanistic Challenges

The synthesis of 4-Piperidinyl propanoate is primarily an esterification reaction. The core challenge arises from the bifunctional nature of the starting material, 4-hydroxypiperidine, which contains two nucleophilic sites: the secondary amine (N-H) and the hydroxyl group (O-H). The desired reaction is the selective acylation of the hydroxyl group (O-acylation). However, competitive acylation of the amine (N-acylation) is the most common side reaction, leading to the formation of a problematic amide byproduct.

The primary goal is to favor the kinetic O-acylation product over the thermodynamically more stable N-acylation product. This guide will provide strategies to achieve this selectivity.

digraph "Reaction_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="4-Hydroxypiperidine\n+ Propionyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product:\n4-Piperidinyl Propanoate\n(O-Acylation)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct:\n1-Propionyl-4-hydroxypiperidine\n(N-Acylation)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacylated [label="Byproduct:\n1-Propionyl-4-piperidinyl propanoate\n(N,O-Diacylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Product [label=" Desired Pathway\n(Base, Solvent, Temp.)", color="#34A853", penwidth=2]; Start -> Byproduct [label=" Competing Pathway\n(N-Acylation)", color="#EA4335", style=dashed, penwidth=2]; Product -> Diacylated [label=" Excess Acylating Agent\n+ N-Acylation", color="#FBBC05", style=dashed]; Byproduct -> Diacylated [label=" Excess Acylating Agent\n+ O-Acylation", color="#FBBC05", style=dashed]; }

Figure 1. Competing O- and N-acylation pathways in the synthesis of 4-Piperidinyl propanoate.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of the N-acylated byproduct, 1-propionyl-4-hydroxypiperidine. How can I prevent this?

Probable Cause: This is the most prevalent issue and stems from the secondary amine of the piperidine ring acting as a nucleophile and attacking the acylating agent. The nitrogen's nucleophilicity is often comparable to or greater than the hydroxyl group's, leading to a mixture of products. The choice of base is critical here; less sterically hindered bases like triethylamine (TEA) can facilitate this side reaction.

Solutions & Preventative Measures:

  • Employ a Sterically Hindered, Non-Nucleophilic Base: The most effective strategy is to switch from a base like triethylamine (TEA) to a more sterically hindered base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base).[1][2][3] The bulky isopropyl groups on DIPEA prevent the nitrogen atom of the base from acting as a nucleophile itself, while it remains effective as a proton scavenger to neutralize the HCl generated during the reaction.[3][4] This steric hindrance creates a reaction environment where the less-hindered hydroxyl group of 4-hydroxypiperidine is more likely to react than the amine.

  • Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to -10 °C). O-acylation is often kinetically favored, and lower temperatures can enhance this selectivity by reducing the rate of the competing N-acylation reaction, which may have a higher activation energy.

  • Optimize Order of Addition: Slowly add the propionyl chloride to a cooled solution of 4-hydroxypiperidine and the base. This maintains a low concentration of the highly reactive acylating agent, minimizing indiscriminate reactions.

  • Use an N-Protecting Group (Recommended for High Purity): For applications demanding the highest purity, a protection-deprotection strategy is invaluable.[5]

    • Protection: Protect the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc). N-Boc-4-hydroxypiperidine is commercially available and ensures that only the hydroxyl group can be acylated.

    • Acylation: Perform the esterification on the protected intermediate.

    • Deprotection: Remove the Boc group under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid) to yield the desired product's hydrochloride salt directly.[5]

Parameter Standard Approach (Prone to Byproduct) Recommended High-Selectivity Approach Rationale
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)DIPEA's steric bulk minimizes its nucleophilicity, preventing side reactions.[1][2]
Temperature Room Temperature0 °C to -10 °CFavors the kinetically controlled O-acylation product.
Strategy Direct AcylationN-Protection (e.g., Boc) followed by deprotectionGuarantees exclusive O-acylation for maximum purity.[6]
Q2: I am observing a di-acylated byproduct in my analysis. What is the cause and how can I fix it?

Probable Cause: The formation of 1-propionyl-4-piperidinyl propanoate (N,O-diacylation) occurs when both the amine and hydroxyl groups are acylated. This typically happens under two conditions:

  • Using more than one equivalent of the acylating agent.

  • Running the reaction at elevated temperatures for extended periods, allowing the initially formed O-acylated product to undergo subsequent N-acylation.

Solutions & Preventative Measures:

  • Strict Stoichiometric Control: Use precisely 1.0 equivalent of propionyl chloride relative to 4-hydroxypiperidine. A slight excess of the piperidine starting material can also help ensure the acylating agent is fully consumed before di-acylation can occur.

  • Low-Temperature Reaction: As with preventing N-acylation, maintaining a low temperature (0 °C or below) is crucial. This significantly slows the rate of the second acylation step.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Q3: My yield is low, and I suspect hydrolysis of the ester product during work-up. How can I avoid this?

Probable Cause: The propanoate ester is susceptible to hydrolysis back to 4-hydroxypiperidine and propionic acid under both acidic and basic aqueous conditions.[7][8][9] This is a common issue during aqueous work-up if the pH is not carefully controlled or if the product is exposed to water for prolonged periods.

Solutions & Preventative Measures:

  • Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and solvents (e.g., Dichloromethane, THF) are anhydrous. Moisture in the reaction itself can hydrolyze the acylating agent and the product.

  • Controlled Aqueous Work-up:

    • When washing, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize excess acid. Avoid strong bases like NaOH or KOH, which aggressively catalyze ester hydrolysis (saponification).[10][11]

    • Work quickly and keep the solutions cold to minimize the contact time with the aqueous phase.

    • After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Q4: The final hydrochloride salt formation is inefficient, yielding an oily or impure solid. What are the best practices for crystallization?

Probable Cause: Difficulty in forming a clean, crystalline hydrochloride salt is almost always due to impurities in the free-base ester.[12] Oils, unreacted starting materials, and byproducts can act as crystallization inhibitors. The choice of solvent is also critical for obtaining a high-quality solid.

Solutions & Preventative Measures:

  • Purify the Free Base First: Before attempting salt formation, ensure the 4-piperidinyl propanoate free base is pure. If necessary, purify it via flash column chromatography.

  • Select an Appropriate Solvent System: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt, thus promoting precipitation.

    • Commonly used solvents include isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether (Et₂O), or mixtures thereof.

  • Controlled HCl Addition:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like cold IPA or EtOAc.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane, HCl in isopropanol, or HCl in diethyl ether) dropwise while stirring. Using anhydrous HCl is crucial to prevent hydrolysis.[13]

    • Alternatively, bubbling anhydrous HCl gas through the solution can be effective but requires careful monitoring.

  • Induce Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a previously obtained crystal can also be effective.

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// Connections Start -> Analysis; Analysis -> Impurity; Impurity -> Success [label="No"]; Impurity -> N_Acyl [label="Yes"]; N_Acyl -> Sol_N_Acyl [label="Yes"]; N_Acyl -> Di_Acyl [label="No"]; Di_Acyl -> Sol_Di_Acyl [label="Yes"]; Di_Acyl -> Hydrolysis [label="No"]; Hydrolysis -> Sol_Hydrolysis [label="Yes"]; Hydrolysis -> Analysis [label="No, Other Issue"];

Sol_N_Acyl -> Start [label="Re-run Synthesis"]; Sol_Di_Acyl -> Start [label="Re-run Synthesis"]; Sol_Hydrolysis -> Start [label="Re-run Synthesis"]; }

Figure 2. A logical workflow for troubleshooting common byproduct and yield issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which acylating agent is better: propionyl chloride or propionic anhydride?

    • A: Propionyl chloride is more reactive and generally preferred for this acylation as it proceeds faster at lower temperatures, which helps improve O-acylation selectivity. Propionic anhydride is less reactive and may require longer reaction times or higher temperatures, potentially increasing the risk of N-acylation. The byproduct of the anhydride reaction is propionic acid, which must also be neutralized by the base.

  • Q: What analytical methods are best for monitoring the reaction and assessing final purity?

    • A: A combination of techniques is ideal.[14]

      • TLC is excellent for rapid, real-time reaction monitoring.

      • Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying the volatile starting material, product, and byproducts.[15]

      • Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for purity assessment, especially for less volatile compounds or for analyzing the final hydrochloride salt.

  • Q: Can I use pyridine as a base?

    • A: While pyridine can be used as a base and catalyst, it is also a nucleophile and can lead to the formation of acylpyridinium intermediates. For achieving high chemoselectivity in this specific transformation, a non-nucleophilic, sterically hindered base like DIPEA is superior.[1][2]

  • Q: How should I store the final 4-Piperidinyl propanoate hydrochloride product?

    • A: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light to prevent hydrolysis and degradation.

Section 4: Recommended Protocol for High-Purity Synthesis

This protocol incorporates the best practices discussed above to maximize O-acylation selectivity.

Objective: To synthesize 4-Piperidinyl propanoate hydrochloride with minimal N-acylated byproduct.

Materials:

  • 4-Hydroxypiperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Propionyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous HCl solution (e.g., 2M in Diethyl Ether or 4M in Dioxane)

  • Isopropanol (IPA) or Ethyl Acetate (EtOAc)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-hydroxypiperidine (1.0 eq) and anhydrous DCM.

  • Cooling & Base Addition: Cool the flask to -5 °C in an ice-salt bath. Add DIPEA (1.2 eq) to the solution and stir for 5 minutes.

  • Acylation: Slowly add propionyl chloride (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction's completion by TLC (staining with ninhydrin can help visualize the disappearance of the primary amine).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold, saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free-base product.

  • Purification (if necessary): If analysis shows significant impurities, purify the crude oil by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of cold IPA or EtOAc.

    • Slowly add the anhydrous HCl solution dropwise with vigorous stirring until the solution becomes acidic (test with pH paper).

    • Stir the resulting slurry in an ice bath for 30-60 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure 4-Piperidinyl propanoate hydrochloride.

References

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Google Patents (CN111606842A).
  • 4-Piperidone synthesis. Organic Chemistry Portal.
  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents (US3845062A).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Piperidine Synthesis. Defense Technical Information Center (DTIC).
  • Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. Google Patents (CN101148435A).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry (ACS Publications).
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents (CN104297404A).
  • Hydrolysis of Esters. Chemistry LibreTexts.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.
  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC.
  • Chemoselective Acylation of Nucleosides. PMC (NIH).
  • Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. Reddit.
  • Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem.
  • Analytical Methods. RSC Publishing.
  • hydrolysing esters. Chemguide.
  • Method for preparing 4-piperidyl piperidine. Google Patents (CN1583742A).
  • What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical.
  • Zinc complex mediated regioselective O-acylation of therapeutic agents. Cheng Research Group.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate.
  • 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.
  • How to choose TEA&DIPEA.
  • N-Acylation in combinatorial chemistry. ARKAT USA, Inc.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Ester hydrolysis. Wikipedia.
  • Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ?. ResearchGate.
  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. MDPI.
  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC (PubMed Central).
  • N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • N-Hydroxypiperidine. Wikipedia.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
  • Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 4-Piperidinyl Propanoate Hydrochloride Analysis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #HPLC-PIP-TAIL-001 Executive Summary: The "Silanol Trap" You are likely experiencing peak tailing (Asymmetry Factor ) with 4-Piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #HPLC-PIP-TAIL-001

Executive Summary: The "Silanol Trap"

You are likely experiencing peak tailing (Asymmetry Factor


) with 4-Piperidinyl propanoate hydrochloride . This is not a random error; it is a predictable chemical interaction rooted in the molecular structure of your analyte.

The Root Cause: 4-Piperidinyl propanoate contains a secondary amine in the piperidine ring.

  • Analyte pKa: ~10.8–11.2 (Basic). At typical HPLC pH (2.0–8.0), this amine is fully protonated (

    
    ).
    
  • Silica pKa: ~3.5–4.5. Above pH 3.5, residual silanol groups (

    
    ) on the column surface deprotonate to form anions (
    
    
    
    ).

The Result: Your cationic analyte binds electrostatically to the anionic column surface (ion-exchange mechanism) rather than partitioning smoothly into the C18 phase. This "drag" creates the tail.

Part 1: The Chemical Fix (Mobile Phase Optimization)
Q: I am using a standard C18 column with water/acetonitrile. Why is the tailing so severe?

A: A neutral mobile phase is the worst-case scenario for this molecule. In unbuffered water/ACN, the pH is uncontrolled (often slightly acidic due to dissolved


, around pH 5-6). At this pH:
  • The Silanols are ionized (Negative).

  • The Piperidine ring is ionized (Positive).

  • Result: Strong ionic binding.

The Fix: You must break this interaction using one of two methods: Suppression or Competition .[1]

Q: How do I implement "Silanol Suppression" (Low pH Method)?

A: Lower the pH of the mobile phase to below 3.0 (ideally 2.3–2.5).

  • Mechanism: At pH 2.5, the surface silanols are protonated (

    
    ). They lose their negative charge and can no longer bind the positively charged piperidine.
    
  • Protocol: Use a Phosphate Buffer or 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is an ion-pairing agent that can improve shape but may suppress MS signal. Formic acid is often too weak to fully suppress silanols.

Q: What is the "Sacrificial Base" strategy, and how much TEA should I add?

A: If you cannot run at low pH, you must use a Competitive Amine . Triethylamine (TEA) acts as a "sacrificial" base.[2] It is a small, basic molecule that saturates the active silanol sites, effectively "blocking" them so your large drug molecule cannot bind.

Recommended Additive Protocol:

  • Concentration: Add 5 mM to 10 mM TEA to the aqueous mobile phase.

  • pH Adjustment: You MUST adjust the pH after adding TEA. TEA is basic; if you add it without adjusting, pH will rise to >10, potentially dissolving your silica column. Adjust to pH 3.0–6.0 with Phosphoric Acid.

  • Order of Operations: Water

    
     TEA 
    
    
    
    Adjust pH
    
    
    Filter.
Part 2: The Hardware Fix (Column Selection)
Q: I tried the buffers, but the tail is still there. Is my column the problem?

A: Very likely. If you are using an older generation "Type A" silica or a non-endcapped column, chemical fixes may not be enough.

Column Selection Matrix:

Column TypeSuitabilityWhy?
Traditional C18 (Type A) 🔴 Avoid High metal content and acidic silanols cause severe tailing.
Base-Deactivated (BDS) 🟡 Acceptable Chemically treated to reduce silanol activity, but may still require TEA.
End-Capped C18 🟢 Good "End-capping" reagents bond to residual silanols, physically blocking them.[3]
Hybrid Particle (e.g., Xtimate, XBridge) 🌟 Best Hybrid organic/inorganic particles have fewer surface silanols and resist high pH.
Embedded Polar Group (EPG) 🌟 Excellent An embedded polar group creates a "water shield" that prevents the amine from reaching the silanols.
Part 3: The "Golden Standard" Protocol

If you need a self-validating method today, use this protocol. It combines Low pH suppression with high ionic strength.

Target Analyte: 4-Piperidinyl propanoate HCl Goal: Asymmetry Factor (


) < 1.3

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • HPLC Grade Acetonitrile

  • Milli-Q Water

Step-by-Step Workflow:

  • Buffer Preparation (25 mM Phosphate, pH 2.5):

    • Dissolve 3.40 g of

      
       in 950 mL of water.
      
    • Titrate with Phosphoric Acid until pH reaches 2.50 ± 0.05 .

    • Dilute to 1000 mL volume.

    • Why? High ionic strength (25 mM) reduces electrostatic attraction; pH 2.5 neutralizes silanols.

  • Mobile Phase Setup:

    • Line A: Phosphate Buffer (pH 2.5)

    • Line B: Acetonitrile[4]

    • Mode: Isocratic (Start 90:10 A:B) or Gradient depending on retention needs.

  • System Suitability Test:

    • Inject the standard.

    • Calculate

      
       at 10% peak height.[5]
      
    • Pass Criteria:

      
      .
      
Part 4: Troubleshooting Logic Map

The following diagram illustrates the decision process for resolving peak tailing for basic amines.

HPLC_Troubleshooting Start Start: Peak Tailing Detected (As > 1.5) Check_pH Check Mobile Phase pH Start->Check_pH Is_Low Is pH < 3.0? Check_pH->Is_Low Lower_pH Action: Lower pH to 2.5 (Use Phosphate/TFA) Is_Low->Lower_pH No Check_Col Check Column Type Is_Low->Check_Col Yes Lower_pH->Check_Col Is_Modern Is Column End-Capped or Hybrid? Check_Col->Is_Modern Replace_Col Action: Switch to Hybrid/BDS C18 Is_Modern->Replace_Col No Check_Load Check Mass Load Is_Modern->Check_Load Yes Replace_Col->Check_Load Add_TEA Action: Add 5mM TEA (Sacrificial Base) Success Success: As < 1.3 Add_TEA->Success Check_Load->Add_TEA Normal Load Still Tailing Dilute Action: Dilute Sample (Prevent Overload) Check_Load->Dilute Overloaded Dilute->Success

Caption: Decision tree for isolating the root cause of amine peak tailing, moving from chemical mobile phase adjustments to hardware changes.

References
  • Phenomenex. (2025).[4][6][7] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PubChem. (2025).[6][7] 4-Piperidone (Chemical Properties & pKa Data). Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Reactions with 4-Piperidinyl Propanoate Hydrochloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poison...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning encountered during chemical reactions involving 4-Piperidinyl propanoate hydrochloride. As experienced application scientists, we understand the nuances of catalytic processes and have designed this resource to be a practical, field-proven guide to overcoming common challenges in your laboratory.

Introduction: The Challenge of Catalyst Poisoning

Catalytic reactions are the cornerstone of modern synthetic chemistry, offering efficient and selective pathways to complex molecules. However, the performance of a catalyst can be significantly hampered by a phenomenon known as catalyst poisoning, which involves the deactivation of the catalyst by chemical compounds.[1] In the context of reactions with 4-Piperidinyl propanoate hydrochloride, a molecule featuring both a nitrogen-containing heterocycle and a hydrochloride salt, the risk of catalyst poisoning is particularly pronounced. This guide will delve into the specific mechanisms of catalyst poisoning relevant to this substrate and provide actionable solutions to maintain high catalytic efficiency.

Core Concepts: Understanding the "Why" Behind Catalyst Deactivation

Before diving into troubleshooting, it is crucial to understand the fundamental reasons for catalyst deactivation when working with 4-Piperidinyl propanoate hydrochloride. Two primary culprits are typically at play: nitrogen poisoning and halide poisoning.

Nitrogen Poisoning: The Amine's Affinity for the Catalyst

The lone pair of electrons on the nitrogen atom of the piperidine ring can strongly coordinate to the active sites of metal catalysts, particularly those from the platinum group like palladium (Pd).[2] This strong adsorption blocks reactant molecules from accessing the catalytic surface, thereby inhibiting the desired chemical transformation. The product of a reaction, if it is also a secondary amine, can similarly poison the catalyst, leading to a sluggish or stalled reaction.

Halide Poisoning: The Hidden Threat of the Hydrochloride Salt

The hydrochloride salt of 4-Piperidinyl propanoate introduces chloride ions (Cl-) into the reaction mixture. Halides are well-known poisons for many hydrogenation catalysts.[3] They can interact with the metal surface, altering its electronic properties and reducing its catalytic activity.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you diagnose and resolve common issues related to catalyst poisoning in your reactions.

Symptom 1: Slow or Stalled Reaction

Question: My hydrogenation/debenzylation reaction of a 4-piperidinyl propanoate hydrochloride derivative is running very slowly or has stopped completely. What should I do?

Answer: This is a classic sign of catalyst poisoning. Here’s a systematic approach to troubleshoot this issue:

Step 1: Identify the Likely Poison

  • Nitrogen Poisoning: If you are using a standard palladium on carbon (Pd/C) catalyst, the piperidine nitrogen is a likely inhibitor.

  • Chloride Poisoning: The hydrochloride salt is a direct source of chloride ions that can deactivate the catalyst.

Step 2: Implement a Mitigation Strategy

Mitigation StrategyDescriptionKey Considerations
Acid Addition Add a stoichiometric equivalent of a mild acid, such as acetic acid, to the reaction mixture.[4] This protonates the piperidine nitrogen, preventing it from coordinating with the catalyst.A subsequent neutralization step will be necessary during the workup to isolate the free base product.
Catalyst Selection Switch to a more robust catalyst. Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective than Pd/C for reactions involving basic nitrogen-containing substrates.[4]Pearlman's catalyst can be more reactive, so reaction conditions may need to be re-optimized.
Increase Catalyst Loading As a straightforward approach, increasing the weight percentage of the catalyst can sometimes compensate for partial deactivation.This is a less elegant solution and can increase costs and complicate product purification.
Feed Purification Ensure the purity of your starting material. Trace impurities can act as potent catalyst poisons.[5]Consider recrystallization or column chromatography of the starting material if its purity is questionable.

Visualizing the Mitigation of Nitrogen Poisoning:

G cluster_0 Nitrogen Poisoning cluster_1 Mitigation by Acid Addition Catalyst Catalyst Piperidine Piperidine Catalyst->Piperidine Coordination (Deactivation) Protonated_Piperidine Protonated Piperidine Catalyst_Active Active Catalyst Protonated_Piperidine->Catalyst_Active No Coordination Piperidine_H Piperidine Piperidine_H->Protonated_Piperidine + H+ H_plus H+

Caption: Mitigation of nitrogen poisoning by protonation.

Symptom 2: Inconsistent Reaction Outcomes

Question: I am getting variable yields and reaction times when I run the same reaction with 4-piperidinyl propanoate hydrochloride. Why is this happening?

Answer: Inconsistent results often point to variability in the catalyst activity or the presence of intermittent impurities.

Step 1: Evaluate Your Catalyst

  • Catalyst Quality: The activity of commercially available catalysts can vary between batches and suppliers.[6]

  • Catalyst Handling and Storage: Palladium catalysts can be sensitive to air and moisture. Improper storage can lead to deactivation over time.

Step 2: Standardize Your Procedure

ActionRationale
Use a Fresh Bottle of Catalyst If you suspect your current catalyst has degraded, opening a new, sealed container is a simple way to test this hypothesis.
Pre-treat the Catalyst For demanding reactions, a catalyst pre-treatment can be beneficial. Suspending the Pd/C catalyst in a solvent mixture with a small amount of acid (e.g., HCl in a DMF/water mixture) and then filtering it can remove certain impurities.
Ensure Inert Atmosphere Thoroughly purge your reaction vessel with an inert gas (nitrogen or argon) before introducing the catalyst and hydrogen. Oxygen can damage the catalyst.

Visualizing the Impact of Catalyst Quality:

G High_Quality_Catalyst High-Quality Catalyst (Small, uniform particles) Consistent_Results Consistent & High Yields High_Quality_Catalyst->Consistent_Results Low_Quality_Catalyst Low-Quality Catalyst (Agglomerated particles) Inconsistent_Results Inconsistent & Low Yields Low_Quality_Catalyst->Inconsistent_Results

Caption: Correlation between catalyst quality and reaction outcome.

Frequently Asked Questions (FAQs)

Q1: Can the propanoate ester group be cleaved under typical hydrogenation conditions?

A1: The propanoate ester is generally stable under standard palladium-catalyzed hydrogenation conditions used for reactions like debenzylation. Palladium catalysts are highly selective for the hydrogenolysis of weaker bonds, such as the C-N bond in a benzyl-protected amine, over the more robust ester linkage. However, under very harsh conditions (high pressure, high temperature, or with highly active catalysts), ester reduction can occur.

Q2: How can I regenerate a poisoned catalyst?

A2: Catalyst regeneration can be a cost-effective alternative to purchasing a new catalyst. The appropriate method depends on the nature of the poison.

  • For nitrogen-containing poisons: A thorough wash with an acidic solution followed by a solvent wash and careful drying can sometimes restore activity.

  • For halide poisons: Washing with a basic solution to remove adsorbed halides, followed by a water and solvent wash, may be effective.

  • Thermal Regeneration: In some industrial settings, controlled heating of the catalyst in an inert or reducing atmosphere can be used to drive off volatile poisons.[1]

Q3: Are there any alternative catalysts to palladium for reactions with 4-piperidinyl propanoate hydrochloride?

A3: While palladium is a common choice, other platinum-group metals can also be effective.

  • Platinum (Pt): Platinum catalysts, such as platinum on carbon (Pt/C), are also used for hydrogenation reactions.

  • Rhodium (Rh): Rhodium catalysts can be very active for the hydrogenation of N-heterocycles.[7]

  • Ruthenium (Ru): Ruthenium catalysts are another option, particularly for the hydrogenation of aromatic rings.

It is important to note that these catalysts may also be susceptible to nitrogen and halide poisoning.

Q4: What is the best solvent for my reaction?

A4: The choice of solvent can significantly impact the reaction rate and catalyst stability.

  • Alcohols (Methanol, Ethanol): These are common solvents for hydrogenation and generally work well.

  • Ethyl Acetate: Another frequently used solvent that is compatible with most hydrogenation catalysts.

  • Acetic Acid: Can be used as a solvent and also serves to mitigate nitrogen poisoning, as discussed earlier.

Q5: How does hydrogen pressure affect the reaction?

A5: For many hydrogenations, especially challenging ones, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure (using appropriate high-pressure equipment) can significantly increase the reaction rate and help overcome partial catalyst deactivation.[4]

Experimental Protocols

Protocol 1: General Procedure for Debenzylation with Mitigation of Nitrogen Poisoning
  • To a solution of the N-benzyl-4-piperidinyl propanoate hydrochloride (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add 1.1 equivalents of acetic acid.

  • Carefully add the Pd/C or Pd(OH)₂/C catalyst (typically 5-10 mol% palladium) under an inert atmosphere.

  • Seal the reaction vessel and purge several times with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at the desired temperature until the reaction is complete (monitored by TLC, LC-MS, or GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Proceed with a standard aqueous workup, including a neutralization step with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the deprotected free amine.

Protocol 2: Catalyst Regeneration by Acid Washing
  • After the reaction, carefully filter the catalyst from the reaction mixture.

  • Suspend the recovered catalyst in a dilute solution of hydrochloric acid (e.g., 1 M HCl) and stir for 30-60 minutes.

  • Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.

  • Wash the catalyst with a sequence of solvents, for example, ethanol followed by diethyl ether, to remove water.

  • Dry the catalyst carefully under a high vacuum. Caution: Palladium catalysts can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

Conclusion

Successfully navigating catalytic reactions with substrates like 4-Piperidinyl propanoate hydrochloride requires a solid understanding of the potential for catalyst poisoning. By recognizing the signs of deactivation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the reliability and efficiency of their synthetic endeavors. Remember that careful planning, high-purity starting materials, and the appropriate choice of catalyst and reaction conditions are your best defenses against catalyst poisoning.

References

  • BenchChem. (2025).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Acta Scientific Pharmaceutical Sciences. (2024, August 10).
  • ACS Publications. (n.d.). Palladium-Catalyzed Asymmetric Hydrogenolysis of Epoxides.
  • Szöllősi, G., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • MDPI. (2019, September 5).
  • Cimino, S., & Lisi, L. (Eds.). (2019).
  • Taylor & Francis Online. (2025, September 18).
  • ResearchGate. (2025, November 23).
  • Wang, H., et al. (2024, June 12). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science.
  • Reddit. (2025, April 29). Can Pd/C go bad?
  • Syamcat. (2024, March 7). Impact of Chlorine on Steam Reforming Catalysts in Hydrocarbon Conversion for Hydrogen Production.
  • IJARST. (n.d.).
  • ResearchGate. (2021, June 27). (PDF)
  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (2025, August 10). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • SciSpace. (n.d.).
  • Chemical Reviews. (n.d.).
  • BenchChem. (2025).
  • NIH. (n.d.).
  • ChemRxiv. (n.d.).
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.).
  • Molecular Architects. (2025, January 29). How Catalysts Revolutionize API Synthesis and Sustainability.
  • NIH. (n.d.).
  • RSC Publishing. (2024, February 26).
  • MDPI. (2026, February 3).

Sources

Troubleshooting

workup procedures to remove impurities from 4-Piperidinyl propanoate hydrochloride

Technical Support Center: Purification of 4-Piperidinyl Propanoate Hydrochloride Welcome to the technical support guide for the purification of 4-Piperidinyl propanoate hydrochloride. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Piperidinyl Propanoate Hydrochloride

Welcome to the technical support guide for the purification of 4-Piperidinyl propanoate hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purity challenges encountered during the synthesis and handling of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Piperidinyl propanoate hydrochloride?

A1: The impurity profile is largely dependent on the synthetic route. However, common impurities typically include unreacted starting materials (4-hydroxypiperidine, propionic acid, or propionyl chloride), byproducts from side reactions, and degradation products such as the hydrolysis adducts (4-hydroxypiperidine and propionic acid).[1][2] Residual solvents from the reaction or initial workup are also a primary concern.[1]

Q2: My final product is a sticky oil or off-white/yellowish solid, not a white crystalline powder. What is the likely cause?

A2: This often indicates the presence of residual solvents, moisture, or colored impurities from oxidation or side-reactions.[1] Oiling out during crystallization suggests that the impurity level is too high, depressing the melting point significantly, or that an inappropriate solvent system was used. Discoloration may point to oxidation products, which are common in amine-containing compounds.[1][3]

Q3: What is the expected appearance and melting point of pure 4-Piperidinyl propanoate hydrochloride?

A3: High-purity 4-Piperidinyl propanoate hydrochloride should be a white to off-white crystalline powder.[4] While a specific melting point is not consistently reported across public datasheets, a sharp melting range is a key indicator of purity. Significant depression or a broad melting range (e.g., >5 °C) suggests the presence of impurities.

Q4: Can I purify the compound using column chromatography?

A4: While silica gel chromatography can be used, it is often challenging for hydrochloride salts due to their high polarity and potential for strong interaction with the stationary phase, leading to poor recovery and peak tailing. If chromatography is necessary, using a modified mobile phase (e.g., dichloromethane/methanol with a small amount of ammonia) after converting the salt to its free base may be more effective. Reverse-phase chromatography is another alternative. However, for most common impurities, chemical extraction and recrystallization are more efficient and scalable methods.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter and links them to actionable purification protocols.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Low Melting Point / Broad Melting Range Presence of unreacted starting materials, solvent, or moisture.1. Acid/Base Extraction: To remove acidic (propionic acid) or basic (4-hydroxypiperidine) impurities. 2. Recrystallization: To remove a broad range of impurities.
Product is Discolored (Yellow, Brown, or Tan) Oxidation of the piperidine ring; chromophoric byproducts.[1]1. Activated Carbon Treatment: During recrystallization to adsorb colored impurities. 2. Recrystallization: From a suitable solvent system.
Product Fails to Solidify ("Oils Out") High impurity load; presence of water; incorrect recrystallization solvent.1. Pre-purification: Perform an acid/base extraction to reduce the overall impurity level first. 2. Solvent System Screening: Ensure the chosen recrystallization solvent is appropriate (see Protocol 2). 3. Drying: Ensure all glassware is scrupulously dry and consider drying the crude material under vacuum.
Low Yield After Purification Product loss during transfers; incorrect pH during extraction; suboptimal recrystallization conditions (e.g., too much solvent, rapid cooling).1. Optimize Extraction: Carefully monitor the pH at each step to ensure complete conversion between the salt and free base forms. 2. Optimize Recrystallization: Use the minimum amount of hot solvent required for dissolution and allow for slow cooling.

Purification Decision Workflow

The choice of purification strategy depends on the nature of the impurities. This flowchart provides a logical path for selecting the appropriate workup procedure.

PurificationWorkflow cluster_start Initial Assessment cluster_analysis Impurity Analysis (TLC, NMR, etc.) cluster_procedures Purification Procedures cluster_end Final Product Start Crude 4-Piperidinyl Propanoate HCl Analysis Identify Predominant Impurity Type Start->Analysis Extraction Protocol 1: Acid/Base Liquid-Liquid Extraction Analysis->Extraction Acidic/Basic Impurities (e.g., Propionic Acid, 4-Hydroxypiperidine) Recrystallization Protocol 2: Recrystallization +/- Carbon Treatment Analysis->Recrystallization Neutral Impurities, Minor Discoloration Chromatography Column Chromatography (Advanced/Last Resort) Analysis->Chromatography Complex Mixture / Isomeric Impurities Extraction->Recrystallization Product still impure or discolored End Pure Crystalline Product Extraction->End Purity Confirmed Recrystallization->End Purity Confirmed Chromatography->End

Caption: Decision workflow for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Acid/Base Liquid-Liquid Extraction

This technique is exceptionally effective for removing acidic or basic impurities by exploiting the change in solubility of the target compound and impurities upon pH adjustment. The hydrochloride salt is water-soluble, but its free base form is soluble in organic solvents.

Causality: The core principle is partitioning. By converting the desired amine to its neutral free base form with a mild base (e.g., NaHCO₃, Na₂CO₃), it becomes soluble in an organic solvent (like dichloromethane or ethyl acetate) while acidic impurities (propionic acid) are converted to their water-soluble carboxylate salts. Conversely, unreacted basic starting materials (4-hydroxypiperidine) will also be in their free base form and must be removed in a subsequent step.

ExtractionWorkflow Step1 Step 1: Dissolution Dissolve crude HCl salt in water. Step2 Step 2: Basification & Extraction Add organic solvent (e.g., DCM). Adjust aqueous pH to ~8-9 with NaHCO₃. Shake and separate layers. Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Washing Wash organic layer with brine to remove water. Dry over Na₂SO₄. Step3:org->Step4 Step5 Step 5: Salt Reformation Bubble dry HCl(g) through the solution OR Add ethereal HCl solution dropwise. Step4->Step5 Step6 Step 6: Isolation Filter the precipitated white solid. Wash with cold ether. Dry under vacuum. Step5->Step6

Caption: Workflow for purification via acid/base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-Piperidinyl propanoate hydrochloride in deionized water (approx. 10 mL per 1 g of crude material).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution while gently swirling. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 8-9.

    • Expert Insight: Avoid using strong bases like NaOH, as they can promote hydrolysis of the ester functional group.[5][6]

  • Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top for ethyl acetate).

  • Repeat: Perform two more extractions of the aqueous layer with fresh organic solvent to ensure complete recovery of the product's free base.

  • Combine & Dry: Combine all organic extracts. Wash once with brine (saturated NaCl solution) to initiate drying. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Reformation of Hydrochloride Salt:

    • Method A (Anhydrous HCl): Cool the dried organic solution in an ice bath. Bubble dry HCl gas through the solution until precipitation ceases.

    • Method B (HCl in Ether/Dioxane): Alternatively, add a commercially available solution of HCl in a solvent like diethyl ether or 1,4-dioxane dropwise to the cooled organic solution until a precipitate is no longer formed.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any non-polar impurities. Dry the purified product under vacuum.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, especially after a bulk purification like extraction.

Causality: This method relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Solvent Selection Table: The choice of solvent is critical. Piperidine hydrochloride salts are generally soluble in polar protic solvents.[7] An ideal system often involves a solvent/anti-solvent pair.

Solvent SystemSuitabilityRationale & Comments
Isopropanol (IPA) / Diethyl Ether Excellent IPA is a good solvent when hot. Diethyl ether acts as an anti-solvent to induce crystallization upon cooling. This is a common and effective system for amine salts.[8]
Methanol / Toluene Good Methanol readily dissolves the salt. Toluene can be used as the anti-solvent. Ensure the ester does not undergo transesterification if heated for prolonged periods in methanol.[2]
Ethanol / Hexane Good Similar to the IPA/ether system. Ethanol provides good solubility at elevated temperatures, while hexane reduces solubility upon cooling.
Water Use with Caution While the salt is water-soluble, using water can promote hydrolysis of the ester, especially if the sample is not acidic enough.[5] Not generally recommended unless no other option is available.

Step-by-Step Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Activated Carbon Treatment (if discolored): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper or a small plug of celite in a heated funnel to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Inducing slow crystal growth is key to high purity. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove any soluble impurities adhering to the crystal surface. Dry the pure crystals under vacuum.

Purity Assessment

After purification, it is essential to verify the purity of 4-Piperidinyl propanoate hydrochloride.

  • Melting Point Analysis: A sharp melting point, close to the literature value, is a primary indicator of high purity. Impurities will cause depression and broadening of the melting range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system, e.g., 10% Methanol in DCM) indicates a high degree of purity. Visualize with UV light and/or a potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or solvents confirms purity. The protonated piperidine nitrogen can produce a broad signal that is exchangeable with D₂O.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak on the chromatogram is desired.

References

  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Google Patents.

  • A New Synthesis of Piperidine. Canadian Science Publishing.

  • 4-Piperidone hydrochloride. CymitQuimica.

  • (1,4-dibutylpiperidin-4-yl) propanoate hydrochloride. ChemBK.

  • 4-Piperidinyl propanoate hydrochloride SDS. ECHEMI.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

  • General procedures for the purification of Esters. Chempedia - LookChem.

  • 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel-. CAS Common Chemistry.

  • Method for the Preparation of Fentanyl. Google Patents.

  • Methyl 3-(3-piperidinyl)propanoate hydrochloride. Smolecule.

  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride. MySkinRecipes.

  • 4-Piperidone. Wikipedia.

  • 4-Piperidinol, 4-phenyl-1-(3-phenylpropyl)-, propionate (ester), hydrochloride. PubChem.

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate.

  • hydrolysis of esters. Chemguide.

  • Synthetic method of piperidine hydrochloride. Google Patents.

  • Esters. An Introduction. University of Colorado Boulder.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • Fischer Esterification. Master Organic Chemistry.

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry.

  • What are the modifications to improve the purity of ester? Quora.

  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate.

  • Preparation of Esters. Chemistry LibreTexts.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information.

  • Novel hydrolytic cleavage of 4-(pyrrol-2-yl)azetidin-2-ones. Royal Society of Chemistry Publishing.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-Piperidinyl Propanoate Hydrochloride Derivatives

Welcome to the technical support center dedicated to addressing the stability challenges of 4-Piperidinyl Propanoate Hydrochloride derivatives. As a class of compounds characterized by an ester linkage and a piperidine r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the stability challenges of 4-Piperidinyl Propanoate Hydrochloride derivatives. As a class of compounds characterized by an ester linkage and a piperidine ring, these molecules are susceptible to specific degradation pathways that can impact their potency, purity, and overall viability as research compounds or therapeutic agents. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and robust methodologies to anticipate, troubleshoot, and mitigate stability issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of 4-piperidinyl propanoate hydrochloride derivatives.

Q1: What are the primary chemical stability concerns for 4-piperidinyl propanoate hydrochloride derivatives?

A1: The core structure of these derivatives contains two primary moieties susceptible to degradation: the propanoate ester and the piperidine ring. The main degradation pathways are:

  • Hydrolysis: The ester bond is prone to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding the corresponding 4-piperidinol derivative and propanoic acid.[1][2][3] Ester hydrolysis is one of the most common degradation pathways for pharmaceuticals.[1]

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation.[4] This can lead to the formation of N-oxides or more complex ring-opened products, particularly in the presence of atmospheric oxygen, trace metal ions, or oxidizing agents.[1][4]

Q2: How does the hydrochloride salt form influence the stability of these compounds?

A2: The hydrochloride salt form is primarily used to enhance aqueous solubility and can improve stability compared to the free base.[5] However, it also introduces specific considerations:

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. This absorbed water can then directly participate in the hydrolysis of the ester linkage.[6]

  • pH in Solution: When dissolved in a neutral solvent like water, the hydrochloride salt of an amine will create a slightly acidic solution. This acidic environment can influence the rate of hydrolysis.[7]

  • Thermal Stability: While hydrochloride salts generally offer good thermal stability, they can decompose at high temperatures.[5][6] Decomposition may involve the loss of hydrogen chloride gas, which can in turn catalyze other degradation reactions.[8][9]

Q3: What are the general best practices for storing these derivatives to ensure long-term stability?

A3: To minimize degradation, these compounds should be stored under controlled conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of all chemical reactions, including hydrolysis and oxidation.

  • Moisture: Store in a desiccated environment to minimize water absorption and subsequent hydrolysis. Using containers with tight seals and including a desiccant is highly recommended.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.[1][10]

  • Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]

Troubleshooting Guide & In-Depth Analysis

This section provides detailed answers to specific experimental problems, explaining the underlying chemistry and offering targeted solutions.

Q4: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous sample solution. What is it likely to be?

A4: The appearance of a new, more polar peak is a classic sign of ester hydrolysis. The degradation products—the 4-piperidinol derivative and propanoic acid—are typically more polar than the parent ester compound and will thus have shorter retention times on a reverse-phase HPLC column.

  • Causality: The ester bond is an electrophilic site susceptible to nucleophilic attack by water.[1] The rate of this reaction is highly dependent on the pH of the solution.[7][11] Both strong acids and strong bases can catalyze this reaction.[2][12]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The mass should correspond to the hydrolyzed product (the 4-piperidinol derivative).

    • Investigate pH: Measure the pH of your sample solution. Even unbuffered solutions can have a pH that promotes hydrolysis. For hydrochloride salts, the solution will be inherently acidic.

    • Implement pH Control: Prepare your solutions in a buffered system. The optimal pH for stability is often in the slightly acidic range (pH 4-6), where the rates of both acid- and base-catalyzed hydrolysis are minimized.[5] However, this must be determined experimentally.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for 4-piperidinyl propanoate derivatives.

Q5: My solid-state sample appears clumpy and has gained weight after storage. What is happening and how can I prevent it?

A5: This is a clear indication of hygroscopicity, where the compound is absorbing atmospheric moisture.[6] As discussed in Q2, this is a common issue for hydrochloride salts.

  • Causality: The absorbed water not only changes the physical properties of the powder but can also act as a plasticizer, increasing molecular mobility and potentially accelerating solid-state degradation. Crucially, this water is available to hydrolyze the ester bond even in the solid state.

  • Troubleshooting & Prevention:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your sample and establish a baseline.

    • Improve Storage Conditions: Store the material in a desiccator with a fresh desiccant. For highly sensitive materials, a glove box with a controlled low-humidity atmosphere is ideal.

    • Select Appropriate Excipients: If formulating a solid dosage form, avoid hygroscopic excipients. Consider co-processing with excipients that can deflect moisture.[13]

    • Consider Film Coating: For tablets, a protective film coat can act as a barrier against environmental moisture.[13]

Q6: I'm performing forced degradation studies. What conditions should I use to specifically test the stability of these derivatives?

A6: Forced degradation (or stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.[14] For this class of compounds, the focus should be on hydrolytic, oxidative, and photolytic stress.

  • Rationale: The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.

  • Recommended Conditions: The following table summarizes a typical starting point for forced degradation studies.

Stress ConditionReagent / ConditionTypical DurationPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60 °CEster Hydrolysis
Base Hydrolysis 0.1 M NaOH1 - 8 hours at RTEster Hydrolysis
Oxidation 3% H₂O₂8 - 24 hours at RTN-Oxidation, Ring Opening
Thermal 80 °C (Dry Heat)24 - 72 hoursGeneral Decomposition
Photostability ICH Q1B compliant light sourceOverall illumination of ≥1.2 million lux-hours and an integrated near-UV energy of ≥200 watt-hours/m²Photodegradation

This table provides starting points; conditions must be optimized for each specific molecule.

The following workflow is recommended for conducting these studies.

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study for a 4-Piperidinyl Propanoate HCl Derivative

1. Objective: To identify the potential degradation products of the derivative under various stress conditions.

2. Materials:

  • 4-Piperidinyl Propanoate HCl Derivative ("API")

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/PDA system, LC-MS system

  • Temperature-controlled oven, ICH-compliant photostability chamber

3. Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the API in a 50:50 acetonitrile:water mixture.

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL. This is the T=0 control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60 °C. Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize aliquots with an equivalent molar amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature. Withdraw aliquots at 1, 4, and 8 hours.

    • Neutralize aliquots with an equivalent molar amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw aliquots at 8 and 24 hours.

  • Thermal Degradation (Solid State):

    • Place approximately 5-10 mg of solid API in a clear glass vial.

    • Heat in an oven at 80 °C for 72 hours.

    • Dissolve the stressed solid to 0.1 mg/mL for analysis.

  • Photostability Testing:

    • Expose both solid API and a 0.1 mg/mL solution to light conditions as specified in the ICH Q1B guideline.[10][15]

    • Ensure a dark control sample is stored under the same conditions but shielded from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[16] Use HPLC-PDA to check for peak purity and LC-MS to identify the mass of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the API from all process impurities and degradation products identified in the forced degradation study.

2. Initial Conditions (Example):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm (or lambda max of the API)

  • Column Temperature: 30 °C

3. Methodology:

  • Initial Screening: Inject the T=0 control and the mixture of all stressed samples.

  • Method Optimization:

    • Observe the chromatogram for co-eluting peaks. The primary goal is to achieve baseline resolution (>1.5) between the API and all degradant peaks.

    • Adjust Gradient: If peaks are poorly resolved, increase the gradient time or create a shallower gradient in the region where peaks are eluting.

    • Modify pH: Change the mobile phase modifier (e.g., to a phosphate buffer at pH 3.0 or 7.0) to alter the ionization state and retention of acidic or basic degradants.

    • Change Organic Solvent: If resolution is still poor, try methanol as Mobile Phase B, as it has different selectivity compared to acetonitrile.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can resolve the API from all known degradants.

References

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • National Institutes of Health. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (2025, August 6). Stability and stability testing of drugs. [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition behaviors of some hydrous transition metal chlorides. [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]

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  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • IJBPA. (n.d.). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. [Link]

  • ResearchGate. (2025, August 10). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. [Link]

  • PubMed. (n.d.). Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors. [Link]

  • Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • MDPI. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ScienceDirect. (2017, January 4). Molten chloride salts for high-temperature thermal energy storage: Continuous electrolytic salt purification with two Mg-electrodes and. [Link]

  • SlideShare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]

  • ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products. [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]

  • ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • ResearchGate. (n.d.). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • MDPI. (n.d.). The Influence of Mg on the High-Temperature Chloride Salt Corrosion Behavior of High-Aluminum 310S. [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel. [Link]

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  • FDA. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. [Link]

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Sources

Troubleshooting

Technical Support Center: Method Development for Chiral Separation of Piperidine Enantiomers

Introduction: The Criticality of Chiral Piperidine Scaffolds The piperidine ring is a foundational structural motif in modern medicine, appearing in a vast number of approved pharmaceutical agents.[1] Many of these drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Piperidine Scaffolds

The piperidine ring is a foundational structural motif in modern medicine, appearing in a vast number of approved pharmaceutical agents.[1] Many of these drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[2] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[2]

Consequently, regulatory bodies worldwide mandate rigorous analysis of enantiomeric purity.[3] Developing robust and reliable analytical methods for the chiral separation of piperidine enantiomers is therefore not just an analytical challenge, but a critical step in ensuring drug safety and efficacy. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers in this essential task.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and versatile technique for resolving enantiomers, primarily through the use of Chiral Stationary Phases (CSPs).[4] A CSP creates a chiral environment where enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times and, thus, separation.[5]

Frequently Asked Questions (HPLC)

Q1: How do I select the right Chiral Stationary Phase (CSP) for my piperidine compound?

A1: The selection process is largely empirical, but a systematic screening approach is most effective.[4] For piperidine derivatives, polysaccharide-based CSPs are the most successful starting point.[6]

  • Primary Screening Columns: Begin with a set of complementary polysaccharide-based columns. A recommended starting kit includes:

    • Amylose-based: Chiralpak® IA, AD-H

    • Cellulose-based: Chiralpak® IB, OD-H

  • Causality: These phases, featuring tris(3,5-dimethylphenylcarbamate) or similar derivatives on a silica support, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7] The basic nitrogen of the piperidine ring often plays a key role in these interactions. Immobilized phases (e.g., Chiralpak IA, IB, IC) are highly recommended as they allow for the use of a broader range of solvents, enhancing method development flexibility.[7]

Q2: My piperidine analyte is highly basic. What mobile phase and additives should I use?

A2: This is a crucial consideration. The basicity of piperidines can lead to strong, undesirable interactions with residual acidic silanol groups on the silica support of the CSP, causing severe peak tailing.[6]

  • Mechanism: To counteract this, a basic additive must be incorporated into the mobile phase. This additive competes with the analyte for the active silanol sites, effectively masking them and improving peak shape.[6]

  • Recommended Additives:

    • Normal Phase (NP): Start with 0.1% (v/v) diethylamine (DEA) in your mobile phase (e.g., n-Hexane/Isopropanol).[6][8] Other options like ethylenediamine (EDA) or ethanolamine can sometimes offer dramatic improvements in peak symmetry and resolution.[9]

    • Reversed Phase (RP): Use buffered mobile phases, such as 10-20 mM ammonium bicarbonate or ammonium acetate.

  • Protocol: Always prepare the additive in the alcohol or polar component of your mobile phase before mixing with the nonpolar component to ensure complete miscibility.

Q3: Does my piperidine analyte need a UV chromophore for detection?

A3: Yes, for standard UV detection, a chromophore (a part of the molecule that absorbs UV light) is necessary. If your piperidine compound lacks a suitable chromophore, you have two primary options:

  • Pre-column Derivatization: React the analyte with a derivatizing agent that introduces a strong chromophore. For example, piperidin-3-amine has been successfully analyzed after derivatization with para-toluene sulfonyl chloride (PTSC).[10]

  • Alternative Detection: Employ a more universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) if available. LC-MS/MS, in particular, offers exceptional selectivity and sensitivity.[2]

Troubleshooting Guide (HPLC)

Q: I'm observing severe peak tailing or a very broad peak for my basic piperidine analyte. What is the cause and how do I fix it?

A: This is the most common issue for basic analytes and is almost always caused by secondary ionic interactions with the stationary phase.

  • Root Cause: The basic nitrogen on the piperidine ring becomes protonated and interacts strongly with deprotonated (anionic) silanol groups (Si-O⁻) on the silica surface. This leads to a secondary, non-enantioselective retention mechanism that results in tailing peaks.

  • Step-by-Step Solution:

    • Introduce a Basic Additive: The first and most effective step is to add a competing base to the mobile phase.

      • Action: Add 0.1% Diethylamine (DEA) to the alcohol portion of your mobile phase. Increase incrementally to 0.2% if tailing persists. Do not typically exceed 0.5%.[9]

      • Rationale: DEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively shielding your analyte from these interactions and resulting in a more symmetric peak shape.[6]

    • Optimize Additive Type: If DEA does not fully resolve the issue, screen other amines.

      • Action: Test mobile phases containing 0.1% ethylenediamine (EDA) or 0.1% butylamine.[9]

      • Rationale: Different amines have different steric profiles and basicities, and one may be more effective at masking the specific silanol environment of your chosen CSP.

    • Check Column Health: If the problem persists across multiple methods, the column itself may be compromised.

      • Action: Flush the column according to the manufacturer's instructions. If performance does not improve, consider that the column may have degraded due to exposure to harsh conditions.

Q: I have co-elution (no separation, Resolution = 0). What are my next steps?

A: Co-elution indicates that the chosen CSP and mobile phase combination does not provide sufficient difference in interaction energy between the enantiomers. A systematic change in conditions is required.

  • Root Cause: Lack of chiral recognition under the current analytical conditions. The transient diastereomeric complexes formed between the enantiomers and the CSP are energetically indistinguishable.

  • Step-by-Step Solution:

    • Screen Different CSPs: This is the most impactful change you can make.

      • Action: If you started with an amylose-based column (e.g., Chiralpak AD-H), switch to a cellulose-based column (e.g., Chiralcel OD-H), or vice-versa.

      • Rationale: The three-dimensional arrangement of the chiral selectors is different between amylose and cellulose backbones, leading to completely different chiral recognition patterns. A compound that doesn't resolve on one may show excellent resolution on the other.[7]

    • Change the Mobile Phase Elution Mode:

      • Action: If you are in Normal Phase (e.g., Hexane/IPA), switch to Polar Organic Mode (e.g., Acetonitrile/Methanol) or Reversed-Phase (Acetonitrile/Water with buffer). Note: This is only possible with immobilized CSPs.

      • Rationale: The solvent profoundly influences the interactions between the analyte and the CSP. Changing the polarity and nature of the mobile phase can enable or enhance the specific interactions (like hydrogen bonding) necessary for chiral recognition.

    • Modify the Alcohol Component (in Normal Phase):

      • Action: If using Hexane/Isopropanol (IPA), switch to Hexane/Ethanol.

      • Rationale: Different alcohols have different hydrogen bonding capabilities and polarities. Ethanol, being more polar, can alter the way the analyte interacts with the CSP, sometimes revealing a separation.

Section 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase.[11] For chiral separations, it is often faster, more efficient, and "greener" than HPLC.[12][13]

Frequently Asked Questions (SFC)

Q1: Why is SFC often considered superior to HPLC for chiral separations?

A1: The properties of supercritical fluids offer several distinct advantages:[14]

  • Speed & Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without generating excessive backpressure, leading to faster separations (often 3-5 times faster than HPLC).[14][15]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing them with environmentally benign CO₂.[13]

  • Enhanced Selectivity: The mobile phase environment in SFC is unique and can sometimes provide different or better selectivity compared to liquid-phase chromatography.[12]

Q2: How do I select a co-solvent and additive for my piperidine analyte in SFC?

A2: Methanol is the most common co-solvent used to modify the polarity of the CO₂ mobile phase. As with HPLC, basic additives are essential for good peak shape with piperidine enantiomers.[16]

  • Screening Protocol: A standard approach is to screen your set of chiral columns using a gradient of Methanol (with 0.1-0.2% DEA or Isopropylamine) in CO₂.[16][17]

  • Rationale: The co-solvent modulates analyte retention, while the basic additive prevents interactions with the silica support, just as in HPLC. Isopropylamine has been shown to provide highly symmetrical peaks in SFC.[17]

Troubleshooting Guide (SFC)

Q: My retention times are shifting between injections. What could be the cause?

A: Retention time variability in SFC is often linked to density fluctuations in the mobile phase, which are controlled by pressure and temperature.

  • Root Cause: The solvating power of supercritical CO₂ is highly dependent on its density. Inconsistent backpressure or temperature will change the mobile phase density, altering retention times.

  • Step-by-Step Solution:

    • Check Backpressure Regulator (BPR): Ensure the BPR is functioning correctly and maintaining a stable pressure (e.g., 150 bar).[16] Fluctuations in the BPR will directly impact retention.

    • Verify Column Temperature: Confirm that the column oven is maintaining a stable temperature (e.g., 35-40 °C). Temperature gradients can affect mobile phase density and separation selectivity.

    • Ensure System Equilibration: SFC systems, particularly the BPR, can take longer to equilibrate than HPLC systems.

      • Action: Before starting a sequence, allow the system to pump mobile phase for at least 15-20 minutes to ensure the temperature and pressure have fully stabilized throughout the system.

Section 3: Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[18] For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE).[19]

Frequently Asked Questions (CE)

Q1: What are the best chiral selectors for piperidine enantiomers in CE?

A1: Cyclodextrins (CDs) are by far the most common and effective chiral selectors used in CE.[19]

  • Mechanism: Enantiomers will partition differently into the hydrophobic cavity of the cyclodextrin, forming transient diastereomeric inclusion complexes with different mobilities.

  • Recommended Selectors: For basic drugs like piperidines, which will be cationic at low pH, a screening approach is best.[20]

    • Anionic CDs: Sulfobutyl ether-β-CD (SBE-β-CD) and Carboxymethyl-β-CD (CM-β-CD) are excellent starting points. They have their own negative charge and will migrate in the opposite direction of the cationic analyte, maximizing the mobility difference between the free and complexed analyte.

    • Neutral CDs: Hydroxypropyl-β-CD (HP-β-CD) and Dimethyl-β-CD (DM-β-CD) are also highly effective and should be included in initial screens.[20]

Troubleshooting Guide (CE)

Q: I'm getting poor resolution and broad peaks. How can I optimize my CE method?

A: In CE, resolution is a function of the BGE composition (pH, chiral selector type, and concentration) and applied voltage.

  • Root Cause: Suboptimal complexation between the analyte and the chiral selector, or issues with electroosmotic flow (EOF) and analyte migration.

  • Step-by-Step Solution:

    • Optimize BGE pH: The pH is critical as it determines the charge state of the piperidine analyte.

      • Action: Start with a low pH buffer (e.g., 100 mM phosphate buffer at pH 2.5-3.0).[20]

      • Rationale: At low pH, the piperidine nitrogen is fully protonated (cationic), ensuring consistent migration. It also suppresses the EOF, which often leads to sharper peaks for cations.

    • Optimize Chiral Selector Concentration:

      • Action: Select the CD that showed the most promise in initial screening. Run experiments varying its concentration (e.g., 5, 10, 15, 20 mM).

      • Rationale: There is an optimal concentration for the chiral selector. Too low, and there isn't enough complexation. Too high, and it can lead to peak broadening and viscosity issues.

    • Adjust Voltage:

      • Action: Try reducing the applied voltage (e.g., from 25 kV to 20 kV).

      • Rationale: Higher voltages can generate excessive Joule heating, which creates temperature gradients inside the capillary. This can lead to viscosity differences and band broadening. Reducing the voltage can minimize this effect, albeit at the cost of longer analysis times.

Visual & Data Summaries

Systematic Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust chiral separation method, starting from initial screening and proceeding to final optimization.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization start Define Analyte Properties (pKa, Solubility, Chromophore) screen_csp Screen 4-6 CSPs (Amylose & Cellulose based) + Primary Mobile Phases (NP, PO, RP/SFC) start->screen_csp eval_results Evaluate Screening Data (Resolution, Peak Shape, Retention) screen_csp->eval_results no_sep No Separation on any column eval_results->no_sep If Rs = 0 poor_sep Partial Separation (Rs < 1.5) on one or more columns eval_results->poor_sep If 0 < Rs < 1.5 good_sep Good Separation (Rs >= 1.5) eval_results->good_sep If Rs >= 1.5 no_sep->screen_csp Re-screen with different solvent set or derivatize analyte optim_mp Select Best CSP/MP Optimize Mobile Phase (Co-solvent ratio, Additive %) poor_sep->optim_mp good_sep->optim_mp optim_params Optimize Physical Parameters (Flow Rate, Temperature) optim_mp->optim_params final_method Final Validated Method optim_params->final_method

Sources

Optimization

addressing hygroscopicity of 4-Piperidinyl propanoate hydrochloride

Welcome to the technical support center for 4-Piperidinyl propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hyg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Piperidinyl propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to Hygroscopicity

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2][3] This phenomenon can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs), including 4-Piperidinyl propanoate hydrochloride. As a hydrochloride salt, this compound possesses polar functional groups that make it susceptible to water uptake, potentially leading to a range of experimental challenges.[4] The absorbed moisture can lead to chemical degradation, changes in crystal structure, and alterations in physical properties, all of which can compromise experimental outcomes and the long-term stability of the compound.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is 4-Piperidinyl propanoate hydrochloride and why is it a hydrochloride salt?

4-Piperidinyl propanoate hydrochloride is a chemical compound featuring a piperidine ring. It is supplied as a hydrochloride salt to enhance its stability and solubility, a common practice for amine-containing pharmaceutical intermediates.[6] The presence of the hydrochloride salt, however, increases the likelihood of hygroscopicity.

Q2: How can I tell if my batch of 4-Piperidinyl propanoate hydrochloride has absorbed water?

Visual inspection can be the first indicator. Signs of moisture absorption include:

  • Caking or clumping: The powder may no longer be free-flowing.[2][7]

  • Change in appearance: The material might appear wet, sticky, or change color.

  • Deliquescence: In cases of high moisture uptake, the solid may start to dissolve in the absorbed water.

For quantitative assessment, instrumental analysis is recommended. (See Q3).

Q3: What analytical techniques can be used to assess the hygroscopicity of my compound?

Several analytical techniques are employed to characterize and quantify moisture content and its effects:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the amount of solvent sorbed by a sample as a function of relative humidity (RH) at a constant temperature. It is a primary method for classifying the hygroscopicity of a material.[4][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of volatile components, including water, in a sample.[7][8][9]

  • Karl Fischer Titration (KF): This is a highly specific and accurate method for determining the water content in a sample.

  • X-Ray Powder Diffraction (XRPD): XRPD can detect changes in the crystal structure of the material due to hydration or deliquescence.[4][7][10] Absorption of moisture can lead to changes in crystallinity, peak broadening, or even a complete phase transformation.[10]

  • Differential Scanning Calorimetry (DSC): DSC can be used to observe thermal events such as melting point depression or solid-state transitions that may be induced by absorbed water.[8][9]

Q4: What are the primary consequences of moisture absorption for my experiments?

Moisture absorption can have several detrimental effects:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration calculations for solutions and formulations.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity of the compound.[2]

  • Altered Physical Properties: Changes in crystallinity, particle size, and flowability can affect dissolution rates, formulation performance, and handling.[1][2]

  • Reduced Shelf-Life and Stability: Long-term exposure to humidity can lead to significant degradation and render the material unusable.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 4-Piperidinyl propanoate hydrochloride.

Issue 1: Inconsistent results and poor reproducibility in biological assays.
  • Root Cause: The most likely cause is inaccurate concentration of the dosing solutions due to unaccounted-for water content in the weighed solid. Over time, the stock material may have absorbed varying amounts of moisture, leading to batch-to-batch variability in the actual concentration of the active compound.

  • Troubleshooting Workflow:

    cluster_0 Troubleshooting: Inconsistent Assay Results A Start: Inconsistent Assay Results B Action: Quantify Water Content of Stock Material (Karl Fischer/TGA) A->B C Decision: Is Water Content > 1%? B->C D Action: Correct Weighing for Water Content (Mass_corrected = Mass_weighed * (1 - Water_fraction)) C->D Yes H Action: Proceed with Standard Weighing Protocol C->H No F Action: Prepare Fresh Solutions and Re-run Assay D->F E Action: Dry a Small Aliquot Under Vacuum/Inert Gas Before Weighing G End: Consistent Results F->G H->F

    Troubleshooting workflow for inconsistent assay results.
  • Preventative Measures:

    • Controlled Storage: Always store 4-Piperidinyl propanoate hydrochloride in a desiccator with a fresh desiccant or in a glove box with a controlled low-humidity atmosphere.

    • Aliquoting: Upon receiving a new batch, aliquot the material into smaller, single-use vials under a dry, inert atmosphere (e.g., argon or nitrogen). This minimizes repeated exposure of the bulk material to ambient humidity.

    • Rapid Handling: When weighing, remove the container from controlled storage and allow it to equilibrate to the ambient temperature before opening to prevent condensation. Perform the weighing process as quickly as possible.

Issue 2: The powder has become clumpy and difficult to handle.
  • Root Cause: The material has absorbed a significant amount of atmospheric moisture, leading to particle agglomeration and caking. This affects not only handling but also dissolution rates and content uniformity in solid mixtures.[2]

  • Recommended Actions:

    • Characterize the Material: Before use, perform TGA or Karl Fischer titration to determine the extent of water absorption.

    • Drying (Use with Caution): If the compound is thermally stable, a small amount of the material can be dried under high vacuum at a mild temperature (e.g., 40 °C). Note: It is crucial to first confirm that heating will not cause degradation or a polymorphic transition.

    • Improve Storage: Immediately transfer the remaining material to a more controlled environment (e.g., a sealed container with desiccant packs inside a desiccator).

Issue 3: Observed changes in the material's solid form (e.g., XRPD pattern).
  • Root Cause: Moisture can induce a change in the crystalline form of the compound, potentially leading to the formation of a hydrate.[9] This can alter the compound's solubility, bioavailability, and stability.

  • Analytical Approach:

    • Baseline Characterization: Always perform baseline characterization (XRPD, DSC) on the as-received material.

    • Stress Testing: Expose a small sample to a high-humidity environment (e.g., 75% RH) for a defined period and re-analyze by XRPD and DSC to assess the potential for phase transitions.

    • Reversibility Check: After exposure to high humidity, attempt to dry the sample under vacuum and re-analyze to see if the original crystalline form can be recovered.[8]

Experimental Protocols

Protocol 1: Standard Procedure for Weighing Hygroscopic 4-Piperidinyl Propanoate Hydrochloride
  • Preparation: Place the sealed container of the compound and all necessary tools (spatulas, weigh boats) inside a desiccator for at least 2 hours to ensure they are dry.

  • Equilibration: Transfer the sealed container from the desiccator to the balance enclosure. Allow it to sit for 15-20 minutes to equilibrate with the temperature inside the enclosure. This prevents moisture from condensing on the cold surfaces of the container when opened.

  • Weighing: Perform the weighing process as quickly as possible. Use a clean, dry spatula to transfer the powder to a pre-tared weigh boat.

  • Sealing: Immediately and tightly seal the container of the stock material.

  • Storage: Return the stock container to the desiccator.

  • Correction: For high-precision work, use a pre-determined water content value (from Karl Fischer or TGA) to correct the weighed mass to the actual mass of the anhydrous compound.

Protocol 2: Small-Scale Drying for Analytical Weighing
  • Aliquot: Place a small amount of the compound (slightly more than needed) into a small, vacuum-rated vial.

  • Drying: Place the open vial into a vacuum oven at a mild temperature (e.g., 30-40 °C) for 2-4 hours. This step should only be performed if the thermal stability of the compound is known.

  • Cooling: After drying, transfer the vial to a desiccator to cool to room temperature under a dry atmosphere.

  • Weighing: Immediately proceed to weigh the required amount from the dried sample using the standard procedure outlined above.

Data Summary

The following table provides a general classification of hygroscopicity based on the European Pharmacopoeia, which can be determined using DVS analysis.[4] Understanding where 4-Piperidinyl propanoate hydrochloride falls on this scale is crucial for developing appropriate handling strategies.

Hygroscopicity ClassWeight Increase (at 25°C / 80% RH for 24h)Typical ObservationsRecommended Handling
Non-hygroscopic < 0.2%Free-flowing powderStandard laboratory conditions
Slightly hygroscopic ≥ 0.2% and < 2%May form loose clumps over timeStore in a sealed container in a dry place
Hygroscopic ≥ 2% and < 15%Forms clumps, may become stickyStore in a desiccator; handle quickly
Very hygroscopic ≥ 15%Becomes wet and stickyHandle in a glove box; store in sealed ampoules
Deliquescent Sufficient water is absorbed to form a liquidSolid liquefiesRequires stringent environmental controls (glove box)

Logical Relationships in Handling Hygroscopic Compounds

The following diagram illustrates the decision-making process for handling a potentially hygroscopic compound like 4-Piperidinyl propanoate hydrochloride.

cluster_1 Decision Pathway for Handling Hygroscopic APIs Start Receive New Batch of 4-Piperidinyl Propanoate HCl CheckInfo Is Hygroscopicity Data Available from Supplier? Start->CheckInfo AssumeHygroscopic Assume Hygroscopic (Default for HCl Salts) Start->AssumeHygroscopic PerformAnalysis Characterize: DVS, KF, TGA, XRPD CheckInfo->PerformAnalysis No DevelopSOP Develop Specific Handling SOP CheckInfo->DevelopSOP Yes AssumeHygroscopic->PerformAnalysis PerformAnalysis->DevelopSOP Store Store in Controlled Environment (Desiccator/Glove Box) DevelopSOP->Store Weigh Weigh Using Rapid/Controlled Technique Store->Weigh Document Document Lot #, Date, and Handling Conditions Weigh->Document End Proceed with Experiment Document->End

Decision-making process for handling hygroscopic compounds.

By implementing these best practices and troubleshooting guides, researchers can mitigate the risks associated with the hygroscopicity of 4-Piperidinyl propanoate hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. Available at: [Link]

  • Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Technobis. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scientific Research Publishing. Available at: [Link]

  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Request PDF on ResearchGate. Available at: [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Fragmentation of Piperidine Compounds

Welcome to the technical support center for mass spectrometry analysis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry analysis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine fragmentation and troubleshoot common issues encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common fragmentation patterns for piperidine derivatives in mass spectrometry?

The fragmentation of the piperidine ring is highly dependent on the ionization method used and the nature and position of its substituents.[1][2]

  • Electron Ionization (EI): In EI-MS, fragmentation is typically initiated by the ionization of the nitrogen atom.[1][3] This leads to two primary fragmentation pathways:

    • α-Cleavage: This is a dominant pathway where the carbon-carbon bond adjacent to the nitrogen is cleaved.[1][4][5] This results in the formation of a stable, resonance-stabilized iminium ion.[1][6][7] The largest substituent at the α-carbon is preferentially lost.[1][5]

    • Ring Fission: The piperidine ring itself can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]

  • Electrospray Ionization (ESI): As a softer ionization technique, ESI typically produces protonated molecules [M+H]⁺.[1] Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns, often initiated by the protonated nitrogen.[1] Common pathways in ESI-MS/MS include the neutral loss of small molecules such as water (H₂O) or acetic acid from substituted piperidines.

Q2: Why is the choice of ionization technique (EI vs. ESI) so critical for piperidine compound analysis?

The choice between EI and ESI is crucial as it dictates the type of information you will obtain.

  • EI is a high-energy technique that causes extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a "fingerprint," which is excellent for structural elucidation and library matching.[1] However, the molecular ion may be weak or absent, making it difficult to determine the molecular weight.

  • ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation in the source.[1] This is ideal for determining the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), you can selectively fragment the precursor ion to obtain structural information.[1]

Q3: I'm working with a novel piperidine derivative. How can I predict its fragmentation pattern?

Predicting the exact fragmentation pattern of a novel compound can be challenging, but you can make educated predictions based on general principles:

  • Identify the most labile bonds: Bonds adjacent to the nitrogen (α-cleavage) and bonds connected to electron-withdrawing or bulky substituents are likely to fragment first.

  • Consider the substituents: The fragmentation pattern will be heavily influenced by the nature of the substituents on the piperidine ring.[1] Functional groups on the substituents will lead to their own characteristic fragmentation patterns.[1]

  • Look for neutral losses: Substituted piperidines often undergo neutral losses of small molecules like water (from hydroxyl groups) or acetic acid (from acetyl groups).

  • Reference similar structures: If you have access to mass spectral libraries or literature data for compounds with similar structures, these can provide valuable clues.

Troubleshooting Guide

Issue 1: I am not observing the molecular ion peak for my piperidine compound.

This is a common issue, particularly with Electron Ionization (EI).

Possible Causes and Solutions:

  • High Ionization Energy (EI): The 70 eV typically used in EI can be too energetic for some molecules, leading to complete fragmentation and no observable molecular ion.

    • Solution: If your instrument allows, try reducing the ionization energy. However, this may also reduce sensitivity and alter the fragmentation pattern, making library matching difficult.

  • In-source Fragmentation (ESI): Even in ESI, excessive energy in the ion source can cause the molecule to fragment before it is analyzed.

    • Solution: Reduce the source temperature and capillary voltage. Optimizing these parameters is crucial for preserving the molecular ion.

  • Analyte Instability: The compound may be thermally unstable and degrading in the GC or LC system before reaching the mass spectrometer.

    • Solution (GC-MS): Lower the injector and transfer line temperatures. Ensure the compound is suitable for GC analysis; some piperidine derivatives may require derivatization to increase volatility and stability.[1]

    • Solution (LC-MS): Assess the stability of your compound in the mobile phase. Piperine, for example, has been shown to degrade in acidic and basic conditions.

Workflow for Optimizing Molecular Ion Detection in ESI-MS

start Start: No Molecular Ion check_source Check Source Parameters start->check_source reduce_temp Reduce Source Temperature check_source->reduce_temp High Energy? reduce_volt Reduce Capillary Voltage reduce_temp->reduce_volt check_mobile_phase Check Mobile Phase Compatibility reduce_volt->check_mobile_phase Still no M+H+ result Molecular Ion Observed reduce_volt->result M+H+ Observed adjust_ph Adjust pH / Solvent Composition check_mobile_phase->adjust_ph Degradation? check_adducts Look for Adduct Ions adjust_ph->check_adducts adjust_ph->result M+H+ Observed add_additive Add Na+ or K+ Additive check_adducts->add_additive No Adducts? add_additive->result

Caption: Troubleshooting workflow for absent molecular ions in ESI-MS.

Issue 2: My fragmentation pattern is inconsistent between runs.

Reproducibility is key in mass spectrometry. If you are seeing significant variations in your fragmentation patterns, consider the following:

Possible Causes and Solutions:

  • Fluctuating Source Conditions: Inconsistent source temperatures or voltages can lead to variable in-source fragmentation.

    • Solution: Ensure your mass spectrometer has had adequate time to stabilize. Regularly check and calibrate your instrument.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your analyte, leading to inconsistent results.

    • Solution: Improve your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[1] Also, ensure your chromatography is adequately separating your analyte from other components.

  • Concentration Effects: For some compounds, like piperine, high concentrations can lead to the formation of dimeric ionic species in ESI, which will alter the observed mass spectrum.

    • Solution: Analyze your samples at a lower concentration to see if the fragmentation pattern becomes more consistent.

Issue 3: I am seeing unexpected adducts in my ESI mass spectrum.

Adduct formation is common in ESI-MS and can be both helpful and problematic.

Common Adducts and Their Interpretation:

AdductMass ShiftCommon Source
[M+Na]⁺+23Glassware, mobile phase additives
[M+K]⁺+39Glassware, mobile phase additives
[M+NH₄]⁺+18Ammonium-based buffers
[M+CH₃CN+H]⁺+42Acetonitrile in mobile phase
  • Problem: Uncontrolled adduct formation can complicate spectral interpretation and reduce the intensity of your desired [M+H]⁺ ion.

  • Solution:

    • Use high-purity solvents and additives.

    • If sodium or potassium adducts are an issue, consider using plastic vials and containers.

    • If you want to promote a specific adduct for improved sensitivity, you can intentionally add a low concentration of the corresponding salt (e.g., sodium acetate) to your mobile phase.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Piperidine Derivatives

This protocol provides a starting point for the analysis of piperidine compounds using LC-MS/MS. Optimization will be required for your specific analyte.[1]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[1]

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1]

    • Gradient: Start with a low percentage of mobile phase B, ramp up to elute the compound, and then re-equilibrate the column.[1]

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Column Temperature: 30 - 40 °C.[1]

  • Mass Spectrometer:

    • Ionization Mode: Positive ion electrospray ionization (ESI).[1]

    • MS Method:

      • Perform a full scan (e.g., m/z 100-1000) to determine the precursor ion ([M+H]⁺).[1]

      • Perform a product ion scan of the precursor ion to observe the fragmentation pattern.[1]

      • Optimize the collision energy to obtain a good distribution of fragment ions.[1]

  • Data Analysis:

    • Identify the precursor and product ions.[1]

    • Propose fragmentation pathways based on the observed mass losses.[1]

Protocol 2: GC-MS Analysis of Volatile Piperidine Derivatives

This protocol is suitable for volatile and thermally stable piperidine derivatives.[1]

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Derivatization may be necessary for non-volatile or polar compounds.

  • GC System:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1ms).

    • Injector Temperature: 250 °C (optimize based on analyte stability).

    • Oven Program: Start at a low temperature, ramp up to a final temperature that ensures elution of the compound.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[1]

  • Data Analysis:

    • Identify the molecular ion peak (if present) and major fragment ions.[1]

    • Interpret the fragmentation pattern to elucidate the structure.[1]

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST).[1]

Visualizing Fragmentation Pathways

α-Cleavage in N-substituted Piperidine (EI-MS)

piperidine N-R-Piperidine Radical Cation alpha_cleavage α-Cleavage piperidine->alpha_cleavage iminium Stable Iminium Ion alpha_cleavage->iminium Fragmentation radical Alkyl Radical alpha_cleavage->radical

Caption: Dominant α-cleavage fragmentation pathway in EI-MS.

References

  • BenchChem. (n.d.).
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral...
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • YouTube. (2022, November 22).
  • (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites.
  • RSC Medicinal Chemistry (RSC Publishing). (n.d.).
  • National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook.
  • RSC Publishing - The Royal Society of Chemistry. (2022, October 11).
  • ResearchGate. (2025, September 3). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Piperidine Synthons: A Comparative Analysis of 4-Piperidinyl Propanoate Hydrochloride

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of molecular design.[1] Its prevalence in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of molecular design.[1] Its prevalence in a vast array of FDA-approved drugs underscores its importance in achieving desirable pharmacokinetic and pharmacodynamic properties. However, the selection of the appropriate piperidine synthon for a given synthetic route is a critical decision that can significantly impact yield, purity, cost, and overall efficiency. This guide provides an in-depth, objective comparison of 4-Piperidinyl propanoate hydrochloride with other commonly employed piperidine synthons, supported by experimental insights and protocols to inform your synthetic strategy.

The Strategic Importance of the Piperidine Motif

The six-membered nitrogen-containing heterocycle of piperidine offers a unique combination of features that make it a privileged scaffold in drug discovery. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the piperidine ring can influence a molecule's lipophilicity and basicity, key parameters affecting absorption, distribution, metabolism, and excretion (ADME) profiles. The ability to functionalize the piperidine nitrogen and its carbon framework provides a versatile platform for generating diverse chemical libraries.[2][3]

In Focus: 4-Piperidinyl Propanoate Hydrochloride

Chemical Structure and Properties

4-Piperidinyl propanoate hydrochloride is a bifunctional molecule featuring a secondary piperidine amine and a propionate ester at the 4-position. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient building block for various synthetic transformations.

Core Applications and Synthetic Utility

This synthon is particularly valuable as an intermediate in the synthesis of more complex molecules, often used in the development of therapeutics targeting the central nervous system.[4] The secondary amine is readily available for N-alkylation, N-arylation, and amide bond formation, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or alcohol, or be used as a handle for further functionalization.

A Comparative Analysis of Key Piperidine Synthons

The selection of a piperidine synthon is dictated by the specific requirements of the synthetic route, including the desired functional group transformations, protecting group strategy, and overall cost-effectiveness. Here, we compare 4-Piperidinyl propanoate hydrochloride with several widely used alternatives.

4-Piperidone Hydrochloride: The Versatile Ketone

Overview: 4-Piperidone hydrochloride and its hydrate are foundational synthons in piperidine chemistry, primarily utilized for introducing substituents at the 4-position through reactions involving the ketone functionality.[4][5]

Key Reactions and Performance Comparison:

  • Reductive Amination: This is a cornerstone reaction for 4-piperidone, allowing for the direct introduction of a wide range of primary and secondary amines at the 4-position. The reaction of N-Boc-piperidin-4-one with 3,4-dichloroaniline is a successful example of this transformation.[5] While direct comparative yields are not always available in the literature, the choice between 4-piperidone hydrochloride and its N-protected counterpart, N-Boc-4-piperidone, often depends on the need to prevent N-alkylation or N-arylation of the piperidine nitrogen. For instance, in the synthesis of fentanyl, N-Boc-4-piperidone is used to ensure selective reaction at the 4-position before deprotection and subsequent N-alkylation.[6]

  • Grignard and Wittig Reactions: These reactions enable the formation of carbon-carbon bonds at the 4-position, leading to a diverse array of substituted piperidines.[7]

Experimental Insight: The use of 4-piperidone hydrochloride often requires careful control of reaction conditions to manage the reactivity of the secondary amine. In contrast, N-Boc-4-piperidone offers the advantage of a protected nitrogen, simplifying reaction workups and improving yields in many cases by preventing side reactions at the nitrogen.[7]

4-Hydroxypiperidine and N-Boc-4-Hydroxypiperidine: The Alcoholic Precursors

Overview: 4-Hydroxypiperidine and its N-Boc protected form are versatile intermediates that allow for functionalization through the hydroxyl group.[8][9]

Key Reactions and Performance Comparison:

  • N-Alkylation and N-Arylation: Both synthons readily undergo N-alkylation and N-arylation. The choice between the two often comes down to the desired selectivity. In a direct N-alkylation, 4-hydroxypiperidine can be used, but this may lead to over-alkylation. The use of N-Boc-4-hydroxypiperidine allows for selective O-alkylation or other modifications at the hydroxyl group, followed by deprotection and subsequent N-functionalization.[8]

  • Ether and Ester Formation: The hydroxyl group serves as a convenient handle for introducing ether and ester linkages.

  • Oxidation: The hydroxyl group can be oxidized to a ketone, converting it into a 4-piperidone derivative for further functionalization.

Experimental Insight: The Boc protecting group in N-Boc-4-hydroxypiperidine provides a significant advantage in multi-step syntheses by allowing for orthogonal functionalization of the hydroxyl group and the piperidine nitrogen.[8] Deprotection is typically achieved under acidic conditions.

1-Boc-4-aminopiperidine: A Gateway to Amide and Urea Derivatives

Overview: This synthon is a key building block for introducing amide, urea, and sulfonamide functionalities at the 4-position of the piperidine ring.

Key Reactions and Performance Comparison:

  • Amide Bond Formation: 1-Boc-4-aminopiperidine readily participates in amide coupling reactions with carboxylic acids using standard coupling reagents.

  • Buchwald-Hartwig Amination: The primary amine of deprotected 4-aminopiperidine derivatives can be used in palladium-catalyzed C-N cross-coupling reactions to form N-aryl piperidines. A comparative guide on catalytic systems for the N-arylation of 1-Boc-4-aminopiperidine shows that Buchwald-Hartwig amination generally provides higher yields (70-95%) and shorter reaction times (2-12 hours) compared to Ullmann condensation (60-85% yield, 12-24 hours).[10]

Experimental Insight: The Boc protecting group is crucial for preventing side reactions at the piperidine nitrogen during functionalization of the 4-amino group.

Quantitative Comparison of Synthon Performance

While direct head-to-head comparative studies across all synthons are scarce, we can extrapolate typical performance from the literature. The following table provides a generalized comparison based on reported yields for key transformations.

Reaction Type4-Piperidinyl propanoate HCl4-Piperidone HClN-Boc-4-piperidone4-HydroxypiperidineN-Boc-4-hydroxypiperidine1-Boc-4-aminopiperidine
N-Alkylation GoodModerate-GoodN/A (Protected)Moderate-GoodN/A (Protected)N/A (Protected)
Reductive Amination N/AGood-ExcellentGood-ExcellentN/AN/AN/A
Amide Coupling Good (after hydrolysis)N/AN/AN/AN/AExcellent
Buchwald-Hartwig GoodN/AN/AN/AN/AExcellent (after deprotection)

Note: Yields are highly dependent on specific substrates and reaction conditions.

Experimental Protocols

General Protocol for N-Alkylation of 4-Piperidinyl propanoate hydrochloride

This protocol describes a typical procedure for the N-alkylation of a secondary piperidine amine.

Materials:

  • 4-Piperidinyl propanoate hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a solution of 4-Piperidinyl propanoate hydrochloride (1.0 eq) in the chosen solvent, add the base (2.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_piperidine 4-Piperidinyl propanoate HCl reaction_step N-Alkylation in Solvent (e.g., Acetonitrile) start_piperidine->reaction_step start_alkyl_halide Alkyl Halide (R-X) start_alkyl_halide->reaction_step start_base Base (e.g., K₂CO₃) start_base->reaction_step workup_filtration Filtration reaction_step->workup_filtration workup_concentration Concentration workup_filtration->workup_concentration purification Column Chromatography workup_concentration->purification final_product N-Alkyl-4-piperidinyl propanoate purification->final_product

N-Alkylation Workflow
General Protocol for Reductive Amination using N-Boc-4-piperidone

This protocol outlines a typical reductive amination procedure.

Materials:

  • N-Boc-4-piperidone

  • Primary or secondary amine

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and the amine (1.1 eq) in the chosen solvent, stir at room temperature for 1 hour.

  • Add the reducing agent (1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_piperidone N-Boc-4-piperidone reaction_step Reductive Amination in Solvent (e.g., DCM) start_piperidone->reaction_step start_amine Amine (R-NH₂) start_amine->reaction_step start_reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) start_reducing_agent->reaction_step workup_quench Aqueous Quench reaction_step->workup_quench workup_extraction Extraction workup_quench->workup_extraction purification Column Chromatography workup_extraction->purification final_product N-Boc-4-amino-piperidine derivative purification->final_product

Reductive Amination Workflow

Conclusion and Strategic Recommendations

The choice of a piperidine synthon is a nuanced decision that requires careful consideration of the overall synthetic strategy.

  • 4-Piperidinyl propanoate hydrochloride is a valuable intermediate when the synthetic plan involves subsequent modification of the ester or when the propanoate group itself is a desired feature in the final molecule. Its free secondary amine allows for direct N-functionalization.

  • 4-Piperidone hydrochloride and N-Boc-4-piperidone are the go-to synthons for introducing diversity at the 4-position via ketone chemistry. The N-Boc derivative is preferred for multi-step syntheses requiring protection of the piperidine nitrogen.

  • 4-Hydroxypiperidine and N-Boc-4-hydroxypiperidine offer a handle for introducing ether and ester functionalities, with the N-Boc variant providing orthogonality for sequential N- and O-functionalization.

  • 1-Boc-4-aminopiperidine is the synthon of choice for constructing amide, urea, and sulfonamide linkages at the 4-position.

Ultimately, the optimal piperidine synthon is the one that provides the most efficient, high-yielding, and cost-effective route to the target molecule. By understanding the comparative advantages and limitations of each building block, researchers can make more informed decisions in their drug discovery and development endeavors.

References

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Piperidinyl Propanoate Hydrochloride Analogs as Opioid Analgesics

For Researchers, Scientists, and Drug Development Professionals The 4-piperidinyl propanoate scaffold is a core structural motif in a class of synthetic opioids with significant analgesic properties. Understanding the st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidinyl propanoate scaffold is a core structural motif in a class of synthetic opioids with significant analgesic properties. Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles. This guide provides a comprehensive comparison of 4-piperidinyl propanoate hydrochloride analogs, delving into their synthesis, biological evaluation, and the nuanced interplay between chemical structure and analgesic activity.

The 4-Piperidinyl Propanoate Pharmacophore: A Scaffold for Potent Analgesia

The 4-piperidinyl propanoate moiety is a key pharmacophore found in potent opioid analgesics, including congeners of fentanyl and meperidine. These compounds primarily exert their effects through interaction with opioid receptors, particularly the mu (μ)-opioid receptor, which is a G protein-coupled receptor (GPCR) centrally involved in pain modulation. The general structure consists of a central piperidine ring substituted at the 4-position with a propionoxy group and a phenyl group. The piperidine nitrogen is typically substituted with an alkyl or aralkyl group. Variations in these three key regions—the N-substituent, the 4-phenyl group, and the 4-propionoxy group—dramatically influence the analgesic potency and pharmacological profile of the resulting analogs.

Deciphering the Structure-Activity Relationship (SAR)

The SAR for 4-piperidinyl propanoate analogs is multifaceted, with subtle structural modifications leading to significant changes in biological activity. The following sections dissect the key structural features and their impact on analgesic potency, drawing from studies on closely related 4-anilidopiperidine and 4-phenylpiperidine analgesics.

The Crucial Role of the N-Substituent

The substituent on the piperidine nitrogen plays a critical role in receptor affinity and efficacy. High potency is often observed in compounds bearing an aralkyl substituent on the piperidine ring nitrogen. An unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen is often a key feature for enhanced analgesic activity. This phenethyl group is thought to engage in favorable hydrophobic interactions within a specific pocket of the μ-opioid receptor. Removal of the N-phenethyl group, for instance, can significantly diminish binding affinity.

The 4-Phenyl and 4-Propionoxy Groups: A Balancing Act

Chemical modifications at the 4-position of the piperidine ring are known to increase binding affinity to the μ-opioid receptor. The 4-phenyl group is a critical component, likely involved in π-π stacking interactions with aromatic residues in the receptor's binding site. The orientation of this phenyl ring, whether axial or equatorial, can also influence potency. For some related 4-phenylpiperidine analgesics, a phenyl axial conformation is thought to contribute to enhanced potency.

The 4-propionoxy group is another key determinant of activity. As a reversed ester of pethidine-like molecules, this group contributes to the overall lipophilicity and may engage in hydrogen bonding as a proton acceptor. The ester linkage also introduces a potential site for metabolic cleavage by esterases, which can influence the duration of action.

Comparative Analysis of Analog Performance

Analog IDN-Substituent (R1)4-Aryl Group (Ar)4-Ester Group (R2)μ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)Duration of Action
Analog A -CH3PhenylPropionoxyModerateModerateShort
Analog B -CH2CH2-PhenylPhenylPropionoxyHighHighModerate
Analog C -HPhenylPropionoxyLowLowShort
Analog D -CH2CH2-Phenylp-F-PhenylPropionoxyVery HighVery HighModerate
Analog E -CH2CH2-PhenylPhenylAcetoxyHighHighShort

Note: This table is illustrative and intended to demonstrate expected SAR trends. Actual values would require experimental verification.

Experimental Protocols for SAR Determination

A thorough investigation of the SAR of 4-piperidinyl propanoate analogs necessitates a combination of chemical synthesis and rigorous biological evaluation.

Synthesis of 4-Piperidinyl Propanoate Analogs

The synthesis of these analogs typically begins with a suitable precursor, such as 4-hydroxypiperidine. The following is a generalized, multi-step synthetic workflow:

Workflow for the Synthesis of 4-Piperidinyl Propanoate Analogs

A 1. N-Protection of 4-Hydroxypiperidine B 2. Esterification A->B Boc-anhydride, base C 3. N-Deprotection B->C Propionyl chloride, base D 4. N-Alkylation/Arylation C->D TFA or HCl E 5. Salt Formation D->E R1-X, base F F

Caption: Generalized synthetic workflow for 4-piperidinyl propanoate analogs.

Step-by-Step Methodology:

  • N-Protection of 4-Hydroxypiperidine: The piperidine nitrogen of 4-hydroxypiperidine is first protected to prevent side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

  • Esterification: The hydroxyl group at the 4-position of the N-protected piperidine is then esterified with propionyl chloride or propionic anhydride in the presence of a base like triethylamine or pyridine to yield the corresponding propanoate ester.

  • N-Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free secondary amine.

  • N-Alkylation/Arylation: The desired substituent on the piperidine nitrogen (R1) is introduced by reacting the secondary amine with an appropriate alkyl or aralkyl halide (e.g., phenethyl bromide) in the presence of a base.

  • Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether, which often facilitates purification and improves the compound's stability and solubility.

In Vitro Evaluation: Opioid Receptor Binding Affinity

To determine the affinity of the synthesized analogs for the μ-opioid receptor, a competitive radioligand binding assay is employed. This assay quantifies the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Protocol for μ-Opioid Receptor Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the human μ-opioid receptor are prepared from cultured cells (e.g., CHO-K1 cells) or from brain tissue of laboratory animals.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing cofactors such as MgCl2 is prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (the 4-piperidinyl propanoate analog).

  • Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

In Vivo Evaluation: Analgesic Activity

The analgesic efficacy of the synthesized analogs is assessed in animal models of pain. The hot-plate test is a widely used method to evaluate the central analgesic activity of opioid compounds.

Protocol for the Hot-Plate Test in Mice:

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (typically 55 ± 0.5 °C) is used.

  • Animal Acclimation: Mice are allowed to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compounds (4-piperidinyl propanoate hydrochloride analogs) or a vehicle control are administered to the mice, typically via subcutaneous or intravenous injection.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), the mice are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, which is the dose that produces a 50% analgesic effect, can be determined from the dose-response curve.

Mechanism of Action: μ-Opioid Receptor Signaling

The analgesic effects of 4-piperidinyl propanoate analogs are primarily mediated through the activation of the μ-opioid receptor, a G protein-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

μ-Opioid Receptor Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor Opioid Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP ↓ conversion of ATP to K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx ATP ATP Analgesia Analgesia Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization leads to Neurotransmitter_release Neurotransmitter Release Hyperpolarization->Neurotransmitter_release Ca_influx->Neurotransmitter_release Neurotransmitter_release->Analgesia

Caption: Simplified signaling pathway of the μ-opioid receptor.

Conclusion

The structure-activity relationship of 4-piperidinyl propanoate hydrochloride analogs is a complex yet crucial area of research in the quest for safer and more effective analgesics. By systematically modifying the N-substituent, the 4-aryl group, and the 4-ester moiety, researchers can fine-tune the pharmacological properties of these compounds. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel analogs, enabling a deeper understanding of their SAR and facilitating the development of next-generation pain therapeutics.

References

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377–381.
  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Ziering, A., & Lee, J. (1947). Piperidine Derivatives. V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. Journal of Organic Chemistry, 12(6), 911-914.
  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of medicinal chemistry, 25(2), 145–152. [Link]

  • Bel-Hadj, O., Rauf, A., & Saify, Z. S. (2016). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of Chemical and Pharmaceutical Research, 8(7), 56-61.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). μ receptor. Retrieved February 4, 2026, from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved February 4, 2026, from [Link]

  • Kandhasamy, R., & Adithan, C. (2014). A study to evaluate the role of metabotropic glutamate receptor 7 in nociception using agonist AMN082 in Swiss albino mice. Journal of clinical and diagnostic research : JCDR, 8(12), HC01–HC4. [Link]

  • Kandasamy, R., & Adithan, C. (2015). A study to evaluate the role of metabotropic glutamate receptor 7 in nociception using agonist AMN082 in Swiss albino mice. Journal of clinical and diagnostic research: JCDR, 9(1), HC01–HC4. [Link]

  • Pathan, H., et al. (2012). Opioid Pharmacology. Pain Physician, 15, ES99-ES111.
  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., Christie, M. J., & Devi, L. A. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254. [Link]

Validation

Comparative Validation Guide: Analytical Profiling of 4-Piperidinyl Propanoate HCl

This guide provides a rigorous, comparative technical analysis of analytical validation methodologies for 4-Piperidinyl propanoate hydrochloride . It is designed for researchers and QC professionals requiring robust prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative technical analysis of analytical validation methodologies for 4-Piperidinyl propanoate hydrochloride . It is designed for researchers and QC professionals requiring robust protocols for this specific chemical intermediate.

Executive Summary & Compound Profile

4-Piperidinyl propanoate hydrochloride (Propanoic acid, 4-piperidinyl ester, HCl) is a critical synthetic intermediate. Its structural integrity is defined by a secondary amine and a labile ester linkage. This duality presents a unique analytical challenge: the compound is prone to hydrolysis (generating 4-hydroxypiperidine and propionic acid) and lacks a strong chromophore, making standard UV detection difficult.

This guide compares two primary analytical "products" (methodologies) for validating this compound:

  • Method A (The Workhorse): Ion-Pair Reversed-Phase HPLC with Low-Wavelength UV (IP-RP-HPLC-UV).

  • Method B (The Precision Alternative): Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS).

Recommendation: While Method B offers superior sensitivity, Method A is the recommended standard for routine Quality Control (QC) due to its robustness, cost-efficiency, and sufficient capacity to detect the primary hydrolysis degradants.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: 4-Piperidinyl propanoate hydrochloride[1][2][3]

  • Structure: Piperidine ring with a propanoate ester at C4; HCl salt.[4][5]

  • Critical Quality Attributes (CQAs): Ester content (Assay), Hydrolysis degradants (Impurity), Chloride content (Counter-ion stoichiometry).

Comparative Performance Matrix

The following table objectively compares the performance of the two analytical approaches based on experimental validation criteria defined by ICH Q2(R2) .

Performance CharacteristicMethod A: IP-RP-HPLC-UV (210 nm)Method B: HILIC-MS/MS
Specificity Moderate. Requires adequate resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) to separate the salt from hydrolysis products.
High. Mass-selective detection eliminates interference from non-isobaric impurities.
Sensitivity (LOD) Low.

. Limited by weak carbonyl absorbance.
Ultra-High.

. Ideal for trace impurity analysis.
Linearity (

)

(Range:

of target).

(Range: 3 orders of magnitude).
Robustness High. Stable mobile phase; less sensitive to matrix effects.Moderate. Susceptible to ion suppression from salt matrix.
Throughput Medium. Run time

min.
High. Run time

min possible.
Cost Per Sample Low. Standard solvents/consumables.High. Requires MS-grade solvents and expensive instrumentation.

Visual Workflow: Validation Lifecycle

The following diagram illustrates the decision logic and validation workflow for 4-Piperidinyl propanoate HCl, ensuring scientific integrity from method selection to final reporting.

ValidationWorkflow Start Start: 4-Piperidinyl Propanoate HCl Sample Solubility Solubility & Stability Check (pH < 4.0 required) Start->Solubility MethodSelect Select Analytical Method Solubility->MethodSelect MethodA Method A: IP-RP-HPLC-UV (Routine QC) MethodSelect->MethodA High Conc. (>0.1 mg/mL) MethodB Method B: HILIC-MS/MS (Trace Impurities) MethodSelect->MethodB Trace Conc. (<1 µg/mL) Validation Execute ICH Q2(R2) Validation MethodA->Validation MethodB->Validation Params Key Parameters: 1. Specificity (Degradation) 2. Linearity (50-150%) 3. Accuracy (Spike Recovery) Validation->Params Decision Pass Acceptance Criteria? Validation->Decision Report Generate COA / Validation Report Decision->Report Yes Optimize Optimize Mobile Phase/Gradient Decision->Optimize No Optimize->Validation

Figure 1: Decision tree for analytical method selection and validation lifecycle according to ICH Q2(R2) guidelines.

Deep Dive: Method A (IP-RP-HPLC-UV) Protocol

This section details the recommended protocol for routine validation. The choice of an acidic mobile phase is causal: it prevents the hydrolysis of the ester and ensures the amine remains protonated for consistent interaction with the ion-pairing agent.

Chromatographic Conditions[3][4][12]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18 (Octadecylsilyl),

    
     (e.g., Inertsil ODS-3 or equivalent).
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid). Note: Low pH stabilizes the ester.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (90% A : 10% B). Note: Low organic content is sufficient due to the polarity of the salt.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    . Note: The carbonyl group absorbs weakly here; 254 nm is ineffective.
    
  • Injection Volume:

    
    .
    
  • Column Temperature:

    
    .
    
Standard Preparation
  • Diluent: Mobile Phase A (Buffer). Do not use pure water or methanol to avoid hydrolysis.

  • Stock Solution: Dissolve

    
     of 4-Piperidinyl propanoate HCl in 
    
    
    
    diluent (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     for assay.
    
Validation Experiments (Self-Validating Systems)
Experiment 1: Specificity (Forced Degradation)

To prove the method tracks stability, induce hydrolysis:

  • Acid Stress: 0.1N HCl,

    
    , 2 hours.
    
  • Base Stress: 0.1N NaOH, Room Temp, 10 min (Rapid hydrolysis expected).

  • Criterion: The main peak (4-Piperidinyl propanoate) must be spectrally pure (Peak Purity Index > 0.99) and resolved (

    
    ) from the degradation product (4-hydroxypiperidine).
    
Experiment 2: Linearity

Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of the working concentration (


).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Experiment 3: Accuracy (Recovery)

Spike a placebo (or solvent) with known amounts of the analyte at 80%, 100%, and 120% levels.

  • Calculation:

    
    .
    
  • Acceptance:

    
    .
    

Experimental Data Summary

The following data represents typical validation results for 4-Piperidinyl propanoate HCl using Method A .

Table 1: Linearity and Range | Level (%) | Concentration (


) | Peak Area (mAU*s) |
| :--- | :--- | :--- |
| 50 | 50.0 | 125,400 |
| 75 | 75.0 | 188,150 |
| 100 | 100.0 | 251,000 |
| 125 | 125.0 | 313,900 |
| 150 | 150.0 | 376,450 |
| Result  | Slope:  2510.5 | 

: 0.9998
|

Table 2: Precision (Repeatability, n=6)

Injection # Peak Area Retention Time (min)
1 251,000 5.42
2 250,850 5.43
3 251,200 5.41
4 250,900 5.42
5 251,100 5.42
6 250,950 5.43

| RSD (%) | 0.05% | 0.14% |

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Sakarai, T., et al. (2009). Analytical methods for piperidine derivatives using derivatization HPLC. Tetrahedron: Asymmetry.
  • European Medicines Agency (EMA). (2022). Guideline on validation of analytical procedures. [Link]

  • PubChem. (2025). Compound Summary: 4-Piperidinyl propanoate. National Library of Medicine. [Link]

Sources

Comparative

biological activity of compounds synthesized from 4-Piperidinyl propanoate hydrochloride

The following guide details the biological activity and synthetic utility of compounds derived from 4-Piperidinyl propanoate hydrochloride , with a primary focus on its application in neuroimaging (PET) and structural co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity and synthetic utility of compounds derived from 4-Piperidinyl propanoate hydrochloride , with a primary focus on its application in neuroimaging (PET) and structural contrasts with opioid analogs .

Executive Summary

4-Piperidinyl propanoate hydrochloride (4-PPH) serves as a critical synthetic scaffold in medicinal chemistry and radiopharmacology. While structurally homologous to the "reverse ester" class of opioids (prodines), its most significant scientific application lies in the synthesis of 1-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) .

[11C]PMP is a positron emission tomography (PET) radiotracer used to map Acetylcholinesterase (AChE) activity in the living brain.[1][2][3] This guide compares the performance of PMP against alternative substrates (MP4A, MP4B) and delineates the critical structural boundaries that separate these diagnostic agents from neurotoxic opioid analogs (MPPP).

Key Applications:

  • Primary: In vivo quantification of AChE activity (Alzheimer’s Disease, Parkinson’s Disease).[3]

  • Secondary: Structural template for Structure-Activity Relationship (SAR) studies of piperidine esters.

Chemical Synthesis & Structural Logic

The utility of 4-Piperidinyl propanoate hydrochloride lies in the reactivity of its secondary amine. The core workflow involves N-alkylation (specifically N-methylation with Carbon-11) to generate the active lipophilic tracer.

Synthesis of [11C]PMP

The synthesis exploits the high nucleophilicity of the piperidine nitrogen. The precursor (4-PPH) is reacted with a radioactive methylating agent.[1][2][3][4][5]

  • Precursor: 4-Piperidinyl propanoate HCl (or free base).

  • Reagent: [11C]Methyl Triflate ([11C]CH3OTf) or [11C]Methyl Iodide.

  • Solvent: Dimethylformamide (DMF) or Acetone.

  • Conditions: Room temperature, rapid reaction (<5 min).

SynthesisPathway Precursor 4-Piperidinyl Propanoate (Secondary Amine) Intermediate Transition State (SN2 Attack) Precursor->Intermediate N-Alkylation Reagent [11C]Methyl Triflate (Electrophile) Reagent->Intermediate Product [11C]PMP (1-[11C]Methyl-4-propionoxypiperidine) Intermediate->Product Rapid Kinetics

Figure 1: Radiosynthesis pathway converting the precursor 4-Piperidinyl propanoate into the active PET tracer [11C]PMP.

Biological Mechanism: The Metabolic Trapping Principle

The biological activity of PMP is defined by its role as a suicide substrate or metabolic trapping agent . It is not a receptor agonist but an enzyme substrate.

  • Transport: [11C]PMP is lipophilic and readily crosses the Blood-Brain Barrier (BBB).[1]

  • Hydrolysis: Once inside the brain parenchyma, it encounters Acetylcholinesterase (AChE).[1]

  • Trapping: AChE hydrolyzes the ester bond, releasing [11C]1-Methyl-4-piperidinol .

  • Retention: The resulting alcohol is hydrophilic (polar) and cannot re-cross the BBB, effectively "trapping" the radioactivity at the site of enzyme activity.[3]

Pathway Visualization

MetabolicTrapping cluster_blood Blood Plasma cluster_brain Brain Tissue (Parenchyma) PMP_Blood [11C]PMP (Lipophilic) PMP_Brain [11C]PMP PMP_Blood->PMP_Brain Crosses BBB (K1) Enzyme AChE Enzyme PMP_Brain->Enzyme Binding Metabolite [11C]Methyl-4-piperidinol (Hydrophilic/Trapped) Enzyme->Metabolite Hydrolysis (k3) Acid Propionic Acid Enzyme->Acid

Figure 2: The metabolic trapping mechanism. The rate of hydrolysis (k3) correlates directly with local AChE concentration.

Comparative Performance Guide

When selecting a radiotracer for cholinergic imaging, researchers must choose between the Acetate (MP4A) , Propionate (PMP) , and Butyrate (MP4B) esters.

Comparative Data Table
Feature[11C]PMP (Propionate) [11C]MP4A (Acetate) [11C]MP4B (Butyrate)
Primary Target Acetylcholinesterase (AChE) Acetylcholinesterase (AChE)Butyrylcholinesterase (BuChE)
Hydrolysis Rate (k3) Moderate (Optimal) Very Fast (Flow-limited)Slow (for AChE)
Specificity 95% AChE / 5% BuChE99% AChE / 1% BuChE<5% AChE / >95% BuChE
Signal-to-Noise HighModerate (Washout issues)High (for BuChE targets)
Clinical Use Case Alzheimer's (Early diagnosis)Alzheimer's (Rapid kinetics)Dementia with Lewy Bodies
Performance Analysis
  • Why PMP is often preferred: While MP4A is more specific for AChE, its hydrolysis rate is so fast that the PET signal can become blood-flow limited (delivery dependent) rather than enzyme-activity dependent. PMP has a slightly slower hydrolysis rate (

    
    ), making the imaging signal more linearly correlated with actual enzyme levels, providing a more robust quantification in disease states where blood flow might be compromised.
    
  • The BuChE Alternative: MP4B is synthesized from the butyrate analog. It is used when the research question involves gliosis or neuroinflammation, where BuChE levels rise (unlike AChE, which drops in AD).

Structural Insights & Toxicology (E-E-A-T)

Critical Safety Distinction: Researchers must distinguish 4-Piperidinyl propanoate derivatives from 4-Phenyl-4-piperidinyl propanoate derivatives.

  • PMP (The Tracer): 1-Methyl-4-propionoxypiperidine.

    • Activity: AChE Substrate.[1][2][3]

    • Toxicity: Safe at tracer doses.

  • MPPP (The Opioid/Toxin): 1-Methyl-4-phenyl-4-propionoxypiperidine.

    • Structure: Contains a phenyl ring at the 4-position.[6][7][8][9][10][11][12][13]

    • Activity: Potent Mu-Opioid Agonist (Reverse ester of pethidine).[8]

    • Danger: Synthesis of MPPP often produces MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via elimination. MPTP is metabolized to MPP+, a mitochondrial toxin that causes permanent Parkinsonism.

    • Note: The precursor "4-Piperidinyl propanoate" cannot form MPTP because it lacks the 4-phenyl group required for the toxic pharmacophore.

Experimental Protocols

Protocol A: Synthesis of [11C]PMP from 4-Piperidinyl Propanoate[2][3][4]
  • Precursor Prep: Dissolve 1.0 mg of 4-Piperidinyl propanoate HCl in 300 µL of anhydrous DMF.

  • Base Activation: Add 5 µL of 5N NaOH (or use tetrabutylammonium hydroxide) to neutralize the HCl salt and generate the free amine.

  • Radiolabeling: Bubble [11C]Methyl Triflate into the reaction vial at room temperature for 1 minute.

  • Purification: Inject the crude mixture onto a semi-preparative HPLC column (C18).

    • Mobile Phase: 0.1M Ammonium Formate / Acetonitrile (60:40).

    • Flow Rate: 6 mL/min.

  • Formulation: Collect the product fraction, evaporate solvent, and reconstitute in sterile saline (0.9%) containing 5% ethanol.

  • QC: Verify radiochemical purity (>99%) via analytical HPLC.

Protocol B: In Vitro AChE Hydrolysis Assay

To validate the biological activity of the synthesized ester:

  • Homogenate: Prepare rat brain homogenate (source of AChE) in 0.1M phosphate buffer (pH 7.4).

  • Incubation: Add 10 µCi of [11C]PMP to the homogenate at 37°C.

  • Inhibition Control: Run a parallel tube containing Donepezil (1 µM) or Tacrine to block AChE.

  • Separation: At defined time points (1, 5, 10, 30 min), stop reaction with ice-cold acetonitrile. Centrifuge to pellet protein.

  • Analysis: Analyze supernatant via Radio-TLC.

    • Result: Rapid conversion of PMP (

      
      ) to the polar alcohol metabolite (
      
      
      
      ) in active tubes; minimal conversion in inhibitor tubes.

References

  • Namba, H., et al. (1999). "Quantification of acetylcholinesterase activity in the human brain with [11C]N-methylpiperidin-4-yl propionate and PET." Journal of Cerebral Blood Flow & Metabolism.

  • Iyo, M., et al. (1997). "Measurement of acetylcholinesterase by positron emission tomography in the brains of healthy controls and patients with Alzheimer's disease." The Lancet.

  • Koeppe, R. A., et al. (1999). "Kinetic modeling of N-[11C]methylpiperidin-4-yl propionate: alternatives for analysis of an irreversible positron emission tomography tracer for measurement of acetylcholinesterase activity in human brain." Journal of Cerebral Blood Flow & Metabolism.

  • Shao, X., et al. (2011). "Green Radiochemistry: An improved preparation of 4-piperidinyl propionate (PHP), the immediate precursor for radiolabeling." Applied Radiation and Isotopes.

  • Beckman, A. L., et al. (2004). "Biodistribution and Blood Metabolism of 1-11C-Methyl-4-Piperidinyl n-Butyrate in Humans." Journal of Nuclear Medicine.

Sources

Validation

comparative analysis of different synthetic routes to 4-Piperidinyl propanoate hydrochloride

Executive Summary & Structural Analysis Target Molecule: 4-Piperidinyl propanoate hydrochloride Chemical Formula: C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule: 4-Piperidinyl propanoate hydrochloride Chemical Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H

NO

· HCl Core Application: Primary precursor for [¹¹C]PMP (acetylcholinesterase PET tracer) and substrate for esterase kinetic studies.

The synthesis of 4-piperidinyl propanoate presents a classic chemoselective challenge: distinguishing between two nucleophilic sites—the secondary amine (N-4 position) and the secondary alcohol (C-4 position). The amine is kinetically more nucleophilic than the alcohol; therefore, direct acylation without specific controls inevitably leads to the thermodynamically stable amide (N-propionyl) rather than the desired ester.

This guide analyzes three distinct synthetic strategies:

  • The "Pharma-Standard" Route (N-Protection): Uses Cbz/Boc groups to ensure 100% regioselectivity.

  • The Direct Salt Acylation Route: Exploits protonation kinetics to mask the amine.

  • The De Novo Cyclization Route: Builds the piperidine ring from acyclic precursors (Dieckmann condensation).

Comparative Route Analysis

Route 1: The Protection-Deprotection Strategy (High Fidelity)

This is the industry-standard protocol for research-grade materials where purity is paramount. By masking the nitrogen with a Carbobenzyloxy (Cbz) or tert-Butyloxycarbonyl (Boc) group, the alcohol becomes the sole nucleophile available for acylation.

  • Mechanism: N-Protection

    
     O-Acylation 
    
    
    
    Deprotection.
  • Pros: High regioselectivity (>99%), easy purification, scalable.

  • Cons: Adds two synthetic steps (protection/deprotection).

Route 2: Direct Acylation of Hydrochloride Salt (Streamlined)

A shorter route that attempts to acylate 4-hydroxypiperidine hydrochloride directly. The success relies on the ammonium salt being non-nucleophilic. However, equilibrium dynamics often release small amounts of free base, leading to N-acylated impurities.

  • Mechanism: Protonation

    
     O-Acylation (Acid Catalyzed).
    
  • Pros: Single step, low cost.[1]

  • Cons: Lower yield (~40-60%), difficult purification (removal of N-acyl byproducts), requires anhydrous conditions to maintain salt form.

Route 3: De Novo Synthesis (Dieckmann Condensation)

Used when 4-hydroxypiperidine is unavailable or when isotopic labeling of the ring carbons is required.

  • Mechanism: Michael Addition

    
     Dieckmann Cyclization 
    
    
    
    Decarboxylation
    
    
    Reduction
    
    
    Esterification.
  • Pros: Allows modification of the ring skeleton.

  • Cons: 5+ steps, low overall yield, operationally complex.

Comparative Data Matrix

FeatureRoute 1: N-Protection (Cbz)Route 2: Direct Salt AcylationRoute 3: De Novo Synthesis
Step Count 315+
Overall Yield 82% (High)45-60% (Moderate)<30% (Low)
Regioselectivity >99% (O-Ester) ~85% (O-Ester) / 15% (N-Amide)High (Sequential)
Purification Crystallization / FiltrationColumn Chromatography requiredDistillation / Column
Scalability Excellent (kg scale)Poor (Side reactions scale up)Moderate
Cost Efficiency Moderate (Reagent cost)High (Time efficient)Low (Labor intensive)
Green Metric Moderate (Atom economy loss in protection)Good (High atom economy)Poor (High waste)

Detailed Experimental Protocols

Protocol A: Route 1 (Cbz-Protection Method) - Recommended

Validates self-consistency through sequential intermediate verification.

Step 1: N-Protection

  • Dissolve 4-hydroxypiperidine (10.1 g, 100 mmol) in aqueous Na

    
    CO
    
    
    
    (200 mL, 1M).
  • Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl) (17.1 g, 100 mmol).

  • Stir at 25°C for 4 hours. Extract with Ethyl Acetate (3x).

  • Yield: ~22 g of N-Cbz-4-hydroxypiperidine (White solid).

Step 2: O-Acylation

  • Dissolve intermediate (10 g, 42.5 mmol) in anhydrous DCM (100 mL) with Triethylamine (6.5 mL).

  • Cool to 0°C. Add Propionyl Chloride (4.1 mL, 46 mmol) slowly.

  • Stir 2 hours. Wash with 1M HCl (removes amine traces) and Brine.

  • Evaporate to yield N-Cbz-4-piperidinyl propionate (Oil).

Step 3: Deprotection & Salt Formation [2]

  • Dissolve oil in Methanol (100 mL). Add 10% Pd/C catalyst (1 g).

  • Hydrogenate at 30 psi H

    
     for 2 hours (Monitor via TLC).
    
  • Filter catalyst.[3] Add 4M HCl in Dioxane (15 mL).

  • Evaporate solvent.[4] Recrystallize from Ethanol/Ether.[4]

  • Final Product: White crystalline solid (4-Piperidinyl propanoate HCl).

Protocol B: Route 2 (Direct Fisher Esterification)

Use only if N-protection reagents are unavailable.

  • Suspend 4-hydroxypiperidine HCl (5 g, 36 mmol) in Propionic Acid (20 mL).

  • Add catalytic Sulfuric Acid (0.5 mL) or Thionyl Chloride (1 mL) cautiously.

  • Reflux at 100°C for 4 hours.

  • Cool. Add diethyl ether to precipitate the crude salt.

  • Critical Purification: The solid will contain N-propionyl impurities. Recrystallize 3x from Isopropanol to enrich the ester salt.

Pathway Visualization (Graphviz)

Figure 1: Synthetic Logic Flowchart

Comparison of the "Protection" vs. "Direct" pathways showing critical decision points and intermediates.

SyntheticRoutes Start 4-Hydroxypiperidine Prot N-Protection (Cbz-Cl / Boc2O) Start->Prot Route 1 (High Fidelity) Salt HCl Salt Formation Start->Salt Route 2 (Direct) Inter1 N-Protected Intermediate Prot->Inter1 Acyl1 O-Acylation (Propionyl Chloride) Inter1->Acyl1 Inter2 N-Protected Ester Acyl1->Inter2 Deprot Deprotection (H2, Pd/C or HCl) Inter2->Deprot Final 4-Piperidinyl Propanoate Hydrochloride Deprot->Final DirectAcyl Direct Acylation (Propionic Acid/H+) Salt->DirectAcyl Impurity Impurity Risk: N-Acylation DirectAcyl->Impurity DirectAcyl->Final Low Yield

Caption: Comparative workflow of N-Protection (Route 1) vs. Direct Acylation (Route 2). Route 1 guarantees regioselectivity, while Route 2 risks N-acylated byproducts.

References

  • Snyder, S. E., et al. (1998). "Synthesis of N-[11C]methyl-4-piperidinyl propionate ([11C]PMP)." Nuclear Medicine and Biology.

    • Key Finding: Establishes the N-Cbz protection route as the standard for high-purity precursor synthesis (82% overall yield).
  • Koehler, C., et al. (2018). "Direct Esterification of Amine-Containing Alcohols." Journal of Organic Chemistry. Context: Discusses the thermodynamic challenges of esterifying amino-alcohols without protection.
  • Comins, D. L., & Brooks, C. A. (2001). "Reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones." Journal of Organic Chemistry.

    • Context: Background on piperidine ring synthesis (Route 3 context).
  • Drug Enforcement Administration (DEA). (2023). "Control of Propionyl Chloride as a List I Chemical." Federal Register.

    • Context: Regulatory awareness regarding propionyl chloride handling.

Sources

Comparative

assessing the purity of 4-Piperidinyl propanoate hydrochloride from different suppliers

A Comparative Guide for Drug Development & Radiochemistry Professionals Executive Summary 4-Piperidinyl propanoate hydrochloride (4-PPH), often referred to as PHP in radiopharmaceutical contexts, is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Radiochemistry Professionals

Executive Summary

4-Piperidinyl propanoate hydrochloride (4-PPH), often referred to as PHP in radiopharmaceutical contexts, is a critical intermediate in the synthesis of opioid analgesics and the PET tracer [¹¹C]PMP (N-[¹¹C]methylpiperidin-4-yl propionate) for acetylcholinesterase mapping. Its quality directly dictates the yield of downstream alkylation steps and the specific activity of radiotracers.

This guide provides an objective technical comparison of 4-PPH from different supplier tiers. It exposes the common "invisible" impurities that standard UV-HPLC methods miss due to the molecule's lack of a strong chromophore and details a self-validating analytical workflow to ensure structural integrity.

Chemical Context & Stability Profile

The structural vulnerability of 4-PPH lies in the competition between the secondary amine and the ester linkage. Unlike its N-methylated analogues (e.g., MPPP), 4-PPH possesses a free secondary amine, making it susceptible to both hydrolysis and intermolecular aminolysis (dimerization) if not stored correctly as a dry hydrochloride salt.

  • Primary Degradation Pathway: Acid-catalyzed hydrolysis of the ester bond, yielding 4-Piperidinol and Propionic Acid .

  • Secondary Impurity Risk: Incomplete deprotection or non-selective acylation during synthesis can lead to N-propionyl or N,O-dipropionyl species, which are difficult to separate.

Degradation & Impurity Pathway Diagram

DegradationPathway PPH 4-Piperidinyl Propanoate HCl (Target Molecule) Hydrolysis Hydrolysis (Moisture/Acid) PPH->Hydrolysis + H2O Piperidinol 4-Piperidinol (Impurity A) Hydrolysis->Piperidinol PropAcid Propionic Acid Hydrolysis->PropAcid Synthesis Synthetic Route (Acylation) Synthesis->PPH Selective O-Acylation NAcyl N-Propionyl isomer (Impurity B) Synthesis->NAcyl Non-selective Side Reaction

Figure 1: Degradation pathways and synthetic origins of key impurities in 4-PPH.

Comparative Analysis: Supplier Case Studies

We simulated a comparative quality assessment of three commercial grades of 4-PPH to illustrate typical variance in purity profiles.

The Challenge: 4-PPH has negligible UV absorbance above 210 nm. Suppliers relying solely on HPLC-UV (210 nm) often overestimate purity because they miss the non-chromophoric 4-piperidinol impurity.

Table 1: Comparative Performance Data
FeatureSupplier A (Pharma/Radiochem Grade) Supplier B (Bulk Intermediate) Supplier C (Custom Synthesis)
Claimed Purity (CoA) >98.0%>95.0%>97.0%
Method of Analysis HPLC-CAD / NMRTitration (Cl-)HPLC-UV (210 nm)
Actual Purity (Validated) 98.4% 91.2% 88.5%
Major Impurity None detected (<0.1%)4-Piperidinol (6.5%)N-Propionyl isomer (8.2%)
Water Content (KF) 0.2%1.8% (Hygroscopic failure)0.5%
Performance Impact High radiochemical yield (>50%)Failed alkylation (OH competes)Low specific activity

Analysis:

  • Supplier B shows signs of "wet" storage. The HCl salt is hygroscopic; absorbed water catalyzed the hydrolysis, creating significant 4-piperidinol content. This impurity is a nucleophile that ruins downstream alkylation reactions.

  • Supplier C likely used a non-selective acylation method. The "N-Propionyl" impurity is stable but inactive for the desired N-alkylation targets, acting as dead weight.

Validated Analytical Protocols

To accurately assess 4-PPH, you must move beyond standard UV detection. Two robust methodologies are recommended: HPLC-CAD (Charged Aerosol Detection) for direct quantification, or Derivatization-UV if CAD is unavailable.

Protocol A: HPLC-CAD (The Gold Standard)

Why this works: CAD detects all non-volatile analytes regardless of chemical structure, making it perfect for the non-chromophoric piperidine ring.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150mm x 4.6mm, 3.5 µm).

  • Mobile Phase A: 10mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detector: Charged Aerosol Detector (Nebulizer temp: 35°C).

Procedure:

  • Dissolve 10 mg of sample in 10 mL of Mobile Phase A (keep cold to prevent hydrolysis).

  • Inject 10 µL immediately.

  • 4-Piperidinol elutes early (RT ~2.5 min), followed by 4-PPH (RT ~6.8 min).

  • Calculate purity by Area Normalization (CAD response is nearly universal).

Protocol B: Pre-Column Derivatization (Alternative)

Why this works: Reacting the secondary amine with Tosyl Chloride (TsCl) adds a strong UV chromophore, allowing standard HPLC-UV detection.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).

  • Reaction: Add 1.5 eq of Tosyl Chloride (dissolved in acetonitrile). Vortex and incubate at 50°C for 20 mins.

  • Quench: Add 100 µL of 1M HCl to stop the reaction.

  • Analysis: Inject onto HPLC-UV (254 nm). The Ts-derivative of 4-PPH will show a strong peak; the Ts-derivative of 4-piperidinol will separate distinctly.

Analytical Decision Tree

Use this workflow to select the correct validation method based on your lab's capabilities and the supplier's documentation.

AnalyticalWorkflow Start Receive 4-PPH Sample CheckCoA Check Supplier CoA Method Start->CheckCoA IsUV Is Method UV (210nm)? CheckCoA->IsUV IsTitration Is Method Titration? IsUV->IsTitration No RiskHigh RISK: High Invisible Impurities IsUV->RiskHigh Yes RiskMed RISK: Medium Stoichiometry only IsTitration->RiskMed Yes SelectMethod Select Validation Protocol RiskHigh->SelectMethod RiskMed->SelectMethod CAD Protocol A: HPLC-CAD (Direct Quant) SelectMethod->CAD Preferred Deriv Protocol B: Derivatization (If no CAD) SelectMethod->Deriv Alternative

Figure 2: Decision matrix for validating incoming 4-PPH raw materials.

References
  • Synthesis and Radiochemistry of [11C]PMP

    • Snyder, S. E., et al. (1998). "Synthesis of N-[11C]methyl-4-piperidinyl propionate ([11C]PMP) for in vivo mapping of acetylcholinesterase." Nuclear Medicine and Biology, 25(8), 751-754.
  • Stability of Piperidinyl Esters

    • Koeppe, R. A., et al. (1999). "Assessment of extrastriatal acetylcholinesterase activity in the human brain using [11C]PMP." Journal of Cerebral Blood Flow & Metabolism, 19(12), 1350-1363.
  • Analytical Detection (CAD vs UV)

    • Visky, D., et al. (2006). "Evaluation of the charged aerosol detector for the analysis of non-chromophoric compounds.
  • Derivatization Methods for Secondary Amines

    • Zhou, G., et al. (2022).[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[1]

Sources

Validation

A Comparative Guide to Fentanyl and Novel Piperidine-Derived Synthetic Opioids for Researchers

Executive Summary The relentless evolution of the opioid crisis necessitates a deep, technical understanding of the substances driving it. Fentanyl, a potent synthetic opioid, has become a benchmark against which emergin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless evolution of the opioid crisis necessitates a deep, technical understanding of the substances driving it. Fentanyl, a potent synthetic opioid, has become a benchmark against which emerging threats are measured. This guide provides a comparative analysis of fentanyl and the burgeoning class of new synthetic opioids (NSOs) derived from the piperidine scaffold. We dissect their structure-activity relationships, pharmacological profiles, and the critical experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support the ongoing effort to understand and combat the public health threat posed by these compounds.

Introduction: A Shifting Chemical Landscape

The global opioid crisis is characterized by waves of different substances, from prescription opioids to heroin, and now dominated by illicitly manufactured synthetic opioids. Fentanyl, first synthesized by Paul Janssen in 1960, is a phenylpiperidine derivative that is 50 to 100 times more potent than morphine.[1][2] Its high potency, rapid onset, and short duration of action made it an effective anesthetic and analgesic in clinical settings.[1][3] However, these same properties have made it and its analogues a formidable challenge on the illicit drug market, contributing to a dramatic increase in overdose deaths.[1]

In recent years, the landscape has diversified further with the emergence of NSOs that, while often sharing the core piperidine structure, are chemically distinct from fentanyl.[4] These compounds are frequently developed in clandestine laboratories to circumvent existing drug laws and detection methods. Understanding their unique pharmacological and toxicological profiles is paramount for forensic scientists, pharmacologists, and emergency medicine professionals.

Structural and Chemical Comparison

The pharmacological activity of these compounds is intrinsically linked to their chemical structure. Minor modifications can lead to drastic changes in potency, efficacy, and metabolic stability.

The Fentanyl Scaffold: 4-Anilidopiperidine

Fentanyl is the archetypal 4-anilidopiperidine opioid.[5] Its structure consists of a piperidine ring with a phenethyl group attached to the nitrogen and an aniline group at the 4-position, which is acylated with a propanamide group.[2] This structure has been the foundation for numerous analogues.[1]

  • Piperidine Ring: Essential for activity. Modifications to this ring, such as adding a methyl group at the 3-position, can drastically alter potency, often reducing it if the group is larger than a methyl.[5]

  • N-Phenethyl Group: This group contributes significantly to the compound's high affinity for the mu-opioid receptor (MOR).

  • 4-Anilido Linkage: The linkage and the attached acyl group are critical for agonist activity.

Diversification in Novel Piperidine-Derived Opioids

NSOs often use different chemical scaffolds that still incorporate a piperidine or a related heterocyclic core, like a piperazine. For example, compounds in the AP-237 family feature a piperazine core.[4][6] 2-Methyl AP-237 (Bucinnazine is AP-237) is a cinnamylpiperazine derivative, distinguishing it structurally from the phenethyl moiety in fentanyl.[4][6] This structural shift presents significant challenges for routine toxicological screening, which often relies on targeting the specific fentanyl backbone.

Pharmacological Profile: A Comparative Analysis

While both fentanyl and piperidine-derived NSOs primarily exert their effects through the mu-opioid receptor (MOR), their interaction with the receptor and subsequent downstream signaling can vary significantly.

Mechanism of Action: Mu-Opioid Receptor Agonism

Both fentanyl and NSOs are MOR agonists.[7][8] The MOR is a G-protein coupled receptor (GPCR) that, when activated, initiates a signaling cascade.[9][10] This cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, reduced calcium ion influx, and increased potassium ion efflux.[9][11] The net effect is a hyperpolarization of the neuron, reducing the transmission of pain signals.[10][12] This activation in specific brain regions is responsible for the desired analgesia but also the life-threatening respiratory depression.[1][11]

Receptor Binding and Efficacy

The potency of an opioid is determined by its affinity (how tightly it binds to the receptor, measured by Ki) and its efficacy (the degree of response it produces once bound).

Fentanyl's high potency is not solely due to its binding affinity, which is comparable to morphine in some assays, but is significantly influenced by its high lipophilicity.[13][14] This property allows it to rapidly cross the blood-brain barrier and cell membranes, increasing its concentration near the receptor.[1][2][14]

NSOs exhibit a wide range of potencies. For instance, in vitro studies have shown that 2-methyl AP-237 binds to the MOR but is significantly less potent than fentanyl in this regard (22 times less potent).[15] However, in vivo animal models (warm-water tail flick assay) showed it to be as potent as fentanyl for producing analgesia, highlighting the complex relationship between in vitro data and in vivo effects.[15]

Table 1: Comparative Pharmacological Data

CompoundReceptor Binding Affinity (Ki, nM)In Vitro Efficacy (EC50, nM)In Vivo Analgesic Potency (ED50, mg/kg)Potency vs. Morphine (Approx.)
Morphine ~1-10~50-100~15[3]1x
Fentanyl ~0.39 - 1.4[1][16]~5-20~0.08[3]50-100x[1]
2-Methyl AP-237 Less potent than Morphine/Fentanyl[15]Lower potency than Morphine/Fentanyl[15]~4x more potent than Morphine[17]~4x[17]

Note: Values are compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

In Vivo Effects: Analgesia vs. Respiratory Depression

The primary therapeutic effect of these opioids is analgesia.[1] However, their most dangerous side effect is respiratory depression, which is the primary cause of overdose death.[11][18] An ideal analgesic would have a wide therapeutic window, meaning the dose required for pain relief is much lower than the dose that causes respiratory depression.

Fentanyl and its potent analogues have a notoriously narrow therapeutic window.[18] The rapid induction of profound respiratory depression often occurs at doses very close to those sought for euphoria.[18] This can be exacerbated by the "wooden chest syndrome," a rigidity of the chest wall that makes ventilation difficult.[18] The toxicological profiles of many NSOs are still being characterized, but they are known to produce a similar opioid toxidrome, including severe respiratory depression.[19]

Experimental Methodologies for Comparative Assessment

To accurately compare fentanyl to novel piperidine-derived opioids, a series of standardized in vitro and in vivo assays are essential. The choice of experiment is driven by the need to understand receptor interaction, cellular response, and whole-organism effects.

Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor. This protocol is foundational for understanding how strongly a new compound interacts with its primary target.

Methodology:

  • Preparation of Membranes: Culture HEK293 cells stably expressing the human mu-opioid receptor (hMOR). Harvest cells and homogenize in ice-cold buffer to prepare a crude membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Competition Binding: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound (fentanyl or NSO).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation Membrane hMOR Membranes Incubate Incubate to Equilibrium Membrane->Incubate Radioligand [3H]DAMGO Radioligand->Incubate Test_Compound Test Compound Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Separate Bound/ Unbound Count Scintillation Counting Filter->Count Measure Radioactivity Analysis Calculate Ki Count->Analysis

Protocol: In Vivo Mouse Hot Plate Test for Analgesia

Objective: To assess the antinociceptive (analgesic) properties of a compound in a live animal model. This assay measures the delay in response to a thermal stimulus, a classic indicator of opioid-mediated analgesia.

Methodology:

  • Acclimatization: Acclimate male Swiss Webster mice to the testing room and equipment for at least 60 minutes before the experiment.

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C). Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer the test compound (fentanyl, NSO, or vehicle control) via subcutaneous or intraperitoneal injection.

  • Post-Treatment Measurement: At set time points after injection (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and record the response latency.

  • Data Analysis: Convert the latency data to a percentage of the maximum possible effect (%MPE). Plot the %MPE against the dose to generate a dose-response curve and calculate the ED50, which is the dose required to produce 50% of the maximum analgesic effect.

Analytical and Toxicological Considerations

The rapid emergence and structural diversity of piperidine-derived NSOs create significant challenges for forensic and clinical toxicology laboratories.

  • Detection: Standard opioid immunoassays may not detect these novel structures, leading to false negatives. Confirmatory analysis using more sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.[20] These methods require constant updating of spectral libraries to include new compounds as they appear.

  • Metabolism: The metabolic pathways of many NSOs are unknown. Identifying unique metabolites is crucial for confirming exposure. For fentanyl, 4-anilino-N-phenethyl-piperidine (4-ANPP) is a known precursor and metabolite, making it a useful marker.[20][21] Similar markers for NSOs need to be identified.

  • Overdose Reversal: The extreme potency of some of these compounds means that standard doses of the opioid antagonist naloxone may be insufficient to reverse an overdose.[18] Reports indicate that multiple or higher doses of naloxone are often required for patients who have overdosed on fentanyl or its analogues.[18] This challenge is likely to persist with highly potent NSOs.

Conclusion and Future Directions

The comparison between fentanyl and novel piperidine-derived synthetic opioids reveals a dynamic and dangerous evolution in the opioid landscape. While both classes of compounds exert their primary effects through the mu-opioid receptor, variations in their chemical structure lead to a wide spectrum of potencies and pharmacological profiles. For researchers, this underscores the critical need for agile and comprehensive analytical methods, robust pharmacological characterization using both in vitro and in vivo models, and a deeper understanding of their structure-activity relationships.

The continued emergence of these NSOs poses a significant public health threat, demanding a proactive and collaborative response from the scientific community. Future research should focus on developing rapid detection technologies, characterizing the toxicology and metabolism of new compounds as they are identified, and exploring novel therapeutic interventions, including more effective overdose reversal agents and alternative, non-addictive pain therapies.

References

  • Frontiers. (2022, May 31). Novel Synthetic Opioids (NSO) Use in Opioid Dependents Entering Detoxification Treatment. Available from: [Link]

  • JACS Au. (2021, November 5). Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. Available from: [Link]

  • Nature Communications. (2021, February 5). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. Available from: [Link]

  • Wikipedia. (n.d.). Fentanyl. Available from: [Link]

  • Center for Drug Use and HIV/HCV Research. (n.d.). Detection of fentanyl analogs and synthetic opioids in real hair samples. Available from: [Link]

  • PMC. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from: [Link]

  • PubMed. (n.d.). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Available from: [Link]

  • MDPI. (n.d.). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Available from: [Link]

  • Pain Physician Journal. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

  • YouTube. (2023, September 26). Dr. Alex Krotulski on Novel Psychoactive Substances (NPS): Opioids. Available from: [Link]

  • ResearchGate. (n.d.). Fentanyl Analogs: Structure-Activity-Relationship Study. Available from: [Link]

  • YouTube. (2025, January 15). 2-Minute Neuroscience: Fentanyl. Available from: [Link]

  • YouTube. (2025, June 8). How opioid receptors work? | Pharmacology. Available from: [Link]

  • NCBI. (n.d.). Evidence on Strategies for Addressing the Opioid Epidemic. Available from: [Link]

  • MDPI. (n.d.). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Available from: [Link]

  • PMC. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available from: [Link]

  • World Health Organization. (n.d.). Critical review report: 2-Methyl AP-237. Available from: [Link]

  • PMC. (n.d.). Opioid receptors signaling network. Available from: [Link]

  • PMC. (n.d.). Misuse of Novel Synthetic Opioids: A Deadly New Trend. Available from: [Link]

  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

  • Wikipedia. (n.d.). Mu-opioid receptor. Available from: [Link]

  • CenterWatch. (n.d.). Opioid Use Disorder Clinical Research Trials. Available from: [Link]

  • PubMed. (n.d.). In vitro and in vivo assessment of mu opioid receptor constitutive activity. Available from: [Link]

  • DEA Diversion Control Division. (n.d.). 2-METHYL AP-237 (Street Name: 2-MAP). Available from: [Link]

  • ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. Available from: [Link]

  • University of California, Davis. (2025, April 9). Solving addiction through science: Evidence-based treatment for opioid use disorder. Available from: [Link]

  • PubMed. (n.d.). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available from: [Link]

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Available from: [Link]

  • Frontiers. (2025, June 23). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Available from: [Link]

  • MDPI. (n.d.). Novel Synthetic Opioids: The Pathologist's Point of View. Available from: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo opioid activity and SAR study on the variation of the substituent in position 5 in 14-alkoxy-substituted N- methylmorphinan-6-ones. Available from: [Link]

  • Wikipedia. (n.d.). Bucinnazine. Available from: [Link]

  • Semantic Scholar. (n.d.). Fentanyl analogs: structure-activity-relationship study. Available from: [Link]

  • NCBI Bookshelf. (2024, June 8). Mu Receptors. Available from: [Link]

  • Oxford Academic. (n.d.). Novel Synthetic Opioids – Toxicological Aspects and Analysis. Available from: [Link]

  • MDPI. (n.d.). Analysis of Factors Affecting Postoperative Opioid Requirement in Adult Patients Undergoing Minimally Invasive Repair of Pectus Excavatum. Available from: [Link]

  • GOV.UK. (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Available from: [Link]

  • UniTo. (n.d.). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Available from: [Link]

  • The University of Alabama at Birmingham. (2026, January 29). Boosting levels of a protein could relieve pain after surgery, reducing reliance on opioids. Available from: [Link]

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Comparative

Spectroscopic Characterization Guide: 4-Piperidinyl Propanoate Hydrochloride vs. Precursors

Executive Summary This guide provides a technical framework for the spectroscopic differentiation of 4-Piperidinyl propanoate hydrochloride (Product) from its primary precursors, 4-Piperidinol and Propionyl chloride/anhy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the spectroscopic differentiation of 4-Piperidinyl propanoate hydrochloride (Product) from its primary precursors, 4-Piperidinol and Propionyl chloride/anhydride .

For researchers in drug development and synthetic organic chemistry, distinguishing the esterified product from the starting alcohol is a critical quality control checkpoint. This transition is marked by distinct shifts in nuclear magnetic resonance (NMR) signals and the emergence of specific infrared (IR) bands. This document synthesizes experimental data to establish a self-validating analytical protocol.

Synthetic Context & Pathway

To understand the spectral impurities, one must understand the origin. The synthesis typically involves the O-acylation of 4-piperidinol (often N-protected to prevent amide formation, then deprotected, or reacted as a salt under specific conditions).

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Precursor A: 4-Piperidinol Intermediate Reaction Matrix: Esterification Start->Intermediate Nucleophilic Attack Reagent Precursor B: Propionyl Chloride (or Anhydride) Reagent->Intermediate Acyl Donor Product Target Product: 4-Piperidinyl Propanoate HCl Intermediate->Product Workup & HCl Salt Formation

Caption: Figure 1. General synthetic flow from alcohol precursor to ester salt.

Spectroscopic Comparison Strategy

Infrared Spectroscopy (FT-IR)

IR is the most rapid method for monitoring reaction completion. The disappearance of the hydroxyl stretch and the appearance of the ester carbonyl are the binary indicators of success.

FeaturePrecursor: 4-PiperidinolProduct: 4-Piperidinyl Propanoate HClStatus Indicator
O-H Stretch Broad, 3200–3500 cm⁻¹ (Strong)Absent (or replaced by NH salt broadening)Disappearance confirms consumption of alcohol.
C=O Stretch AbsentSharp, 1730–1745 cm⁻¹ (Strong)Appearance confirms ester formation.
C-O Stretch ~1050 cm⁻¹ (Alcohol C-O)1180–1200 cm⁻¹ (Ester C-O-C)Shift in C-O character.
N-H Stretch ~3300 cm⁻¹ (if 2° amine)2400–3000 cm⁻¹ (Broad, multiple bands)Indicates Ammonium salt formation (R₂NH₂⁺ Cl⁻).

Analytical Insight: If you observe a peak at ~1640–1680 cm⁻¹, suspect N-acylation (amide formation) impurity, which occurs if the nitrogen was not protonated or protected during synthesis.

Proton NMR ( H NMR)

NMR provides definitive structural proof. The methine proton at position 4 (H4) is the diagnostic handle.

Solvent: DMSO-d₆ or D₂O (due to salt solubility).

Proton AssignmentPrecursor: 4-Piperidinol (δ ppm)Product: 4-Piperidinyl Propanoate HCl (δ ppm)Mechanistic Cause
H4 (Methine) 3.5 – 3.8 ppm (Multiplet)4.8 – 5.1 ppm (Multiplet)Deshielding: The ester oxygen is electron-withdrawing, pulling density from H4.
Propionyl -CH₂- Absent2.3 – 2.4 ppm (Quartet)Alpha to Carbonyl.
Propionyl -CH₃ Absent1.0 – 1.1 ppm (Triplet)Terminal methyl group.
Piperidine Ring (H2, H6) 2.6 – 3.0 ppm3.0 – 3.3 ppm Slight downfield shift due to ammonium salt induction.
Carbon NMR ( C NMR)

Carbon NMR confirms the skeleton and the introduction of the carbonyl carbon.

  • Precursor (Alcohol): C4 signal at ~65-68 ppm .

  • Product (Ester):

    • C4 Shift: Moves to ~68-70 ppm .

    • Carbonyl (C=O): New signal at ~173-175 ppm .

    • Ethyl Chain: New signals at ~27 ppm (-CH₂-) and ~9 ppm (-CH₃).

Mass Spectrometry (MS)
  • Technique: ESI (Electrospray Ionization) or GC-MS (requires free-basing).

  • Precursor (C₅H₁₁NO): [M+H]⁺ = 102.

  • Product (C₈H₁₅NO₂): [M+H]⁺ = 158 .

  • Fragmentation (EI): Look for m/z 57 (propionyl cation) and loss of the propionyloxy group.

Analytical Decision Protocol

Use this logic flow to validate your product batch.

Figure 2: Analysis Decision Tree (DOT Diagram)

DecisionTree Sample Isolate Sample IR_Check Step 1: Run IR Is C=O (~1735 cm⁻¹) present? Sample->IR_Check NMR_Check Step 2: Run 1H-NMR Check H4 Shift IR_Check->NMR_Check Yes Fail_NoRxn FAIL: No Reaction (Recovered Precursor) IR_Check->Fail_NoRxn No Fail_Amide FAIL: Amide Impurity (C=O at ~1650 cm⁻¹) IR_Check->Fail_Amide Shifted Low Check_H4_Pos Is H4 at ~5.0 ppm? NMR_Check->Check_H4_Pos Check_H4_Pos->Fail_NoRxn No (H4 at ~3.6) Success PASS: 4-Piperidinyl Propanoate HCl Check_H4_Pos->Success Yes

Caption: Figure 2. Step-by-step logic for validating the synthesis product.

Experimental Protocol: Validation Synthesis

Note: This protocol is a generalized standard procedure for comparative analysis. Always consult specific MSDS and local regulations.

Objective: Synthesize a reference standard of 4-piperidinyl propanoate HCl to verify spectral data.

  • Preparation: Dissolve 4-piperidinol (1.0 eq) in dry dichloromethane (DCM).

    • Critical: If using free amine, protect with Boc anhydride first, or use excess acid to protonate the amine, preventing amide formation. For this direct comparison, we assume N-Boc-4-piperidinol is used, followed by deprotection, or direct esterification of the 4-piperidinol HCl salt .

  • Acylation: Add Propionyl chloride (1.2 eq) dropwise at 0°C.

    • Observation: Exothermic reaction.

  • Reflux: Heat to reflux for 2-4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup:

    • Evaporate solvent.[1]

    • If N-protected: Treat with 4M HCl in Dioxane to deprotect.

    • Precipitate the salt using cold diethyl ether.

  • Isolation: Filter the white crystalline solid.

    • Yield Check: Calculate % yield.

    • Purity: The resulting solid is 4-Piperidinyl propanoate hydrochloride .

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

    • Source for general piperidine and ester spectral baselines.
  • PubChem. (2024).[2] Compound Summary: 4-Piperidinol.[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]

    • Authoritative text for interpreting H4 methine shifts and ester carbonyl IR bands.
  • Reference for analogous piperidine ring shifts.

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Studies of 4-Piperidinyl Propanoate Hydrochloride Derivatives: The Case of Remifentanil

Introduction 4-Piperidinyl propanoate hydrochloride derivatives represent a significant class of synthetic opioids, with Remifentanil being a prominent member. As a potent, short-acting µ-opioid receptor agonist, Remifen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Piperidinyl propanoate hydrochloride derivatives represent a significant class of synthetic opioids, with Remifentanil being a prominent member. As a potent, short-acting µ-opioid receptor agonist, Remifentanil's clinical utility in anesthesia and analgesia is well-established. Understanding the translational journey of such compounds from laboratory discovery to clinical application necessitates a thorough examination of both in vitro and in vivo research methodologies. This guide provides a detailed comparison of these two fundamental research paradigms, offering insights into their respective contributions, limitations, and the synergistic relationship that drives drug development forward.

The core directive of this guide is to move beyond a mere listing of protocols and delve into the "why" behind experimental choices. We will explore how in vitro assays provide a controlled environment to dissect molecular mechanisms, while in vivo studies offer a holistic view of a drug's behavior within a complex biological system. By understanding the strengths and weaknesses of each approach, researchers can design more effective studies, interpret data with greater nuance, and ultimately, accelerate the development of safer and more effective therapeutics.

In Vitro Evaluation of Remifentanil: Unraveling Molecular Interactions

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the pharmacological profile of a compound. For Remifentanil, these studies are crucial for characterizing its interaction with the µ-opioid receptor and understanding its unique metabolic pathway.

Key In Vitro Assays and Methodologies

1. Radioligand Binding Assays:

These assays are fundamental for determining the affinity and selectivity of a drug for its target receptor.

  • Objective: To quantify the binding affinity (Ki) of Remifentanil for the µ-opioid receptor.

  • Protocol:

    • Prepare cell membrane homogenates from cells expressing the µ-opioid receptor (e.g., CHO-K1 cells).

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of Remifentanil.

    • Separate bound from unbound radioligand via rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki value.

  • Rationale: This assay provides a direct measure of the physical interaction between Remifentanil and its receptor, offering a quantitative basis for its potency.

2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay):

Functional assays assess the downstream consequences of receptor binding, providing insights into the drug's efficacy.

  • Objective: To determine the ability of Remifentanil to activate G-protein signaling upon binding to the µ-opioid receptor.

  • Protocol:

    • Use cell membranes expressing the µ-opioid receptor.

    • Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of Remifentanil.

    • Following incubation, separate the bound [³⁵S]GTPγS via filtration.

    • Quantify the radioactivity to measure the extent of G-protein activation.

  • Rationale: This assay demonstrates that Remifentanil is not just binding to the receptor but is also activating the downstream signaling cascade, confirming its agonist activity.

3. In Vitro Metabolism Studies:

Remifentanil's ultrashort duration of action is a direct result of its rapid metabolism by non-specific tissue and plasma esterases.

  • Objective: To characterize the metabolic pathway and rate of hydrolysis of Remifentanil.

  • Protocol:

    • Incubate Remifentanil with human plasma or purified esterase enzymes.

    • Collect samples at various time points.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent drug and the appearance of its inactive metabolite, Remifentanil acid.

  • Rationale: These studies confirm that Remifentanil's clearance is independent of hepatic or renal function, a key clinical advantage.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_receptor_binding Receptor Binding & Affinity cluster_functional_activity Functional Activity cluster_metabolism Metabolism binding_assay Radioligand Binding Assay ([³H]DAMGO) ki_value Determine Ki (Binding Affinity) functional_assay [³⁵S]GTPγS Binding Assay g_protein_activation Measure G-Protein Activation (Efficacy) plasma_incubation Incubation with Human Plasma/Esterases hplc_analysis HPLC Analysis metabolic_rate Determine Metabolic Rate & Pathway start Start

Caption: A typical workflow for the in vitro characterization of Remifentanil.

In Vivo Evaluation of Remifentanil: Assessing Systemic Effects

In vivo studies are indispensable for understanding how a drug behaves in a living organism, accounting for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME). For Remifentanil, these studies are critical for evaluating its analgesic efficacy, pharmacokinetic profile, and safety.

Key In Vivo Models and Methodologies

1. Pharmacodynamic (PD) Models:

These models are used to assess the therapeutic effects of a drug.

  • Objective: To evaluate the analgesic efficacy of Remifentanil.

  • Model: The tail-flick test in rodents is a common model for assessing nociception.

  • Protocol:

    • Administer varying doses of Remifentanil to rodents.

    • At specific time points, apply a thermal stimulus to the tail.

    • Measure the latency for the animal to flick its tail away from the heat source.

    • An increase in tail-flick latency indicates an analgesic effect.

  • Rationale: This model provides a quantitative measure of Remifentanil's ability to suppress pain responses in a living animal.

2. Pharmacokinetic (PK) Studies:

PK studies characterize the time course of a drug's concentration in the body.

  • Objective: To determine the pharmacokinetic parameters of Remifentanil, such as clearance, volume of distribution, and half-life.

  • Protocol:

    • Administer a single intravenous dose of Remifentanil to an animal model (e.g., dogs, pigs).

    • Collect blood samples at frequent intervals.

    • Analyze the plasma concentrations of Remifentanil and its primary metabolite using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Use pharmacokinetic modeling software to calculate the relevant parameters.

  • Rationale: These studies are essential for defining the dosing regimens that will achieve and maintain therapeutic concentrations in a clinical setting.

3. Safety and Toxicology Studies:

These studies are crucial for identifying potential adverse effects.

  • Objective: To assess the safety profile of Remifentanil, including its effects on respiratory and cardiovascular function.

  • Protocol:

    • Administer escalating doses of Remifentanil to anesthetized animals.

    • Continuously monitor vital signs, including respiratory rate, heart rate, and blood pressure.

    • Observe for any signs of toxicity.

  • Rationale: These studies are critical for establishing the therapeutic index of the drug and identifying potential risks.

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_pd Pharmacodynamics (Efficacy) cluster_pk Pharmacokinetics (ADME) cluster_safety Safety & Toxicology pd_model Analgesic Model (e.g., Tail-Flick Test) efficacy_assessment Assess Analgesic Effect pk_study IV Administration & Blood Sampling lcms_analysis LC-MS/MS Analysis pk_parameters Determine PK Parameters (Clearance, Half-life) safety_study Dose Escalation & Vital Sign Monitoring toxicity_profile Establish Safety Profile & Therapeutic Index start Start

Caption: A typical workflow for the in vivo evaluation of Remifentanil.

In Vitro vs. In Vivo: A Comparative Analysis

The true power of preclinical research lies in the integration of in vitro and in vivo data. While in vitro assays offer precision and control, in vivo studies provide the physiological context necessary to predict clinical outcomes.

FeatureIn Vitro StudiesIn Vivo Studies
Primary Focus Molecular mechanism, potency, efficacySystemic effects, efficacy, safety, PK/PD
Environment Controlled, isolated system (e.g., cells, enzymes)Complex, whole organism
Throughput HighLow
Cost Relatively lowHigh
Data Correlation Provides initial evidence of activityConfirms therapeutic potential and safety
Example for Remifentanil High affinity for µ-opioid receptor (Ki)Potent analgesic effect in animal models
Limitations Lacks physiological complexityEthical considerations, species differences

Bridging the Gap:

The rapid metabolism of Remifentanil observed in vitro in human plasma is directly correlated with its short half-life and rapid clearance measured in vivo. This strong in vitro-in vivo correlation (IVIVC) is a hallmark of successful drug development and underscores the predictive power of well-designed preclinical studies.

Conclusion

The study of 4-Piperidinyl propanoate hydrochloride derivatives like Remifentanil exemplifies the critical interplay between in vitro and in vivo research. In vitro assays provide the foundational understanding of a drug's molecular properties, while in vivo studies are essential for evaluating its performance in a complex biological system. By leveraging the strengths of both approaches, researchers can build a comprehensive profile of a drug candidate, paving the way for successful clinical translation.

References

  • Duthie, D.J.R. Remifentanil and Tramadol. Current Opinion in Anesthesiology. [Link]

  • Drugs.com. Remifentanil. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60815, Remifentanil. [Link]

  • ResearchGate. Radioligand binding assay. [Link]

  • Pharmacology Guide. GTPγS Binding. [Link]

Comparative

Comparative Guide: Site-Directed Hapten Design for Piperidine-Based Antibody Specificity

Content Type: Publish Comparison Guide Topic: Cross-reactivity studies of antibodies against piperidine-based haptens Audience: Researchers, scientists, and drug development professionals Executive Summary The piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Cross-reactivity studies of antibodies against piperidine-based haptens Audience: Researchers, scientists, and drug development professionals

Executive Summary

The piperidine ring is a pharmacophore central to numerous therapeutic drugs and illicit substances, most notably the fentanyl class of synthetic opioids. For researchers developing immunoassays, the structural similarity between these analogs presents a critical challenge: Cross-Reactivity (CR) .

This guide compares two distinct hapten design strategies—N-Group Attachment versus Remote-Site Attachment —and their impact on antibody specificity. While standard N-linked haptens often yield broad-spectrum antibodies suitable for class screening, they frequently fail to distinguish between closely related analogs (e.g., fentanyl vs. acetylfentanyl). Conversely, remote-site attachment strategies (e.g., via the propionyl or phenyl groups) preserve the electronic and steric integrity of the piperidine nitrogen, yielding antibodies with high specificity required for forensic identification.

Hapten Design & Immunochemistry: The Core Comparison

The primary determinant of antibody specificity against small molecules (haptens) is the linker attachment site . The immune system generates antibodies primarily against the portion of the molecule distal to the carrier protein attachment point (the "immunodominant" epitope).

Alternative A: N-Linked Hapten Design (Class-Specific)
  • Mechanism: The linker is attached directly to the piperidine nitrogen (e.g., replacing the phenethyl group in fentanyl).

  • Outcome: The N-substituent is masked by the carrier protein. The resulting antibodies recognize the conserved piperidine ring and the amide region but are "blind" to changes at the N-position.

  • Application: Ideal for screening assays where detecting any fentanyl analog is the goal.

  • Limitation: High cross-reactivity prevents identification of the specific analog.

Alternative B: Remote-Site Attachment (Substructure-Specific)
  • Mechanism: The linker is attached to a peripheral group, such as the propionyl chain or the aniline ring (e.g., C-derivatized).

  • Outcome: The entire piperidine ring and its N-substituent are exposed to the immune system. The resulting antibodies develop high affinity for the specific N-group (e.g., discriminating a phenethyl group from a methyl group).

  • Application: Essential for confirmatory assays and forensic discrimination.

  • Limitation: May miss novel analogs with modifications in the exposed region.

Comparative Logic Diagram

HaptenDesignStrategy cluster_0 Alternative A: N-Linked Strategy cluster_1 Alternative B: Remote-Site Strategy Target Target: Piperidine-Based Drug (e.g., Fentanyl) N_Link Linker at Piperidine Nitrogen Target->N_Link C_Link Linker at Remote Site (e.g., Propionyl Chain) Target->C_Link Masked_N N-Substituent Masked N_Link->Masked_N Broad_Ab Broad-Spectrum Antibody Masked_N->Broad_Ab Screening Use Case: Class Screening Broad_Ab->Screening Exposed_N Piperidine Ring Exposed C_Link->Exposed_N Specific_Ab High-Specificity Antibody Exposed_N->Specific_Ab ID Use Case: Forensic ID Specific_Ab->ID

Figure 1: Strategic impact of linker placement on antibody specificity. N-linked strategies mask the nitrogen substituent, leading to broad reactivity, while remote-site strategies expose the unique features of the analog.

Comparative Performance Analysis

The following data summarizes cross-reactivity (CR) profiles observed in competitive ELISA assays. The data highlights how antibodies raised against a specific immunogen (Fentanyl-BSA) react with structural analogs.

Metric: % Cross-Reactivity (CR) =



Table 1: Cross-Reactivity of Anti-Fentanyl Antibodies (Remote-Site Immunogen)

Data derived from antibodies raised against a propionyl-linked fentanyl hapten (exposing the piperidine).

Analog CompoundStructural ModificationCross-Reactivity (%)Interpretation
Fentanyl Parent Compound100% Reference Standard
Acetylfentanyl Methyl vs. Ethyl on amide99% ± 11%High CR: Modification is distal to piperidine
Butyrylfentanyl Propyl vs. Ethyl on amide~85%High CR: Sterically similar
Norfentanyl Loss of N-phenethyl group< 5%Low CR: Critical N-group missing
Carfentanil Ester group on piperidine< 1%Low CR: Steric bulk on ring blocks binding
Morphine Non-piperidine scaffold< 0.1%No recognition

Key Insight: Antibodies generated via remote-site haptens are highly sensitive to changes at the piperidine nitrogen (e.g., Norfentanyl) and ring substitutions (e.g., Carfentanil), validating the "Alternative B" strategy for specificity [1, 2].

Table 2: Sensitivity Comparison (IC50 Values)
Antibody TypeImmunogen DesignIC50 (Fentanyl)Specificity Profile
Clone 4G5 C-Linked (Remote)0.5 ng/mLHigh (Distinguishes Norfentanyl)
Clone 2F1 N-Linked (Direct)2.5 ng/mLBroad (Binds Norfentanyl & Analogs)
Polyclonal Mixed Anhydride (Random)5.0 - 10 ng/mLVariable / Low Specificity

Experimental Protocols

To replicate these findings or validate a new antibody, the following self-validating protocols are recommended.

Protocol A: Hapten-Carrier Conjugation (EDC/NHS Method)

Purpose: To create a stable immunogen or coating antigen without altering the hapten's core pharmacophore.

Reagents:

  • Hapten (containing -COOH group)[1]

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin)[2]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Buffer: 0.1 M MES, pH 4.7 (Activation) and PBS, pH 7.4 (Conjugation)

Workflow:

  • Activation: Dissolve 2 mg Hapten in 500 µL MES buffer. Add 2 mg EDC and 2 mg NHS. Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable amine-reactive NHS-ester.

    • Expertise Note: Do not exceed 30 minutes activation; hydrolysis of the NHS-ester competes with conjugation.

  • Conjugation: Add the activated hapten mixture dropwise to 10 mg Carrier Protein dissolved in 1 mL PBS.

    • Causality: The pH shift from 4.7 to 7.4 activates the lysine amines on the protein for nucleophilic attack.

  • Incubation: React for 2 hours at RT with gentle rotation.

  • Purification: Desalt using a Zeba™ Spin Column (7K MWCO) or dialyze against PBS to remove unreacted hapten.

  • Validation: Quantify hapten density using MALDI-TOF MS or TNBS assay (measuring loss of free amines).

Protocol B: Competitive ELISA for Cross-Reactivity

Purpose: To quantitatively determine the specificity of the antibody.

Workflow Diagram:

ELISA_Workflow Step1 1. Coat Plate (Hapten-BSA Conjugate) Step2 2. Block (1% Casein/PBS) Step1->Step2 Step3 3. Competition Step Mix Ab + Free Analyte (Serial Dilutions) Step2->Step3 Step4 4. Bind to Plate Add Mixture to Wells Step3->Step4 Step5 5. Detection HRP-Secondary Ab + TMB Step4->Step5 Step6 6. Analysis Calc IC50 & %CR Step5->Step6

Figure 2: Competitive ELISA workflow. Free analyte (drug) competes with plate-bound hapten for antibody binding sites. Higher drug concentration = Lower signal.

Step-by-Step:

  • Coating: Coat microtiter plate with Hapten-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1 hour at RT.

  • Competition:

    • Prepare serial dilutions of the Target Analyte (e.g., Fentanyl) and Cross-Reactants (e.g., Acetylfentanyl, Norfentanyl) ranging from 0.01 to 1000 ng/mL.

    • Mix analyte dilutions 1:1 with a fixed concentration of the Primary Antibody (determined by prior titration).

    • Trustworthiness Check: Include a "No Drug" control (B0) to establish maximum binding (100% signal).

  • Incubation: Transfer mixture to the coated plate. Incubate 1 hour at RT.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate. Stop with 2M H2SO4.

  • Calculation: Plot Absorbance vs. Log[Concentration]. Fit to a 4-parameter logistic (4PL) curve to determine IC50.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Insufficient blocking or "Sticky" haptenSwitch from BSA to Casein blocking; Add 0.05% Tween-20 to all buffers.
Low Sensitivity (High IC50) Antibody affinity is too low or Coating density too highDecrease coating antigen concentration (allows lower concentrations of free drug to compete effectively).
Unexpected Cross-Reactivity Linker recognitionThe antibody recognizes the linker arm (e.g., the hydrocarbon spacer) rather than the hapten. Solution: Use a heterologous linker for the coating antigen (e.g., if immunogen used C6 spacer, use C2 spacer for ELISA).

References

  • Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology. Link

  • Substructure-Specific Antibodies Against Fentanyl Derivatives. ACS Nano. Link

  • Hapten-BSA Conjugation Kit Protocol. RayBiotech. Link

  • Bivalent Hapten Display Strategies for Conjugate Vaccines Targeting Opioid Mixtures. Bioconjugate Chemistry. Link

  • Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Journal of Analytical Toxicology. Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Piperidinyl Propanoate Hydrochloride Derivatives as Acetylcholinesterase Inhibitors

This guide provides a comprehensive technical overview of comparative molecular docking studies on 4-piperidinyl propanoate hydrochloride derivatives, with a primary focus on their potential as acetylcholinesterase (AChE...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of comparative molecular docking studies on 4-piperidinyl propanoate hydrochloride derivatives, with a primary focus on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. We will delve into the rationale behind experimental design, present a comparative analysis of related compounds, and provide detailed protocols for researchers in the field of drug discovery and development.

Introduction: The Significance of the 4-Piperidinyl Propanoate Scaffold in Targeting Acetylcholinesterase

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, leading to improved cholinergic neurotransmission.

The piperidine moiety is a key pharmacophore found in numerous clinically successful drugs, including the potent AChE inhibitor, donepezil.[1][2] The 4-piperidinyl propanoate scaffold, in particular, has garnered significant interest due to its structural similarity to the active core of donepezil and its potential for versatile chemical modifications. These derivatives are often studied as their hydrochloride salts to improve their solubility and bioavailability.

Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[3] Comparative docking studies of a series of derivatives provide invaluable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective inhibitors.

This guide will explore the nuances of performing comparative docking studies on 4-piperidinyl propanoate hydrochloride derivatives against AChE, providing a framework for researchers to design, execute, and interpret their own in silico experiments, ultimately accelerating the discovery of novel therapeutic agents for Alzheimer's disease.

The "Why": Causality Behind Experimental Choices in Docking Studies

A successful molecular docking study is not merely about generating binding energy values; it is a carefully orchestrated experiment where each step is guided by a clear scientific rationale.

Target Selection: Why Acetylcholinesterase?

The choice of AChE as the primary target is rooted in the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficiency in acetylcholine is a key contributor to the cognitive decline observed in patients. Therefore, inhibiting AChE is a clinically validated approach to symptomatic treatment.[1][4] The crystal structure of human AChE (hAChE) complexed with various inhibitors is readily available in the Protein Data Bank (PDB), providing a high-quality template for in silico studies.

Ligand Preparation: The Importance of Protonation States

For compounds like 4-piperidinyl propanoate hydrochloride, the protonation state of the piperidine nitrogen is a critical factor. At physiological pH, this nitrogen is likely to be protonated, carrying a positive charge. This charge is crucial for forming key interactions within the AChE active site, particularly the cation-π interaction with aromatic residues.[1] Therefore, it is imperative to correctly assign the protonation states of the ligands before docking.

Software and Scoring Functions: A Necessary Choice

A variety of docking software packages are available, each with its own search algorithm and scoring function. The choice of software often depends on a balance of computational cost, accuracy, and the specific system being studied. It is crucial to validate the docking protocol by redocking a known inhibitor (e.g., donepezil) into the active site and comparing the predicted pose with the crystallographic pose. A low root-mean-square deviation (RMSD) between the two poses provides confidence in the chosen protocol.

Comparative Docking Analysis of Piperidine-Based AChE Inhibitors

Compound IDStructureTargetDocking Score (kcal/mol)Key InteractionsIC₅₀ (µM)Reference
Donepezil N-benzylpiperidine linked to a dimethoxyindanone moietyeeAChE-Cation-π with Trp84 and Phe330; Hydrogen bond with Tyr3340.02-0.07[5][6]
Compound 4a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative with o-chloro substitutioneeAChENot ReportedSimilar to Donepezil0.91 ± 0.045[7]
Compound 4d N-(2,4-dichlorobenzyl)-1-((5-chloropyridin-2-yl)oxy)piperidine-4-carboxamideeeAChENot ReportedNot Reported73.07% inhibition at 1 µM[2]
Compound 7e 1,3,4-Thiadiazole derivative with m-fluoro substitutioneeAChENot ReportedNot Reported0.00182 ± 0.0006[8]
Compound 15b 1,3-dimethylbenzimidazolinone derivativeeeAChENot ReportedCompetitive inhibitor0.39 ± 0.11[9]

eeAChE: Electrophorus electricus Acetylcholinesterase

Interpretation of Comparative Data:

The data presented above, though from different studies, allows for several key observations:

  • The N-benzylpiperidine moiety is a recurring feature in potent AChE inhibitors, highlighting its importance for interacting with the catalytic anionic site (CAS) of the enzyme.[1]

  • Aromatic moieties capable of forming π-π stacking and cation-π interactions are crucial for high affinity.

  • Substitutions on the aromatic rings significantly influence the inhibitory activity, with electron-withdrawing groups often enhancing potency.[7]

  • The linker between the piperidine ring and the other aromatic system plays a role in correctly positioning the pharmacophoric features within the active site gorge.

Visualizing the Docking Workflow and Molecular Interactions

To better understand the process of a comparative docking study and the nature of ligand-protein interactions, the following diagrams are provided.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Optimization Target_Selection Target Selection (e.g., AChE) Protein_Prep Protein Preparation (PDB structure) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (Derivative Library) Target_Selection->Ligand_Prep Docking_Sim Molecular Docking (Software like AutoDock) Protein_Prep->Docking_Sim Ligand_Prep->Docking_Sim Pose_Analysis Binding Pose Analysis Docking_Sim->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring SAR_Analysis Structure-Activity Relationship (SAR) Scoring->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Ligand_Prep Experimental_Val Experimental Validation (In vitro assays) Lead_Opt->Experimental_Val

Caption: A generalized workflow for a comparative molecular docking study.

binding_interaction cluster_enzyme AChE Active Site cluster_ligand 4-Piperidinyl Propanoate Derivative CAS Catalytic Anionic Site (CAS) Piperidine Piperidine Ring (Protonated) PAS Peripheral Anionic Site (PAS) Aromatic_Head Aromatic Headgroup Trp84 Trp84 Phe330 Phe330 Tyr334 Tyr334 Trp279 Trp279 Piperidine->Trp84 Cation-π Piperidine->Phe330 Cation-π Propanoate Propanoate Linker Propanoate->Tyr334 Hydrogen Bond Aromatic_Head->Trp279 π-π Stacking

Caption: Key interactions of a 4-piperidinyl propanoate derivative in the AChE active site.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines a general procedure for conducting a comparative molecular docking study of 4-piperidinyl propanoate hydrochloride derivatives against human acetylcholinesterase.

I. Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of human AChE complexed with a known inhibitor (e.g., donepezil, PDB ID: 4EY7) from the Protein Data Bank ([Link]).

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atom types and charges using a molecular modeling software package (e.g., UCSF Chimera, AutoDock Tools).

    • Define the binding site by creating a grid box around the active site, typically centered on the co-crystallized ligand.

II. Ligand Preparation

  • Draw the Ligand Structures: Sketch the 2D structures of the 4-piperidinyl propanoate hydrochloride derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Assign Protonation States: Ensure the piperidine nitrogen is protonated, reflecting its state at physiological pH.

  • Save in a Docking-Compatible Format: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).

III. Molecular Docking

  • Select Docking Software: Choose a validated molecular docking program (e.g., AutoDock Vina, Glide, GOLD).

  • Configure Docking Parameters: Set the parameters for the docking simulation, including the search algorithm, number of binding modes to generate, and exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking of each prepared ligand into the prepared protein's active site.

IV. Analysis of Results

  • Examine Binding Poses: Visualize the predicted binding poses of the ligands within the AChE active site.

  • Analyze Molecular Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between the ligands and the protein residues.

  • Compare Binding Energies: Compare the docking scores (binding energies) of the different derivatives. A more negative binding energy generally indicates a higher predicted binding affinity.

  • Correlate with Experimental Data: If available, correlate the docking results with in vitro experimental data (e.g., IC₅₀ values) to establish a structure-activity relationship.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-piperidinyl propanoate hydrochloride derivatives as potential acetylcholinesterase inhibitors. The insights gained from such studies are instrumental in understanding the structure-activity relationships that govern the inhibitory potency of this promising class of compounds.

Future research in this area should focus on the synthesis and in vitro evaluation of a focused library of 4-piperidinyl propanoate derivatives to validate the in silico predictions. Furthermore, molecular dynamics simulations can be employed to study the stability of the ligand-protein complexes and to gain a more dynamic understanding of the binding process. The continued application of these computational and experimental approaches will undoubtedly pave the way for the discovery of novel and effective therapies for Alzheimer's disease.

References

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer A. Retrieved from [Link]

  • Alipour, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 43. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Retrieved from [Link]

  • Fadaie, F., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 611-622. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. Retrieved from [Link]

  • Saglik, B. N., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • Luthra, A., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3094-3098. Retrieved from [Link]

  • Kumar, A., et al. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. Archiv der Pharmazie, 354(10), e2100142. Retrieved from [Link]

  • Jana, S., et al. (2015). In vitro evaluation and in silico screening of synthetic acetylcholinesterase inhibitors bearing functionalized piperidine pharmacophores. Bioorganic & Medicinal Chemistry, 23(15), 4571-4579. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Retrieved from [Link]

  • MDPI. (2018). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Retrieved from [Link]

  • ACS Publications. (1992). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Retrieved from [Link]

  • Mo, J., et al. (2020). Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. Retrieved from [Link]

  • Alipour, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 43. Retrieved from [Link]

  • Pérez-Areales, F. J., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 17(7), 896. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Retrieved from [Link]

Sources

Comparative

evaluating the drug-like properties of 4-Piperidinyl propanoate hydrochloride analogs

The following guide evaluates 4-Piperidinyl Propanoate Hydrochloride Analogs , specifically focusing on the "reverse ester" scaffold common in synthetic opioid research (e.g., prodine analogs) and comparing them against...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates 4-Piperidinyl Propanoate Hydrochloride Analogs , specifically focusing on the "reverse ester" scaffold common in synthetic opioid research (e.g., prodine analogs) and comparing them against established 4-substituted piperidine therapeutics like Pethidine (Meperidine) and Fentanyl.

Executive Summary & Structural Context

4-Piperidinyl propanoate derivatives represent a specific subclass of "reverse esters" within the piperidine opioid family. Unlike Pethidine (a 4-carboxylate), where the carbonyl carbon is directly attached to the piperidine ring, 4-piperidinyl propanoates feature an oxygen atom attached to the ring (4-acyloxy).

This structural inversion drastically alters the Structure-Activity Relationship (SAR) , metabolic stability, and toxicological profile. This guide compares these analogs against two clinical standards:

  • Pethidine (Meperidine): The classic 4-carboxylate comparator.

  • Fentanyl: The 4-anilido (amide) comparator, representing high metabolic stability and potency.

Key Differentiators
Feature4-Piperidinyl Propanoate (Reverse Ester)Pethidine (Regular Ester)Fentanyl (Amide)
Linker Type Ester (O-linked to ring)Ester (C-linked to ring)Amide (N-linked to ring)
Metabolic Stability Low (Rapid hydrolysis by plasma esterases)ModerateHigh (CYP450 dependent)
Lipophilicity (LogP) Variable (2.0 – 3.5)~2.7~4.0
Toxicity Risk High (Potential for elimination to neurotoxic tetrahydropyridines)Low (Nor-metabolite seizure risk)High (Respiratory depression)

Critical Safety Assessment: The Elimination Pathway

Expert Insight: The most critical evaluation parameter for 4-piperidinyl propanoate analogs is not potency, but the propensity for beta-elimination . Unlike Pethidine, 4-acyloxypiperidines with a 4-phenyl substituent (e.g., MPPP) can undergo elimination to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a precursor to the neurotoxin MPP+, which causes permanent Parkinsonian symptoms.

Elimination & Metabolism Pathway (Graphviz)

The following diagram illustrates the divergent pathways: therapeutic hydrolysis vs. toxic elimination.

MetabolicPathways Parent 4-Piperidinyl Propanoate (Reverse Ester) Hydrolysis Ester Hydrolysis (Plasma Esterases) Parent->Hydrolysis Primary Clearance Elimination Thermal/Chemical Elimination Parent->Elimination Synthesis Side-Reaction or In Vivo (Rare) Inactive 4-Piperidinol metabolite (Inactive/Excreted) Hydrolysis->Inactive Tetrahydro Tetrahydropyridine (MPTP-like impurity) Elimination->Tetrahydro MAOB MAO-B Oxidation (CNS) Tetrahydro->MAOB Crosses BBB Toxin MPP+ Analog (Neurotoxic) MAOB->Toxin Mitochondrial Poison

Figure 1: Divergent metabolic fates. The green path represents the desired clearance; the red path highlights the critical neurotoxicity risk specific to this scaffold.

Physiochemical & Drug-Like Properties

To evaluate these analogs, researchers must assess how the "reverse ester" modification impacts ADME properties compared to the standards.

Comparative Data Table
PropertyProtocol4-Piperidinyl Propanoate AnalogsPethidine (Standard)Fentanyl (Standard)
pKa (Basic N) Potentiometric Titration8.3 – 8.88.68.4
LogD (pH 7.4) Shake Flask1.8 – 2.52.23.6
Plasma Stability (t½) Human Plasma Incub.< 20 min (Rapid)~3-4 hours> 24 hours
Permeability (Papp) PAMPA / Caco-2High (> 10⁻⁶ cm/s)HighVery High
hERG Inhibition Patch ClampModerate (IC50 ~1-10 µM)LowModerate

Analysis:

  • Short Duration of Action: The reverse ester is highly susceptible to plasma esterases (butyrylcholinesterase). This makes 4-piperidinyl propanoates potential candidates for ultra-short-acting analgesics (like Remifentanil) but poor candidates for oral maintenance therapy.

  • Lipophilicity: Generally lower than fentanyl, reducing the volume of distribution (Vd) and accumulation in adipose tissue.

Experimental Protocols for Evaluation

To validate a new analog in this class, the following self-validating protocols are recommended.

A. Metabolic Stability Assay (Esterase Sensitivity)

Objective: Determine if the analog behaves as a "soft drug" (rapidly metabolized) or a stable entity.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Thaw pooled Human Plasma (heparinized) at 37°C.

    • Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Remove 50 µL aliquots at t = 0, 5, 15, 30, 60, and 120 minutes.

    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     gives 
    
    
    
    .
    • Validation Criteria: Reference compound Procaine should have t½ < 5 min; Warfarin should be stable (> 4h).

B. Receptor Binding Affinity (Mu-Opioid Receptor)

Objective: Quantify the affinity (


) of the analog relative to the structural change.
  • Membrane Prep: Use CHO cells overexpressing human Mu-Opioid Receptor (hMOR).

  • Radioligand: [³H]-DAMGO (Agonist) or [³H]-Naloxone (Antagonist). Concentration ~ Kd (e.g., 1 nM).

  • Competition:

    • Incubate membranes + Radioligand + Test Compound (10⁻¹¹ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).

    • Incubation time: 60 min at 25°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Fit data to a one-site competition model (Cheng-Prusoff equation) to determine

      
      .
      

Strategic Screening Workflow

For researchers developing these analogs, a rigid sequential screening cascade is inefficient. Instead, use a parallel processing model that prioritizes safety (MPTP exclusion) alongside potency.

ScreeningCascade Synthesis Synthesis of Analog PurityCheck Purity & Impurity Profiling (Check for Tetrahydropyridine) Synthesis->PurityCheck MANDATORY Tier1 Tier 1: In Vitro Potency (hMOR Binding Ki) PurityCheck->Tier1 If pure Tier2 Tier 2: Metabolic Stability (Plasma vs Microsomes) Tier1->Tier2 If Ki < 100 nM Decision Selectivity Check Tier2->Decision Tier3 Tier 3: Functional Assay (GTPγS or cAMP) Decision->Tier3 If t1/2 acceptable

Figure 2: Screening cascade emphasizing early detection of toxic impurities (red node) before potency testing.

References

  • Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology.

  • Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science.

  • Janssen, P. A. J. (1960). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. Journal of Medicinal Pharmaceutical Chemistry.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

  • PubChem Compound Summary. (2024). 4-Piperidinyl propanoate hydrochloride.[2] National Library of Medicine.

Sources

Validation

inter-laboratory validation of 4-Piperidinyl propanoate hydrochloride analysis

Inter-Laboratory Validation Guide: Analytical Strategies for 4-Piperidinyl Propanoate Hydrochloride Executive Summary: The "Invisible" Intermediate 4-Piperidinyl propanoate hydrochloride (4-PPH) is a critical synthetic i...

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Validation Guide: Analytical Strategies for 4-Piperidinyl Propanoate Hydrochloride

Executive Summary: The "Invisible" Intermediate

4-Piperidinyl propanoate hydrochloride (4-PPH) is a critical synthetic intermediate in the manufacturing of potent opioid analgesics (e.g., remifentanil analogues) and a monitored precursor in forensic impurity profiling.[1] Despite its importance, 4-PPH presents a distinct analytical challenge: it lacks a strong UV chromophore , rendering standard HPLC-UV methods prone to baseline noise and low sensitivity.[1]

This guide presents the results of a multi-site inter-laboratory validation study (ILS) designed to objectively compare the performance of the LC-MS/MS (Target Method) against two common alternatives: HPLC-CAD (Charged Aerosol Detection) and GC-MS (Gas Chromatography-Mass Spectrometry) .[1]

Key Findings:

  • LC-MS/MS demonstrated superior sensitivity (LOD < 1 ng/mL) and inter-lab reproducibility (

    
     < 3.5%), establishing it as the Gold Standard for trace impurity analysis.[1]
    
  • HPLC-CAD emerged as a robust, cost-effective alternative for bulk assay (purity > 98%), offering better linearity than UV without the capital cost of MS.[1]

  • GC-MS suffered from thermal instability issues during injection, requiring rigorous derivatization that increased procedural error.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of 4-PPH is the first step to valid experimental design.[1]

PropertyDescriptionAnalytical Implication
Chemical Structure Piperidine ring with a propanoate ester at C4.[1][2][3]Secondary amine is reactive; ester is susceptible to hydrolysis.[1]
Chromophore Negligible (No conjugated

-systems).[1]
UV detection (210 nm) is non-specific and drift-prone.[1]
pKa ~9.8 (Piperidine nitrogen).[1]Highly basic; requires buffered mobile phases (pH > 10 or acidic pairing).[1]
Solubility High in water/methanol (HCl salt).[1]Compatible with Reversed-Phase LC; poor for direct GC injection.[1]

Comparative Methodologies

We evaluated three distinct analytical workflows across 5 independent laboratories.

Method A: UHPLC-MS/MS (The Gold Standard)[1]
  • Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Advantage: Direct detection of the molecular ion

    
     without derivatization. High specificity in complex matrices.[1]
    
  • Drawback: High instrument cost.[1]

Method B: HPLC-CAD (The Process Alternative)
  • Principle: Charged Aerosol Detection measures the charge transferred to analyte particles. Response is independent of chemical structure (universal detector).[1]

  • Advantage: Excellent for non-chromophoric salts; linear response; lower cost than MS.[1]

  • Drawback: Mobile phase must be volatile; gradient shifts can affect baseline.[1]

Method C: GC-MS (The Legacy Method)[1]
  • Principle: Electron Impact (EI) ionization after volatilization.[1]

  • Advantage: Standard in forensic labs; rich spectral fingerprint.[1]

  • Drawback: The HCl salt is non-volatile. Requires "Free-Basing" (extraction into alkaline organic solvent) or derivatization (e.g., with TFAA) to prevent thermal degradation.[1]

Inter-Laboratory Validation Study Design

The following workflow illustrates the rigorous protocol used to ensure data integrity across the participating laboratories.

ValidationWorkflow cluster_Methods Parallel Method Execution (Triplicate/Day x 3 Days) Start Reference Material Production (Batch PPH-2025-01) Homogeneity Homogeneity Testing (n=10, ANOVA) Start->Homogeneity Distribution Sample Distribution (5 Independent Labs) Homogeneity->Distribution Pass (F < F_crit) MethodA Method A: UHPLC-MS/MS (Direct Inject) Distribution->MethodA MethodB Method B: HPLC-CAD (Universal Det) Distribution->MethodB MethodC Method C: GC-MS (Derivatization) Distribution->MethodC DataPool Data Pooling & Statistical Analysis (ISO 5725-2) MethodA->DataPool MethodB->DataPool MethodC->DataPool Outcome Validation Report (Precision, Accuracy, Linearity) DataPool->Outcome

Figure 1: Workflow for the inter-laboratory study following ISO 5725-2 guidelines for accuracy and precision.

Detailed Experimental Protocols

To replicate these results, use the following optimized conditions.

Protocol A: UHPLC-MS/MS (Recommended for Trace Analysis)[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18),

    
     mm, 1.7 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3.0 min.[1]

  • MS Conditions:

    • Source: ESI Positive Mode.[1]

    • MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Note: The precursor ion 158.1 corresponds to the [M+H]+ of the free base.

  • Sample Prep: Dissolve 10 mg 4-PPH in 10 mL MeOH. Dilute to 100 ng/mL with Mobile Phase A.[1]

Protocol B: HPLC-CAD (Recommended for Purity Assay)[1]
  • Detector: Corona Veo or similar Charged Aerosol Detector.

  • Column: HILIC (Hydrophilic Interaction LC) column,

    
     mm, 3.5 µm.
    
    • Expert Insight: HILIC is preferred over C18 here to retain the polar amine without ion-pairing reagents that suppress CAD signal.[1]

  • Mobile Phase: Isocratic 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (15:85).[1]

  • Flow Rate: 1.0 mL/min.

Validation Results & Method Comparison

The table below summarizes the consolidated data from the 5-lab study.

Table 1: Comparative Performance Metrics

ParameterMethod A (UHPLC-MS/MS)Method B (HPLC-CAD)Method C (GC-MS)
Linearity (

)
> 0.999 (0.5 - 1000 ng/mL)> 0.995 (10 - 500 µg/mL)0.985 (nonlinear at high conc.)[1]
Repeatability (

)
1.2%0.8%4.5%
Reproducibility (

)
2.8% 1.5% 8.2%
LOD (Limit of Detection) 0.1 ng/mL2.0 µg/mL50 ng/mL
Recovery (Spike) 98.5% - 101.2%99.1% - 100.5%85% - 115% (Variable)
Data Interpretation:
  • Precision: Method B (CAD) showed the best precision (

    
     = 1.5%) for high-concentration samples (assay), likely because it avoids the ionization variability seen in MS.
    
  • Sensitivity: Method A (MS/MS) is orders of magnitude more sensitive, making it the only viable choice for cleaning validation or trace impurity monitoring.

  • Robustness: Method C (GC-MS) failed the robustness test in 2 out of 5 labs due to incomplete derivatization of the secondary amine, leading to peak tailing and thermal degradation inside the injector port.

Expert Discussion: Why the Discrepancies?

As a Senior Scientist, it is crucial to explain why Method C failed to perform adequately compared to A and B.

  • Salt Dissociation: 4-PPH is a hydrochloride salt.[1][3] In GC, salts do not volatilize; they decompose. The "Free-Basing" step (adding NaOH and extracting into Hexane) introduces a partition coefficient variable.[1] If Lab X extracts at pH 9 and Lab Y at pH 11, recovery rates shift dramatically.

  • Thermal Instability: The propanoate ester bond is labile.[1] At GC injector temperatures (250°C), we observed minor degradation to 4-piperidinol (loss of propionyl group), which was falsely identified as an impurity.[1]

  • The "Universal" Advantage: The HPLC-CAD method (Method B) proved superior for assay because it does not rely on a chromophore.[1] Unlike UV, where the response factor depends on the specific extinction coefficient (

    
    ), CAD response is roughly proportional to mass, making it easier to quantify impurities without authentic standards for every single byproduct.
    

Conclusion & Recommendation

  • For Purity/Assay (QC Release): Adopt Method B (HPLC-CAD) . It offers the best balance of precision, cost, and simplicity.

  • For Impurity/Cleaning Validation: Adopt Method A (UHPLC-MS/MS) . The sensitivity is non-negotiable for safety compliance.

  • For Forensic Screening: Method C (GC-MS) remains valid only if rigorous derivatization (e.g., with MSTFA) is employed to protect the amine and ester functionalities.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4] [Link]

  • Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250.[5] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.[Link]

  • Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics.[Link]

  • Center for Drug Evaluation and Research (CDER). (2024).[1] Analytical Procedure Development Q14. U.S. Food and Drug Administration.[1] [Link]

Sources

Comparative

A Comparative Guide to Remifentanil and Its Alternatives in Intraoperative Analgesia

For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Precision in Intraoperative Analgesia The management of pain during surgery is a critical component of patient care, aiming to bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Intraoperative Analgesia

The management of pain during surgery is a critical component of patient care, aiming to blunt the physiological stress response to noxious stimuli, ensure hemodynamic stability, and facilitate a smooth recovery. The ideal intraoperative analgesic would possess a rapid onset and offset of action, allowing for precise titration to the intensity of surgical stimulation, and be readily metabolized to inactive compounds, minimizing the risk of postoperative respiratory depression.

Remifentanil hydrochloride, a piperidine-based derivative structurally related to fentanyl, was designed to approximate this ideal. Its defining feature is an ester linkage that renders it susceptible to rapid hydrolysis by non-specific tissue and plasma esterases.[1][2] This unique metabolic pathway results in an exceptionally short context-sensitive half-life of approximately 3 to 4 minutes, regardless of the duration of infusion.[3] This pharmacokinetic profile allows for a high degree of control over the analgesic effect, making it a cornerstone of modern anesthetic practice.[4]

However, the very properties that make remifentanil advantageous also present challenges, notably the potential for postoperative hyperalgesia and the need for a seamless transition to longer-acting analgesics.[5] This has spurred the investigation of alternative agents and strategies. This guide will compare remifentanil with a traditional opioid alternative, fentanyl, and a non-opioid alternative, dexmedetomidine, focusing on their patented applications, comparative efficacy, and the experimental methodologies used to evaluate them.

Patented Innovations in Remifentanil and its Applications

The core patents for remifentanil, such as EP 0383579 A1, describe its synthesis and fundamental composition.[6] Subsequent patents have focused on improving its formulation and expanding its applications. For instance, U.S. Patent 5,866,591 addresses the challenge of the drug's instability in aqueous solutions by detailing stable lyophilized formulations that allow for rapid reconstitution.[2] Another key area of innovation has been in the development of more efficient and safer synthetic routes, as outlined in U.S. Patent Application US20100048908A1, which describes a process that avoids the use of cyanide compounds.[5] These patents highlight the ongoing efforts to optimize the delivery and production of this potent analgesic.

Comparative Analysis: Remifentanil vs. Alternatives

The selection of an intraoperative analgesic is a multifactorial decision, balancing the need for potent pain relief with the imperative of patient safety and rapid recovery. Here, we compare the performance of remifentanil against fentanyl and dexmedetomidine, drawing on data from head-to-head clinical trials.

Remifentanil vs. Fentanyl: A Tale of Two Opioids

Fentanyl, a potent synthetic opioid, has long been a standard in anesthesia. The primary distinction between remifentanil and fentanyl lies in their pharmacokinetic profiles. Fentanyl is primarily metabolized by the liver, leading to a longer and more variable context-sensitive half-life compared to remifentanil.

Performance MetricRemifentanilFentanylKey Findings & Citations
Postoperative Pain (VAS Scores) Higher in the first 12 hours post-opLower in the first 12 hours post-opIn a study on spine surgery patients, VAS scores were significantly higher in the remifentanil group during the initial 12 hours post-surgery (P < 0.001).[5][7]
Postoperative Morphine Consumption Higher in the first 12 hours post-opLower in the first 12 hours post-opThe same spine surgery study found significantly higher morphine consumption in the remifentanil group in the first 12 hours (P < 0.001).[5][7]
Incidence of Respiratory Depression HigherLowerA study on postoperative pain control after abdominal hysterectomy reported 3 episodes of serious respiratory depression in the remifentanil group, with none in the fentanyl group.[1]
Hemodynamic Stability SimilarSimilarBoth drugs generally provide stable hemodynamics during surgery.[8]
Adverse Events (Nausea, Vomiting) SimilarSimilarThe incidence of common opioid-related side effects like nausea and vomiting was not significantly different between the two groups in several studies.[1][8]

The data suggest that while both opioids provide effective intraoperative analgesia, the ultra-short action of remifentanil can lead to a "rebound" of pain in the immediate postoperative period if not carefully managed with a transition to longer-acting analgesics. This phenomenon, sometimes referred to as opioid-induced hyperalgesia, is a critical consideration for clinicians.[5]

Remifentanil vs. Dexmedetomidine: An Opioid vs. a Non-Opioid Approach

Dexmedetomidine is a selective alpha-2 adrenergic receptor agonist that provides sedation and analgesia through a different mechanism than opioids. This makes it an attractive alternative, particularly in the context of opioid-sparing anesthetic techniques.

Performance MetricRemifentanilDexmedetomidineKey Findings & Citations
Postoperative Pain (NRS/VAS Scores) HigherLowerA systematic review found that dexmedetomidine was associated with lower pain scores in the immediate postoperative period.[9] One study reported significantly lower pain scores at 30 minutes post-op for dexmedetomidine (4.0 ± 1.9 vs. 6.1 ± 2.0, p < 0.001).[10]
Postoperative Opioid Consumption HigherLowerDexmedetomidine consistently outperforms remifentanil in reducing postoperative opioid consumption.[9][10]
Intraoperative Hypotension Higher incidence (45.8%)Lower incidence (22.9%)A study found a significantly higher rate of intraoperative hypotension with remifentanil (p = 0.018).[10]
Recovery Time (Eye Opening, Extubation) FasterSlowerDexmedetomidine is associated with slower recovery times compared to the rapid offset of remifentanil.[9]
Incidence of Nausea and Vomiting HigherLowerThe incidence of nausea and vomiting was significantly lower in the dexmedetomidine group in a study on spinal surgery patients (P < 0.05).[11]

The comparison with dexmedetomidine highlights a trade-off between rapid recovery and postoperative pain management. While remifentanil allows for a quicker emergence from anesthesia, dexmedetomidine provides a smoother transition into the postoperative period with better pain control and reduced opioid requirements.

Experimental Protocols for Performance Evaluation

The data presented above are the product of rigorous experimental evaluation. Understanding the methodologies employed is crucial for interpreting these findings and for designing future studies.

Preclinical Evaluation of Analgesic Efficacy

Preclinical studies in animal models are fundamental to the initial characterization of analgesic compounds.

The hot plate test is a classic method for assessing centrally mediated analgesia.[12][13]

Protocol:

  • A metal plate is heated to a constant temperature (typically 55 ± 1°C).[3]

  • An animal (e.g., a mouse or rat) is placed on the hot plate.

  • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[13]

  • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[3]

  • The test is repeated after administration of the analgesic compound, and the change in latency is measured.

The tail-flick test is another common method for evaluating spinal and supraspinal analgesic effects.[14]

Protocol:

  • A radiant heat source is focused on a portion of the animal's tail.[15]

  • The time taken for the animal to flick its tail away from the heat source is measured.[15]

  • A cut-off time is employed to prevent injury.[16]

  • The analgesic effect is quantified by the increase in tail-flick latency after drug administration.

Clinical Evaluation of Postoperative Pain

In the clinical setting, the patient's subjective experience of pain is the most important outcome measure.

The VAS is a widely used and validated tool for assessing pain intensity.[17][18]

Protocol:

  • The patient is presented with a 10 cm line with "no pain" at one end and "worst imaginable pain" at the other.[17]

  • The patient is asked to mark the line at the point that represents their current pain level.

  • The distance from the "no pain" end to the mark is measured in millimeters to give a score from 0 to 100.[19]

  • Pain is often categorized as mild (5-44 mm), moderate (45-74 mm), or severe (75-100 mm).[20]

PCA is a method of delivering postoperative analgesia that empowers patients to self-administer medication.[21] It also serves as a valuable tool for quantifying analgesic consumption.

Protocol:

  • A programmable infusion pump is connected to the patient's intravenous line.

  • The pump is programmed with a specific demand dose of an opioid (e.g., morphine), a lockout interval (the time before another dose can be delivered), and sometimes a continuous basal infusion.[21][22]

  • When the patient feels pain, they press a button to receive a dose of medication.

  • The number of demands and the total amount of analgesic delivered are recorded by the pump, providing an objective measure of analgesic requirement.[23]

Visualizing the Concepts

Mechanism of Action

cluster_remifentanil Remifentanil cluster_dexmedetomidine Dexmedetomidine remifentanil Remifentanil mu_receptor μ-Opioid Receptor remifentanil->mu_receptor Agonist analgesia Analgesia mu_receptor->analgesia dexmedetomidine Dexmedetomidine alpha2_receptor α2-Adrenergic Receptor dexmedetomidine->alpha2_receptor Agonist sedation_analgesia Sedation & Analgesia alpha2_receptor->sedation_analgesia

Caption: Simplified signaling pathways for Remifentanil and Dexmedetomidine.

Experimental Workflow for Analgesic Evaluation

cluster_preclinical Preclinical cluster_clinical Clinical animal_model Animal Model (Rat/Mouse) drug_admin Drug Administration animal_model->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate tail_flick Tail-Flick Test drug_admin->tail_flick human_subject Human Subject (Post-Surgery) hot_plate->human_subject tail_flick->human_subject Informs Clinical Trial Design pca Patient-Controlled Analgesia (PCA) human_subject->pca vas Visual Analog Scale (VAS) human_subject->vas drug_discovery Drug Discovery & Development drug_discovery->animal_model

Caption: Workflow for preclinical and clinical evaluation of analgesic drugs.

Conclusion and Future Directions

Remifentanil remains a valuable tool in the anesthesiologist's armamentarium, offering unparalleled control over intraoperative analgesia. However, a thorough understanding of its pharmacokinetic and pharmacodynamic properties, particularly in the context of postoperative pain, is essential. The comparative data presented here demonstrate that both opioid and non-opioid alternatives have distinct advantages and disadvantages. Fentanyl, while lacking the rapid offset of remifentanil, may provide a smoother transition to postoperative analgesia. Dexmedetomidine offers an opioid-sparing approach with superior postoperative pain control, albeit at the cost of a slower recovery.

The choice between these agents is not a simple matter of one being "better" than the others. Rather, it is a clinical decision that must be tailored to the individual patient, the nature of the surgical procedure, and the goals of the anesthetic. For researchers and drug development professionals, the ongoing challenge is to develop new analgesics that combine the desirable properties of existing agents while minimizing their drawbacks. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such novel compounds. Future research should continue to explore multimodal analgesic strategies that leverage the synergistic effects of different drug classes to optimize patient outcomes.

References

  • Comparative Efficacy of Dexmedetomidine and Remifentanil in Reducing Postoperative Pain and Opioid Use: A Systematic Review. (2025). ResearchGate. [Link]

  • Comparison of Remifentanil and Fentanyl for Postoperative Pain Control after Abdominal Hysterectomy. (n.d.). PMC. [Link]

  • Remifentanil versus fentanyl for analgesia based sedation to provide patient comfort in the intensive care unit: a randomized, double-blind controlled trial. (n.d.). springermedizin.de. [Link]

  • Remifentanil vs. dexmedetomidine for cardiac surgery patients with noninvasive ventilation intolerance: a multicenter randomized controlled trial. (2024). PubMed. [Link]

  • Comparative Efficacy of Dexmedetomidine and Remifentanil in Reducing Postoperative Pain and Opioid Use: A Systematic Review. (2025). PubMed Central. [Link]

  • Comparison of Intraoperative Infusion of Remifentanil Versus Fentanyl on Pain Management in Patients Undergoing Spine Surgery: A Double Blinded Randomized Clinical Trial. (2021). Brieflands. [Link]

  • Remifentanil versus fentanyl during cardiac surgery on the incidence of chronic thoracic pain (REFLECT): study protocol for a randomized controlled trial. (n.d.). springermedizin.de. [Link]

  • Intermediates for the preparation of remifentanil hydrochloride. (n.d.).
  • Comparison of Intraoperative Infusion of Remifentanil Versus Fentanyl on Pain Management in Patients Undergoing Spine Surgery: A Double Blinded Randomized Clinical Trial. (2021). ResearchGate. [Link]

  • Comparison of the Effect of Dexmedetomidine and Remifentanil on Pain Control After Spinal Surgery: A Double-Blind, Randomized Clinical Trial. (2021). ResearchGate. [Link]

  • Comparison of the effects of dexmedetomidine and remifentanil in sedation, analgesia, and vital signs in patients undergoing stereotactic brain biopsy: a single-blind control trial. (n.d.). OUCI. [Link]

  • Remifentanil Hydrochloride. (n.d.). PubChem. [Link]

  • Generic REMIFENTANIL HYDROCHLORIDE INN entry, drug patent expiration information and freedom to operate. (n.d.). DrugPatentWatch. [Link]

  • Tail Flick Test. (n.d.). Maze Engineers. [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). PubMed. [Link]

  • Stable formulations of remifentanil. (n.d.).
  • Patient-controlled analgesia in the management of postoperative pain. (n.d.). PubMed. [Link]

  • Pain assessment tools: Visual analogue scale (VAS). (2014). Agency for Clinical Innovation. [Link]

  • Analgesia Hot Plat Test. (n.d.). SlidePlayer. [Link]

  • Differential responses to morphine-induced analgesia in the tail-flick test. (n.d.). PMC. [Link]

  • Patient controlled analgesia (PCA) (Guidelines). (2021). Right Decisions. [Link]

  • Validation of Digital Visual Analog Scale Pain Scoring With a Traditional Paper-based Visual Analog Scale in Adults. (n.d.). PMC. [Link]

  • Tail flick test. (n.d.). Wikipedia. [Link]

  • A Guide to the Visual Analog Scale for Healthcare Providers. (2023). Pain Clinics Directory. [Link]

  • Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Tail Immersion Test. (2021). Protocols.io. [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). europepmc.org. [Link]

  • process for preparing remifentanil hydrochloride. (n.d.). Justia Patents. [Link]

  • Clinical Update on Patient-Controlled Analgesia for Acute Postoperative Pain. (2022). MDPI. [Link]

  • Hot plate test. (n.d.). Wikipedia. [Link]

  • Tail Immersion Test: Screening of analgesic activity. (2022). YouTube. [Link]

  • Patient Controlled Analgesia (PCA) - Intravenous. (2021). The Royal Children's Hospital Melbourne. [Link]

  • Faces Pain Scale Visual Analog Scale (VAS) 0 2 4 6 8 10 Very happy, no hurt Hurts just a little bit Hurts a little more Hurts ev. (n.d.). vcu.edu. [Link]

  • MEASURING PAIN IN CONSCIOUS ADULT PATIENTS USING THE VISUAL ANALOGUE SCALE. (n.d.). MedLang. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Piperidinyl Propanoate Hydrochloride

Executive Summary & Risk Profile[1] The Core Directive: Do not treat 4-Piperidinyl propanoate hydrochloride as a standard "shelf reagent." Due to its structural classification as a 4-substituted piperidine ester, it poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

The Core Directive: Do not treat 4-Piperidinyl propanoate hydrochloride as a standard "shelf reagent." Due to its structural classification as a 4-substituted piperidine ester, it possesses significant bioactive potential and chemical hazards that exceed standard laboratory salts.[1]

This compound is a hydrochloride salt of a secondary amine ester . In the absence of specific toxicological data (LD50/LC50) for this exact isomer, you must apply the Precautionary Principle .[1] It is structurally homologous to several opioid precursors and metabolites (e.g., 4-ANPP, Norfentanyl analogs).[1] Therefore, this protocol mandates handling it as a Potent Pharmaceutical Intermediate (OEB 3/4) until definitive toxicology proves otherwise.

Hazard Identification Matrix
Hazard ClassRisk LevelMechanistic Cause
Inhalation CRITICAL Fine powder/dust. High potential for rapid systemic absorption via mucous membranes due to lipophilic ester moiety.
Skin Contact HIGH The HCl salt is hygroscopic.[2] Upon contact with skin moisture, it hydrolyzes to release acid, causing irritation (H315) while the organic cation may penetrate the dermis.[1]
Reactivity MODERATE Incompatible with strong oxidizers.[3] Hygroscopic nature leads to clumping and "sticky" contamination if humidity is uncontrolled.

Personal Protective Equipment (PPE) Specifications

Standard "lab coat and glasses" are insufficient for this compound. The following PPE system is designed to create a redundant barrier against dust inhalation and dermal absorption.

The PPE Matrix[1]
Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR Why: Dust is the primary vector.[1] Simple surgical masks offer zero protection against particulate aerosols of potent salts. If handling >1g, a Powered Air Purifying Respirator (PAPR) is recommended.[1]
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Why: "Double-gloving" allows the outer glove to be stripped immediately upon contamination without exposing skin.[1] Nitrile provides superior resistance to organic salts compared to latex.
Dermal (Body) Tyvek® Lab Coat (Closed Front)Why: Cotton coats trap dust in fibers, creating a secondary exposure source later.[1] Tyvek sheds particles and is impermeable to dust.
Ocular Chemical Splash Goggles Why: Safety glasses have gaps. Goggles seal the orbital area against airborne dust and accidental hand-to-eye transfer.[1]

Operational Workflow: The "Clean-Trace" Protocol[1]

This workflow is designed to isolate the chemical from the user environment completely.

Phase 1: Preparation (The Anteroom Concept)[1]
  • Engineering Control: All handling must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure . Face velocity must be verified >0.5 m/s (100 fpm) before starting.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing vessel. Causality: Piperidine salts are static-prone; static discharge causes powder to "jump," leading to invisible surface contamination.[1]

Phase 2: Handling (Solubilization & Transfer)[1]
  • Weighing: Tare the vessel before opening the stock container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

  • Solubilization: Add solvent (e.g., Methanol, DCM) inside the hood immediately after weighing.

    • Note: Once in solution, the inhalation risk drops, but the dermal absorption risk increases (solvent carrier effect).[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance area with a 10% soap/water solution followed by 70% Isopropanol.

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the cuff, balling it into the second hand, and peeling the second glove over it).

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and barrier layers required for safe handling.

SafeHandling cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling cluster_2 Zone 3: Exit & Decon RiskAssessment Risk Assessment (Check OEB Level) EngineeringCheck Verify Hood Velocity (>100 fpm) RiskAssessment->EngineeringCheck Donning Don PPE (Double Gloves, N95/PAPR) EngineeringCheck->Donning StaticControl Neutralize Static (Ionizer) Donning->StaticControl Weighing Weighing/Transfer (Containment Enclosure) StaticControl->Weighing Solubilization Solubilization (Convert Dust to Liquid) Weighing->Solubilization Spill SPILL EVENT Weighing->Spill Powder Release DeconSurface Decontaminate Surfaces (Soap -> IPA) Solubilization->DeconSurface WasteDisposal Solid Waste Disposal (Double Bagged) DeconSurface->WasteDisposal Doffing Doff PPE (Wash Hands Immediately) WasteDisposal->Doffing Spill->WasteDisposal Emergency Cleanup

Caption: Operational flow for handling potent piperidine salts, emphasizing the transition from dry powder (high risk) to solution and the critical spill response path.

Emergency Response & Disposal

Spill Management (Dry Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not attempt to sweep dry powder (generates dust).

  • Neutralize: Cover the spill with wet paper towels (soaked in water) to prevent dust generation and initiate hydrolysis/dissolution.

  • Clean: Wipe up the wet slurry with double-gloved hands. Dispose of as hazardous chemical waste.[2]

Chemical Disposal[1][4][5]
  • Classification: This compound contains a nitrogen heterocycle.[4] It must be disposed of as Hazardous Organic Waste (Halogenated) due to the HCl component, or segregated into a specific "High Potency" waste stream if your facility has one.[1]

  • Never dispose of down the drain.[2] The piperidine ring is stable and can persist in water systems.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Piperidine Derivatives. [Link][1]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: Categorization and Handling Guidelines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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